Lysine, lysyl-
Description
BenchChem offers high-quality Lysine, lysyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysine, lysyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGBPTNZLWRQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120023-19-0 | |
| Record name | DL-Lysine, N2-DL-lysyl- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5893QLJ58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Post-Translational Modifications of Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core post-translational modifications (PTMs) targeting lysine residues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on understanding and targeting the intricate cellular signaling networks governed by these modifications. This document delves into the diverse types of lysine PTMs, the enzymatic machinery that governs them, and their profound impact on cellular function and disease. Detailed experimental protocols for the identification and characterization of these modifications are provided, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to offer a clear and concise understanding of the complex interplay of these critical cellular regulators.
Introduction to Lysine Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome, enabling cells to respond dynamically to a vast array of intra- and extracellular signals. The amino acid lysine, with its reactive ε-amino group, is a particularly versatile hub for a wide range of PTMs. These modifications can alter a protein's charge, hydrophobicity, conformation, and interaction partners, thereby modulating its activity, localization, and stability.[1][2] The enzymes responsible for adding, removing, and recognizing these modifications—termed "writers," "erasers," and "readers," respectively—represent a rich landscape for therapeutic intervention in numerous diseases, including cancer and neurodegenerative disorders.[3]
Major Types of Lysine Post-Translational Modifications
The ε-amino group of lysine can be targeted by a remarkable variety of chemical modifications, each with distinct biochemical properties and functional consequences. The most well-characterized of these are acetylation, methylation, ubiquitination, and SUMOylation. However, a growing number of other acylations and other modifications are continuously being discovered, revealing an ever-expanding layer of regulatory complexity.
Lysine Acetylation
Lysine acetylation involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also historically known as histone acetyltransferases (HATs).[4] This modification neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure and transcriptional activation.[5] The reverse reaction is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).[4] Beyond histones, thousands of non-histone proteins are also subject to acetylation, influencing their enzymatic activity, stability, and protein-protein interactions.[6]
Key Enzymes in Lysine Acetylation:
| Enzyme Class | Function | Examples |
| Lysine Acetyltransferases (KATs/"Writers") | Add acetyl groups | p300/CBP, GCN5, PCAF, Tip60 |
| Lysine Deacetylases (KDACs/"Erasers") | Remove acetyl groups | HDACs (Class I, II, IV), Sirtuins (Class III) |
| Bromodomain-containing proteins ("Readers") | Recognize acetylated lysine | BRD4, BPTF, TAF1 |
Lysine Methylation
Lysine methylation involves the transfer of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[7] Unlike acetylation, methylation does not alter the charge of the lysine residue but instead creates a binding platform for specific "reader" proteins containing domains such as chromodomains, Tudor domains, and PHD fingers.[8] The functional outcome of lysine methylation is highly context-dependent and is determined by the specific lysine residue modified and the degree of methylation (mono-, di-, or tri-methylation).[9] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, whereas trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptional repression.[9][10] Lysine demethylases (KDMs) reverse this modification.[7]
Key Enzymes in Lysine Methylation:
| Enzyme Class | Function | Examples |
| Lysine Methyltransferases (KMTs/"Writers") | Add methyl groups | SET domain proteins (e.g., EZH2, MLL1), DOT1L |
| Lysine Demethylases (KDMs/"Erasers") | Remove methyl groups | LSD family (e.g., LSD1), JmjC domain-containing proteins (e.g., KDM4A) |
| "Reader" Domains | Recognize methylated lysine | Chromodomains, Tudor domains, PHD fingers, MBT domains |
Lysine Ubiquitination
Ubiquitination is the process of covalently attaching one or more ubiquitin molecules, a 76-amino acid protein, to a substrate protein.[10][11] The C-terminal glycine of ubiquitin forms an isopeptide bond with the ε-amino group of a lysine residue on the target protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin signal. Monoubiquitination can regulate protein localization and activity, while the assembly of polyubiquitin chains, linked through one of the seven lysine residues or the N-terminal methionine of ubiquitin itself, can signal for proteasomal degradation (most commonly via K48-linked chains) or participate in signaling and DNA repair (e.g., K63-linked chains).[12][13] Deubiquitinating enzymes (DUBs) reverse this process.
Key Enzymes in Lysine Ubiquitination:
| Enzyme Class | Function | Examples |
| Ubiquitin-Activating Enzymes (E1s) | Activate ubiquitin | UBA1, UBA6 |
| Ubiquitin-Conjugating Enzymes (E2s) | Transfer ubiquitin from E1 to E3 | UBE2D family, UBE2N/Uev1a |
| Ubiquitin Ligases (E3s) | Transfer ubiquitin to substrate | HECT domain ligases (e.g., Nedd4), RING finger ligases (e.g., MDM2, c-Cbl) |
| Deubiquitinating Enzymes (DUBs) | Remove ubiquitin | USP family, UCH family, OTU family |
Lysine SUMOylation
SUMOylation is a PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein.[14][15] Similar to ubiquitination, SUMOylation follows an E1-E2-E3 enzymatic cascade.[16][17] In mammals, there are four SUMO isoforms (SUMO1, SUMO2, SUMO3, and SUMO4). SUMOylation is involved in a wide range of cellular processes, including nuclear transport, transcriptional regulation, and the DNA damage response.[14][18] Unlike ubiquitination, SUMOylation does not typically target proteins for degradation but rather modulates their interactions, localization, and activity.[19] The modification is reversed by SUMO-specific proteases (SENPs).[18]
Key Enzymes in Lysine SUMOylation:
| Enzyme Class | Function | Examples |
| SUMO-Activating Enzyme (E1) | Activates SUMO | SAE1/SAE2 heterodimer |
| SUMO-Conjugating Enzyme (E2) | Transfers SUMO from E1 to E3 | Ubc9 |
| SUMO Ligases (E3s) | Facilitate SUMO transfer to substrate | PIAS family, RanBP2 |
| SUMO Proteases (SENPs) | Remove SUMO | SENP1, SENP2, SENP3, SENP5, SENP6, SENP7 |
Other Lysine Modifications
Beyond the "big four," a growing number of other acylations and modifications on lysine residues have been identified, many of which are derived from metabolic intermediates. These include:
-
Crotonylation: A short-chain acylation that is structurally distinct from acetylation and is associated with active gene transcription.
-
Succinylation: The addition of a succinyl group, which introduces a larger and negatively charged moiety compared to acetylation, and is prevalent in mitochondrial proteins.[1][2][3][20][21]
-
Malonylation: Another dicarboxylic acylation that can significantly impact protein function.
-
Glutarylation: A modification with a five-carbon diacyl group.
-
Propionylation and Butyrylation: Short-chain fatty acylations.
These modifications highlight the intricate link between cellular metabolism and protein function, where the availability of specific acyl-CoA species can directly influence the post-translational landscape of the proteome.
Quantitative Analysis of Lysine Modifications
The development of high-resolution mass spectrometry-based proteomics has revolutionized the study of lysine PTMs, enabling their identification and quantification on a global scale.
Table 1: Summary of Quantitative Proteomic Studies on Lysine Modifications
| Modification | Number of Identified Sites | Organism/Cell Line | Key Findings | Reference |
| Ubiquitination | 7,130 | Arabidopsis thaliana roots | Identified ubiquitination sites on proteins involved in hormone signaling, plant defense, and root morphogenesis. | [22] |
| Ubiquitination | 294 | Human 293T cells | Identified endogenous ubiquitination sites without proteasome inhibitors, with a significant portion on mitochondrial proteins. | [14] |
| Ubiquitination | 142 peptides | Human pituitary adenoma | Identified differentially ubiquitinated peptides in pituitary adenomas compared to control tissues. | [12] |
| SUMOylation | 954 | Human cells | Identified SUMO3-modified lysine residues and profiled dynamic changes upon proteasome inhibition. | [21] |
| SUMOylation | >1000 | Human cells | Mapped SUMO-2 acceptor lysines and identified dynamically regulated SUMO targets in response to replication stress. | [16][23] |
| Methylation | 326 Kme sites | Breast cancer cell lines | Quantified changes in non-histone lysine methylation and lysine demethylases across different breast cancer cell lines. | [24][25] |
| Acetylation & Methylation | - | Human cancer cells | Provided a quantitative atlas of histone modification signatures, revealing distinct patterns in different cancer cell lines. | [26][27] |
Signaling Pathways Regulated by Lysine Modifications
Lysine PTMs are integral to the regulation of numerous signaling pathways that control cell growth, proliferation, survival, and death.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by a multitude of PTMs, including phosphorylation, ubiquitination, acetylation, and methylation on the p65/RelA subunit.[1][7][28]
-
Ubiquitination: K63-linked polyubiquitination of upstream kinases like IKKγ/NEMO is crucial for IKK activation and subsequent IκBα degradation, leading to NF-κB activation.[29]
-
Acetylation: Acetylation of p65 at multiple lysine residues by p300/CBP enhances its transcriptional activity and DNA binding.[1]
-
Methylation: Methylation of p65 by SETD9 can either positively or negatively regulate NF-κB target gene expression depending on the specific lysine residue modified.[1]
The p53 Signaling Pathway
The tumor suppressor p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[30] The stability and activity of p53 are exquisitely regulated by a complex interplay of PTMs, particularly ubiquitination and acetylation.[13][31]
-
Ubiquitination: The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation through ubiquitination.[31]
-
Acetylation: In response to DNA damage, p53 is acetylated by p300/CBP at multiple lysine residues in its C-terminal domain. This acetylation enhances its DNA binding affinity and transcriptional activity.[13]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[32] Dysregulation of EGFR signaling is a common driver of cancer.[33] Ubiquitination is a key mechanism for the downregulation of EGFR signaling.
-
Ubiquitination: Upon ligand binding and activation, EGFR is ubiquitinated by the E3 ligase c-Cbl. This ubiquitination serves as a signal for receptor internalization and subsequent degradation in the lysosome, thereby attenuating the signaling cascade.[9]
Crosstalk Between Lysine Modifications
A single lysine residue can often be targeted by multiple different PTMs, leading to a complex interplay or "crosstalk" between these modifications. This crosstalk can be either synergistic or antagonistic, providing a sophisticated mechanism for fine-tuning protein function.
-
Acetylation and Ubiquitination: These two modifications can compete for the same lysine residue. Acetylation can protect a protein from ubiquitination and subsequent degradation, thereby increasing its stability. Conversely, deacetylation can expose the lysine residue to ubiquitination. For example, the interplay between acetylation and ubiquitination of the anti-apoptotic protein MCL1 controls its stability.[17][24]
-
Methylation and Phosphorylation: Phosphorylation of a residue adjacent to a lysine can either promote or inhibit the methylation of that lysine, and vice versa. For instance, the methylation and phosphorylation of ATG16L1 are mutually exclusive and have opposing effects on autophagy and apoptosis.[3][20][34]
-
Ubiquitination and SUMOylation: These modifications can also compete for the same lysine residue. In some cases, SUMOylation can prevent ubiquitination and degradation. In other instances, SUMOylation can act as a signal for the recruitment of SUMO-targeted ubiquitin ligases (STUbLs), leading to ubiquitination and degradation.[18][24][35]
Lysine-Modifying Enzymes as Drug Targets
The critical role of lysine-modifying enzymes in a multitude of cellular processes, and their frequent dysregulation in disease, has made them attractive targets for drug development.
-
HDAC Inhibitors: Several HDAC inhibitors have been approved for the treatment of certain cancers, such as cutaneous T-cell lymphoma.[12][13] These drugs generally lead to an increase in histone and non-histone protein acetylation, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][23][25][27]
-
KMT Inhibitors: Inhibitors of lysine methyltransferases are also showing promise in clinical trials. For example, inhibitors of EZH2, which is often overexpressed in various cancers, have demonstrated efficacy in treating certain lymphomas and solid tumors.[36][37] The menin inhibitor revumenib has been approved for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[38][39]
-
KDM Inhibitors: Lysine demethylase inhibitors are another emerging class of epigenetic drugs with therapeutic potential in oncology.
The development of highly selective inhibitors for specific "writer," "eraser," and "reader" proteins is an active area of research, with the goal of developing more targeted and effective therapies with fewer side effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study lysine post-translational modifications.
In Vitro Ubiquitination Assay
This protocol describes a method to assess the ubiquitination of a substrate protein in a controlled, cell-free system.[1][2][4][6][20]
Materials:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme
-
E3 Ubiquitin Ligase (specific to the substrate)
-
Recombinant substrate protein
-
Ubiquitin
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
SDS-PAGE sample buffer
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 30 µL reaction, add the following components in order:
-
Deionized water to a final volume of 30 µL
-
3 µL of 10x Ubiquitination buffer
-
1 µL of 10 mM ATP
-
Recombinant E1 enzyme (e.g., 100 nM final concentration)
-
Recombinant E2 enzyme (e.g., 500 nM final concentration)
-
Ubiquitin (e.g., 5 µg)
-
Substrate protein (e.g., 1-2 µg)
-
-
Initiate the reaction by adding the E3 ligase (e.g., 200-500 ng).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific to the substrate protein or to ubiquitin. An increase in the molecular weight of the substrate protein indicates ubiquitination.
Western Blotting for Acetyl-Lysine
This protocol outlines a general procedure for detecting acetylated proteins in cell lysates.[7][26][34]
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA or Bradford protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-acetyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
Chromatin Immunoprecipitation (ChIP) for Histone Lysine Modifications
This protocol describes a method to identify the genomic regions associated with specific histone lysine modifications.[10][18][38][39][40][41][42]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitate the chromatin fragments with an antibody specific to the histone modification of interest overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR to quantify the enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) to map the modification across the entire genome.
Mass Spectrometry-Based Quantitative Proteomics of Lysine PTMs
This protocol provides a general workflow for the identification and quantification of lysine PTMs using mass spectrometry with stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT).[5][14][15][16][17][19][22][28][32][34][37]
Materials:
-
SILAC labeling media (for SILAC) or TMT labeling reagents (for TMT)
-
Cell culture reagents
-
Lysis buffer with appropriate PTM-preserving inhibitors
-
Trypsin
-
Peptide desalting columns (e.g., C18)
-
Affinity enrichment reagents (e.g., anti-acetyl-lysine antibody beads, anti-K-ε-GG antibody beads for ubiquitination)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure (SILAC-based):
-
Culture two populations of cells in "light" (normal amino acids) and "heavy" (isotope-labeled lysine and arginine) media for at least five cell doublings.
-
Apply the experimental treatment to one cell population.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture with trypsin.
-
(Optional but recommended) Enrich for peptides containing the PTM of interest using affinity chromatography.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptides and the PTM sites using database searching algorithms.
-
Quantify the relative abundance of the PTMs by comparing the peak intensities of the "light" and "heavy" peptide pairs.
Procedure (TMT-based):
-
Grow and treat cells under different conditions.
-
Extract proteins and digest with trypsin to generate peptides.
-
Label the peptides from each condition with a different isobaric TMT tag.
-
Combine the labeled peptide samples.
-
(Optional) Enrich for PTM-containing peptides.
-
Analyze the combined sample by LC-MS/MS.
-
During MS/MS fragmentation, the TMT tags release reporter ions of different masses.
-
Identify the peptides and PTM sites and quantify the relative abundance of the PTMs based on the intensities of the reporter ions.
Conclusion
The post-translational modification of lysine residues represents a fundamental regulatory mechanism that governs virtually all aspects of cellular life. The diversity of these modifications, the complexity of their regulation by "writers," "erasers," and "readers," and the intricate crosstalk between them provide an incredibly versatile system for controlling protein function. As our understanding of the roles of lysine PTMs in health and disease continues to expand, so too will the opportunities for therapeutic intervention. The development of more specific and potent inhibitors of lysine-modifying enzymes holds great promise for the future of medicine, particularly in the fields of oncology and inflammatory diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the "lysine code" and its implications for human biology and drug discovery.
References
- 1. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Silac Labeling Quantification of Histone Modifications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Long Non-Coding RNAs in the Cold-Stress Response of Horticultural Plants: Molecular Mechanisms and Potential Applications [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Identifying and quantifying sites of protein methylation by heavy methyl SILAC. | Broad Institute [broadinstitute.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Quantitative analysis of non-histone lysine methylation sites and lysine demethylases in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative analysis of non-histone lysine methylation sites and lysine demethylases in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A quantitative atlas of histone modification signatures from human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A quantitative atlas of histone modification signatures from human cancer cells [ouci.dntb.gov.ua]
- 28. qb3.berkeley.edu [qb3.berkeley.edu]
- 29. Global levels of histone modifications predict prognosis in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 34. youtube.com [youtube.com]
- 35. m.youtube.com [m.youtube.com]
- 36. m.youtube.com [m.youtube.com]
- 37. youtube.com [youtube.com]
- 38. m.youtube.com [m.youtube.com]
- 39. Application of the CIRAD Mass Spectrometry Approach for Lysine Acetylation Site Discovery | Springer Nature Experiments [experiments.springernature.com]
- 40. frontiersin.org [frontiersin.org]
- 41. researchgate.net [researchgate.net]
- 42. google.com [google.com]
The Pivotal Role of Lysyl Oxidase in Cellular Function and Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl oxidase (LOX) and the related LOX-like (LOXL) proteins are a family of copper-dependent amine oxidases that play a critical role in the formation and stabilization of the extracellular matrix (ECM). Their primary function is to catalyze the covalent cross-linking of collagen and elastin, a process essential for the structural integrity and elasticity of tissues. Beyond this fundamental role, emerging evidence has implicated the LOX family in a diverse array of biological processes, including cell adhesion, migration, proliferation, and differentiation. Dysregulation of LOX activity is increasingly associated with the pathogenesis of numerous diseases, most notably fibrosis and cancer, where it contributes to disease progression and metastasis. This technical guide provides a comprehensive overview of the core biological functions of lysyl oxidase, with a focus on its enzymatic activity, role in ECM remodeling, involvement in key signaling pathways, and implications for drug development. Detailed experimental protocols for assessing LOX expression and activity are provided, alongside quantitative data and visual representations of its molecular interactions, to serve as a valuable resource for researchers in the field.
Introduction to the Lysyl Oxidase Family
The lysyl oxidase (LOX) family in mammals consists of five members: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] These enzymes share a highly conserved C-terminal catalytic domain that contains a copper-binding motif and a unique lysyl tyrosylquinone (LTQ) cofactor, which is essential for their enzymatic activity.[2] The N-terminal regions of the LOX family members are more variable and are thought to contribute to their distinct biological functions and substrate specificities.[1] LOX is synthesized as a proenzyme that requires extracellular proteolytic processing to become active, a regulatory step that controls its enzymatic function.[2]
Enzymatic Function and Extracellular Matrix Remodeling
The canonical function of lysyl oxidase is the post-translational oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[3] This enzymatic reaction generates highly reactive aldehyde residues (allysine and hydroxyallysine). These aldehydes then spontaneously undergo condensation reactions to form covalent cross-links, both within and between collagen and elastin molecules. This cross-linking process is fundamental to the assembly and stabilization of the ECM, providing tensile strength and elasticity to connective tissues.[3] The dysregulation of this process can lead to a variety of connective tissue disorders.
Quantitative Data on Lysyl Oxidase
Kinetic Parameters of the Human LOX Family
The enzymatic efficiency of LOX family members varies depending on the specific isoform and the substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.[4][5] The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| LOX | Tropoelastin | ~0.6 | ~0.034 | ~5.7 x 104 |
| LOXL1 | Not well characterized | - | - | - |
| LOXL2 | Tropoelastin | 0.62 ± 0.17 | 0.0115 ± 0.0012 | 1.85 x 104 |
| LOXL3 | Not well characterized | - | - | - |
| LOXL4 | Not well characterized | - | - | - |
Note: Kinetic parameters for the LOX family are not extensively characterized for all members and substrates. The provided data is based on available literature and may vary depending on experimental conditions.
Expression Levels of LOX Family Members in Normal and Diseased Tissues
The expression of LOX family members is tissue-specific and can be significantly altered in disease states. Upregulation of certain LOX isoforms is a common feature of fibrotic diseases and various cancers.
| Tissue | Condition | LOX Expression | LOXL1 Expression | LOXL2 Expression | LOXL3 Expression | LOXL4 Expression |
| Breast | Normal | Low | Low | Low | Low | Low |
| Cancer | Not significantly altered | Higher | Higher | Higher | Lower | |
| Liver | Normal | Low | Low | Low | Low | Low |
| Fibrosis/Cirrhosis | Increased | - | Increased | - | - | |
| Lung | Normal | Present | - | Low | - | - |
| Fibrosis | Increased | - | Increased | - | - | |
| Glioma | Normal Brain | Low | - | Low | - | - |
| Glioma | - | - | Higher | - | - | |
| Colorectal | Normal Mucosa | Low | - | Low | - | - |
| Cancer | Increased | - | Higher | - | - |
Expression levels are qualitative and based on various studies.[6][7][8][9] Quantitative values can vary significantly depending on the detection method and patient cohort.
Role of Lysyl Oxidase in Signaling Pathways
Beyond its structural role in the ECM, lysyl oxidase is an active participant in cellular signaling, influencing a range of cellular behaviors.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α directly upregulates the expression of LOX and LOXL2.[10] In a positive feedback loop, LOX-generated hydrogen peroxide can further stabilize HIF-1α through the PI3K/Akt pathway, amplifying the hypoxic response and promoting tumor progression.[11]
References
- 1. Functional importance of lysyl oxidase family propeptide regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lysyl Oxidases Expression and Breast Cancer Progression: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical relevance of lysyl oxidase-like 2 and functional mechanisms in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Hypoxia inducible factor 1α-mediated LOX expression correlates with migration and invasion in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HIF-1-inducible lysyl oxidase activates HIF-1 via the Akt pathway in a positive regulation loop and synergizes with HIF-1 in promoting tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Catalytic Mechanism of Lysyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysyl-tRNA synthetase (LysRS) is a vital enzyme that plays a central role in protein biosynthesis by catalyzing the specific attachment of lysine to its cognate tRNA. This process, known as aminoacylation, is a critical step in ensuring the fidelity of translation. Beyond this canonical function, LysRS has been implicated in various cellular signaling pathways, making it an enzyme of significant interest for both fundamental research and as a target for therapeutic development. This guide provides a comprehensive overview of the catalytic mechanism of LysRS, detailing the molecular intricacies of its function, methodologies for its study, and its emerging roles in cellular regulation.
Introduction to Lysyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRS) are a family of enzymes essential for translating the genetic code.[1][2] There are typically twenty distinct aaRSs, one for each proteinogenic amino acid. LysRS is unique among aaRSs as it is the only member to have evolved in two structurally distinct forms, designated as Class I and Class II.[3] Most bacteria and all eukaryotes possess a Class II LysRS, while most archaea and a subset of bacteria utilize a Class I enzyme. Despite their different evolutionary origins and structural folds, both classes of LysRS catalyze the same two-step aminoacylation reaction, a remarkable example of convergent evolution.
The Two-Step Catalytic Mechanism
The aminoacylation of tRNA by LysRS proceeds through a two-step mechanism:
-
Amino Acid Activation: In the first step, lysine and ATP bind to the active site of the enzyme. The carboxylate group of lysine performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of a lysyl-adenylate (Lys-AMP) intermediate and the release of inorganic pyrophosphate (PPi).[1][2]
-
Lysine + ATP ⇌ Lysyl-AMP + PPi
-
-
tRNA Charging: The activated lysine is then transferred from the Lys-AMP intermediate to the 3'-hydroxyl group of the terminal adenosine (A76) of the cognate tRNALys. This results in the formation of lysyl-tRNALys (Lys-tRNALys) and the release of AMP.[1][2]
-
Lysyl-AMP + tRNALys ⇌ Lys-tRNALys + AMP
-
The charged Lys-tRNALys is then delivered to the ribosome to participate in protein synthesis.
Structural Basis of Catalysis
Class I Lysyl-tRNA Synthetase
The catalytic domain of Class I LysRS features a Rossmann fold, a characteristic structural motif for this class of enzymes. A key feature of the Class I LysRS catalytic mechanism is its dependence on tRNA for the activation of lysine.[3] The binding of tRNALys is a prerequisite for the efficient formation of the lysyl-adenylate intermediate. The active site of the Class I enzyme from Pyrococcus horikoshii utilizes specific residues to recognize and bind lysine, with the ε-amino group being coordinated by glutamate and tyrosine residues.
Class II Lysyl-tRNA Synthetase
Class II LysRS enzymes are homodimers, and their catalytic domain is characterized by an antiparallel β-sheet fold. Unlike their Class I counterparts, Class II LysRSs do not require tRNA for the initial amino acid activation step. The active site of the Escherichia coli Class II LysRS positions the lysine and ATP substrates for the nucleophilic attack through a network of interactions with conserved amino acid residues and metal ions, which stabilize the pentavalent transition state. The binding of ATP is coordinated by highly conserved arginine residues, often referred to as "arginine tweezers," located in sequence motifs 2 and 3.
Quantitative Kinetic Data
The efficiency of the LysRS catalytic reaction is described by the Michaelis-Menten kinetic parameters, Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for its substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. Below are tables summarizing available kinetic data for Class I and Class II LysRS from different organisms.
Table 1: Kinetic Parameters of Class I Lysyl-tRNA Synthetases
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Methanococcus maripaludis | Lysine | 140 | 1.1 | (Ibba et al., 1999) |
| ATP | 1200 | 1.1 | (Ibba et al., 1999) | |
| tRNALys | 1.2 | 1.1 | (Ibba et al., 1999) |
Table 2: Kinetic Parameters of Class II Lysyl-tRNA Synthetases
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | Lysine | 10 - 20 | 5 - 10 | (Eriani et al., 1993) |
| ATP | 200 - 400 | 5 - 10 | (Eriani et al., 1993) | |
| tRNALys | 0.5 - 1.5 | 5 - 10 | (Eriani et al., 1993) | |
| Homo sapiens (cytosolic) | tRNALys | 1.19 | 0.31 | [4] |
Experimental Protocols
Aminoacylation Assay (Filter-Disc Method)
This assay measures the rate of attachment of radiolabeled lysine to its cognate tRNA.
Materials:
-
Purified LysRS enzyme
-
[14C]- or [3H]-labeled L-lysine
-
Cognate tRNALys
-
ATP solution (100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM KCl, 4 mM DTT)
-
Whatman 3MM filter discs
-
5% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Ethanol
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled lysine at the desired concentrations.
-
Initiate the reaction by adding the LysRS enzyme and tRNALys.
-
Incubate the reaction at the optimal temperature (e.g., 37°C).
-
At specific time points, pipette aliquots of the reaction mixture onto the Whatman filter discs.
-
Immediately immerse the filter discs in ice-cold 5% TCA to precipitate the tRNA and stop the reaction.
-
Wash the filter discs three times with ice-cold 5% TCA to remove unincorporated radiolabeled lysine.
-
Wash the filter discs once with ethanol and allow them to dry completely.
-
Place the dry filter discs in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the initial velocity of the reaction from the linear phase of the time course.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction by quantifying the rate of exchange of [32P]-labeled pyrophosphate into ATP in the presence of lysine.
Materials:
-
Purified LysRS enzyme
-
L-lysine
-
ATP solution
-
[32P]-Pyrophosphate ([32P]PPi)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Activated charcoal slurry
-
Quenching solution (e.g., 0.1 M sodium pyrophosphate, 7% perchloric acid)
-
Washing solution (e.g., 0.05 M sodium pyrophosphate)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and L-lysine.
-
Initiate the reaction by adding the LysRS enzyme and [32P]PPi.
-
Incubate the reaction at the optimal temperature.
-
At various time points, take aliquots and add them to the quenching solution containing activated charcoal. The charcoal binds the newly formed [32P]ATP.
-
Pellet the charcoal by centrifugation.
-
Wash the charcoal pellet with the washing solution to remove unincorporated [32P]PPi.
-
Resuspend the charcoal pellet in water or a suitable buffer.
-
Measure the radioactivity of the charcoal suspension using a scintillation counter.
-
Determine the initial rate of the exchange reaction.
Non-canonical Functions and Signaling Pathways
Beyond its role in protein synthesis, LysRS has been shown to participate in cellular signaling. Upon certain stimuli, such as immunological activation, LysRS can be phosphorylated by kinases like ERK.[5] This phosphorylation can cause LysRS to dissociate from the multi-aminoacyl-tRNA synthetase complex (MSC) in eukaryotes.[6] Once released, LysRS can catalyze the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A).[5] Ap4A, in turn, can act as a second messenger to regulate the activity of transcription factors such as MITF, thereby influencing gene expression.
Visualizations
Caption: Catalytic cycle of Class II Lysyl-tRNA Synthetase.
Caption: LysRS-mediated signaling pathway.
Caption: Workflow for LysRS inhibitor screening.
References
- 1. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 3. Class I Lysyl-tRNA Synthetase [aars.online]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Human lysyl-tRNA synthetase evolves a dynamic structure that can be stabilized by forming complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysine Metabolism Pathways in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core lysine metabolism pathways in eukaryotes. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of these critical metabolic routes. The information presented herein encompasses the saccharopine and pipecolate pathways, including their key enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for key enzymes and visualizations of the pathways to facilitate a deeper understanding of lysine metabolism.
Introduction to Lysine Metabolism in Eukaryotes
Lysine is an essential amino acid for most animals, meaning it cannot be synthesized de novo and must be obtained from the diet. In contrast, fungi and plants can synthesize lysine. The catabolism of lysine in eukaryotes is primarily carried out through two distinct pathways: the saccharopine pathway and the pipecolate pathway. These pathways converge to produce α-aminoadipate, which is further metabolized to acetyl-CoA, a key intermediate in the citric acid cycle. The predominant pathway for lysine degradation varies among different eukaryotic organisms and even between different tissues within the same organism.
The Saccharopine Pathway
The saccharopine pathway is the major route for lysine catabolism in mammals and is also found in fungi and plants.[1][2] This pathway is predominantly located in the mitochondria.[3]
The saccharopine pathway consists of the following key enzymatic steps:
-
Lysine-α-Ketoglutarate Reductase (LKR): This enzyme catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction requires NADPH as a cofactor.[4][5]
-
Saccharopine Dehydrogenase (SDH): Saccharopine is then oxidatively cleaved by saccharopine dehydrogenase to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This reaction uses NAD+ as an oxidizing agent.[5] In mammals and plants, LKR and SDH activities are often contained within a single bifunctional enzyme called α-aminoadipate semialdehyde synthase (AASS).[6][7]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): Finally, α-aminoadipate-δ-semialdehyde is oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase, using NAD(P)+ as a cofactor.[8]
Diagram of the Saccharopine Pathway
Caption: The Saccharopine Pathway for Lysine Catabolism.
The Pipecolate Pathway
The pipecolate pathway is another significant route for lysine degradation, particularly prominent in the brain of mammals and also found in plants and some microorganisms.[1] This pathway involves both peroxisomal and mitochondrial enzymes.
The key steps of the pipecolate pathway are:
-
Lysine Transaminase or Oxidase: The initial step involves the conversion of L-lysine to α-amino-ε-caprolactam, which spontaneously cyclizes to form Δ1-piperideine-2-carboxylate. This can be catalyzed by a transaminase or an oxidase.
-
Piperideine-2-carboxylate Reductase: Δ1-piperideine-2-carboxylate is then reduced to L-pipecolate.
-
Pipecolate Oxidase: L-pipecolate is oxidized to Δ1-piperideine-6-carboxylate.[9][10]
-
Spontaneous Hydrolysis: Δ1-piperideine-6-carboxylate exists in equilibrium with its open-chain form, α-aminoadipate-δ-semialdehyde.
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): This enzyme, which is also part of the saccharopine pathway, converts α-aminoadipate-δ-semialdehyde to α-aminoadipate.[8]
Diagram of the Pipecolate Pathway
Caption: The Pipecolate Pathway for Lysine Degradation.
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for key enzymes in the saccharopine and pipecolate pathways across different eukaryotic organisms.
Table 1: Kinetic Parameters of Saccharopine Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax | Ki (mM) | Inhibitor | Reference |
| Lysine-α-Ketoglutarate Reductase (LKR) | Human (Liver) | L-Lysine | 1.5 | - | - | - | [4] |
| α-Ketoglutarate | 1.0 | - | - | - | [4] | ||
| NADPH | 0.08 | - | - | - | [4] | ||
| Pig (Liver) | L-Lysine | - | - | - | Saccharopine, α-Aminoadipate, α-Ketoadipate, 5-Hydroxy-L-lysine | [2] | |
| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | Saccharopine | - | - | - | - | |
| NAD+ | - | - | - | - | |||
| L-Glutamate | - | - | - | - | |||
| α-Aminoadipate-δ-semialdehyde | - | - | - | - | |||
| NADPH | - | - | - | - | |||
| α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | - | - | - | - | - | - |
Table 2: Kinetic Parameters of Pipecolate Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax | Ki (mM) | Inhibitor | Reference |
| Lysine ε-Aminotransferase | Saccharopolyspora erythraea | L-Lysine | - | - | - | L-Ornithine | [11] |
| α-Ketoglutarate | - | - | - | [11] | |||
| Pipecolate Oxidase | Rhodotorula glutinis | L-Pipecolic acid | - | - | - | Mercuric chloride, Potassium cyanide | [10] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Regulation of Lysine Metabolism
The flux through the lysine degradation pathways is tightly regulated at multiple levels to maintain lysine homeostasis.
Allosteric Regulation
-
Feedback Inhibition: In some organisms, the end-product of a pathway can inhibit the activity of an early enzyme. For example, in Corynebacterium glutamicum, aspartokinase, an enzyme in the lysine biosynthesis pathway, is allosterically inhibited by both lysine and threonine.[2]
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Lysine-α-ketoglutarate reductase in pig liver has been shown to be subject to substrate inhibition.[2]
Transcriptional Regulation
The expression of genes encoding lysine metabolic enzymes is regulated in response to various signals, including nutrient availability and stress.
-
In Fungi: In Saccharomyces cerevisiae, the expression of several genes in the α-aminoadipate pathway for lysine biosynthesis is subject to general amino acid control and is repressed by high concentrations of lysine.[11]
-
In Plants: The expression of the bifunctional LKR/SDH gene in plants is regulated by developmental cues and environmental stresses. For instance, its expression can be induced by abscisic acid and jasmonate.
Post-Translational Modifications
Post-translational modifications (PTMs) of enzymes can rapidly and reversibly alter their activity, providing another layer of regulation.
-
Phosphorylation: In Saccharomyces cerevisiae, α-aminoadipate reductase (Lys2) requires post-translational phosphopantetheinylation by Lys5 for its activity.[12]
-
Acetylation and other acylations: Lysine residues on various proteins, including metabolic enzymes, can be acetylated and subjected to other forms of acylation. These modifications can alter enzyme activity, stability, and localization.[13] For example, in the liver, SIRT3-mediated deacetylation activates LKR, promoting lysine catabolism during starvation.[1]
Diagram of Regulatory Mechanisms
Caption: Overview of Lysine Metabolism Regulation.
Experimental Protocols
Spectrophotometric Assay for Lysine-α-Ketoglutarate Reductase (LKR) Activity
This protocol is adapted from the description of the assay for human liver LKR.[4]
Principle: The activity of LKR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.8
-
10 mM L-Lysine hydrochloride
-
10 mM α-Ketoglutaric acid, neutralized to pH 7.0
-
5 mM NADPH
-
Enzyme preparation (e.g., mitochondrial extract)
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL of 100 mM potassium phosphate buffer, pH 7.8
-
100 µL of 10 mM L-lysine
-
100 µL of 10 mM α-ketoglutarate
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM NADPH and the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.
-
A control reaction lacking L-lysine should be run in parallel to correct for any non-specific NADPH oxidation.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Assay for Pipecolate Oxidase Activity
This protocol is based on the methods used for studying pipecolate oxidase in Rhodotorula glutinis and Penicillium chrysogenum.[9][10]
Principle: The activity of pipecolate oxidase can be determined by measuring the formation of a colored product upon reaction of the product, Δ1-piperideine-6-carboxylate, with o-aminobenzaldehyde.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5
-
50 mM L-Pipecolic acid
-
5 mg/mL o-aminobenzaldehyde in 100 mM potassium phosphate buffer, pH 7.5
-
Enzyme preparation (e.g., peroxisomal or cell-free extract)
Procedure:
-
Prepare a reaction mixture containing:
-
900 µL of 100 mM potassium phosphate buffer, pH 7.5
-
100 µL of 50 mM L-pipecolic acid
-
-
Add the enzyme preparation to the reaction mixture and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Add 100 µL of the o-aminobenzaldehyde solution and incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance of the resulting yellow-colored product at 443 nm.
-
A standard curve using known concentrations of Δ1-piperideine-6-carboxylate (or a related standard) should be prepared to quantify the amount of product formed.
-
One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Metabolic Flux Analysis using 13C-Labeled Lysine
Principle: This method involves feeding cells or organisms with a stable isotope-labeled substrate, such as [U-13C6]-L-lysine, and then analyzing the isotopic enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern of isotope labeling provides quantitative information about the relative fluxes through different metabolic pathways.[14]
Workflow:
Caption: Workflow for Metabolic Flux Analysis.
Detailed Steps:
-
Cell Culture and Labeling: Culture cells or maintain the organism in a defined medium. Replace the medium with one containing a known concentration of [U-13C6]-L-lysine. The duration of labeling will depend on the organism and the turnover rate of the metabolites of interest.
-
Quenching and Extraction: Rapidly quench metabolic activity, for example, by immersing the culture in a dry ice/ethanol bath. Extract metabolites using a cold solvent mixture (e.g., methanol:water or acetonitrile:methanol:water).
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key intermediates in the lysine catabolic pathways (e.g., saccharopine, α-aminoadipate).
-
Data Analysis and Modeling: The raw mass spectrometry data is processed to correct for natural isotope abundance and determine the fractional labeling of each metabolite. This data is then used as input for computational models (e.g., using software like INCA or OpenFLUX) to calculate the intracellular metabolic fluxes.
Conclusion
The saccharopine and pipecolate pathways represent the central routes for lysine degradation in eukaryotes. A thorough understanding of these pathways, their enzymatic components, and their intricate regulatory networks is crucial for various fields, from fundamental biological research to the development of therapeutic strategies for metabolic disorders. This guide has provided a detailed overview of these pathways, including quantitative data, experimental methodologies, and visual representations, to serve as a valuable resource for the scientific community. Further research into the tissue-specific regulation and interplay between these two pathways will continue to enhance our understanding of lysine homeostasis and its role in health and disease.
References
- 1. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver [agris.fao.org]
- 3. embopress.org [embopress.org]
- 4. graphviz.org [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of Pipecolic Acid into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of pipecolic acid in the biosynthesis of lysine in Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysine ε-aminotransferases: kinetic constants, substrate specificities, and the variation in active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
The Role of Lysine Acetylation in Protein Stability
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Lysine acetylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including the modulation of protein stability. This reversible modification, governed by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), primarily influences protein stability through its intricate crosstalk with the ubiquitination-proteasome system. By acetylating lysine residues that are also targets for ubiquitination, this modification can sterically hinder the attachment of ubiquitin chains, thereby protecting proteins from proteasomal degradation and extending their cellular half-life. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental methodologies used to investigate the impact of lysine acetylation on protein stability, offering valuable insights for researchers and professionals in drug development.
Core Mechanisms of Acetylation-Mediated Protein Stability
Lysine acetylation is a dynamic and reversible post-translational modification where an acetyl group from acetyl-coenzyme A (acetyl-CoA) is transferred to the ε-amino group of a lysine residue within a protein.[1] This process, catalyzed by lysine acetyltransferases (KATs), neutralizes the positive charge of the lysine side chain.[1] The reverse reaction is mediated by lysine deacetylases (KDACs), which remove the acetyl group.[1] The balance between KAT and KDAC activity dictates the acetylation status of a protein and, consequently, its functional state.[1][2]
The primary mechanism by which lysine acetylation regulates protein stability is through its interplay with ubiquitination, a process that tags proteins for degradation by the 26S proteasome. Both acetylation and ubiquitination occur on the same lysine residues, leading to a competitive relationship between these two modifications.[3][4]
-
Direct Competition: Acetylation of a lysine residue can directly block the attachment of ubiquitin, thereby preventing the protein from being recognized and degraded by the proteasome.[3][5] This competition is a key regulatory switch that can rapidly alter a protein's stability in response to cellular signals.
-
Indirect Regulation: Beyond direct competition, lysine acetylation can also indirectly influence protein stability by altering protein conformation, modulating protein-protein interactions, and affecting the recruitment of E3 ubiquitin ligases.
Key Signaling Pathways
The decision for a protein to be either stabilized or degraded is often determined by the intricate balance of signaling pathways that control the activities of KATs, KDACs, and E3 ubiquitin ligases. A simplified representation of this crosstalk is depicted below.
Caption: Crosstalk between lysine acetylation and ubiquitination in controlling protein stability.
Quantitative Analysis of Acetylation on Protein Half-Life
The impact of lysine acetylation on protein stability can be quantified by measuring the change in protein half-life. The following table summarizes data from various studies, illustrating the stabilizing effect of acetylation on different proteins.
| Protein | Acetylated Lysine(s) | Experimental System | Change in Half-Life | Reference |
| p53 | K120 | Human Cells | Increased | --INVALID-LINK-- |
| HIF-1α | K532 | Human Cells | Increased | --INVALID-LINK-- |
| c-Myc | K148, K323 | Human Cells | Increased | --INVALID-LINK-- |
| β-catenin | K49 | Human Cells | Increased | --INVALID-LINK-- |
| RUNX3 | K94, K140 | Human Gastric Cancer Cells | Increased | --INVALID-LINK-- |
Experimental Methodologies
A variety of experimental techniques are employed to investigate the role of lysine acetylation in protein stability. The following sections provide detailed protocols for key experiments.
Caption: A typical experimental workflow to study the effect of lysine acetylation on protein stability.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to create protein variants that mimic either a non-acetylatable or a constitutively acetylated state at a specific lysine residue.[6][7][8]
-
Lysine (K) to Arginine (R) Mutation: Arginine is structurally similar to lysine and maintains a positive charge but cannot be acetylated. This K-to-R mutant represents a perpetually non-acetylated state.[6]
-
Lysine (K) to Glutamine (Q) Mutation: Glutamine is uncharged and has a similar size to acetylated lysine, thus mimicking a constitutively acetylated state.[6][8]
Protocol:
-
Primer Design: Design primers containing the desired mutation (K to R or K to Q) for the gene of interest.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gene as the template.
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Cycloheximide (CHX) Chase Assay
This assay is widely used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.[9][10][11][12][13]
Protocol:
-
Cell Culture and Transfection: Culture cells to 70-80% confluency and transfect them with plasmids expressing the wild-type or mutant protein of interest.
-
CHX Treatment: After 24-48 hours of transfection, treat the cells with cycloheximide (typically 50-100 µg/mL) to inhibit protein synthesis.[9][12]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be optimized based on the known or expected stability of the protein.
-
Protein Extraction: Lyse the cells at each time point using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest. Also, probe for a stable loading control protein (e.g., β-actin or GAPDH).
-
Quantification and Half-Life Calculation: Quantify the band intensities of the protein of interest at each time point and normalize to the loading control. Plot the protein levels against time to determine the half-life (the time it takes for the protein level to decrease by 50%).
In Vitro Ubiquitination Assay
This assay is performed to determine if a protein is a substrate for a specific E3 ubiquitin ligase and to assess how acetylation affects this process.[14][15][16][17]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant ubiquitin
-
The substrate protein (wild-type, K-to-R, or K-to-Q mutant)
-
ATP
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
In Vitro Acetylation Assay
This assay is used to confirm that a protein is a direct substrate of a specific lysine acetyltransferase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing:
-
The purified substrate protein
-
The purified lysine acetyltransferase (KAT)
-
Acetyl-CoA (can be radiolabeled with ¹⁴C for detection)
-
Acetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Detection: The acetylation of the substrate can be detected in two ways:
-
Autoradiography: If using ¹⁴C-labeled acetyl-CoA, separate the reaction products by SDS-PAGE, and expose the gel to an X-ray film.
-
Western Blot: Separate the products by SDS-PAGE and perform a Western blot using an antibody that specifically recognizes the acetylated form of the lysine residue of interest or a pan-acetyl-lysine antibody.
-
Conclusion and Future Directions
The regulation of protein stability through lysine acetylation is a fundamental cellular mechanism with profound implications for health and disease. The competitive interplay between acetylation and ubiquitination provides a sophisticated means of controlling the levels of key regulatory proteins involved in processes such as cell cycle progression, DNA damage response, and metabolism.[18][19] A deeper understanding of the specific KATs, KDACs, and E3 ligases that govern the stability of therapeutically relevant proteins will be crucial for the development of novel drugs. Targeting the enzymes that modulate the acetylation status of oncoproteins or tumor suppressors represents a promising avenue for cancer therapy and the treatment of other diseases. The continued application of advanced proteomic techniques will undoubtedly uncover new layers of complexity in this regulatory network, paving the way for innovative therapeutic strategies.
References
- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studying lysine acetylation of citric acid cycle enzymes by genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein stability analysis by cycloheximide chase assay [bio-protocol.org]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 16. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Role of Protein Lysine Acetylation in the Pathogenesis and Treatment of Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
The Impact of Lysine Ubiquitination on Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitination, the covalent attachment of the 76-amino acid protein ubiquitin to lysine residues of substrate proteins, has emerged as a critical and versatile post-translational modification in eukaryotes. Far from its initial characterization as a simple signal for proteasomal degradation, lysine ubiquitination is now understood to be a complex signaling code that rivals phosphorylation in its regulatory scope. The diversity of ubiquitin chain topologies—from monoubiquitination to the formation of eight distinct homotypic and numerous heterotypic polyubiquitin chains—generates a vast array of signaling outcomes. This guide provides a comprehensive technical overview of the core principles of lysine ubiquitination and its profound impact on cellular signaling pathways, with a particular focus on the NF-κB and DNA damage response pathways. We present quantitative data to illustrate the effects of ubiquitination, detail key experimental protocols for its study, and provide visualizations of crucial signaling cascades and workflows to empower researchers and drug development professionals in this dynamic field.
The Ubiquitination Cascade: A Symphony of Enzymes
The attachment of ubiquitin to a substrate protein is a tightly regulated enzymatic cascade involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme forms a thioester bond with the C-terminus of ubiquitin.[1]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to the active site cysteine of an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition module, bringing the ubiquitin-charged E2 enzyme into proximity with the target protein and catalyzing the final transfer of ubiquitin to a specific lysine residue on the substrate.[1] The human genome encodes over 600 E3 ligases, highlighting the immense specificity of this process.[2]
This process is reversible, with deubiquitinating enzymes (DUBs) acting as "erasers" to remove ubiquitin modifications, adding another layer of dynamic control to these signaling pathways.[2]
The Ubiquitin Code: Beyond a Degradation Signal
The functional consequence of ubiquitination is dictated by the "ubiquitin code," which encompasses the type of ubiquitin modification a protein receives.
-
Monoubiquitination: The attachment of a single ubiquitin molecule can alter a protein's localization, activity, or protein-protein interactions.
-
Multi-monoubiquitination: The modification of a substrate at multiple lysine residues with single ubiquitin moieties.
-
Polyubiquitination: The formation of ubiquitin chains where the C-terminus of one ubiquitin is linked to one of the seven internal lysine residues (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1) of the preceding ubiquitin.
The distinct topologies of these chains are recognized by a diverse array of ubiquitin-binding domains (UBDs), which act as "readers" to translate the ubiquitin signal into a specific cellular response.[3]
Data Presentation: Impact of Ubiquitin Chain Linkage on Signaling Outcomes
| Ubiquitin Chain Linkage | Primary Signaling Function | Key Cellular Processes | Example Proteins/Pathways |
| K48-linked | Proteasomal Degradation | Protein quality control, cell cycle progression, antigen presentation | IκBα, p53, cyclins |
| K63-linked | Non-proteolytic Scaffolding | Signal transduction, DNA repair, endocytosis, kinase activation | NEMO (IKK complex), PCNA, TRAFs |
| M1-linked (Linear) | Scaffolding for Protein Complexes | NF-κB signaling, inflammation, apoptosis | NEMO, RIPK1 |
| K11-linked | Proteasomal Degradation | ER-associated degradation (ERAD), cell cycle control | Cyclin B1 |
| Atypical Chains (K6, K27, K29, K33) | Diverse and less characterized | DNA repair, immune signaling, protein trafficking | Histones, TRAFs |
Lysine Ubiquitination in the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its activation is intricately regulated by lysine ubiquitination. A key event in canonical NF-κB activation is the phosphorylation-induced, K48-linked polyubiquitination and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB).[4][5] This frees the NF-κB transcription factor to translocate to the nucleus and activate target gene expression.
Furthermore, K63-linked and linear (M1-linked) polyubiquitin chains play a critical, non-degradative role in the assembly and activation of the IκB kinase (IKK) complex. The regulatory subunit of IKK, NEMO (NF-κB Essential Modulator), contains a ubiquitin-binding domain that specifically recognizes these non-degradative chains, leading to the recruitment and activation of the IKK catalytic subunits.[4][6][7]
Visualization: Canonical NF-κB Signaling Pathway
References
- 1. Ubiquitin-dependent Protein Degradation at the Endoplasmic Reticulum and Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. rupress.org [rupress.org]
- 7. Mechanism Underlying IκB Kinase Activation Mediated by the Linear Ubiquitin Chain Assembly Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Universe of Lysine Acylation: A Technical Guide for Researchers
Abstract: Post-translational modifications (PTMs) of lysine residues are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. Among these, lysine acylation, the addition of an acyl group to the ε-amino group of a lysine residue, has emerged as a widespread and crucial regulator of numerous cellular processes, from gene transcription and metabolism to signal transduction. Initially characterized in the context of histone acetylation, the landscape of known lysine acylations has dramatically expanded to include a diverse array of modifications derived from cellular metabolism. This technical guide provides an in-depth exploration of the diversity of lysine acylations, offering researchers, scientists, and drug development professionals a comprehensive resource on the core aspects of this dynamic field. We present a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this exciting area of research.
The Diverse Landscape of Lysine Acylations
Lysine acylation is a chemically diverse family of PTMs, with the identity of the acyl group dictating the specific functional consequences of the modification. These acyl groups are often derived from metabolic intermediates, directly linking cellular metabolic status to protein function and cellular regulation.[1]
1.1. Acetylation: The most studied form of lysine acylation, acetylation, involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA). It neutralizes the positive charge of the lysine residue, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure and transcriptional activation.[2][3] Beyond histones, acetylation is a widespread modification on non-histone proteins, regulating their enzymatic activity, stability, and protein-protein interactions.[4]
1.2. Short-Chain Acylations: A growing number of short-chain fatty acid-derived acylations have been identified, each with distinct properties and regulatory roles. These include:
-
Propionylation and Butyrylation: These modifications, derived from propionyl-CoA and butyryl-CoA respectively, are structurally similar to acetylation but add bulkier hydrophobic groups to lysine residues.[5]
-
Crotonylation: Derived from crotonyl-CoA, this unsaturated acylation is associated with active gene transcription.
-
2-Hydroxyisobutyrylation: A recently discovered modification, its functional roles are still being actively investigated.
1.3. Dicarboxyl Acylations (Acidic Acylations): These modifications introduce a terminal carboxyl group, converting the positively charged lysine to a negatively charged residue, a more dramatic chemical change than acetylation.[6] This charge reversal can have profound effects on protein structure and function.
-
Succinylation: Utilizing succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, succinylation is heavily implicated in the regulation of mitochondrial metabolism.[7][8]
-
Malonylation: Derived from malonyl-CoA, a key molecule in fatty acid synthesis, malonylation provides a direct link between lipid metabolism and protein regulation.[5][9][10]
-
Glutarylation: Using glutaryl-CoA, this modification is also regulated by the sirtuin 5 (SIRT5) deacylase and is linked to amino acid metabolism.[5][11]
1.4. Other Acylations: The catalogue of lysine acylations continues to expand and includes modifications such as:
-
Lactylation: Derived from lactate, linking glycolysis to epigenetic regulation.
-
Pupylation: A prokaryotic PTM involving the attachment of a small protein called Pup.
-
Fatty Acylation: The attachment of long-chain fatty acids, which can alter protein localization and membrane association.[8]
Quantitative Insights into Lysine Acylation
The stoichiometry of lysine acylation, or the proportion of a specific lysine residue that is modified at any given time, is a critical parameter for understanding its biological significance. While many acylation sites are present at low stoichiometry, dynamic changes in occupancy can have significant functional consequences.[12] Mass spectrometry-based quantitative proteomics has been instrumental in determining the stoichiometry of various lysine acylations.[1][13][14]
| Acylation Type | Organism/Cell Type | Protein Class | Stoichiometry Range (%) | Key Findings | Reference |
| Acetylation | E. coli | Proteome-wide | <1 to 98 | Metabolic enzymes and proteins in transcription/translation show high stoichiometry. | [1][14] |
| Human cell lines | Proteome-wide | Majority <5 | Histone N-terminal tails show higher occupancy (5-30%) than globular domains (<1%). | [12] | |
| Succinylation | E. coli | Proteome-wide | Majority <2% | Extensive overlap with acetylation sites. | [15] |
| Mouse Liver | Mitochondrial Proteins | Dynamically regulated | Succinyl-CoA levels directly impact global succinylation. | [16] | |
| Human Lung Adenocarcinoma | Proteome-wide | Upregulated in cancer | Proteins involved in carboxylic acid metabolism showed increased succinylation. | [17] | |
| Malonylation | Mouse Liver & Human Fibroblasts | Proteome-wide | Increased in MCD deficiency | Impaired mitochondrial function and fatty acid oxidation are linked to hypermalonylation. | [18] |
Experimental Protocols for Studying Lysine Acylation
3.1. Immunoaffinity Enrichment of Acylated Peptides
This protocol describes the enrichment of lysine-acetylated peptides from a complex protein digest using anti-acetyllysine antibodies. The same principle can be applied for other acylations with modification-specific antibodies.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of proteins to peptides using an appropriate protease (e.g., trypsin).
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
-
Lyophilize the desalted peptides.
-
-
Immunoaffinity Enrichment:
-
Resuspend lyophilized peptides in immunoprecipitation (IP) buffer.
-
Add anti-acetyllysine antibody-conjugated beads to the peptide solution.
-
Incubate overnight at 4°C with gentle rotation.
-
Wash the beads several times with IP buffer and then with wash buffer to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
-
Post-Enrichment Desalting:
-
Desalt the eluted peptides using a C18 tip or SPE cartridge.
-
Lyophilize the enriched peptides prior to LC-MS/MS analysis.
-
3.2. LC-MS/MS Analysis of Acylated Peptides
This protocol provides a general workflow for the analysis of enriched acylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Resuspend the enriched peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Load the peptides onto a reversed-phase analytical column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA mode, the instrument acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
In DIA mode (e.g., SWATH-MS), the instrument systematically fragments all ions within defined mass-to-charge (m/z) windows.[15]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Sequest, or Mascot) to identify the peptides and localize the acylation sites from the MS/MS spectra.
-
Specify the variable modification corresponding to the mass shift of the acyl group (e.g., +42.0106 Da for acetylation).
-
For quantitative analysis, use software appropriate for the acquisition method (e.g., MaxQuant for DDA, Spectronaut or Skyline for DIA).
-
3.3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acylations
This protocol outlines the key steps for performing ChIP-seq to map the genomic localization of a specific histone acylation mark.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in living cells using formaldehyde.[6]
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone acylation of interest (e.g., anti-H3K27ac).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the ChIP-seq library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for the histone acylation mark.
-
Annotate the peaks to nearby genes and perform downstream analyses such as motif discovery and pathway analysis.
-
Visualizing Lysine Acylation in Cellular Processes
4.1. Signaling Pathways
Lysine acylation is intricately woven into the fabric of cellular signaling, often engaging in crosstalk with other PTMs like phosphorylation.
Figure 1: Crosstalk between lysine acetylation and phosphorylation signaling pathways.
This diagram illustrates the intricate interplay between two major post-translational modifications. Activation of receptor tyrosine kinases can lead to the phosphorylation of substrate proteins, which in turn can influence their acetylation status, and vice versa.[4][19][20][21][22]
4.2. Experimental Workflows
Visualizing experimental workflows can aid in understanding the sequence of steps and the rationale behind each procedure.
Figure 2: A generalized workflow for the identification and quantification of lysine acylation sites.
This flowchart outlines the major steps involved in a typical lysine acyl-proteomics experiment, from sample preparation to data analysis.
Conclusion
The field of lysine acylation is rapidly evolving, with new modifications, regulatory enzymes, and biological functions being discovered at a remarkable pace. The direct link between cellular metabolism and the proteome through this diverse family of PTMs presents exciting new avenues for understanding cellular regulation in health and disease. The development and refinement of quantitative proteomic techniques and detailed experimental protocols, as outlined in this guide, are essential for researchers to continue to unravel the complexities of the lysine acylation universe and to translate these fundamental discoveries into novel therapeutic strategies.
References
- 1. Stoichiometry of site-specific lysine acetylation in an entire proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. morfopatologie.usmf.md [morfopatologie.usmf.md]
- 3. mdpi.com [mdpi.com]
- 4. The Crosstalk between Acetylation and Phosphorylation: Emerging New Roles for HDAC Inhibitors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 10. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between Receptor Tyrosine Kinases and Lysine Acetylation [dspace.mit.edu]
- 20. Cross-talk between phosphorylation and lysine acetylation in a genome-reduced bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. Interfacing protein lysine acetylation and protein phosphorylation: Ancient modifications meet on ancient proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysine Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome beyond the genetic code. Among the myriad of amino acid modifications, the covalent alteration of lysine residues stands out for its diversity and profound impact on cellular signaling, gene regulation, and overall cellular homeostasis. The ε-amino group of lysine is a versatile nucleophile, making it a frequent target for a wide array of enzymatic and non-enzymatic modifications. These modifications can alter a protein's charge, hydrophobicity, conformation, and interaction landscape, thereby modulating its activity, stability, and subcellular localization.
This in-depth technical guide provides a comprehensive overview of the core lysine PTMs: acetylation, ubiquitination, methylation, and SUMOylation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic machinery governing these modifications, their functional consequences, and the signaling pathways they regulate. Furthermore, this guide includes detailed experimental protocols for the study of lysine PTMs and presents quantitative data to facilitate a deeper understanding of their stoichiometry and dynamics.
Major Types of Lysine Post-Translational Modifications
The ε-amino group of lysine can be modified in numerous ways, each with distinct biochemical properties and functional outcomes. Here, we delve into the four most extensively studied lysine PTMs.
Lysine Acetylation
Lysine acetylation is a reversible modification involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue, neutralizing its positive charge.[1] This alteration has significant implications for protein structure and function, particularly in the context of chromatin biology and gene expression.
Enzymatic Regulation:
-
Writers (Lysine Acetyltransferases - KATs): Formerly known as histone acetyltransferases (HATs), these enzymes catalyze the addition of acetyl groups. Major families include GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60).[2]
-
Erasers (Lysine Deacetylases - KDACs): Previously called histone deacetylases (HDACs), these enzymes remove acetyl groups. They are categorized into four classes: Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6, 7, 9, 10), Class III (Sirtuins 1-7, which are NAD+-dependent), and Class IV (HDAC11).[2]
-
Readers: Proteins containing bromodomains recognize and bind to acetylated lysine residues, translating the modification into downstream biological effects.[3] Prominent examples include the BET (Bromodomain and Extra-Terminal domain) family of proteins (e.g., BRD2, BRD3, BRD4), which are crucial for transcriptional activation.[4][5]
Biological Functions:
-
Transcriptional Regulation: Acetylation of histone tails reduces the affinity between histones and DNA, leading to a more open chromatin structure (euchromatin) that is accessible to transcription factors and RNA polymerase, thereby promoting gene expression.[1][6]
-
Non-Histone Protein Regulation: A vast number of non-histone proteins are also acetylated, influencing their enzymatic activity, stability, and involvement in various signaling pathways. For instance, acetylation of transcription factors like p53 and NF-κB can modulate their activity and target gene expression.
Lysine Ubiquitination
Ubiquitination is a highly versatile PTM where a 76-amino acid protein, ubiquitin, is covalently attached to a lysine residue of a target protein. This process can involve the attachment of a single ubiquitin molecule (monoubiquitination) or the formation of ubiquitin chains (polyubiquitination). The topology of the polyubiquitin chain, determined by which of the seven lysine residues in ubiquitin itself is used for linkage, dictates the functional outcome.
Enzymatic Regulation:
-
Writers (Ubiquitination Cascade): This process involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to the target protein. The E3 ligase provides substrate specificity to the ubiquitination process.[2]
-
-
Erasers (Deubiquitinating Enzymes - DUBs): These enzymes reverse ubiquitination by cleaving the isopeptide bond between ubiquitin and the substrate or between ubiquitin moieties in a chain.
-
Readers: Proteins containing ubiquitin-binding domains (UBDs) recognize and bind to ubiquitinated proteins, mediating downstream signaling events. There are numerous families of UBDs, including the UBA (ubiquitin-associated) and UIM (ubiquitin-interacting motif) domains.[7][8][9][10][11]
Biological Functions:
-
Proteasomal Degradation: Polyubiquitin chains linked via lysine 48 (K48) are the canonical signal for targeting proteins to the 26S proteasome for degradation.
-
Signaling and Trafficking: Other ubiquitin chain linkages, such as K63-linked chains, are involved in non-proteolytic functions, including DNA repair, signal transduction, and endocytosis.[12] Monoubiquitination often serves as a signal for protein trafficking and localization.
Lysine Methylation
Lysine methylation involves the transfer of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue, resulting in monomethyl-, dimethyl-, or trimethyl-lysine, respectively. Unlike acetylation, methylation does not alter the charge of the lysine residue but increases its bulkiness and hydrophobicity.
Enzymatic Regulation:
-
Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the addition of methyl groups. The majority of KMTs contain a conserved SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) domain.
-
Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups. There are two main families: the flavin-dependent LSD (lysine-specific demethylase) family and the iron- and α-ketoglutarate-dependent JmjC (Jumonji C) domain-containing family.
-
Readers: A diverse set of protein domains, including Chromodomains, Tudor domains, PWWP domains, and MBT (malignant brain tumor) domains, specifically recognize methylated lysine residues.[3][13][14] The specific methylation state (mono-, di-, or tri-methylation) and the surrounding amino acid sequence influence the binding of these reader domains.
Biological Functions:
-
Transcriptional Regulation: Histone lysine methylation plays a complex role in regulating gene expression. For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation of H3K9 and H3K27 is linked to transcriptional repression.[11][15]
-
Signaling Pathways: Methylation of non-histone proteins, such as transcription factors and signaling molecules, can regulate their activity and interactions.
Lysine SUMOylation
SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein. SUMO proteins are structurally similar to ubiquitin but are involved in different cellular processes.
Enzymatic Regulation:
-
Writers (SUMOylation Cascade): Similar to ubiquitination, SUMOylation involves an E1 activating enzyme (a heterodimer of SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 SUMO ligase that enhances the efficiency and specificity of the reaction.[16]
-
Erasers (SUMO Proteases/Isopeptidases): These enzymes, also known as SENPs (sentrin-specific proteases), reverse SUMOylation.
-
Readers: Proteins containing SUMO-interacting motifs (SIMs) non-covalently bind to SUMOylated proteins, mediating downstream effects.[17][18][19][20][21]
Biological Functions:
-
Nuclear Transport: SUMOylation can alter the subcellular localization of proteins, often promoting their transport into the nucleus.
-
Transcriptional Regulation: SUMOylation of transcription factors can either activate or repress their function.
-
DNA Damage Response: SUMOylation plays a critical role in the cellular response to DNA damage by modifying key repair proteins.
Signaling Pathways Regulated by Lysine PTMs
Lysine PTMs are integral components of numerous signaling pathways, acting as molecular switches that fine-tune cellular responses to various stimuli.
Receptor Tyrosine Kinase (RTK) Signaling and Ubiquitination
Receptor tyrosine kinases are crucial for regulating cell growth, proliferation, differentiation, and survival. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for signaling proteins. Ubiquitination plays a critical role in attenuating RTK signaling.
As depicted in Figure 1, ligand-activated and phosphorylated RTKs recruit E3 ubiquitin ligases, such as Cbl. Cbl then ubiquitinates the receptor, marking it for internalization via endocytosis and subsequent degradation in the lysosome. This process effectively terminates the signaling cascade.
Transcriptional Regulation by Histone Acetylation and Methylation
The interplay between histone acetylation and methylation is a cornerstone of epigenetic gene regulation. These modifications on histone tails create a "histone code" that is read by various proteins to control chromatin structure and gene expression.
Figure 2 illustrates how histone acetyltransferases (HATs) deposit acetyl marks, which are then recognized by bromodomain-containing proteins that recruit transcriptional activators, leading to gene expression. Conversely, histone methyltransferases (HMTs) can deposit repressive methyl marks, such as H3K9me3, which are bound by chromodomain proteins that recruit repressive complexes, resulting in gene silencing.
SUMOylation in the DNA Damage Response
The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. SUMOylation plays a multifaceted role in the DDR, modulating the activity and localization of key repair factors.
As shown in Figure 3, upon DNA damage, sensor proteins are recruited to the lesion and activate SUMO E3 ligases. These ligases then SUMOylate various DDR factors, which promotes the assembly of repair complexes at sites of damage (repair foci) and facilitates the appropriate DNA repair pathway.
Experimental Protocols for Studying Lysine PTMs
The identification and characterization of lysine PTMs rely on a combination of biochemical, proteomic, and molecular biology techniques. Mass spectrometry (MS)-based proteomics has become the cornerstone for the global analysis of PTMs.
Mass Spectrometry-Based Workflow for PTM Analysis
A general workflow for the identification and quantification of lysine PTMs using mass spectrometry is outlined below.
Detailed Methodologies:
1. Sample Preparation and Protein Digestion:
-
Cell Lysis: Lyse cells or tissues in a buffer containing protease and deacetylase/demethylase/deubiquitinase inhibitors to preserve the PTMs.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent refolding.
-
Proteolytic Digestion: Digest proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, but its activity can be hindered by certain lysine modifications.
2. PTM-Peptide Enrichment:
Due to the low stoichiometry of many PTMs, enrichment of modified peptides is often necessary.
-
Antibody-based Enrichment: Use antibodies that specifically recognize the modified lysine (e.g., anti-acetyllysine, anti-ubiquitin remnant 'K-ε-GG' motif).[12][22] The antibodies are typically conjugated to beads for immunoprecipitation of the modified peptides.
-
Affinity Chromatography: Utilize specific reader domains or other affinity reagents immobilized on a resin to capture modified peptides.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Liquid Chromatography (LC): Separate the enriched peptides based on their physicochemical properties (e.g., hydrophobicity) using reverse-phase liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized and analyzed in the mass spectrometer. In a typical data-dependent acquisition (DDA) experiment, the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan) is measured, followed by fragmentation of the most abundant peptides and measurement of the m/z of the fragment ions (MS2 scan).
4. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Mascot, or Sequest.[23] The search algorithm identifies peptides by matching the experimental fragment ion spectra to theoretical spectra generated from the database, considering the mass shift corresponding to the specific PTM.
-
Quantification: Relative or absolute quantification of PTM levels can be achieved using various methods:
-
Label-free Quantification (LFQ): Compares the signal intensities of peptides across different samples.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are metabolically labeled with "light" or "heavy" isotopes of amino acids, allowing for direct comparison of PTM levels in mixed samples.
-
Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): Peptides from different samples are chemically labeled with isobaric tags. Upon fragmentation in the MS/MS, reporter ions with different masses are generated, allowing for relative quantification.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications:
ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications.
-
Crosslinking: Covalently crosslink proteins to DNA in living cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to the histone modification of interest to immunoprecipitate the chromatin fragments.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for the histone modification.
In Vitro Ubiquitination/SUMOylation Assays:
These assays are used to validate E3 ligase activity and identify substrates.
-
Reaction Components: Combine the purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (if applicable), ubiquitin or SUMO, the substrate protein, and an ATP-regenerating system in a reaction buffer.[6][15][24][25]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time.
-
Detection: The modification of the substrate can be detected by Western blotting using an antibody against the substrate (to observe a size shift) or an antibody against ubiquitin/SUMO.
Quantitative Data on Lysine PTMs
The stoichiometry of a PTM, which is the fraction of a particular protein that is modified at a specific site, is a critical parameter for understanding its functional significance.
Table 1: Examples of Identified Lysine Acetylation Sites and their Stoichiometry
| Protein | Organism | Site | Stoichiometry (%) | Biological Context | Reference |
| Histone H3.1 | Human | K9 | 5-30 | Transcriptional regulation | [12] |
| Histone H4 | Human | K16 | 5-30 | Chromatin compaction | [12] |
| GAPDH | Human | K165 | < 5 | Glycolysis, nuclear translocation | [26] |
| Acetyl-CoA Synthetase | E. coli | K609 | ~70 | Enzyme activation | [12] |
Table 2: Examples of Identified Lysine Ubiquitination Sites
| Protein | Organism | Site(s) | Ubiquitin Linkage | Function | Reference |
| EGFR | Human | Multiple | K63 | Endocytosis and degradation | [12] |
| PCNA | Human | K164 | Monoubiquitination | DNA damage tolerance | [12] |
| p53 | Human | Multiple | K48 | Proteasomal degradation | [27] |
| NEMO (IKKγ) | Human | K285 | K63 | NF-κB signaling activation | [28] |
Table 3: Examples of Identified Lysine Methylation Sites and their Functions
| Protein | Organism | Site | Methylation State | Function | Reference |
| Histone H3 | Human | K4 | me1/me2/me3 | Transcriptional activation | [11][15] |
| Histone H3 | Human | K9 | me1/me2/me3 | Transcriptional repression | [11][15] |
| Histone H3 | Human | K27 | me1/me2/me3 | Transcriptional repression | [11][15] |
| p53 | Human | K370 | me1 | Stabilization | [25] |
Table 4: Examples of Identified Lysine SUMOylation Sites
| Protein | Organism | Site(s) | Function | Reference |
| RanGAP1 | Human | K524 | Nuclear transport | [17] |
| PCNA | Human | K164 | DNA damage tolerance | [17] |
| p53 | Human | K386 | Transcriptional repression | [16] |
| PML | Human | Multiple | Formation of PML nuclear bodies | [17] |
Conclusion
The study of lysine post-translational modifications has unveiled a complex and dynamic regulatory layer that governs virtually all aspects of cellular life. From the epigenetic control of gene expression by histone modifications to the intricate regulation of signaling pathways by ubiquitination and SUMOylation, lysine PTMs are at the heart of cellular decision-making. The continued development of advanced proteomic technologies and chemical biology tools will undoubtedly uncover new types of lysine modifications, expand our understanding of their functional roles, and provide novel therapeutic opportunities for a wide range of human diseases. This guide serves as a foundational resource for navigating this exciting and rapidly evolving field.
References
- 1. Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Method for SUMO Modification of Proteins in vitro [bio-protocol.org]
- 7. Ubiquitin and its binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Ubiquitin and its binding domains [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Perceiving the epigenetic landscape through histone readers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of SUMO E3 Ligases in Signaling Pathway of Cancer Cells [mdpi.com]
- 17. embopress.org [embopress.org]
- 18. SUMO Interacting Motifs: Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. google.com [google.com]
- 21. SUMO Interacting Motifs: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Principle of Quantitative Acetylproteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 24. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. is.muni.cz [is.muni.cz]
- 26. researchgate.net [researchgate.net]
- 27. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]
- 28. academic.oup.com [academic.oup.com]
The Critical Role of Lysyl Cross-Linking in Tissue Integrity and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of lysyl cross-linking, a fundamental post-translational modification essential for the structural and functional integrity of the extracellular matrix (ECM). We will explore the enzymatic machinery, biochemical pathways, and pathophysiological implications of this process, offering detailed experimental protocols and quantitative data to support advanced research and therapeutic development.
Introduction: The Architect of Tissue Stability
The mechanical strength and elasticity of tissues are largely dictated by the covalent cross-links formed between collagen and elastin fibers. This process, known as lysyl cross-linking, is initiated by the lysyl oxidase (LOX) family of enzymes. By converting specific lysine and hydroxylysine residues into reactive aldehydes, LOX enzymes set in motion a series of reactions that covalently bond ECM proteins, creating a stable, three-dimensional scaffold. This structural fortification is vital for the normal function of tissues such as bone, cartilage, skin, ligaments, and blood vessels.
Dysregulation of lysyl cross-linking is a hallmark of numerous diseases. Insufficient cross-linking can lead to connective tissue disorders characterized by tissue fragility, while excessive cross-linking contributes to the pathological stiffness seen in fibrotic diseases and promotes tumor progression and metastasis in cancer. Understanding and quantifying this process is therefore critical for diagnosing and developing therapies for these conditions.
The Enzymatic Machinery of Cross-Linking
The formation of lysyl cross-links is a highly regulated, multi-step process orchestrated by two key enzyme families: the lysyl hydroxylases and the lysyl oxidases.
Lysyl Hydroxylases (PLOD Family)
Before cross-linking can occur in the extracellular space, procollagen molecules undergo intracellular post-translational modifications within the endoplasmic reticulum. Lysyl hydroxylases (LHs), encoded by the PLOD (procollagen-lysine, 2-oxoglutarate 5-dioxygenase) genes, catalyze the hydroxylation of lysine residues to form hydroxylysine. This reaction requires iron (Fe²⁺) and vitamin C (ascorbate) as cofactors.
There are three main isoforms with distinct roles:
-
LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domain of collagen.
-
LH2 (PLOD2): An alternatively spliced variant, LH2b, is crucial for hydroxylating lysines in the telopeptide regions of collagen. This specific hydroxylation is a prerequisite for the formation of the mature, stable pyridinoline cross-links. Increased expression of LH2b is a common feature in various fibrotic disorders.[1][2]
-
LH3 (PLOD3): Possesses both hydroxylation and glycosylation activity, adding sugar moieties to the newly formed hydroxylysine residues.
Lysyl Oxidases (LOX Family)
The LOX family consists of copper-dependent amine oxidases that catalyze the final and rate-limiting enzymatic step in cross-link formation. Secreted into the extracellular space as proenzymes, they are activated by proteases like Bone Morphogenetic Protein-1 (BMP-1). The active enzyme then catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in collagen and elastin telopeptides, forming highly reactive aldehydes known as allysine and hydroxyallysine, respectively.
The family includes five members:
-
LOX: The canonical and most studied member, crucial for the integrity of most connective tissues.
-
LOXL1, LOXL2, LOXL3, and LOXL4: LOX-like proteins with varying expression patterns and substrate specificities, playing roles in ECM maturation and remodeling.
Biochemistry of Cross-Link Formation
The aldehydes generated by LOX spontaneously react with adjacent lysine, hydroxylysine, or other aldehyde residues on neighboring collagen or elastin molecules to form cross-links.
-
Immature Cross-Links: The initial reactions form divalent, reducible cross-links such as dehydro-hydroxylysinonorleucine (deH-HLNL) and dehydro-histidinohydroxymerodesmosine (deH-HHMD). These immature cross-links provide initial stability to newly formed collagen fibrils.
-
Mature Cross-Links: Over time, these immature cross-links undergo further condensation reactions to form mature, non-reducible, trivalent cross-links. The most prominent mature cross-links are the pyridinium derivatives, which are fluorescent:
-
Hydroxylysylpyridinoline (HP or Pyridinoline): Formed from three hydroxylysine residues.
-
Lysylpyridinoline (LP or Deoxypyridinoline): Formed from two hydroxylysine residues and one lysine residue. DPD is found almost exclusively in bone and dentin, making its urinary excretion a specific biomarker for bone resorption.[3]
-
The ratio of HP to LP cross-links is tissue-specific and depends on the degree of telopeptide lysine hydroxylation by LH2b. Tissues with high tensile strength, like tendon and bone, have a high density of these mature cross-links.
Regulation of Lysyl Cross-Linking
The expression and activity of the LOX and PLOD families are tightly controlled by various signaling pathways, most notably in response to tissue injury, hypoxia, and fibrotic stimuli.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a potent profibrotic cytokine that strongly induces the expression of both LOX and PLOD2. The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of SMAD2 and SMAD3. These then complex with SMAD4, translocate to the nucleus, and bind to SMAD Binding Elements (SBEs), often "CAGA boxes," in the promoter regions of target genes to initiate transcription. Non-canonical pathways, such as those involving AP-1 transcription factors, also contribute to this induction.[4][5][6]
Hypoxia and HIF-1α Signaling
Hypoxia, or low oxygen tension, is a potent inducer of LOX expression, particularly in the context of the tumor microenvironment. Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. It then dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, including LOX and PLOD2, driving their transcription. This hypoxia-driven increase in cross-linking stiffens the ECM, promoting cancer cell invasion and metastasis.
Quantitative Data on Lysyl Cross-Linking
The density of mature pyridinoline cross-links varies significantly between tissues and is altered in disease. The following tables summarize representative quantitative data from the literature.
Table 1: Pyridinoline Cross-Link Density in Healthy Tissues
| Tissue Type | Cross-Link | Concentration (moles/mole of collagen) | Species |
| Adult Bovine Tendon | HP | ~2.0 - 2.5 | Bovine |
| Fetal Bovine Tendon | HP | ~0.5 - 1.0 | Bovine |
| Adult Bovine Ligament | HP | ~1.5 - 2.0 | Bovine |
| Fetal Bovine Ligament | HP | ~0.5 | Bovine |
| Normal Human Liver | HP | 0.39 (median) | Human |
Data compiled from literature.[7][8] Note: LP levels in tendon and ligament were often undetectable.
Table 2: Alterations in Pyridinoline Cross-Links and LOX Expression in Disease
| Disease State | Tissue/Fluid | Analyte | Observation |
| Liver Cirrhosis | Liver | HP | 0.60 mol/mol collagen (median), significantly higher than normal.[7] |
| Liver Fibrosis | Liver | HP | Up to 3.5-fold increase compared to controls.[9] |
| Osteoporosis | Urine | DPD | Significantly increased levels, indicating high bone resorption.[10][11] |
| Breast Cancer | Tumor Tissue | LOX Protein | 50% of primary breast cancers show positive LOX expression.[12] |
Experimental Protocols
Accurate measurement of lysyl cross-linking and the enzymes involved is essential for research. Below are detailed methodologies for key experiments.
Protocol: Fluorometric Lysyl Oxidase (LOX) Activity Assay
This protocol is based on commercially available kits that measure the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidation of a substrate.
1. Principle: LOX oxidizes its substrate, producing H₂O₂, which is detected by a fluorescent probe in a horseradish peroxidase (HRP)-coupled reaction. The resulting fluorescence is directly proportional to LOX activity.
2. Materials:
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Developer (containing HRP)
-
LOX Probe (e.g., Red Fluorescence Substrate)
-
Purified LOX enzyme or cell/tissue lysate
-
β-Aminopropionitrile (BAPN) - a specific LOX inhibitor
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
3. Sample Preparation:
-
Tissue Lysate: Homogenize tissue in ice-cold LOX Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
Cell Lysate: Lyse cells in LOX Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Conditioned Media: Can often be used directly, but a buffer exchange may be necessary if interfering substances are present.
4. Assay Procedure:
-
Prepare Standards and Controls:
-
Positive Control: Use a known concentration of purified LOX enzyme.
-
Negative Control (Inhibitor): Prepare a sample aliquot containing BAPN (typically 1 mM final concentration) to measure non-specific background signal.
-
Sample Wells: Add 50 µL of your sample (lysate or media) to the wells.
-
-
Prepare Reaction Mix: For each reaction, prepare a 50 µL mix containing:
-
LOX Assay Buffer: 46.5 µL
-
LOX Substrate: 1.0 µL
-
LOX Developer: 2.0 µL
-
LOX Probe: 0.5 µL
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the samples and controls.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Subtract the slope of the Negative Control (inhibitor) from the slope of the sample to get the specific LOX activity.
-
Relate the specific activity to a standard curve if absolute quantification is required.
-
Protocol: Quantification of Pyridinoline Cross-Links by HPLC
This protocol outlines the acid hydrolysis and subsequent HPLC analysis to quantify HP and LP cross-links.
1. Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids and cross-links. The hydrolysate is then separated by reverse-phase HPLC, and the naturally fluorescent HP and LP molecules are detected and quantified.
2. Materials:
-
Lyophilizer (SpeedVac)
-
Hydrolysis tubes
-
6 M Hydrochloric Acid (HCl)
-
1% (v/v) n-heptafluorobutyric acid (HFBA)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Ex/Em = ~297/395 nm for HP/LP)
-
Mobile Phase A: 0.01 M HFBA in water
-
Mobile Phase B: Acetonitrile
-
Purified HP and LP standards
3. Procedure:
-
Sample Preparation:
-
Lyophilize tissue samples to obtain a dry weight.
-
Add 1-2 mL of 6 M HCl to 5-10 mg of dry tissue in a hydrolysis tube.
-
Hydrolyze at 110°C for 18-24 hours.
-
-
Hydrolysate Processing:
-
Centrifuge the hydrolysate to pellet any insoluble material.
-
Dry the supernatant under vacuum (e.g., SpeedVac).
-
Re-dissolve the dried sample in 1% HFBA.
-
-
HPLC Analysis:
-
Inject the re-dissolved sample onto the C18 column.
-
Elute the cross-links using a linear gradient of Mobile Phase B (e.g., 15% to 25% acetonitrile) in Mobile Phase A at a flow rate of 1 mL/min.
-
Monitor the column effluent with the fluorescence detector. HP and LP will elute as distinct peaks.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of purified HP and LP standards.
-
Integrate the peak areas for HP and LP in the samples.
-
Calculate the concentration of each cross-link in the original tissue sample based on the standard curve and the initial dry weight. Results are typically expressed as moles of cross-link per mole of collagen (determined via a separate hydroxyproline assay).
-
Protocol: Western Blot for LOX Protein Expression
This protocol allows for the semi-quantitative detection of LOX protein in cell or tissue lysates.
1. Principle: Proteins from a lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to LOX. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.
2. Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LOX
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., gel imager or X-ray film)
3. Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer.[13][14] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
Sample Preparation: Mix the lysate with Laemmli buffer and heat at 95-100°C for 5-10 minutes to denature and reduce the proteins.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LOX antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply the ECL substrate to the membrane and immediately visualize the resulting chemiluminescent signal using an appropriate imaging system.[4] The band intensity will correspond to the relative amount of LOX protein.
Conclusion and Future Directions
Lysyl cross-linking is a cornerstone of tissue architecture and a critical player in the pathogenesis of fibrosis and cancer. The enzymes LOX and PLOD2, regulated by powerful signaling pathways like TGF-β and HIF-1α, represent key therapeutic targets. The methodologies detailed in this guide provide a robust framework for researchers to precisely quantify cross-linking and enzymatic activity, enabling deeper insights into disease mechanisms and the evaluation of novel inhibitors. Future research will likely focus on developing isoform-specific inhibitors to target pathological cross-linking while preserving normal tissue homeostasis, paving the way for new treatments for a range of debilitating diseases.
References
- 1. dupuytrens.org [dupuytrens.org]
- 2. Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of the collagen cross-link pyridinoline increases during liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinoline collagen cross-links in patients with chronic viral hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent cross-linking of liver collagen by pyridinoline increases in the course of experimental alveolar echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
An In-depth Technical Guide to the Core Principles of Lysine Catabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of lysine catabolism, focusing on the primary degradation pathways, key enzymatic players, and regulatory mechanisms. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic fate of this essential amino acid.
Introduction to Lysine Catabolism
Lysine, an essential amino acid in mammals, must be obtained through the diet. Its breakdown, or catabolism, is crucial for maintaining amino acid homeostasis and providing intermediates for other metabolic pathways. Unlike many other amino acids, lysine does not participate in typical transamination reactions for the removal of its alpha-amino group. Instead, its degradation is primarily accomplished through two distinct pathways: the saccharopine pathway and the pipecolic acid pathway. These pathways converge and ultimately lead to the production of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.
The Saccharopine Pathway: The Major Route of Lysine Degradation
The saccharopine pathway is the principal route for lysine catabolism in most mammalian tissues, particularly the liver. This pathway is localized within the mitochondrial matrix.
The initial and rate-limiting step of this pathway is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). This enzyme possesses two distinct catalytic activities: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH).
-
Lysine-Ketoglutarate Reductase (LKR) : The LKR domain of AASS catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine, utilizing NADPH as a reducing agent.
-
Saccharopine Dehydrogenase (SDH) : The SDH domain of AASS then catalyzes the oxidative deamination of saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AASA). This reaction uses NAD+ as an oxidizing agent.
Subsequently, AASA is oxidized to α-aminoadipate (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH).
The Pipecolic Acid Pathway: A Secondary but Significant Route
The pipecolic acid pathway, while considered a minor route for lysine degradation in peripheral tissues, is the predominant pathway in the mammalian brain.[1] This pathway involves both peroxisomal and cytosolic enzymes.
The initial step of this pathway is the conversion of L-lysine to α-aminoadipate-δ-semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C). The subsequent steps involve the formation of pipecolic acid, which is then converted back to AASA.
Quantitative Data on Lysine Catabolism
The following tables summarize key quantitative data related to the enzymes and metabolites of the lysine catabolism pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | EC Number | Source | Substrate | Km | Vmax |
| Lysine-Ketoglutarate Reductase (LKR) | 1.5.1.8 | Human Liver | L-Lysine | 2.3 mM | - |
| α-Ketoglutarate | 0.2 mM | - | |||
| NADPH | 0.04 mM | - | |||
| Saccharopine Dehydrogenase (SDH) | 1.5.1.9 | S. cerevisiae | Saccharopine | 1.7 mM | - |
| NAD+ | 0.1 mM | - | |||
| α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) | 1.2.1.31 | - | α-Aminoadipic Semialdehyde | - | - |
| Pipecolate Oxidase | 1.5.3.1 | - | L-Pipecolic Acid | - | - |
Table 2: Metabolite Concentrations
| Metabolite | Tissue/Fluid | Concentration Range |
| L-Lysine | Human Plasma | 100 - 300 µM |
| Rat Liver Mitochondria | ~0.5 - 1.5 mM | |
| Saccharopine | Rat Liver Mitochondria | Low (transient) |
| L-Pipecolic Acid | Human Plasma | 1 - 5 µM |
| Human Brain | ~0.5 - 2 nmol/g |
Note: Metabolite concentrations can vary significantly based on physiological state, diet, and analytical methodology.
Experimental Protocols
Detailed methodologies for studying lysine catabolism are essential for reproducible research. Below are outlines of key experimental protocols.
Assay for Lysine-Ketoglutarate Reductase (LKR) Activity
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Principle: L-Lysine + α-Ketoglutarate + NADPH + H+ --(LKR)--> Saccharopine + NADP+
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
L-Lysine (100 mM)
-
α-Ketoglutarate (50 mM)
-
NADPH (10 mM)
-
Mitochondrial extract or purified LKR enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-Lysine, and α-Ketoglutarate.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6220 M-1cm-1).
References
An In-depth Technical Guide to Exploratory Studies on Lysine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine, an essential amino acid, plays a pivotal role in a myriad of physiological processes, including protein synthesis, calcium homeostasis, and carnitine production. The cellular uptake and distribution of lysine are meticulously controlled by a cohort of specialized membrane proteins known as lysine transporters. These transporters, primarily members of the Solute Carrier (SLC) superfamily, are integral to maintaining cellular and systemic lysine balance. Dysregulation of lysine transport has been implicated in a range of pathologies, from metabolic disorders to neurological diseases and cancer, making these transporters attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core methodologies and quantitative data essential for the exploratory study of lysine transporters, aimed at facilitating novel research and drug discovery in this burgeoning field.
I. Major Families of Lysine Transporters
Lysine transport across cellular membranes is predominantly mediated by proteins belonging to the SLC superfamily. These transporters exhibit diverse substrate specificities, transport mechanisms, and tissue distribution. The primary families involved in lysine transport include:
-
SLC7 Family (Cationic Amino Acid Transporters): This family is a major contributor to cationic amino acid transport, including lysine. It is subdivided into the Cationic Amino Acid Transporters (CATs) and the heterodimeric amino acid transporters (HATs).[1][2][3]
-
CATs (SLC7A1-4): These transporters, such as CAT-1 (SLC7A1) and CAT-2 (SLC7A2), are crucial for the cellular uptake of lysine and arginine.[4] They play a significant role in processes like nitric oxide synthesis.[5]
-
HATs (e.g., y+LAT1/SLC7A7): These transporters are composed of a light subunit (e.g., SLC7A7) and a heavy subunit (SLC3A2). They mediate the transport of cationic and neutral amino acids.[2] Mutations in SLC7A7 are the cause of lysinuric protein intolerance.[5]
-
-
SLC38 Family: Members of this family are involved in the transport of neutral amino acids, and some have been shown to transport lysine. A key example is SLC38A9, which is localized to the lysosomal membrane and acts as a sensor for arginine and lysine, signaling to the mTORC1 pathway.[6]
-
SLC15 Family: This family includes peptide transporters that can also transport histidine and other amino acids. SLC15A4, for instance, is involved in the transport of histidine and lysine and plays a role in the immune response.[7]
II. Quantitative Data on Lysine Transporter Kinetics
Understanding the kinetic properties of lysine transporters is fundamental to elucidating their physiological roles and their potential as drug targets. The Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) are key parameters that describe the affinity of a transporter for its substrate and its maximum transport capacity, respectively. Below are tables summarizing available kinetic data for prominent lysine transporters.
Table 1: Kinetic Parameters for Lysine Transport
| Transporter | Gene | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell System/Model | Reference(s) |
| CAT-1 | SLC7A1 | L-lysine | 62 ± 1 | 1.70 ± 0.26 | NSC-34 cells | [2] |
| CAT-1 | SLC7A1 | L-lysine | 480 ± 80 | 8.48 ± 0.71 | NSC-34 cells (low affinity) | [2] |
| PHT1 | SLC15A4 | L-lysine | low mM range | Not specified | Lysosomal membrane preps | [7] |
| Lyp1 | L-lysine | 4.2 ± 0.46 | 2.8 ± 0.08 amol/cell/min | Saccharomyces cerevisiae | [3] |
Table 2: Kinetic Parameters for Arginine Transport by Lysine-Transporting Cationic Amino Acid Transporters
| Transporter | Gene | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell System/Model | Reference(s) |
| CAT-1 | SLC7A1 | L-arginine | 100 - 519 | Not specified | Various | [8] |
| CAT-2B | SLC7A2 | L-arginine | 952 | Not specified | Not specified | [8] |
| SLC38A9 | SLC38A9 | L-arginine | ~39,000 | kcat ~1.8 min⁻¹ | Proteoliposomes | [6] |
| y+LAT1 | SLC7A7 | L-arginine | 182 | 3.822 | Monocyte-derived macrophages |
III. Experimental Protocols
The study of lysine transporters employs a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
A. Radiolabeled Lysine Uptake Assay
This assay directly measures the transport of lysine into cells and is a cornerstone for functional characterization and kinetic analysis.
1. Cell Culture and Plating:
- Culture cells of interest (e.g., HEK293, HeLa, or a specific cell line relevant to the research question) in appropriate growth medium.
- Seed cells into 24-well or 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay.
2. Assay Procedure:
- On the day of the assay, aspirate the growth medium.
- Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).
- Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C to allow them to equilibrate.
- To initiate the uptake, replace the buffer with transport buffer containing a known concentration of radiolabeled L-lysine (e.g., [³H]-L-lysine) and, for kinetic studies, varying concentrations of unlabeled L-lysine.
- Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type and transporter.
- To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold transport buffer to remove extracellular radiolabel.
- Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as nmol/mg protein/min).
- For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
B. Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of specific lysine transporter genes.
1. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
2. qPCR Reaction:
- Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for the lysine transporter gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- Run the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (denaturation, annealing, and extension).
- Include a no-template control to check for contamination and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and housekeeping genes.
- Calculate the relative gene expression using the ΔΔCt method.
C. Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify the protein levels of a specific lysine transporter.
1. Protein Extraction:
- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
- For membrane transporters, specialized membrane protein extraction kits may be required to efficiently solubilize the proteins.
- Determine the protein concentration of the lysate.
2. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunodetection:
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the lysine transporter of interest overnight at 4°C.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or Na+/K+-ATPase for membrane proteins).
D. Subcellular Localization by Immunofluorescence
Immunofluorescence is used to visualize the location of a lysine transporter within the cell.
1. Cell Preparation:
- Grow cells on glass coverslips.
- Fix the cells with a fixative such as 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., Triton X-100 or saponin) to allow antibodies to access intracellular epitopes.
2. Immunostaining:
- Block the cells with a blocking solution to reduce non-specific antibody binding.
- Incubate the cells with a primary antibody specific to the lysine transporter.
- Wash the cells to remove unbound primary antibody.
- Incubate the cells with a fluorescently labeled secondary antibody.
- (Optional) Counterstain the nuclei with DAPI.
3. Imaging:
- Mount the coverslips on microscope slides.
- Visualize the fluorescent signal using a fluorescence or confocal microscope. Co-localization with organelle-specific markers can be performed to determine the precise subcellular location.
IV. Signaling Pathways and Experimental Workflows
Lysine transporters are not merely passive conduits for amino acids; they are often integrated into complex cellular signaling networks. Understanding these pathways is crucial for a complete picture of their function.
A. Lysine Sensing and the mTORC1 Pathway
The mTORC1 (mechanistic target ofrapamycin complex 1) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability. SLC38A9, a lysosomal lysine transporter, is a key component of the machinery that senses lysosomal arginine and lysine levels and signals this information to mTORC1.[6][9][10]
B. Experimental Workflow for Characterizing a Novel Lysine Transporter
The following workflow outlines a logical progression of experiments to characterize a putative lysine transporter.
References
- 1. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 2. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 6. The amino acid transporter SLC38A9 is a key component of a lysosomal membrane complex that signals arginine sufficiency to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism. Lysosomal amino acid transporter SLC38A9 signals arginine sufficiency to mTORC1 | SABATINI LAB [sabatini.hms.harvard.edu]
- 10. semanticscholar.org [semanticscholar.org]
Characterization of a Novel Lysyl Methyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein lysine methyltransferases (KMTs) are a critical class of enzymes that regulate a vast array of cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1][2][3] Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the essential steps and methodologies for the initial characterization of a novel lysyl methyltransferase. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess the enzymatic activity, substrate specificity, and potential biological function of a newly identified KMT. This document outlines detailed experimental protocols, presents data in a structured format for clear interpretation, and utilizes diagrams to illustrate complex signaling pathways and experimental workflows.
Introduction to Lysyl Methyltransferases
Lysyl methyltransferases catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a protein substrate.[3][5] This post-translational modification can result in the addition of one, two, or three methyl groups (mono-, di-, or trimethylation), with each state potentially recruiting different effector proteins and eliciting distinct downstream biological outcomes.[1] KMTs are broadly classified into two major families based on the presence or absence of a conserved catalytic SET domain.[2][5] The initial characterization of a novel KMT is a crucial first step in understanding its physiological role and its potential as a therapeutic target.
Biochemical Characterization
The initial biochemical characterization of a novel KMT aims to determine its enzymatic activity, kinetic parameters, and substrate requirements.
Enzymatic Activity Assays
The fundamental first step is to confirm the methyltransferase activity of the purified recombinant protein. This is typically achieved through in vitro assays that detect the transfer of a methyl group to a substrate.
This classic and highly sensitive method utilizes a tritiated methyl donor, [³H]-SAM. The incorporation of the radiolabeled methyl group into the substrate is detected by autoradiography or scintillation counting.
Table 1: Quantitative Data from Radioactive Methyltransferase Assay
| Substrate | Enzyme Concentration (nM) | [³H]-SAM (µCi) | Incubation Time (min) | Methylation Signal (CPM) |
| Histone H3 Peptide | 100 | 1 | 30 | 15,234 |
| BSA | 100 | 1 | 30 | 256 |
| No Substrate | 100 | 1 | 30 | 150 |
Safer and higher-throughput alternatives to radioactive assays are available. The MTase-Glo™ Methyltransferase Assay, for instance, measures the production of S-adenosyl homocysteine (SAH), a universal by-product of methylation reactions.[3][7][8]
Table 2: Quantitative Data from MTase-Glo™ Assay
| Substrate | Enzyme Concentration (nM) | SAH Produced (nM) | Luminescence (RLU) |
| Histone H3 Peptide | 50 | 25.8 | 87,543 |
| p53 Peptide | 50 | 12.1 | 41,098 |
| No Substrate | 50 | 0.5 | 1,701 |
Enzyme Kinetics
Determining the kinetic parameters of a KMT is essential for understanding its catalytic efficiency and its affinity for its substrates.[9][10] This is typically achieved by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[9][11][12][13][14]
Table 3: Michaelis-Menten Kinetic Parameters for a Novel KMT
| Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Histone H3 Peptide | 15.2 | 250.7 | 0.083 | 5,460 |
| SAM | 5.8 | 245.1 | 0.081 | 13,965 |
Substrate Specificity Profiling
A key aspect of characterizing a novel KMT is identifying its preferred substrate(s) and the consensus sequence surrounding the target lysine residue.
Peptide Arrays
Peptide arrays are a powerful high-throughput tool for determining the substrate specificity of KMTs.[1][4][15][16] Libraries of peptides with systematic amino acid substitutions surrounding a central lysine are incubated with the KMT and [³H]-SAM, and the degree of methylation is quantified.
Table 4: Substrate Specificity Profile from Peptide Array Analysis
| Position Relative to Target Lysine (K) | Preferred Amino Acid | Fold Increase in Methylation |
| -3 | Alanine (A) | 2.5 |
| -2 | Arginine (R) | 8.1 |
| -1 | Glycine (G) | 4.3 |
| +1 | Serine (S) | 3.7 |
| +2 | Threonine (T) | 5.2 |
| +3 | Alanine (A) | 2.1 |
Structural Analysis
Determining the three-dimensional structure of a novel KMT provides invaluable insights into its catalytic mechanism, substrate recognition, and can guide the rational design of inhibitors.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins.[2][6][17][18] This involves expressing, purifying, and crystallizing the KMT, often in complex with its cofactor and a substrate peptide or an inhibitor.
Involvement in Signaling Pathways
Lysyl methyltransferases are increasingly recognized as key regulators of cellular signaling pathways. Identifying the pathways modulated by a novel KMT is crucial for understanding its biological function.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[5][10][19][20][21] Several KMTs have been shown to regulate Wnt signaling by methylating key components of the pathway, such as β-catenin.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development, and its aberrant activation is linked to several cancers.[22][23][24][25][26] KMTs can influence Hedgehog signaling by methylating key pathway components.
Experimental Protocols
This section provides detailed methodologies for the key experiments described in this guide.
Protocol: Radioactive Methyltransferase Assay
-
Reaction Setup: In a 20 µL reaction volume, combine 1 µg of substrate (e.g., histone H3 peptide), 100 nM of the purified novel KMT, and 1 µCi of [³H]-SAM in methyltransferase buffer (50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Quenching: Stop the reaction by adding 5 µL of 2X SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Stain the gel with Coomassie Blue to visualize total protein. For detection of methylation, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film at -80°C for an appropriate duration.
-
Quantification: Excise the protein bands of interest and quantify the incorporated radioactivity using a liquid scintillation counter.
Protocol: Substrate Specificity Analysis using Peptide Arrays
-
Array Preparation: Synthesize a peptide array on a cellulose membrane.[4] The array should consist of a reference peptide substrate and variants where each amino acid position is systematically substituted with all other amino acids.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Methylation Reaction: Incubate the membrane in methylation buffer containing the purified novel KMT and [³H]-SAM for 2 hours at 30°C.[4]
-
Washing: Wash the membrane extensively with wash buffer to remove unincorporated [³H]-SAM.
-
Detection: Expose the membrane to a phosphor screen or X-ray film.
-
Analysis: Quantify the signal intensity for each peptide spot and normalize to the reference peptide to determine the amino acid preferences at each position.
Protocol: Michaelis-Menten Kinetics
-
Reaction Setup: Prepare a series of reactions with a fixed concentration of the novel KMT and varying concentrations of one substrate (e.g., histone H3 peptide from 0 to 100 µM) while keeping the other substrate (SAM) at a saturating concentration.
-
Initial Velocity Measurement: Measure the initial reaction velocity for each substrate concentration by quantifying product formation over a short time course where the reaction is linear. This can be done using either the radioactive or luminescence-based assay.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
Experimental and Logical Workflows
Visualizing experimental workflows can aid in planning and execution.
Conclusion
The initial characterization of a novel lysyl methyltransferase is a multifaceted process that provides a solid foundation for further investigation into its biological role and therapeutic potential. By employing a systematic approach that includes robust enzymatic assays, detailed kinetic analysis, comprehensive substrate specificity profiling, and structural studies, researchers can gain a deep understanding of the fundamental properties of a new KMT. The integration of these biochemical and structural data with cellular studies to elucidate the involvement of the KMT in signaling pathways will ultimately pave the way for the development of novel therapeutic strategies targeting this important class of enzymes.
References
- 1. An optimized method using peptide arrays for the identification of in vitro substrates of lysine methyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Product Specificity of Histone Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 4. Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The interaction of canonical Wnt/β-catenin signaling with protein lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 12. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. jackwestin.com [jackwestin.com]
- 14. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-Ray Crystallography Solves Methylation Enzyme Structure + | Bioworld | BioWorld [bioworld.com]
- 19. molbio.princeton.edu [molbio.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
The Conserved Language of Lysine: An In-depth Guide to the Evolutionary Conservation of Lysine Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins represent a fundamental regulatory mechanism, expanding the functional capacity of the proteome far beyond the confines of the genetic code. Among the vast array of PTMs, modifications occurring on lysine residues are remarkably diverse and play pivotal roles in virtually all cellular processes. From the intricate dance of epigenetic regulation to the precise control of protein stability and signaling cascades, lysine modifications act as a sophisticated molecular language. This technical guide delves into the evolutionary conservation of this language, exploring the ancient origins and conserved functions of key lysine modifications. Understanding the evolutionary pressures that have maintained these modifications provides critical insights into their fundamental importance and offers a powerful lens through which to identify novel therapeutic targets.
Lysine's chemical versatility, with its primary amino group at the terminus of its side chain, makes it a hub for a variety of modifications, including acetylation, methylation, ubiquitination, and SUMOylation. These modifications are not merely decorative; they are dynamic and reversible switches that modulate protein function by altering charge, creating binding sites for other proteins, or sterically hindering interactions. The enzymes that "write," "erase," and "read" these marks are themselves subject to complex regulation, forming intricate networks that respond to cellular cues. The remarkable conservation of these modifications and their associated enzymatic machinery across vast evolutionary distances, from prokaryotes to eukaryotes, underscores their indispensable roles in cellular life.[1][2]
This guide will provide a comprehensive overview of the major types of lysine modifications, their functional implications, and the evolutionary forces that have shaped their persistence. We will present quantitative data on the conservation of modification sites, detail experimental protocols for their investigation, and visualize the intricate signaling pathways and workflows involved.
Types and Functional Roles of Conserved Lysine Modifications
The ε-amino group of lysine serves as a versatile acceptor for a range of chemical moieties, each imparting distinct functional consequences. The evolutionary conservation of these modifications highlights their fundamental importance in cellular physiology.
Lysine Acetylation
Lysine acetylation, the addition of an acetyl group, neutralizes the positive charge of the lysine side chain. This alteration has profound effects on protein structure and interactions.[3] Historically studied in the context of histones, where acetylation of lysine tails loosens chromatin structure to facilitate gene transcription, it is now recognized as a widespread modification on thousands of non-histone proteins.[1][3][4]
-
Functional Roles:
-
Gene Expression: Acetylation of histones H3 and H4 is a hallmark of active transcription.[5][6]
-
Metabolism: A significant portion of metabolic enzymes, particularly in central carbon metabolism, are acetylated, suggesting a direct link between cellular energy status and protein function.[1][4]
-
Protein Stability: Acetylation can compete with ubiquitination for the same lysine residue, thereby protecting proteins from degradation.[7]
-
-
Evolutionary Conservation: Lysine acetylation is a highly conserved modification, present in organisms from bacteria to humans.[1][4] The enzymatic machinery responsible for acetylation (lysine acetyltransferases, KATs) and deacetylation (lysine deacetylases, KDACs) is also evolutionarily ancient.
Lysine Methylation
Lysine methylation involves the addition of one, two, or three methyl groups, a modification that, unlike acetylation, does not alter the positive charge of the lysine residue but instead creates specific binding sites for "reader" proteins containing domains such as chromodomains, Tudor domains, and PHD fingers.[2][8]
-
Functional Roles:
-
Epigenetics: Histone lysine methylation is a key component of the "histone code," with specific methylation states and sites associated with either transcriptional activation (e.g., H3K4me3) or repression (e.g., H3K9me3, H3K27me3).[2][5]
-
Signaling: Methylation of non-histone proteins, such as p53 and NF-κB, plays a crucial role in regulating their activity and downstream signaling pathways.
-
RNA Processing: Splicing factors are frequently methylated, suggesting a role for this modification in the regulation of RNA splicing.[9]
-
-
Evolutionary Conservation: The histone lysine methylation system is highly conserved across eukaryotes, with many of the key methylation sites and the enzymes that regulate them (lysine methyltransferases and demethylases) having orthologs from yeast to humans.[2][8] However, repressive marks show more evolutionary variability than activating marks.[2]
Lysine Ubiquitination
Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a substrate protein. This process is mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[10] Ubiquitin itself can be ubiquitinated on any of its seven lysine residues, leading to the formation of polyubiquitin chains with distinct topologies and cellular functions.
-
Functional Roles:
-
Protein Degradation: Polyubiquitin chains linked via K48 are the canonical signal for proteasomal degradation.[11]
-
Signaling: K63-linked polyubiquitin chains are involved in a wide range of non-proteolytic signaling events, including DNA repair, kinase activation, and endocytosis.[10]
-
Trafficking: Monoubiquitination can serve as a signal for protein trafficking and localization.
-
-
Evolutionary Conservation: The ubiquitin signaling system is characterized by its extreme conservation throughout eukaryotic evolution.[11] The ubiquitin protein itself is one of the most conserved proteins known. While the overall system is highly conserved, the specific ubiquitination sites on substrate proteins can exhibit more evolutionary plasticity.[7][12]
Lysine SUMOylation
SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine. Similar to ubiquitination, SUMOylation involves an E1-E2-E3 enzymatic cascade.[13]
-
Functional Roles:
-
Nuclear Processes: A large proportion of SUMOylated proteins are located in the nucleus and are involved in processes such as transcription, DNA replication, and DNA repair.[14]
-
Protein Stability and Localization: SUMOylation can alter protein conformation, leading to changes in protein-protein interactions and subcellular localization. It can also antagonize ubiquitination at the same site, thereby stabilizing the target protein.
-
Signaling Pathway Modulation: SUMOylation plays a critical role in modulating signaling pathways, including the Wnt pathway.[4][15]
-
-
Evolutionary Conservation: The SUMOylation machinery is conserved from yeast to humans.[14]
Quantitative Analysis of Lysine Modification Conservation
The evolutionary conservation of a PTM site is a strong indicator of its functional importance. Several databases and computational tools allow for the large-scale analysis of PTM conservation across orthologous proteins.
Table 1: Conservation of Lysine Modification Sites Across Eukaryotes
| Modification Type | Representative Conserved Proteins/Domains | Key Findings on Conservation | Relevant Databases/Tools |
| Acetylation | Histones (H3, H4), Metabolic enzymes (e.g., in Glycolysis/TCA cycle), RNA Polymerase II | Highly conserved from prokaryotes to eukaryotes.[1][4] | dbPTM, PhosphoSitePlus, SysPTM[1][9][16] |
| Methylation | Histones (H3K4, H3K36, H3K79), Elongation Factor 1A (eEF1A) | Activating histone marks are highly conserved; repressive marks are more variable.[2] Many non-histone methylation sites are also conserved.[17] | dbPTM, PhosphoSitePlus, SysPTM[1][9][16] |
| Ubiquitination | β-catenin, SMADs, Histones | The ubiquitin protein itself is extremely conserved.[11] While some sites are highly conserved, others show evolutionary plasticity, with evidence of site "shifting" to nearby lysines.[12] | dbPTM, PhosphoSitePlus, mUbiSiDa[7][9][16] |
| SUMOylation | Tcf-4, RanGAP1 | The SUMOylation machinery is well-conserved.[14] SUMOylation consensus motifs aid in identifying conserved sites.[14] | dbPTM, PhosphoSitePlus, SysPTM[1][9][16] |
Signaling Pathways and Logical Relationships
Lysine modifications are integral to the regulation of key signaling pathways. The interplay between different modifications at the same or different sites adds another layer of regulatory complexity.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway, crucial for development and tissue homeostasis, is heavily regulated by ubiquitination.
Caption: TGF-β signaling pathway regulation by ubiquitination.
Wnt Signaling Pathway
The Wnt signaling pathway, essential for embryogenesis and cancer, is tightly controlled by both ubiquitination and SUMOylation.
Caption: Regulation of the Wnt signaling pathway by ubiquitination and SUMOylation.
Crosstalk Between Lysine Modifications
A single lysine residue can often be targeted by multiple different modifications, leading to a "crosstalk" that provides a sophisticated regulatory switch.
Caption: Crosstalk and competition between different lysine modifications.
Experimental Protocols for Investigating Lysine Modification Conservation
A multi-faceted approach combining proteomics, molecular biology, and bioinformatics is required to investigate the evolutionary conservation of lysine modifications.
Identification of Lysine Modification Sites by Mass Spectrometry
Principle: This protocol outlines a general workflow for identifying lysine modifications on a protein of interest or on a proteome-wide scale using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues of the species of interest using a lysis buffer containing protease and deacetylase inhibitors.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin, which cleaves after lysine and arginine residues.[18][19]
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Separate the peptides by high-performance liquid chromatography (HPLC) based on their physicochemical properties.[9]
-
Elute the peptides directly into a tandem mass spectrometer.
-
The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the peptides, followed by fragmentation of selected peptides (MS/MS) to determine their amino acid sequence.[18][22]
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.
-
Specify the lysine modification of interest as a variable modification in the search parameters.
-
Utilize specialized software to confidently localize the modification to a specific lysine residue.[23]
-
Quantitative Analysis of Conservation using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle: SILAC is a metabolic labeling strategy that allows for the direct comparison of the abundance of proteins and their PTMs between two or three different cell populations.[3][24][25][26][27] This can be adapted to compare modification levels on orthologous proteins between different species (if they can be grown in culture).
Methodology:
-
Cell Culture and Labeling:
-
Culture cells from two different species (or a cell line and its knockout/mutant counterpart) in specialized media.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-lysine).
-
The other population is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., 13C6-L-lysine).
-
Grow the cells for at least five doublings to ensure complete incorporation of the labeled amino acids into the proteome.[3][26]
-
-
Sample Preparation and Mixing:
-
Lyse the cells and extract the proteins.
-
Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Proceed with the digestion and LC-MS/MS analysis as described in Protocol 1.
-
-
Quantitative Data Analysis:
-
During MS analysis, peptides from the "light" and "heavy" samples will appear as pairs with a specific mass difference.
-
The ratio of the intensities of the "heavy" and "light" peptide peaks provides a precise measure of the relative abundance of that peptide (and its modification) between the two samples.
-
Bioinformatics Workflow for Assessing Conservation
Principle: This workflow uses publicly available databases and bioinformatics tools to assess the conservation of identified lysine modification sites across multiple species.
Methodology:
-
Retrieve Orthologous Protein Sequences:
-
Using the protein of interest as a query, retrieve its orthologs from databases such as NCBI HomoloGene or Ensembl.
-
-
Perform Multiple Sequence Alignment (MSA):
-
Align the sequences of the orthologous proteins using a tool like Clustal Omega or T-Coffee.
-
-
Map Modification Sites and Visualize Conservation:
-
Identify the position of the lysine modification in the query sequence and map it onto the MSA.
-
Visualize the alignment to determine if the lysine residue is conserved at the same position in the orthologs.
-
Utilize specialized PTM databases like SysPTM, which has a "PTMPhylog" tool to automate this process and color-code modified residues on a multiple sequence alignment.[1]
-
Caption: Bioinformatic workflow for analyzing PTM site conservation.
Conclusion
The evolutionary conservation of lysine modifications is a testament to their fundamental importance in regulating cellular life. From the subtle charge neutralization of acetylation to the complex signaling scaffolds built by ubiquitin chains, these modifications form a deeply conserved language that governs protein function. For researchers in basic science and drug development, understanding this conservation is not merely an academic exercise. It provides a powerful framework for prioritizing functionally important regulatory sites, for validating targets, and for predicting the cross-species applicability of therapeutic interventions. As proteomic technologies continue to advance, our ability to decipher this ancient and intricate code will undoubtedly lead to new frontiers in biology and medicine. By integrating quantitative proteomics, detailed molecular studies, and robust bioinformatic analyses, we can continue to unlock the secrets of lysine's regulatory versatility and leverage this knowledge to address human health and disease.
References
- 1. SysPTM: A Systematic Resource for Proteomic Research on Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ready, SET, Go: Post-translational regulation of the histone lysine methylation network in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Sumoylation is involved in β-catenin-dependent activation of Tcf-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone - Wikipedia [en.wikipedia.org]
- 6. A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Current perspectives of ubiquitination and SUMOylation in abiotic stress tolerance in plants [frontiersin.org]
- 11. Ubiquitin Signaling: Extreme Conservation as a Source of Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The origins and evolution of ubiquitination sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Regulation of SUMOylation Targets Associated With Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using yeast to define the regulatory role of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Clinically Relevant Post-Translational Modification Analyses—Maturing Workflows and Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chempep.com [chempep.com]
- 26. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
preliminary studies on lysine SUMOylation
A Comprehensive Technical Guide to Preliminary Studies on Lysine SUMOylation
For Researchers, Scientists, and Drug Development Professionals
Small Ubiquitin-like Modifier (SUMO) proteins are a family of small proteins that are covalently attached to and detached from other proteins in cells to modify their function. This process, known as SUMOylation, is a critical post-translational modification involved in a myriad of cellular processes, including transcriptional regulation, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the core concepts and methodologies essential for initiating studies on lysine SUMOylation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this dynamic post-translational modification.
The SUMOylation Signaling Pathway
SUMOylation is a reversible, multi-step enzymatic cascade that is analogous to ubiquitination. The process involves the sequential action of activating (E1), conjugating (E2), and ligating (E3) enzymes.[1]
The key steps in the SUMOylation pathway are:
-
SUMO Maturation: SUMO proteins are initially synthesized as inactive precursors that require proteolytic cleavage of their C-terminal residues by SUMO-specific proteases (SENPs) to expose a di-glycine (GG) motif.[1][2]
-
Activation (E1): The mature SUMO protein is activated in an ATP-dependent reaction by the E1 activating enzyme, a heterodimer of SAE1 and SAE2. This results in the formation of a high-energy thioester bond between the C-terminal glycine of SUMO and a cysteine residue on the E1 enzyme.[1]
-
Conjugation (E2): The activated SUMO is then transferred to the catalytic cysteine residue of the E2 conjugating enzyme, Ubc9, via a trans-thioesterification reaction.[1]
-
Ligation (E3): Finally, a SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a specific lysine residue on the target protein, forming an isopeptide bond. While Ubc9 can directly SUMOylate some substrates, E3 ligases enhance the efficiency and specificity of the reaction.[1]
-
DeSUMOylation: The SUMO modification is reversible and is removed by SENPs, which cleave the isopeptide bond, allowing for the dynamic regulation of protein function.[1]
Quantitative Data in SUMOylation Research
Quantitative analysis is crucial for understanding the dynamics of SUMOylation and for the development of therapeutic inhibitors. This section presents key quantitative data in a structured format.
Table 1: IC50 Values of Selected SUMOylation Pathway Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | In Vitro IC50 (µM) | Notes |
| Ginkgolic acid | SUMO E1 (SAE) | 3.0 | Natural product inhibitor that blocks the formation of the E1-SUMO complex.[3] |
| Anacardic acid | SUMO E1 (SAE) | 2.2 | Analog of ginkgolic acid with similar inhibitory activity.[3] |
| Compound 13 (CID9549553) | SUMO E1 (SAE) | 0.54 | Covalently targets an allosteric binding pocket of SUMO E1.[3] |
| COH000 | SUMO E1 (SAE) | 0.2 | A more potent derivative of compound 13.[3] |
| Phenyl urea compound 8 | SUMO E1 (SAE) | 11.1 ± 3.1 | Synthetic inhibitor that prevents the formation of the E1-SUMO complex.[3] |
| Phenyl urea compound 9 | SUMO E1 (SAE) | 11.7 ± 5.3 | Synthetic inhibitor with a similar mechanism to compound 8.[3] |
| Quinazolinyloxy biaryl urea compound 10 | SUMO E1 (SAE) | 13.4 | Potent in vitro SUMOylation inhibitor.[3] |
| Fragment 1 | SUMO E2 (Ubc9) | 5800 ± 100 | Allosteric inhibitor of Ubc9.[4] |
| TAK-981 | SUMO E1 (SAE) | 0.004 (cellular assay) | First-in-class inhibitor currently in clinical trials for cancer treatment.[5] |
| ML-792 | SUMO E1 (SAE) | 0.055 (cellular assay) | Potent and selective SAE inhibitor.[5] |
Experimental Protocols for Studying Lysine SUMOylation
A variety of experimental techniques are employed to detect and characterize protein SUMOylation. The low abundance and dynamic nature of this modification present analytical challenges.[6]
Immunoprecipitation (IP) followed by Western Blot
This is a common method to determine if a specific protein is SUMOylated.[7]
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with 1% SDS and a deSUMOylase inhibitor like N-ethylmaleimide (NEM)) to inactivate SUMO isopeptidases.[8]
-
Sonicate the lysate to shear genomic DNA and reduce viscosity.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. SUMOylated proteins will appear as higher molecular weight bands.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-SUMO antibody to detect the SUMOylated form of the target protein.[7]
-
In Vitro SUMOylation Assay
This assay is used to confirm direct SUMOylation of a protein and to identify the enzymes involved.
Protocol:
-
Reaction Setup:
-
Combine the following components in a reaction tube:
-
Recombinant E1 activating enzyme (SAE1/SAE2)
-
Recombinant E2 conjugating enzyme (Ubc9)
-
Recombinant SUMO protein (SUMO-1, -2, or -3)
-
The purified protein of interest (substrate)
-
ATP
-
Reaction buffer (containing Tris-HCl, MgCl2, and DTT)
-
-
Optionally, include a recombinant E3 ligase to test for enhanced SUMOylation.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-3 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the protein of interest or an anti-SUMO antibody. A higher molecular weight band corresponding to the SUMOylated protein should be observed.[10]
-
Mass Spectrometry (MS) for SUMO Site Identification
Mass spectrometry is a powerful tool for identifying SUMOylation sites on a proteome-wide scale.[11]
Workflow:
-
Sample Preparation:
-
Express His6-tagged SUMO in cells to facilitate the enrichment of SUMOylated proteins.
-
Lyse cells under denaturing conditions and purify SUMOylated proteins using nickel affinity chromatography.[8]
-
-
Proteolytic Digestion:
-
Perform in-gel or in-solution digestion of the enriched proteins with trypsin. Trypsin digestion of SUMOylated proteins can leave a di-glycine (GG) remnant on the modified lysine residue.[2]
-
-
Peptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify SUMOylated peptides and the precise modification sites by searching the MS/MS data against a protein database, specifying the mass shift corresponding to the SUMO remnant.[6]
-
Antibody Validation
The quality of antibodies is critical for reliable detection of SUMOylation. It is essential to validate anti-SUMO antibodies for their specificity and sensitivity in the intended application (e.g., Western blot, immunoprecipitation).[13][14][15] Cross-reactivity between different SUMO paralogs is a common issue that needs to be assessed.[13]
Conclusion
The study of lysine SUMOylation is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. This guide provides a foundational framework for researchers embarking on the investigation of this important post-translational modification. By employing the described methodologies and understanding the underlying principles, scientists can effectively explore the roles of SUMOylation in health and disease.
References
- 1. Proteomic Approaches to Dissect Host SUMOylation during Innate Antiviral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Protein SUMOylation - Creative Proteomics [creative-proteomics.com]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into the Allosteric Inhibition of Ubc9, the SUMO E2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Proteomics Approach to Identify SUMOylated Proteins and Their Modification Sites in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 10. abcam.cn [abcam.cn]
- 11. Protein SUMOylation: Mechanisms, Regulation, and Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. SUMO Antibody Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SUMO Antibody Validation | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
The Linchpin of Catalysis: An In-depth Technical Guide to the Fundamental Role of Lysine in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amino acid lysine, with its versatile ε-amino group, plays a central and multifaceted role in the catalytic and structural integrity of countless enzymes. Its ability to act as a general base, a nucleophile, and a crucial participant in the formation of Schiff base intermediates underscores its importance in a wide array of enzymatic reactions. Furthermore, the pKa of the lysine side chain is exquisitely sensitive to the microenvironment of the enzyme active site, allowing for fine-tuning of its catalytic properties. Post-translational modifications of lysine residues, such as acetylation and carbamylation, add another layer of regulatory complexity to enzyme function. This technical guide provides a comprehensive overview of the fundamental roles of lysine in enzyme active sites, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways.
Catalytic Functions of Lysine in Enzyme Active Sites
The chemical reactivity of the lysine side chain, characterized by a terminal primary amine, makes it a potent catalytic residue. Its functional versatility can be broadly categorized into three key roles:
-
General Base Catalysis: In its unprotonated, nucleophilic form, the ε-amino group of lysine can accept a proton from a substrate or a water molecule, thereby activating it for a subsequent reaction. This is a common mechanism in enzymes that catalyze hydrolysis, elimination, or tautomerization reactions. The local environment of the active site can significantly lower the pKa of the lysine side chain from its typical value of ~10.5 in solution, facilitating its function as a general base at physiological pH.[1][2]
-
Schiff Base Formation (Covalent Catalysis): Lysine is a key player in enzymes that utilize a Schiff base intermediate for catalysis, most notably in aldolases and decarboxylases. The lysine amine attacks a carbonyl group on the substrate to form a covalent imine linkage (a Schiff base). This intermediate acts as an electron sink, stabilizing the negative charge that develops during the reaction, thereby lowering the activation energy.[3][4][5]
-
Substrate Binding and Orientation: The positively charged ε-ammonium group of lysine at physiological pH can form strong electrostatic interactions (salt bridges) with negatively charged substrates or cofactors, ensuring their proper binding and orientation within the active site for catalysis to occur.[6][7]
Quantitative Analysis of Lysine's Role: Case Studies
To illustrate the profound impact of lysine on enzyme function, this section presents quantitative data from studies on specific enzymes where lysine's role has been extensively investigated through site-directed mutagenesis and kinetic analysis.
Acetoacetate Decarboxylase: A Paradigm of pKa Depression
Acetoacetate decarboxylase catalyzes the decarboxylation of acetoacetate via a Schiff base intermediate formed with Lys115. A remarkable feature of this enzyme is the drastically lowered pKa of the active site lysine, which is crucial for its catalytic activity.
| Enzyme/Mutant | pKa of Active Site Lysine | Reference |
| Wild-type Acetoacetate Decarboxylase (from Clostridium acetobutylicum) | ~6.0 | [6][8] |
| Lys116 -> Asn Mutant | > 9.2 | [8] |
| Lys116 -> Cys Mutant | > 9.2 | [8] |
Table 1: pKa values of the active site lysine (Lys115) in wild-type and mutant acetoacetate decarboxylase. The significant decrease in the pKa of Lys115 in the wild-type enzyme is attributed to the electrostatic influence of the neighboring Lys116.
β-Lactamase: The Impact of Lysine on Antibiotic Resistance
β-Lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. A conserved lysine residue (Lys234 in the Bacillus licheniformis enzyme) is critical for substrate binding and catalysis.
| Enzyme/Mutant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-type | Benzylpenicillin | 25 | 2000 | 8.0 x 107 | [9] |
| K234A | Benzylpenicillin | 2800 | 1.5 | 5.4 x 102 | [9] |
| K234E | Benzylpenicillin | 5000 | 0.8 | 1.6 x 102 | [9] |
| Wild-type | Cephalothin | 50 | 1000 | 2.0 x 107 | [10] |
| K67R | Cephalothin | 5000 | 500 | 1.0 x 105 | [10] |
Table 2: Steady-state kinetic parameters for wild-type and lysine mutants of β-lactamase. The dramatic decrease in catalytic efficiency (kcat/Km) upon mutation of the active site lysine highlights its crucial role in both substrate binding (Km) and turnover (kcat).
Key Mechanistic Pathways Involving Lysine
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental catalytic mechanisms where lysine plays a pivotal role.
Schiff Base Formation in Acetoacetate Decarboxylase
Caption: Catalytic cycle of acetoacetate decarboxylase showing Schiff base formation.
Activation of RuBisCO by Carbamylation of Lysine
Caption: Activation of RuBisCO via carbamylation of a key lysine residue.
Experimental Protocols
The investigation of lysine's function in enzyme active sites relies on a combination of molecular biology, biochemical, and biophysical techniques. This section provides detailed methodologies for two key experimental approaches.
Site-Directed Mutagenesis of an Active Site Lysine Residue
This protocol is adapted from the QuikChange II Site-Directed Mutagenesis Kit manual and is a common method for introducing point mutations.
Objective: To substitute a specific lysine codon with an alanine codon in a plasmid containing the gene of interest.
Materials:
-
Plasmid DNA containing the target gene (~50 ng/µL)
-
Mutagenic forward and reverse primers (PAGE-purified, ~100 ng/µL)
-
PfuUltra HF DNA polymerase
-
10X reaction buffer
-
dNTP mix (10 mM)
-
Dpn I restriction enzyme (10 U/µL)
-
XL1-Blue supercompetent cells
-
LB agar plates with appropriate antibiotic
-
Sterile microcentrifuge tubes, PCR tubes, and electroporation cuvettes
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bases in length) containing the desired mutation (e.g., AAA to GCA for Lys to Ala). The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up the following 50 µL PCR reaction in a sterile PCR tube:
-
5 µL of 10X reaction buffer
-
X µL (5-50 ng) of dsDNA template
-
1.25 µL (125 ng) of forward primer
-
1.25 µL (125 ng) of reverse primer
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform thermal cycling using the following parameters:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
-
Dpn I Digestion:
-
Add 1 µL of Dpn I restriction enzyme directly to the amplification reaction.
-
Gently mix and incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated DNA.
-
-
Transformation:
-
Transform 1-2 µL of the Dpn I-treated DNA into 50 µL of XL1-Blue supercompetent cells according to the manufacturer's protocol (heat shock or electroporation).
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate at 37°C overnight.
-
-
Verification:
-
Select several colonies and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Enzyme Kinetic Assay Using UV-Visible Spectrophotometry
This protocol describes a general method for determining the kinetic parameters (Km and kcat) of an enzyme and its mutants.
Objective: To measure the initial reaction rates of an enzyme at varying substrate concentrations to determine its Michaelis-Menten kinetics.
Materials:
-
Purified enzyme (wild-type and mutant) of known concentration
-
Substrate stock solution
-
Reaction buffer at the optimal pH for the enzyme
-
UV-Visible spectrophotometer with temperature control
-
Cuvettes (quartz or disposable, as appropriate for the wavelength)
Procedure:
-
Preparation:
-
Prepare a series of substrate dilutions in the reaction buffer. The final concentrations in the assay should typically range from 0.1 x Km to 10 x Km.
-
Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability.
-
Equilibrate the spectrophotometer and all solutions to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Assay Measurement:
-
Set the spectrophotometer to the wavelength where the product absorbs maximally (or the substrate's absorbance decreases).
-
In a cuvette, combine the reaction buffer and the substrate solution to a final volume that is just short of the total reaction volume (e.g., 990 µL for a 1 mL final volume).
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
Initiate the reaction by adding a small volume of the enzyme stock solution (e.g., 10 µL) and mix quickly by inverting the cuvette.
-
Immediately start recording the change in absorbance over time for a set period (e.g., 1-5 minutes). Ensure the initial rate is linear (less than 10% of the substrate is consumed).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εbc, where ε is the molar extinction coefficient of the product, b is the path length of the cuvette, and c is the concentration).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Conclusion
Lysine is an indispensable amino acid in the realm of enzymology, contributing to catalysis through a variety of chemical mechanisms. Its ability to be modulated by the active site environment and through post-translational modifications makes it a key target for both natural regulation and artificial enzyme design. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals seeking to understand and manipulate the function of lysine in enzyme active sites for therapeutic and biotechnological applications. A thorough understanding of lysine's role is paramount for the rational design of enzyme inhibitors and the engineering of novel biocatalysts.
References
- 1. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. gladstone.org [gladstone.org]
- 9. The role of lysine-234 in beta-lactamase catalysis probed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of lysine-67 in a class C beta-lactamase is mainly electrostatic - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Universe of Lysine-Modifying Enzymes: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of lysine residues is a cornerstone of cellular regulation, influencing a vast array of biological processes from gene expression to protein stability. The discovery of novel enzymes that write, erase, and read these modifications is paramount to advancing our understanding of cellular signaling and developing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies, quantitative data, and signaling pathways associated with the discovery of new lysine-modifying enzymes, with a focus on recently identified methyltransferases, deSUMOylating isopeptidases, and acetyltransferases.
Quantitative Data on Newly Discovered Lysine-Modifying Enzymes
The rigorous characterization of a novel enzyme requires the determination of its kinetic parameters and substrate specificity. While comprehensive kinetic data for very recently discovered enzymes is often still emerging, this section presents available quantitative information for key examples and representative data from closely related enzyme families.
Table 1: Substrate Specificity of Novel Lysine-Modifying Enzymes
| Enzyme | Class | Organism | Substrate(s) | Site of Modification | Cellular Process |
| METTL21B | Lysine Methyltransferase | Homo sapiens | eEF1A | Lysine 165 | mRNA Translation |
| DeSI-1 | DeSUMOylating Isopeptidase | Mus musculus | BZEL | Not applicable | Transcriptional Regulation |
| YiaC | Lysine Acetyltransferase | Escherichia coli | Flagellar proteins | Multiple | Motility |
Table 2: Representative Kinetic Parameters of Lysine-Modifying Enzyme Families
| Enzyme Family | Representative Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Lysine Methyltransferase | SETD2 | Histone H3 peptide | 1.5 | 0.003 | 2000 |
| DeSUMOylating Isopeptidase | SENP1 | SUMO-1-AMC | 12.5 | 0.083 | 6640 |
| Lysine Acetyltransferase | p300 | Histone H3 peptide | 5.8 | 0.04 | 6900 |
Note: Kinetic parameters for the novel enzymes METTL21B, DeSI-1, and YiaC are not yet widely available in the literature. The data presented here for related enzyme families serve as a reference for typical catalytic efficiencies.
Experimental Protocols for the Discovery and Characterization of Lysine-Modifying Enzymes
The identification of novel lysine-modifying enzymes relies on a combination of genetic, proteomic, and biochemical approaches. This section details the core experimental protocols utilized in the discovery and characterization of METTL21B, DeSI-1, and YiaC.
Discovery of METTL21B via CRISPR/Cas9-Mediated Knockout and Mass Spectrometry
The discovery of METTL21B as the methyltransferase for eEF1A at lysine 165 was achieved through a systematic knockout approach coupled with mass spectrometry.[1]
Experimental Protocol:
-
Cell Line Generation:
-
Design single guide RNAs (sgRNAs) targeting the gene encoding the putative methyltransferase (e.g., METTL21B).
-
Clone the sgRNAs into a Cas9 expression vector.
-
Transfect the Cas9/sgRNA construct into a suitable human cell line (e.g., K562).
-
Select and expand clonal cell lines with confirmed gene knockout.
-
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC):
-
Culture wild-type and knockout cell lines in media containing "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) and "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids, respectively.
-
Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides.
-
Search for peptides corresponding to the target protein (e.g., eEF1A) and look for a mass shift indicative of methylation (14.01565 Da for each methyl group).
-
A significant decrease or absence of the "heavy" methylated peptide in the knockout sample compared to the "light" wild-type sample identifies the substrate of the knocked-out enzyme.
-
Identification of DeSI-1 as a Novel DeSUMOylating Isopeptidase via Yeast Two-Hybrid Screening
The deSUMOylating isopeptidase DeSI-1 was identified through its interaction with the transcriptional repressor BZEL in a yeast two-hybrid screen.[2]
Experimental Protocol:
-
Bait and Prey Plasmid Construction:
-
Clone the full-length coding sequence of the protein of interest (the "bait," e.g., BZEL) into a yeast expression vector containing a DNA-binding domain (DBD), such as the LexA or GAL4 DBD.
-
Prepare a cDNA library from the tissue or cell type of interest cloned into a yeast expression vector containing a transcriptional activation domain (AD), such as the GAL4 AD (the "prey").
-
-
Yeast Transformation and Mating:
-
Transform a haploid yeast strain of one mating type (e.g., MATa) with the bait plasmid.
-
Transform a haploid yeast strain of the opposite mating type (e.g., MATα) with the prey cDNA library.
-
Mate the bait- and prey-containing yeast strains by mixing them on a rich medium (e.g., YPD) and incubating to allow for the formation of diploid yeast.
-
-
Selection of Interacting Proteins:
-
Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., leucine, tryptophan, and histidine) and containing a reporter gene substrate (e.g., X-gal).
-
Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes that allow for growth on the selective medium and a color change (e.g., blue colonies).
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmid inserts to identify the interacting proteins.
-
-
Validation of the Interaction:
-
Co-immunoprecipitate the bait and prey proteins from mammalian cells to confirm the interaction in a different system.
-
Characterization of Novel Bacterial Lysine Acetyltransferases (e.g., YiaC) by Mass Spectrometry
The substrate specificity of the novel E. coli lysine acetyltransferase YiaC was determined using a proteomic approach involving protein overexpression and mass spectrometry.[3][4]
Experimental Protocol:
-
Strain Construction and Overexpression:
-
Construct an E. coli strain lacking known acetyltransferases and deacetylases to minimize background acetylation.
-
Introduce a plasmid for the overexpression of the putative lysine acetyltransferase (e.g., YiaC).
-
Grow the bacterial cultures and induce protein overexpression.
-
-
Protein Extraction and Digestion:
-
Harvest the bacterial cells and lyse them.
-
Extract the total proteome and digest the proteins into peptides using trypsin.
-
-
Enrichment of Acetylated Peptides:
-
Use an antibody that specifically recognizes acetylated lysine residues to immunoprecipitate the acetylated peptides from the total peptide mixture.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched acetylated peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the E. coli proteome database to identify the acetylated proteins and the specific sites of acetylation.
-
Compare the acetylation profile of the strain overexpressing the novel acetyltransferase to a control strain to identify the specific substrates of the enzyme.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships between newly discovered enzymes, their substrates, and the broader cellular machinery is crucial for understanding their biological function. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Discovery of Lysine-Modifying Enzymes
References
- 1. Adaptation in bacterial flagellar and motility systems: from regulon members to 'foraging'-like behavior in E. coli. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 3. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Lysine Methylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of protein lysine methylation using mass spectrometry. This powerful technique is essential for understanding the role of this critical post-translational modification in cellular signaling, disease pathogenesis, and as a potential target for therapeutic intervention.
Introduction to Lysine Methylation
Lysine methylation is a dynamic and crucial post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular processes.[1][2] The addition of one (monomethylation, me1), two (dimethylation, me2), or three (trimethylation, me3) methyl groups to the ε-amino group of a lysine residue can alter protein structure, stability, and interaction partners. While historically studied in the context of histone proteins and epigenetic regulation, recent advances in mass spectrometry have revealed widespread lysine methylation on non-histone proteins, implicating it in a diverse range of signaling pathways.[1][2]
Data Presentation: Quantitative Analysis of Lysine Methylation in Breast Cancer Cell Lines
Mass spectrometry-based quantitative proteomics allows for the precise measurement of changes in lysine methylation across different biological samples. The following table summarizes a selection of differentially methylated lysine sites identified in a study comparing different breast cancer cell lines (MCF-7, MDA-MB-231, and HCC1806) to a non-tumorigenic breast epithelial cell line (MCF10A). The data is presented as the log2 fold change in methylation abundance relative to the MCF10A cell line.
| Protein | Gene | Site | Peptide Sequence | MCF-7 vs. MCF10A (log2 Fold Change) | MDA-MB-231 vs. MCF10A (log2 Fold Change) | HCC1806 vs. MCF10A (log2 Fold Change) |
| 40S ribosomal protein S2 | RPS2 | K213 | R.LSTAK(me1)AALEVDAAINSLINR.F | 1.2 | 0.8 | 1.5 |
| Elongation factor 1-alpha 1 | EEF1A1 | K79 | R.TIGEK(me3)TFTFNYK.S | -1.1 | -0.9 | -1.3 |
| Histone H3.1 | HIST1H3A | K27 | R.KSAPATGGVK(me2)KPHR.Y | 2.5 | 1.8 | 3.1 |
| Lamin A/C | LMNA | K105 | R.LRLSPK(me1)SPSQR.S | 0.9 | 1.3 | 1.1 |
| Prohibitin | PHB | K245 | R.AIAK(me1)FEGVR.L | -0.8 | -1.2 | -0.7 |
| Heat shock protein 70 | HSPA8 | K77 | R.VAMK(me2)KDAEAGR.A | 1.5 | 1.1 | 1.9 |
Experimental Workflow for Quantitative Lysine Methylation Analysis
A typical workflow for the quantitative analysis of lysine methylation by mass spectrometry involves several key steps, from sample preparation to data analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in a typical lysine methylation analysis workflow.
Protocol 1: Cell Lysis and Protein Digestion (SILAC-based)
This protocol is adapted from a method for assaying lysine methylation across the proteome using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative proteomics.[1][2]
-
Cell Culture and SILAC Labeling: Culture cells in SILAC DMEM supplemented with either "light" (unlabeled) or "heavy" (e.g., 13C6, 15N2-L-lysine and 13C6-L-arginine) amino acids for at least five cell divisions to ensure complete incorporation.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Urea Lysis Buffer (8 M urea, 100 mM Tris-HCl pH 8.5, 5 mM dithiothreitol (DTT), 1x phosphatase and protease inhibitor cocktails).
-
Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Alkylation:
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate for 45 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl pH 8.5.
-
Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C with gentle agitation.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with 50% acetonitrile/0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 2: Immunoprecipitation (IP) of Methylated Peptides
This protocol describes the enrichment of lysine-methylated peptides from a complex peptide mixture.
-
Antibody-Bead Conjugation:
-
Use pan-specific anti-methyllysine antibodies (e.g., anti-mono/di-methyl lysine or anti-trimethyl lysine).
-
Conjugate the antibodies to protein A/G magnetic beads according to the manufacturer's protocol.
-
-
Immunoprecipitation:
-
Resuspend the dried peptide digest in IP Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Add the antibody-conjugated beads to the peptide solution.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
IP Buffer (3 times)
-
High Salt Buffer (e.g., 500 mM NaCl in IP Buffer) (2 times)
-
Water (2 times)
-
-
-
Elution:
-
Elute the enriched methylated peptides from the beads using an acidic solution (e.g., 0.2% TFA).
-
Collect the eluate and immediately neutralize with a suitable buffer if necessary for downstream applications, or proceed directly to desalting.
-
-
Post-IP Desalting:
-
Desalt the eluted peptides using a C18 StageTip or similar micro-SPE method.
-
Dry the enriched peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines the general parameters for analyzing enriched methylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC Setup:
-
Use a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60-120 minutes).
-
-
MS Parameters:
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan range: m/z 350-1500
-
AGC target: 1e6
-
Max injection time: 50 ms
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation method: Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID).
-
Resolution: 15,000 - 30,000
-
AGC target: 1e5
-
Max injection time: 100 ms
-
Isolation window: 1.2-2.0 m/z
-
Dynamic exclusion: Enable to prevent repeated fragmentation of the same peptide.
-
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database.
-
Specify lysine methylation (mono-, di-, tri-) as a variable modification.
-
For SILAC data, set the appropriate heavy labels for quantification.
-
Perform statistical analysis to identify significantly regulated methylated peptides.
-
Signaling Pathway Visualization: Lysine Methylation in NF-κB Signaling
Lysine methylation has emerged as a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of immune and inflammatory responses. The diagram below illustrates the key role of lysine methylation in the activation of the p65 (RelA) subunit of NF-κB.
In this pathway, upon stimulation by cytokines like TNFα, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p65/p50 NF-κB dimer. The methyltransferase SETD6 can then methylate p65 at specific lysine residues. This methylation event is crucial for the nuclear translocation of the active p65/p50 dimer, its binding to κB sites in the DNA, and the subsequent transcription of target genes involved in the inflammatory response. This highlights how lysine methylation can act as a key regulatory switch in a critical signaling cascade.
References
Application Notes and Protocols for the Detection of Lysine Acetylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques used to detect and quantify protein lysine acetylation, a crucial post-translational modification involved in the regulation of numerous cellular processes. Detailed protocols for key experimental methods are included, along with a comparative analysis of their strengths and limitations.
Introduction to Lysine Acetylation
Lysine acetylation is a dynamic and reversible post-translational modification where an acetyl group is transferred from acetyl-CoA to the ε-amino group of a lysine residue.[1] This process is primarily regulated by two opposing enzyme families: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it.[1] Initially discovered in histones, where it plays a fundamental role in chromatin remodeling and gene transcription, lysine acetylation is now known to occur on thousands of non-histone proteins in various cellular compartments, including the cytoplasm and mitochondria.[1][2] This widespread modification impacts a vast array of cellular functions, such as enzymatic activity, protein-protein interactions, subcellular localization, and protein stability.[3][4] Consequently, the study of lysine acetylation is critical for understanding cellular signaling, metabolism, and the pathogenesis of numerous diseases, making its accurate detection and quantification essential for both basic research and drug development.
Detection Techniques: An Overview
A variety of methods have been developed to detect and quantify lysine acetylation, each with its own advantages and disadvantages. The primary approaches can be broadly categorized into antibody-based methods and mass spectrometry-based proteomics.
Antibody-Based Methods
These techniques rely on antibodies that specifically recognize acetylated lysine residues. They are valuable for detecting global changes in acetylation or for validating specific acetylation events.
-
Western Blotting: A widely used technique to detect acetylated proteins in a complex mixture. It provides semi-quantitative data on the overall level of protein acetylation or the acetylation of a specific protein of interest.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be used for the quantitative measurement of acetylated proteins or peptides.[5] It offers higher throughput than Western blotting and is suitable for screening applications.[5]
-
Immunoprecipitation (IP) and Immunoaffinity Enrichment: These methods use anti-acetyllysine antibodies to enrich acetylated proteins or peptides from complex mixtures.[6][7] The enriched fraction can then be analyzed by Western blotting or mass spectrometry for identification and quantification.
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry has become the gold standard for the large-scale, unbiased identification and quantification of lysine acetylation sites.[3][4] This powerful technique allows for the precise mapping of acetylation sites on a proteome-wide scale.
-
Shotgun Proteomics: In a typical workflow, proteins are extracted from cells or tissues, digested into peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Immunoaffinity Enrichment Coupled with MS: To overcome the challenge of detecting low-abundance acetylated peptides, immunoaffinity enrichment using anti-acetyllysine antibodies is often employed prior to LC-MS/MS analysis.[3][9] This step significantly increases the sensitivity of detection, enabling the identification of thousands of acetylation sites in a single experiment.[10]
Quantitative Data Summary
The choice of detection method often depends on the specific research question, sample availability, and desired level of detail. The following table summarizes the key quantitative parameters of the major techniques for detecting lysine acetylation.
| Technique | Sensitivity | Specificity | Throughput | Quantification | Applications |
| Western Blotting | Moderate | Moderate to High (depends on antibody) | Low | Semi-quantitative | Validation of acetylation, analysis of specific proteins. |
| ELISA | High | High (depends on antibody) | High | Quantitative | Screening for changes in global or specific acetylation. |
| Mass Spectrometry (MS) | Very High | High | High | Quantitative | Global profiling of acetylation sites, discovery of novel sites. |
| Immunoaffinity Enrichment + MS | Highest | High | High | Quantitative | Deep profiling of the acetylome, analysis of low-abundance proteins.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involving lysine acetylation and a general experimental workflow for the proteomic analysis of lysine acetylation.
Figure 1. Regulation of protein function by lysine acetylation.
Figure 2. General workflow for mass spectrometry-based analysis of lysine acetylation.
Experimental Protocols
Protocol 1: Western Blotting for Total Lysine Acetylation
This protocol describes the detection of total lysine acetylation in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-acetyllysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and deacetylase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.[12]
-
SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.[11][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-acetyllysine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[11]
Protocol 2: Immunoaffinity Enrichment of Acetylated Peptides for Mass Spectrometry
This protocol outlines the enrichment of acetylated peptides from a complex protein digest.
Materials:
-
Protein digest (e.g., tryptic digest)
-
Anti-acetyllysine antibody-conjugated beads (e.g., agarose or magnetic beads)[6]
-
Immunoaffinity purification (IAP) buffer[6]
-
Wash buffers (e.g., IAP buffer, water)
-
Elution buffer (e.g., 0.15% Trifluoroacetic acid (TFA))[6]
-
C18 desalting spin columns
Procedure:
-
Bead Preparation: Wash the anti-acetyllysine antibody-conjugated beads with IAP buffer.[7]
-
Peptide Incubation: Resuspend the protein digest in IAP buffer and incubate with the prepared beads for 2-4 hours at 4°C with gentle rotation.[6]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with IAP buffer followed by washes with water to remove non-specifically bound peptides.[6]
-
Elution: Elute the bound acetylated peptides from the beads using the elution buffer.[6]
-
Desalting: Desalt and concentrate the eluted peptides using C18 spin columns according to the manufacturer's instructions.
-
Mass Spectrometry Analysis: The enriched and desalted peptides are now ready for analysis by LC-MS/MS.[8]
Protocol 3: Sandwich ELISA for a Specific Acetylated Protein
This protocol is for the quantitative detection of a specific acetylated protein.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the protein of interest.
-
Cell lysates.
-
Detection antibody: Anti-acetyllysine antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
Procedure:
-
Capture: Add cell lysates to the wells of the pre-coated ELISA plate and incubate to allow the capture antibody to bind the protein of interest.[15]
-
Washing: Wash the plate to remove unbound proteins.
-
Detection Antibody: Add the anti-acetyllysine detection antibody and incubate. This antibody will bind to the acetylated lysine residues on the captured protein.[15]
-
Washing: Wash the plate to remove unbound detection antibody.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.[15]
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Development: Add TMB substrate and incubate to develop color. The color intensity is proportional to the amount of acetylated protein.[15]
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The concentration of the acetylated protein can be determined by comparison to a standard curve.
References
- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. An ELISA method to assess HDAC inhibitor-induced alterations to P. falciparum histone lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.6. Immunoaffinity Enrichment of Lysine-Acetylated Peptides [bio-protocol.org]
- 7. immunechem.com [immunechem.com]
- 8. 4.12. Proteomic Profiling of Lysine Acetylation [bio-protocol.org]
- 9. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]
- 12. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl Lysine Analysis Protocols [cytoskeleton.com]
- 14. 4.6. Assay of Total Lysine Acetylation by Western Blotting [bio-protocol.org]
- 15. PathScan® Acetylated Histone H3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Lysyl Oxidase (LOX) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of lysyl oxidase (LOX) enzyme activity. The primary focus is on a sensitive fluorometric method, with additional context on alternative colorimetric and traditional radioactive assays.
Introduction to Lysyl Oxidase (LOX)
Lysyl oxidase (LOX) is a copper-dependent extracellular enzyme crucial for the proper formation and stabilization of the extracellular matrix (ECM).[1][2] It catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[3][4] This process generates highly reactive aldehyde groups that spontaneously form covalent cross-links, which are essential for the tensile strength and elasticity of connective tissues.[2][3] Beyond its structural role, LOX is implicated in various signaling pathways and cellular processes, including cell adhesion, migration, and proliferation.[1] Dysregulation of LOX activity is associated with numerous diseases, including fibrosis, cardiovascular disorders, and cancer metastasis, making it a significant target for drug development.[1]
Principle of the Fluorometric LOX Activity Assay
The most common and sensitive method for measuring LOX activity is a fluorometric assay based on a coupled-enzyme reaction. In this assay, a specific LOX substrate is enzymatically oxidized by LOX, producing hydrogen peroxide (H₂O₂) as a byproduct. The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to the LOX activity in the sample.[4]
I. Fluorometric Lysyl Oxidase Activity Assay Protocol
This protocol is adapted from commercially available kits and provides a robust method for measuring LOX activity in various samples, including purified enzyme, cell culture media, and tissue homogenates.
A. Materials and Reagents
| Reagent/Material | Supplier/Preparation | Storage |
| LOX Assay Buffer | (e.g., 50 mM Sodium Borate, pH 8.2) | 4°C |
| LOX Substrate | (Proprietary, often a synthetic amine) | -20°C |
| Horseradish Peroxidase (HRP) | (Lyophilized, to be reconstituted) | -20°C |
| HRP Fluorescent Substrate | (e.g., Amplex Red, lyophilized) | -20°C, protected from light |
| Dimethyl Sulfoxide (DMSO) | (Anhydrous) | Room Temperature |
| Purified LOX Enzyme | (For positive control) | -80°C |
| β-Aminopropionitrile (BAPN) | (LOX inhibitor, for negative control) | Room Temperature |
| 96-well black, clear-bottom microplate | ||
| Fluorescence microplate reader |
B. Reagent Preparation
-
LOX Assay Buffer: Prepare or use a commercially provided buffer. Equilibrate to the assay temperature (typically 37°C) before use.
-
HRP Stock Solution (50 U/mL): Reconstitute lyophilized HRP in 1 mL of LOX Assay Buffer. Mix gently. Aliquot and store at -20°C for up to two months.
-
HRP Substrate Stock Solution (250X): Reconstitute the lyophilized HRP substrate in 100 µL of DMSO. This solution should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
(Optional) LOX Positive Control: If using a purified enzyme as a standard or positive control, dilute it to a known concentration in LOX Assay Buffer.
-
(Optional) LOX Inhibitor Solution (BAPN): Prepare a stock solution of BAPN in LOX Assay Buffer to be used as a negative control to confirm that the measured activity is specific to LOX.
C. Experimental Workflow
Caption: Workflow for the fluorometric LOX activity assay.
D. Assay Protocol
-
Sample and Control Preparation:
-
In a 96-well black, clear-bottom plate, add 50 µL of your samples (e.g., cell culture media, diluted tissue homogenates).
-
Positive Control: Add 50 µL of diluted purified LOX enzyme.
-
Negative Control (Inhibitor): Pre-incubate your sample with a LOX inhibitor like BAPN, then add 50 µL to a well.
-
Blank: Add 50 µL of LOX Assay Buffer to at least two wells. This will be used to determine the background fluorescence.
-
-
LOX Reaction Mix Preparation:
-
Prepare a sufficient volume of the LOX Reaction Mix for all wells. For each well, mix the following components. It is recommended to prepare a master mix.
-
| Component | Volume per well |
| LOX Assay Buffer | 46.5 µL |
| LOX Substrate | 1.0 µL |
| HRP Stock Solution (50 U/mL) | 2.0 µL |
| HRP Substrate Stock Solution (250X) | 0.5 µL |
| Total Volume | 50 µL |
-
Initiate the Reaction:
-
Add 50 µL of the LOX Reaction Mix to each well containing the samples and controls. The total volume in each well will be 100 µL.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in kinetic mode every 1-2 minutes for a total of 10-40 minutes.
-
Use an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm (optimal Ex/Em = 540/590 nm).
-
E. Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.
-
Determine Reaction Rate: Identify the linear portion of the curve for each sample and calculate the slope (ΔRFU/min). This slope is a measure of the LOX activity.
-
Quantify Activity: The activity can be expressed as the rate of reaction (slope). If a standard curve with known LOX concentrations is generated, the activity in the samples can be quantified in units such as ng/mL or U/mL.
II. Alternative LOX Activity Assay Methods
While the fluorometric assay is highly sensitive, other methods can also be employed depending on the experimental needs and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Similar to the fluorometric assay, but uses a chromogenic HRP substrate. The change in absorbance is measured (e.g., at ~576 nm).[4] | Simple, uses standard absorbance plate readers. | Lower sensitivity compared to the fluorometric method. |
| Radioactive (Tritium Release) | Uses a substrate (collagen or elastin) radiolabeled with ³H at the lysine residues. LOX activity releases tritiated water (³H₂O), which is separated by distillation and quantified by scintillation counting. | Considered the traditional and most direct method. | Involves handling of radioactive materials, laborious, time-consuming. |
| Amperometric | Directly measures the H₂O₂ produced by the LOX reaction using an electrode. | Real-time, continuous measurement. | Requires specialized equipment (potentiostat). |
III. LOX in Signaling Pathways
LOX is not only a structural enzyme but also a key modulator of various signaling pathways that are critical in both normal physiology and disease. Its activity can influence cell behavior by modifying the ECM, which in turn affects cell-surface receptor function. Additionally, LOX can have intracellular and nuclear roles that are independent of its catalytic activity.[1]
Caption: LOX interactions with key signaling pathways.
LOX has been shown to interact with and modulate several key signaling cascades:
-
TGF-β Signaling: LOX can be induced by TGF-β and is a downstream mediator of its fibrotic effects.
-
Receptor Tyrosine Kinase (RTK) Pathways: LOX can modulate the activity of receptors like EGFR, PDGF, and VEGF receptors, often by altering the ECM environment and affecting ligand-receptor interactions.[1]
-
Mechano-transduction: By cross-linking the ECM, LOX increases tissue stiffness, which is a critical mechanical cue that influences cell behavior through pathways like the Hippo and Rho/ROCK signaling.
These interactions highlight the multifaceted role of LOX in tissue homeostasis and pathology, making the accurate measurement of its activity essential for research in these areas.
References
Methods for Studying Lysyl-tRNA Synthetase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl-tRNA synthetase (LysRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of lysine to its cognate tRNA. This essential function has made it an attractive target for the development of novel antimicrobial and anticancer agents. Furthermore, emerging research has unveiled non-canonical roles of LysRS in cellular signaling pathways, expanding its therapeutic potential. This document provides detailed application notes and protocols for various biochemical, biophysical, and cell-based methods to effectively study and characterize inhibitors of Lysyl-tRNA synthetase.
Data Presentation: Quantitative Inhibitor Data
A summary of reported inhibitor activities against Lysyl-tRNA synthetase is presented below. This table provides a comparative overview of inhibitor potencies.
| Compound Name/ID | Target Organism/Enzyme | Assay Type | IC50 | Ki | Kd | Reference |
| Compound 1 | M. tuberculosis LysRS | Enzyme Inhibition | 42 µM | - | - | [1] |
| ASP3026 | P. falciparum LysRS | Enzyme Inhibition | nanomolar potency | - | - | [2] |
| BC-K-YH16899 | Human LysRS | Protein-Protein Interaction | - | - | - | [3] |
| Cladosporin | P. falciparum LysRS | Enzyme Inhibition | - | - | - | |
| AN2690 (Crisaborole) | Fungal LeuRS (for comparison) | Enzyme Inhibition | - | - | - |
Experimental Protocols & Workflows
I. Biochemical Assays
Biochemical assays are fundamental for the initial screening and kinetic characterization of LysRS inhibitors. These assays directly measure the enzymatic activity of LysRS.
This assay measures the first step of the aminoacylation reaction: the formation of the lysyl-adenylate intermediate. It relies on the LysRS-catalyzed exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of lysine.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 30 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 140 mM NaCl, 30 mM KCl, 0.01% Brij-35, 1 mM DTT):
-
ATP (e.g., 3 µM)
-
L-lysine (e.g., 12 µM)
-
[³²P]Pyrophosphate (specific activity appropriately determined)
-
Inorganic pyrophosphatase (to prevent the reverse reaction)
-
Test inhibitor at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Initiate the reaction by adding purified LysRS enzyme (e.g., 40-200 nM).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 8-20 hours), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution, such as activated charcoal in perchloric acid, which binds to nucleotides.
-
Washing: Wash the charcoal pellet multiple times with a wash buffer (e.g., sodium phosphate/pyrophosphate solution) to remove unincorporated [³²P]PPi.
-
Scintillation Counting: Measure the radioactivity of the charcoal pellet, which corresponds to the amount of [³²P]ATP formed, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the overall enzymatic reaction: the transfer of lysine to its cognate tRNA. It typically involves a radiolabeled amino acid.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 4 mM ATP, 10 mM DTT) containing:
-
[¹⁴C] or [³H]-L-lysine
-
Total tRNA or purified tRNALys
-
Test inhibitor at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Initiate the reaction by adding purified LysRS enzyme.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is within the linear range.
-
Precipitation: Stop the reaction and precipitate the tRNA by adding a cold solution of trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitated tRNA on a filter membrane (e.g., glass fiber filter) and wash thoroughly with cold TCA to remove unincorporated radiolabeled lysine.
-
Scintillation Counting: Dry the filters and measure the radioactivity, which corresponds to the amount of radiolabeled lysine attached to the tRNA.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC50 values.
II. Biophysical Assays
Biophysical assays provide insights into the direct binding of inhibitors to LysRS and can be used to determine binding affinity and kinetics.
TSA measures the change in the thermal stability of a protein upon ligand binding. The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Reagent Preparation:
-
Purified LysRS protein (to a final concentration of e.g., 2-5 µM).
-
Fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Test inhibitors at various concentrations.
-
-
Assay Setup: In a 96-well or 384-well PCR plate, mix the LysRS protein, SYPRO Orange dye, and the test inhibitor (or DMSO control).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. Calculate the ΔTm (the change in Tm in the presence of the inhibitor compared to the control) to assess the stabilizing effect of the inhibitor.
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution). This can be used to determine the kinetics (association and dissociation rates) and affinity of inhibitor binding.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize purified LysRS onto the chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active groups.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the inhibitor solutions over the immobilized LysRS surface at a constant flow rate.
-
Monitor the change in RU over time to observe the association phase.
-
-
Dissociation Phase: After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor from LysRS.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
III. Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of LysRS inhibitors in a biological context, assessing their ability to penetrate cells and inhibit LysRS activity, leading to a cellular phenotype.
This assay determines the effect of LysRS inhibitors on the viability and proliferation of cells. Inhibition of the essential LysRS enzyme is expected to lead to cell death or growth inhibition.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or bacterial cultures) in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as:
-
MTT or XTT: These tetrazolium salts are reduced by metabolically active cells to a colored formazan product.[5]
-
Resazurin (alamarBlue): This is reduced by viable cells to the fluorescent resorufin.
-
ATP-based assays (e.g., CellTiter-Glo): Measures the amount of ATP present, which correlates with the number of viable cells.
-
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 or GI50 (concentration that inhibits growth by 50%).[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving Lysyl-tRNA Synthetase.
Caption: General workflow for LysRS inhibitor screening and characterization.
Caption: LysRS-mediated Ap4A-MITF signaling pathway.[6][7][8][9]
Caption: Role of LysRS in the mTORC1 signaling pathway.[10][11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.com [ptglab.com]
Application Notes and Protocols for Identifying Protein Ubiquitination Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein ubiquitination is a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and cell cycle control. The covalent attachment of ubiquitin, a small 76-amino acid protein, to lysine residues of target proteins is a highly dynamic and complex process orchestrated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The nature of the ubiquitin signal—monoubiquitination versus polyubiquitination and the specific linkage type of the polyubiquitin chain—determines the functional outcome for the modified protein.
Dysregulation of the ubiquitin system is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the components of this pathway attractive targets for therapeutic intervention. Consequently, the precise identification of ubiquitination sites on substrate proteins is crucial for unraveling the molecular mechanisms underlying cellular regulation and disease.
These application notes provide detailed protocols for the enrichment and identification of protein ubiquitination sites using state-of-the-art immunoaffinity purification and mass spectrometry-based proteomics techniques.
Overview of Methodologies
The identification of protein ubiquitination sites typically involves a multi-step workflow that includes:
-
Cell Lysis and Protein Digestion: Extraction of proteins from cells or tissues under denaturing conditions to preserve post-translational modifications, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Enrichment of Ubiquitinated Proteins or Peptides: Immunoaffinity purification is employed to isolate ubiquitinated proteins or, more commonly, the tryptic peptides bearing the remnant of ubiquitin.
-
Mass Spectrometry (MS) Analysis: The enriched samples are analyzed by high-resolution tandem mass spectrometry (MS/MS) to identify the peptide sequences and pinpoint the modified lysine residues.
-
Data Analysis: Specialized software is used to search the MS/MS spectra against protein sequence databases to identify the ubiquitinated peptides and their corresponding proteins.
Two primary immunoaffinity-based strategies for the enrichment of ubiquitinated species are detailed below:
-
Enrichment of Ubiquitinated Proteins: This approach utilizes antibodies that recognize the ubiquitin protein itself, such as the FK2 monoclonal antibody, which binds to both mono- and polyubiquitinated conjugates but not free ubiquitin.[1] This method is advantageous for studying intact ubiquitinated proteins and their interaction partners.
-
Enrichment of Ubiquitin Remnant Peptides (K-ε-GG): This highly specific method employs an antibody that recognizes the di-glycine (GG) remnant left on a lysine residue after trypsin digestion of a ubiquitinated protein. This "K-ε-GG" motif is a unique signature of ubiquitination, and its enrichment allows for large-scale and confident identification of ubiquitination sites.
Data Presentation: Comparison of Enrichment Strategies
| Feature | Enrichment of Ubiquitinated Proteins (e.g., FK2 Antibody) | Enrichment of Ubiquitin Remnant Peptides (K-ε-GG Antibody) | Enrichment using Ubiquitin-Binding Domains (UBDs) |
| Target | Intact mono- and polyubiquitinated proteins | Tryptic peptides with a di-glycine remnant on lysine | Polyubiquitinated proteins (some UBDs may bind mono-ubiquitin) |
| Specificity | Recognizes the ubiquitin moiety | Highly specific for the K-ε-GG remnant, a unique marker of ubiquitination | Specificity and affinity vary among different UBDs; some show linkage preferences |
| Yield | Can result in a high yield of ubiquitinated proteins | High yield of ubiquitinated peptides, with refined workflows identifying tens of thousands of sites | Yield can be variable depending on the UBD and the nature of the ubiquitination |
| Advantages | - Allows for the study of intact ubiquitinated proteins and protein complexes.- Can identify both mono- and polyubiquitinated substrates.[1] | - High specificity and sensitivity for ubiquitination sites.- Enables large-scale, deep coverage of the ubiquitome.- Amenable to quantitative proteomics workflows (e.g., SILAC, TMT). | - Can be used to enrich for specific ubiquitin chain linkages.- Avoids the use of antibodies. |
| Limitations | - May co-purify non-covalently interacting proteins.- Identification of the specific ubiquitination site requires subsequent MS analysis of the enriched proteins. | - Does not provide information about the intact ubiquitinated protein or its interaction partners.- The efficiency of trypsin digestion can influence the generation of K-ε-GG peptides. | - Generally lower affinity than antibodies.- May have biases towards certain ubiquitin chain topologies. |
| Typical Downstream Analysis | SDS-PAGE, Western Blot, Mass Spectrometry of intact or digested proteins | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | SDS-PAGE, Western Blot, Mass Spectrometry |
Experimental Protocols
Protocol 1: Enrichment of Ubiquitin Remnant (K-ε-GG) Peptides and LC-MS/MS Analysis
This protocol describes the immunoaffinity purification of peptides containing the K-ε-GG remnant followed by their identification and quantification using LC-MS/MS.
1. Cell Lysis and Protein Digestion:
-
Wash cell pellets (typically 50-100 x 106 cells) with ice-cold PBS.
-
Lyse cells in urea buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease/phosphatase inhibitors).
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 55°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Digest proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluted peptides in a vacuum centrifuge.
2. Immunoaffinity Purification of K-ε-GG Peptides:
-
Resuspend the dried peptides in Immunoaffinity Purification (IAP) buffer (e.g., 50 mM MOPS/NaOH, pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).
-
Incubate the peptide solution with anti-K-ε-GG antibody-conjugated beads (e.g., PTMScan® Ubiquitin Remnant Motif Kit) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with IAP buffer, followed by washes with PBS to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides from the beads using a low pH solution, such as 0.15% TFA.
-
Desalt the eluted peptides using C18 StageTips or equivalent and dry in a vacuum centrifuge.
3. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Typical LC Parameters: Use a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile concentration to separate the peptides. A common gradient is a 2-hour gradient from 2% to 30% acetonitrile in 0.1% formic acid.
-
Typical MS Parameters: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD).
4. Data Analysis:
-
Use a suitable search algorithm (e.g., SEQUEST, MASCOT, or MaxQuant) to search the MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set the precursor and fragment ion mass tolerances according to the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions).
-
Include variable modifications for methionine oxidation and a static modification for cysteine carbamidomethylation.
-
Crucially, include a variable modification for the di-glycine remnant on lysine (+114.04293 Da).
-
Filter the identification results to a false discovery rate (FDR) of less than 1%.
Protocol 2: Enrichment of Ubiquitinated Proteins using FK2 Antibody
This protocol describes the immunoprecipitation of intact ubiquitinated proteins using the FK2 antibody.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor such as PR-619 or N-ethylmaleimide (NEM)).[1]
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the FK2 antibody (typically 1-5 µg per 1 mg of total protein) overnight at 4°C with gentle rotation.[1]
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the immunoprecipitated complexes by centrifugation.
-
Wash the beads extensively with wash buffer (e.g., lysis buffer with a lower detergent concentration).
3. Elution and Downstream Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or a pan-ubiquitin antibody.
-
For identification of ubiquitination sites, the eluted proteins can be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Tandem Mass Tag (TMT) Labeling for Quantitative Ubiquitome Analysis
TMT labeling enables multiplexed quantitative analysis of ubiquitination dynamics across different conditions.
-
Prepare peptide samples from different experimental conditions as described in Protocol 1, step 1.
-
Resuspend each peptide sample in a labeling buffer (e.g., 200 mM HEPES, pH 8.5).
-
Add the appropriate TMT reagent to each sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples, desalt using a C18 SPE cartridge, and proceed with the K-ε-GG enrichment and LC-MS/MS analysis as described in Protocol 1.
-
During data analysis, the relative abundance of a ubiquitinated peptide across the different samples is determined by the reporter ion intensities in the MS/MS spectra.
Visualizations
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: Experimental workflow for K-ε-GG peptide enrichment and analysis.
References
Application Notes and Protocols for Site-Directed Mutagenesis of Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-directed mutagenesis of lysine residues, a critical tool in understanding protein function, dissecting signaling pathways, and advancing drug development. This document offers detailed protocols for mutagenesis and subsequent functional analysis, presents quantitative data on the impact of lysine mutations, and visualizes key cellular processes involving this essential amino acid.
Introduction to Lysine and Its Importance
Lysine is a positively charged, essential amino acid that plays a pivotal role in the structure and function of proteins. Its ε-amino group is a frequent target for post-translational modifications (PTMs), including ubiquitination, acetylation, methylation, and SUMOylation. These modifications dynamically regulate protein stability, localization, enzymatic activity, and protein-protein interactions.
Site-directed mutagenesis allows for the precise substitution of lysine residues with other amino acids, enabling researchers to:
-
Mimic or abolish PTMs: Replacing lysine with arginine preserves the positive charge, while mutation to alanine removes the charge and potential for modification. Substitution with glutamine can sometimes mimic the acetylated state.
-
Probe structure-function relationships: By observing the functional consequences of lysine mutations, researchers can deduce the role of specific residues in catalysis, substrate binding, and protein-protein interactions.
-
Investigate disease mechanisms: Aberrant PTMs of lysine residues are implicated in numerous diseases, including cancer.[1] Site-directed mutagenesis is a key tool for studying the pathological consequences of these alterations.
-
Enhance protein stability and function for therapeutic applications: Strategic mutation of surface-exposed lysines can improve the stability of therapeutic proteins.[2][3][4]
Experimental Protocols
Here, we provide detailed protocols for the entire workflow of site-directed mutagenesis of lysine residues, from the initial mutation to the functional characterization of the resulting protein.
Site-Directed Mutagenesis
Two common and effective methods for introducing point mutations are the QuikChange™ method and Inverse PCR.
This method utilizes a pair of complementary mutagenic primers to amplify the entire plasmid, incorporating the desired lysine mutation. The parental, methylated DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid.
Materials:
-
dsDNA plasmid template containing the gene of interest
-
Mutagenic primers (forward and reverse, complementary)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the following PCR reaction in a final volume of 50 µL:
-
5 µL of 10x reaction buffer
-
1 µL of dsDNA template (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
36.5 µL of nuclease-free water
-
1 µL of high-fidelity DNA polymerase
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
-
DpnI Digestion:
-
Transformation:
-
Verification:
This technique uses primers oriented in opposite directions to amplify the entire plasmid, with one primer containing the desired mutation. The resulting linear PCR product is then circularized by ligation.[17][18][19][20]
Materials:
-
dsDNA plasmid template
-
Mutagenic forward primer (phosphorylated at the 5' end)
-
Reverse primer (phosphorylated at the 5' end)
-
High-fidelity DNA polymerase
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
T4 DNA ligase
-
T4 Polynucleotide Kinase (PNK) if primers are not pre-phosphorylated
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two non-overlapping primers that anneal back-to-back. The forward primer should contain the desired lysine mutation. The 5' ends of both primers must be phosphorylated.
-
PCR Amplification:
-
Set up the PCR reaction as described in the QuikChange™ protocol.
-
Use a PCR cycling protocol appropriate for your polymerase and plasmid length.
-
-
DpnI Digestion and PCR Cleanup:
-
Digest the parental template with DpnI as described previously.
-
Purify the linear PCR product using a PCR cleanup kit to remove primers, dNTPs, and polymerase.
-
-
Phosphorylation (if necessary):
-
If primers were not 5'-phosphorylated, treat the purified PCR product with T4 PNK according to the manufacturer's instructions.
-
-
Ligation:
-
Perform a self-ligation reaction using T4 DNA ligase to circularize the linear, mutated plasmid.
-
-
Transformation and Verification:
-
Transform the ligated plasmid into competent E. coli and verify the mutation by DNA sequencing as described above.
-
Functional Assays
After confirming the mutation, the functional consequences can be assessed using a variety of assays.
EMSA is used to determine if a lysine mutation affects the ability of a protein to bind to a specific DNA sequence.
Materials:
-
Purified wild-type and mutant protein
-
Biotin- or radioactively-labeled DNA probe containing the protein's binding site
-
Unlabeled ("cold") competitor DNA probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Loading dye
Procedure:
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following on ice:
-
2 µL of 10x binding buffer
-
1 µL of Poly(dI-dC) (1 µg/µL)
-
X µL of purified protein (amount to be optimized)
-
For competition assays, add a 50-100 fold molar excess of unlabeled probe.
-
Nuclease-free water to 19 µL
-
-
Incubate on ice for 10 minutes.
-
Add 1 µL of labeled DNA probe.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add 5 µL of loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V at 4°C.
-
-
Detection:
-
Transfer the DNA to a nylon membrane.
-
Detect the labeled probe using an appropriate method (chemiluminescence for biotin, autoradiography for radioactivity). A "shift" in the migration of the labeled probe indicates protein-DNA binding.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This is useful for evaluating the effect of a lysine mutation in a protein involved in cell survival or apoptosis.
Materials:
-
Cells expressing wild-type or mutant protein
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment (if applicable): Treat cells with a compound of interest if studying the mutation's effect on drug response.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This protocol outlines a general method for determining the kinetic parameters (Km and Vmax) of an enzyme and how they are affected by a lysine mutation. This example uses a spectrophotometric assay where the product absorbs light at a specific wavelength.
Materials:
-
Purified wild-type and mutant enzyme
-
Substrate
-
Reaction buffer
-
Spectrophotometer and cuvettes
-
Microplate reader (for high-throughput assays)
Procedure:
-
Determine Optimal Conditions: Empirically determine the optimal pH, temperature, and enzyme concentration for the assay. The enzyme concentration should be low enough to ensure the reaction rate is linear over the measurement period.
-
Prepare Substrate Dilutions: Prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km (if Km is unknown, use a wide range of concentrations).
-
Measure Initial Velocities (Vo):
-
For each substrate concentration, set up the reaction in a cuvette or microplate well containing buffer and substrate.
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the change in absorbance over time at the wavelength where the product absorbs. The initial, linear portion of the curve represents the initial velocity (Vo).[21][22][23]
-
-
Data Analysis:
-
Convert the change in absorbance per unit time to concentration per unit time using the Beer-Lambert law (A = εcl).
-
Plot Vo versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[24][25][26][27][28]
-
Alternatively, create a Lineweaver-Burk plot (1/Vo vs. 1/[S]) to visually represent the data, though non-linear regression is more accurate for parameter determination.[28]
-
Quantitative Data on Lysine Mutations
The following tables summarize quantitative data from studies on the site-directed mutagenesis of lysine residues.
Table 1: Effect of Lysine to Arginine Mutations on Protein Stability
| Protein | Mutant | Method of Stability Assessment | Quantitative Change | Reference |
| Green Fluorescent Protein (GFP) | Multiple surface K to R mutations | Chemical denaturation (Urea) | Increased resistance to unfolding | [2][3][4] |
| Single-chain variable fragment (scFv) | Multiple R to K mutations | Aggregation studies in denaturing buffers | Increased aggregation stability | [29] |
Table 2: Effect of Lysine to Alanine Mutations on Enzyme Kinetics
| Enzyme | Mutant | Kinetic Parameter | Fold Change (Mutant vs. WT) | Reference |
| Glutaminase | K311A | K0.5 (phosphate) | Increased | [30] |
| Glutaminase | K328A | K0.5 (phosphate) | Increased | [30] |
| Glutaminase | K396A | K0.5 (phosphate) | Increased | [30] |
| Glutaminase | K320A | Basal activity | Increased | [30] |
Table 3: Effect of Lysine Mutations on Protein-DNA Interactions
| Protein | Mutant | Assay | Quantitative Change in Binding | Reference |
| HapR | E117K | Gel Shift Assay | Compromised DNA binding ability | [1] |
| IRF-1 | K75E | (Predicted) | Could impact DNA binding affinity | [31] |
Visualizing Lysine-Related Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the site-directed mutagenesis of lysine residues.
Caption: Experimental workflow for site-directed mutagenesis of lysine.
Caption: Histone acetylation and gene regulation.
Caption: The Ubiquitin-Proteasome Pathway.
Conclusion
Site-directed mutagenesis of lysine residues is an indispensable technique for modern biological research and drug development. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to probe the multifaceted roles of lysine in protein function and cellular signaling. By carefully selecting the appropriate mutagenesis strategy and functional assays, researchers can gain valuable insights into the molecular mechanisms underlying health and disease, paving the way for novel therapeutic interventions.
References
- 1. Substitution of Glutamate Residue by Lysine in the Dimerization Domain Affects DNA Binding Ability of HapR by Inducing Structural Deformity in the DNA Binding Domain | PLOS One [journals.plos.org]
- 2. A study on the effect of surface lysine to arginine mutagenesis on protein stability and structure using green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | Semantic Scholar [semanticscholar.org]
- 5. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]
- 6. neb.com [neb.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. static.igem.org [static.igem.org]
- 9. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. Thomas Eng, PhD - E. coli Transformation [sites.google.com]
- 13. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
- 14. Transformation of Plasmid DNA into E. coli Using the Heat Shock Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Inverse PCR for Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inverse PCR for Point Mutation Introduction | Springer Nature Experiments [experiments.springernature.com]
- 19. novaresearch.unl.pt [novaresearch.unl.pt]
- 20. eu.idtdna.com [eu.idtdna.com]
- 21. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 24. graphpad.com [graphpad.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays Targeting Lysine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is covalently attached to lysine residues on a substrate protein.[1] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The E3 ligase provides substrate specificity, catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the target protein, forming an isopeptide bond.[3] This modification can occur as a single ubiquitin moiety (monoubiquitination), at multiple lysine sites (multi-monoubiquitination), or as a chain of ubiquitin molecules (polyubiquitination).[4] The type of ubiquitin linkage dictates the functional outcome, with K48-linked chains classically targeting proteins for proteasomal degradation, while K63-linked chains are involved in signaling pathways.[2]
This document provides detailed protocols for performing in vitro ubiquitination assays, with a focus on identifying and quantifying ubiquitination on specific lysine residues.
Signaling Pathway and Experimental Workflow
To visualize the ubiquitination cascade and the general experimental workflow, the following diagrams are provided.
References
- 1. sketchviz.com [sketchviz.com]
- 2. lornajane.net [lornajane.net]
- 3. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]
- 4. Ubiquitination Cascade Interactive Pathway: R&D Systems [rndsystems.com]
- 5. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
Application Notes and Protocols for Antibody-Based Detection of Lysine Crotonylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunodetection of lysine crotonylation, a recently discovered and significant post-translational modification (PTM). The following sections offer step-by-step methodologies for the sensitive and specific detection of crotonylated proteins in various experimental contexts, supporting research into its roles in gene regulation, cellular metabolism, and disease pathogenesis.
Introduction to Lysine Crotonylation
Lysine crotonylation (Kcr) is a dynamic PTM where a crotonyl group is covalently attached to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of lysine and introduces a planar, hydrophobic moiety that is structurally distinct from other acylations like acetylation. Kcr is found on both histone and non-histone proteins and is implicated in a variety of cellular processes, including transcriptional activation, DNA damage response, and metabolic regulation.[1][2][3][4] The levels of protein crotonylation are maintained by the interplay of "writer" enzymes (crotonyltransferases, e.g., p300/CBP), "eraser" enzymes (decrotonylases, e.g., HDACs and sirtuins), and "reader" proteins that recognize the crotonyl mark.
Antibody Specificity and Quantitative Data
The specificity of the anti-crotonyl-lysine antibody is paramount for the accurate detection of this modification. Commercially available antibodies are typically validated for their ability to recognize crotonylated lysine while exhibiting minimal cross-reactivity with other structurally similar lysine acylations.
Table 1: Specificity of Anti-Crotonyl-Lysine Antibodies (Pan-Specific)
| Modification | Cross-Reactivity |
| Crotonyl-Lysine | High |
| Acetyl-Lysine | Low to None |
| Propionyl-Lysine | Low to None |
| Butyryl-Lysine | Low to None |
| Unmodified Lysine | None |
Data summarized from dot blot analyses of various commercial anti-crotonyl-lysine antibodies.
Table 2: Selected Lysine Crotonylation Sites Identified in Mouse Liver Proteome
| Protein | UniProt ID | Site | Function |
| Histone H3.1 | P68431 | K18 | Transcriptional Regulation |
| Histone H4 | P62805 | K8 | Transcriptional Regulation |
| GAPDH | P16858 | K117 | Glycolysis |
| Pyruvate kinase | P52480 | K305 | Glycolysis |
| ATP synthase subunit alpha | P56480 | K496 | Oxidative Phosphorylation |
This table presents a small selection of the thousands of crotonylation sites identified in proteomic studies. For a comprehensive list, refer to large-scale proteomic datasets.
Experimental Protocols
Here we provide detailed protocols for the most common applications of anti-crotonyl-lysine antibodies.
Western Blotting
This protocol outlines the detection of crotonylated proteins in total cell or tissue lysates.
a. Materials
-
Cell or tissue lysates
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibody: Anti-crotonyl-lysine antibody (pan-specific)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Procedure
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-crotonyl-lysine primary antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
c. Workflow Diagram
Immunoprecipitation (IP)
This protocol is for the enrichment of crotonylated proteins from a complex mixture.
a. Materials
-
Cell or tissue lysates (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based)
-
Anti-crotonyl-lysine antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer or low pH glycine buffer)
b. Procedure
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the anti-crotonyl-lysine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads. For subsequent Western blot analysis, resuspend the beads in Laemmli sample buffer and boil. For mass spectrometry, use a compatible elution buffer.
c. Workflow Diagram
Immunofluorescence (IF)
This protocol describes the in-situ detection of crotonylated proteins in cultured cells.
a. Materials
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% BSA and 5% normal goat serum in PBS
-
Primary antibody: Anti-crotonyl-lysine antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
b. Procedure
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-crotonyl-lysine antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a suitable format for the quantification of total crotonylated proteins in a sample.
a. Principle
A known amount of crotonylated peptide is coated onto the wells of a microplate. The sample containing an unknown amount of crotonylated proteins is mixed with a fixed amount of anti-crotonyl-lysine antibody and added to the wells. The free crotonylated proteins in the sample compete with the coated peptide for binding to the antibody. The amount of antibody bound to the plate is then detected with a secondary antibody, and the signal is inversely proportional to the amount of crotonylated protein in the sample.
b. General Protocol Outline
-
Coating: Coat a 96-well plate with a synthetic crotonylated peptide or protein (e.g., crotonylated BSA) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate your samples and standards with a fixed concentration of the anti-crotonyl-lysine antibody for 1-2 hours.
-
Incubation: Transfer the sample/standard-antibody mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibody.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash the plate thoroughly.
-
Detection: Add a colorimetric substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve and determine the concentration of crotonylated proteins in your samples.
Signaling Pathway Visualization
Lysine crotonylation has been shown to regulate the activity of key signaling proteins. The following diagram illustrates the impact of crotonylation on the p53 tumor suppressor pathway. Crotonylation of p53 at serine 46 (an unconventional crotonylation site) has been reported to decrease its stability and activity, leading to an increase in the expression of glycolytic enzymes that are negatively regulated by p53.[2][3][4][5]
References
- 1. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonylation at Serine 46 Impairs p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemical Probes for Labeling Lysine Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chemical probes in the study of protein lysine modifications. It is intended to serve as a comprehensive resource for researchers in academia and industry who are interested in utilizing these powerful tools to investigate the roles of lysine modifications in health and disease.
Introduction to Lysine Modifications and Chemical Probes
Lysine, a fundamental amino acid, is subject to a wide array of post-translational modifications (PTMs) that dramatically expand the functional capacity of the proteome. These modifications, including acetylation, methylation, ubiquitination, SUMOylation, crotonylation, succinylation, and malonylation, are critical for regulating protein stability, enzymatic activity, protein-protein interactions, and subcellular localization. Dysregulation of lysine modifications is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes that catalyze and remove these modifications attractive therapeutic targets.
Chemical probes have emerged as indispensable tools for the study of lysine modifications, offering a powerful alternative and complement to antibody-based methods. These probes typically consist of three key components: a reactive group that targets the modified lysine or the enzymes involved, a bioorthogonal handle (e.g., an alkyne or azide) for subsequent chemical ligation, and often a reporter tag (e.g., a fluorophore or biotin) for detection or enrichment. This modular design allows for a wide range of applications, from in-gel fluorescence visualization to large-scale proteomic profiling.
This document will detail the applications and protocols for chemical probes targeting several key lysine modifications.
Lysine Acetylation
Lysine acetylation is a dynamic and reversible modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure and function. It is heavily involved in the regulation of gene expression through the modification of histone tails.
Chemical Probes for Lysine Acetylation
Metabolic labeling with bioorthogonal chemical reporters is a common strategy to study protein acetylation. Cells are incubated with cell-permeable precursors that are metabolically converted into their corresponding acetyl-CoA analogs and incorporated into proteins by lysine acetyltransferases (KATs).
Table 1: Chemical Probes for Lysine Acetylation
| Probe Name | Structure | Reporter Group | Application | Reference |
| 4-Pentynoic acid | Alkyne-functionalized short-chain fatty acid | Alkyne | Metabolic labeling of acetylated proteins for in-gel fluorescence and mass spectrometry. | [1] |
| 4-Pentynoyl-CoA | Alkyne-functionalized acetyl-CoA analog | Alkyne | In vitro labeling of KAT substrates. | [2] |
| 3-Azidopropanoyl CoA (3AZ-CoA) | Azide-functionalized acetyl-CoA analog | Azide | In vitro and in-cellulo labeling of KAT substrates. |
Experimental Protocols
This protocol describes the metabolic incorporation of an alkyne-tagged acetate analog into cellular proteins.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
4-Pentynoic acid (alkyne probe)
-
DMSO
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Culture HEK293T cells to 70-80% confluency.
-
Prepare a stock solution of 4-pentynoic acid in DMSO.
-
Treat cells with the desired concentration of 4-pentynoic acid (e.g., 1 mM) for a specified time (e.g., 16 hours). A DMSO-treated control should be included.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate for downstream analysis.
This protocol outlines the "click" reaction to attach a fluorescent reporter to the alkyne-labeled proteins for visualization.
Materials:
-
Alkyne-labeled protein lysate
-
Azide-fluorophore conjugate (e.g., Rhodamine-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
To 50 µL of protein lysate (1-5 mg/mL), add the azide-fluorophore conjugate to a final concentration of 25 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Precipitate the proteins using a methanol/chloroform/water mixture to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.[3]
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
Signaling Pathway: Histone Acetylation in Gene Regulation
Histone acetylation, mediated by Histone Acetyltransferases (HATs) and reversed by Histone Deacetylases (HDACs), plays a pivotal role in transcriptional regulation. Acetylation of lysine residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.
References
Application Notes and Protocols for ChIP-seq Analysis of Lysine Methylation in Histones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to identify the genome-wide localization of DNA-binding proteins, including post-translationally modified histones.[1] This document provides detailed application notes and protocols specifically for the analysis of histone lysine methylation, a key epigenetic modification that plays a crucial role in regulating gene expression, chromatin structure, and cellular identity. Dysregulation of histone lysine methylation is implicated in various diseases, including cancer, making it a critical area of study for both basic research and therapeutic development.[2]
Histone lysine residues can be mono-, di-, or tri-methylated, and the functional outcome of this modification is context-dependent, relying on the specific lysine residue that is modified.[2] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of facultative heterochromatin and gene repression. These distinct roles underscore the importance of accurately mapping the genomic locations of specific histone lysine methylation marks.
These notes provide a comprehensive overview of the ChIP-seq workflow for histone lysine methylation, from experimental design and sample preparation to data analysis and interpretation. The included protocols are designed to be a practical guide for researchers in the lab.
Data Presentation: Quantitative Benchmarks for Histone Methylation ChIP-seq
The following tables provide quantitative metrics and benchmarks to guide the design and quality assessment of ChIP-seq experiments for histone lysine methylation. These values are based on recommendations from the Encyclopedia of DNA Elements (ENCODE) consortium and data from published studies.[3]
| Parameter | Recommendation for Narrow Peaks (e.g., H3K4me3) | Recommendation for Broad Peaks (e.g., H3K27me3, H3K36me3, H3K9me3) |
| Sequencing Depth | > 20 million uniquely mapped reads per replicate | > 45 million uniquely mapped reads per replicate |
| Replicates | Minimum of 2 biological replicates | Minimum of 2 biological replicates |
| Control | Input DNA or IgG pulldown | Input DNA or IgG pulldown |
| Peak Type | Sharp, punctate peaks | Broad, diffuse domains |
Table 1: General Recommendations for Histone Methylation ChIP-seq Experiments.
| Quality Metric | Preferred Value | Description |
| Non-Redundant Fraction (NRF) | > 0.9 | A measure of library complexity. Low NRF indicates high levels of PCR duplication. |
| PCR Bottlenecking Coefficient 1 (PBC1) | > 0.9 | A measure of library complexity, representing the fraction of genomic locations with exactly one read mapped. |
| PCR Bottlenecking Coefficient 2 (PBC2) | > 10 | A measure of library complexity, representing the ratio of genomic locations with exactly one read to those with exactly two reads. |
| Fraction of Reads in Peaks (FRiP) | > 1% | The proportion of all mapped reads that fall into the called peaks. This metric is highly dependent on the antibody and the abundance of the mark. |
| Irreproducible Discovery Rate (IDR) | < 0.05 | A statistical measure of consistency between replicates. |
Table 2: Key Quality Control Metrics for ChIP-seq Data. [3]
| Histone Mark | Cell Type | Number of Peaks Identified | Reference |
| H3K4me3 | Mouse Embryonic Stem Cells | ~20,000 - 30,000 | Mikkelsen et al., 2007 |
| H3K27me3 | Mouse Embryonic Stem Cells | ~5,000 - 15,000 (broad domains) | Mikkelsen et al., 2007 |
| H3K36me3 | Paulownia fortunei | 11,652 | [4] |
| H3K9me3 | Human MDMs | Variable, broad domains | [5] |
Table 3: Example Peak Numbers for Different Histone Lysine Methylation Marks.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a ChIP-seq experiment for histone lysine methylation.
Protocol 1: Cross-linking, Cell Lysis, and Chromatin Sonication
1. Cell Cross-linking: a. Culture cells to ~80-90% confluency. b. Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v). c. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. e. Incubate for 5 minutes at room temperature with gentle shaking. f. Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,500 x g for 5 minutes at 4°C. g. Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis: a. Resuspend the cell pellet in 1 ml of ice-cold Farnham Lysis Buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, supplemented with protease inhibitors). b. Incubate on ice for 10 minutes. c. Pellet the nuclei by centrifugation at 5,000 x g for 5 minutes at 4°C. d. Discard the supernatant.
3. Nuclear Lysis and Chromatin Sonication: a. Resuspend the nuclear pellet in 300 µl of ice-cold RIPA Buffer (1x PBS, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors). b. Incubate on ice for 10 minutes. c. Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical and should be determined empirically for each cell type and instrument. d. After sonication, pellet the cellular debris by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant containing the sheared chromatin to a new tube. This is the chromatin lysate.
Protocol 2: Immunoprecipitation, Washing, and Elution
1. Pre-clearing the Chromatin: a. Take a 20 µl aliquot of the chromatin lysate to serve as the "input" control and store at -20°C. b. To the remaining chromatin, add 20 µl of Protein A/G magnetic beads. c. Rotate for 1 hour at 4°C. d. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared chromatin) to a new tube.
2. Immunoprecipitation: a. Add a specific antibody against the histone lysine methylation mark of interest to the pre-cleared chromatin. The optimal antibody concentration should be determined empirically. b. Rotate overnight at 4°C. c. Add 30 µl of Protein A/G magnetic beads. d. Rotate for 4 hours at 4°C.
3. Washing: a. Place the tube on a magnetic rack and discard the supernatant. b. Perform the following washes by adding 1 ml of each buffer, rotating for 5 minutes at 4°C, and then discarding the supernatant: i. Low Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl) - twice. ii. High Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl) - once. iii. LiCl Wash Buffer (0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1) - once. iv. TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - twice.
4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads by adding 250 µl of fresh Elution Buffer (1% SDS, 0.1 M NaHCO3). b. Vortex briefly and incubate at room temperature for 15 minutes with rotation. c. Pellet the beads on a magnetic rack and transfer the supernatant to a new tube. d. To reverse the cross-links, add 20 µl of 5 M NaCl to the eluted chromatin and the input control. e. Incubate at 65°C for at least 6 hours (or overnight). f. Add 10 µl of 0.5 M EDTA, 20 µl of 1 M Tris-HCl pH 6.5, and 2 µl of 10 mg/ml Proteinase K. g. Incubate at 45°C for 2 hours.
Protocol 3: DNA Purification and Library Preparation
1. DNA Purification: a. Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation. b. Elute the DNA in a small volume of nuclease-free water (e.g., 30-50 µl).
2. DNA Library Preparation for Sequencing: a. Quantify the purified ChIP DNA and input DNA. b. Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq ChIP Library Preparation Kit) following the manufacturer's instructions. This typically involves: i. End-repair and A-tailing. ii. Ligation of sequencing adapters. iii. PCR amplification of the library. iv. Size selection of the final library.
3. Library Quality Control and Sequencing: a. Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR. b. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Mandatory Visualizations
ChIP-seq Experimental Workflow
Caption: Overview of the ChIP-seq experimental workflow.
ChIP-seq Data Analysis Workflow
Caption: Bioinformatic workflow for ChIP-seq data analysis.
Signaling Pathway: Histone Lysine Methylation and Gene Regulation
Caption: Regulation of gene expression by histone lysine methylation.
References
- 1. news-medical.net [news-medical.net]
- 2. Analysis of H3K4me3-ChIP-Seq and RNA-Seq data to understand the putative role of miRNAs and their target genes in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 4. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enrichment of Lysyl-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine residues play a pivotal role in regulating a vast array of cellular processes, including protein stability, enzyme activity, protein-protein interactions, and signal transduction. The diverse range of modifications, such as ubiquitination, acetylation, methylation, SUMOylation, malonylation, and succinylation, adds a significant layer of complexity to the proteome. Understanding the dynamics of these modifications is crucial for elucidating disease mechanisms and for the development of novel therapeutics.
Due to the low stoichiometry of most lysine modifications, their detection and characterization by mass spectrometry (MS) often require an enrichment step to selectively isolate the modified peptides from a complex biological sample. This document provides detailed application notes and protocols for the enrichment of various lysyl-modified peptides, enabling researchers to effectively study the lysine "PTM-ome."
I. Overview of Common Lysine Modifications
Lysine, with its primary amine in the side chain, is a versatile residue that can be modified by a variety of functional groups. Some of the most extensively studied lysine modifications include:
-
Ubiquitination: The covalent attachment of ubiquitin, a 76-amino acid protein, to lysine residues. This process is critical for protein degradation, DNA repair, and cell signaling.
-
Acetylation: The addition of an acetyl group, which neutralizes the positive charge of the lysine side chain and can alter protein conformation and interactions.
-
Methylation: The addition of one, two, or three methyl groups (mono-, di-, or tri-methylation) to the lysine side chain. Lysine methylation is a key regulator of histone function and gene expression.
-
SUMOylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. SUMOylation is involved in various cellular processes, including nuclear transport, transcriptional regulation, and protein stability.
-
Malonylation and Succinylation: The addition of malonyl and succinyl groups, respectively. These modifications can impact protein function and have been linked to metabolic pathways.
II. General Workflow for Enrichment of Lysyl-Modified Peptides
The enrichment of lysyl-modified peptides is a critical step for their subsequent analysis by mass spectrometry. A general workflow is depicted below.
Caption: General workflow for the enrichment of lysyl-modified peptides.
III. Experimental Protocols
A. Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)
Principle: Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant attached to the modified lysine residue. An antibody specific to this K-ε-GG motif is used to enrich for these peptides.
Materials:
-
Anti-K-ε-GG antibody conjugated beads (e.g., PTMScan Ubiquitin Remnant Motif Kit)
-
Immunoaffinity Purification (IAP) Buffer (50 mM MOPS/NaOH pH 7.2, 10 mM Na2HPO4, 50 mM NaCl)[1][2]
-
0.15% Trifluoroacetic Acid (TFA)
-
C18 StageTips or ZipTips for desalting
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Perform protein reduction and alkylation.
-
Digest the proteins with trypsin overnight.
-
Desalt the resulting peptide mixture using a C18 column or cartridge.
-
Lyophilize the peptides.
-
-
Immunoaffinity Purification:
-
Washing:
-
Elution:
-
Desalting:
-
Desalt the enriched peptides using C18 StageTips or ZipTips according to the manufacturer's protocol.
-
Lyophilize the peptides and store at -80°C until LC-MS/MS analysis.
-
Caption: Workflow for the enrichment of ubiquitinated peptides.
B. Enrichment of Malonylated Peptides
Principle: Similar to other PTMs, a specific antibody against malonyl-lysine is used for the enrichment of malonylated peptides.
Materials:
-
Pan anti-malonyl-lysine antibody conjugated agarose beads
-
NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[3]
-
0.1% Trifluoroacetic Acid (TFA)
-
C18 ZipTips for desalting
Protocol:
-
Protein Preparation and Digestion:
-
Immunoaffinity Purification:
-
Washing:
-
Wash the beads four times with NETN buffer.[3]
-
-
Elution:
-
Elute the bound peptides from the beads with 0.1% TFA.[3]
-
-
Desalting:
-
Clean up the eluted peptides using C18 ZipTips.[3]
-
The enriched peptides are now ready for LC-MS/MS analysis.
-
Caption: Workflow for the enrichment of malonylated peptides.
C. Enrichment of Methylated Peptides
Principle: Enrichment of methylated peptides can be achieved using pan-specific antibodies that recognize methylated lysine residues or by using methyl-lysine binding domains.[4][5]
Method 1: Immunoaffinity Purification
Materials:
-
Pan-specific anti-methyl-lysine antibodies (e.g., for mono-, di-, or tri-methyl lysine) conjugated to beads.
-
Appropriate binding and wash buffers (often provided with the antibody kit).
-
Elution buffer (e.g., 0.1% TFA or glycine-HCl, pH 2.5).
Protocol:
-
Sample Preparation: Prepare tryptic peptides as described in the general workflow.
-
Enrichment:
-
Incubate the peptide mixture with the anti-methyl-lysine antibody beads according to the manufacturer's instructions. This is typically done for 2-4 hours at 4°C.
-
Wash the beads extensively with the recommended wash buffers to remove non-specifically bound peptides.
-
-
Elution: Elute the enriched methylated peptides using a low pH elution buffer.
-
Desalting: Desalt the eluted peptides prior to LC-MS/MS analysis.
Method 2: Using Methyl-Lysine Binding Domains (e.g., 3xMBT)
Principle: The triple malignant brain tumor (3xMBT) domain of L3MBTL1 binds to mono- and di-methylated lysine with minimal sequence specificity and can be used for enrichment.[5]
Protocol:
-
Cell Labeling (Optional, for quantitative analysis): Cells can be cultured with stable isotope-labeled amino acids (SILAC).[4][5]
-
Protein Extraction and Digestion: Prepare tryptic peptides from cell lysates.
-
Enrichment:
-
Elution and Analysis: Elute the bound proteins, digest them on-bead or after elution, and analyze the resulting peptides by LC-MS/MS.
IV. Data Presentation
Quantitative data from enrichment experiments is crucial for comparing the abundance of specific lysine modifications across different conditions. The following table provides a template for summarizing such data.
| Protein | Lysine Site | Modification | Fold Change (Condition 2 vs. 1) | p-value |
| Histone H3 | K9 | Methylation (me2) | 2.5 | 0.01 |
| p53 | K382 | Acetylation | 3.1 | 0.005 |
| PCNA | K164 | Ubiquitination | 1.8 | 0.04 |
| Enolase 1 | K343 | Succinylation | -2.2 | 0.02 |
Note: This table is a template. The actual data will be generated from the quantitative analysis of LC-MS/MS results.
V. Concluding Remarks
The enrichment of lysyl-modified peptides is an indispensable step for the in-depth characterization of the lysine PTM-ome. The choice of enrichment strategy will depend on the specific modification of interest and the experimental goals. The protocols provided here offer robust methods for the enrichment of several common lysine modifications. Successful implementation of these protocols, coupled with high-resolution mass spectrometry, will enable researchers to gain valuable insights into the roles of lysine modifications in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Enrichment of ubiquitinated peptides [bio-protocol.org]
- 2. Enrichment of ubiquitin-modified peptides [bio-protocol.org]
- 3. Affinity enrichment of lysine malonylated peptides [bio-protocol.org]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Click Chemistry for Studying Lysine Post-Translational Modifications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of lysine post-translational modifications (PTMs) is crucial for understanding a vast array of cellular processes, from gene regulation to signal transduction. Traditional methods for studying these modifications often face challenges in specificity, sensitivity, and temporal resolution. The advent of click chemistry, a set of bioorthogonal reactions, has provided powerful tools to overcome these limitations. This document provides detailed application notes and protocols for utilizing click chemistry to investigate various lysine PTMs.
Introduction to Click Chemistry for Lysine PTMs
Click chemistry refers to reactions that are high-yielding, stereospecific, and create byproducts that are easily removed. The most common click reaction used in biological systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The bioorthogonal nature of these functional groups means they do not react with native biological molecules, allowing for specific labeling of targets in complex biological environments.[1][2]
For studying lysine PTMs, the general strategy involves two steps:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing a bioorthogonal handle (e.g., an alkyne or azide). This precursor is processed by cellular enzymes and incorporated into the PTM of interest on lysine residues of proteins.
-
Click Reaction: The azide- or alkyne-modified proteins are then reacted with a corresponding reporter molecule (e.g., a fluorescent dye or biotin) that contains the complementary click chemistry handle. This allows for visualization, enrichment, and identification of the modified proteins.
This approach offers several advantages over traditional methods, such as antibody-based detection, including the ability to study PTM dynamics in real-time and the potential for multiplexed analysis.
I. Studying Lysine Acetylation
Lysine acetylation is a key regulatory PTM involved in chromatin remodeling, gene expression, and metabolic pathways.[3] Click chemistry provides a robust method for the global analysis of protein acetylation.
Experimental Workflow: Studying Lysine Acetylation
Caption: Workflow for studying lysine acetylation using click chemistry.
Quantitative Data: Lysine Acetylation
The following table summarizes representative quantitative data obtained from studies utilizing click chemistry to identify and quantify acetylated proteins.
| Protein | Lysine Site | Fold Change (Treatment vs. Control) | Biological Context | Reference |
| Histone H3 | K9 | 2.5 | HDAC inhibitor treatment | Fictional Example |
| Tubulin | K40 | 1.8 | Neuronal differentiation | Fictional Example |
| p53 | K382 | 3.1 | DNA damage response | Fictional Example |
| GAPDH | K163 | 0.7 | Glucose starvation | Fictional Example |
Experimental Protocols: Lysine Acetylation
Protocol 1: Metabolic Labeling of Acetylated Proteins
-
Culture mammalian cells to 70-80% confluency in appropriate growth medium.
-
Prepare a stock solution of the alkynyl-acetate analog (e.g., 4-pentynoic acid, sodium salt) in sterile water or PBS.
-
Add the alkynyl-acetate analog to the cell culture medium to a final concentration of 1-5 mM.
-
Incubate the cells for 4-24 hours to allow for metabolic incorporation.
Protocol 2: In-Gel Fluorescence Detection of Acetylated Proteins
-
After metabolic labeling, wash the cells twice with ice-cold PBS and harvest by scraping.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
To 50 µg of protein lysate, add the following click reaction components in order:
-
Azide-fluorophore (e.g., Azide-TAMRA) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 10 mM EDTA.
-
Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths.
Protocol 3: Enrichment of Acetylated Proteins for Mass Spectrometry
-
Follow steps 1-4 of Protocol 2, but use an azide-biotin conjugate instead of an azide-fluorophore.
-
After the 1-hour incubation, precipitate the proteins using a methanol/chloroform extraction.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Dilute the sample with a non-ionic detergent-containing buffer to reduce the SDS concentration to below 0.1%.
-
Add streptavidin-agarose beads and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads using a buffer containing SDS and β-mercaptoethanol.
-
The enriched proteins are now ready for in-solution or in-gel digestion followed by LC-MS/MS analysis.
II. Studying Other Lysine PTMs
The click chemistry toolbox can be expanded to study other lysine PTMs by using appropriate bioorthogonal precursors.
Lysine Succinylation
Succinylation is a PTM implicated in metabolic regulation. A chemical probe for lysine succinylation, an alkyne-containing succinyl substrate, has been developed for metabolic labeling and subsequent click chemistry-based detection and enrichment.[4]
Protocol 4: Metabolic Labeling and Detection of Succinylated Proteins
This protocol is similar to that for acetylation, with the key difference being the use of an alkyne-tagged succinyl precursor for metabolic labeling. The downstream click reaction and analysis steps are analogous to Protocols 2 and 3.
Lysine Ubiquitination
Studying ubiquitination using click chemistry is more complex as it typically requires the introduction of a bioorthogonal non-canonical amino acid into ubiquitin itself. This is often achieved through genetic code expansion. Once a ubiquitin variant containing an azide or alkyne is expressed, it can be used in in vitro ubiquitination assays or introduced into cells. The ubiquitinated substrates can then be detected or enriched via click chemistry.[1][5][6]
Lysine Methylation
Similar to ubiquitination, studying lysine methylation with click chemistry often involves engineering protein methyltransferases to accept bioorthogonal S-adenosyl-L-methionine (SAM) analogs. These SAM analogs contain an azide or alkyne group that is transferred to the lysine residue of the methyltransferase's substrate. The modified substrates can then be identified using click chemistry.[7][8]
III. Elucidating Signaling Pathways
Click chemistry-based proteomics is a powerful tool for dissecting signaling pathways by identifying and quantifying changes in lysine PTMs of key signaling proteins. For example, the activity of sirtuins, a class of NAD+-dependent deacetylases, can be profiled using activity-based probes with click handles. This allows for the identification of sirtuin substrates and the elucidation of their roles in signaling cascades.
Signaling Pathway: Sirtuin-Mediated Deacetylation in Metabolism
References
- 1. Improving bioorthogonal protein ubiquitylation by click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-assisted dual-site click labeling of EGFR on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry for targeted protein ubiquitylation and ubiquitin chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorthogonal profiling of protein methylation (BPPM) using an azido analog of S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Lysyl-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of various classes of lysyl-modifying enzymes, critical targets in drug discovery and essential tools for biochemical and cellular research. The following sections offer step-by-step methodologies for the expression and purification of recombinant enzymes, as well as the isolation of native enzyme complexes.
Overview of Lysyl-Modifying Enzyme Purification
The purification of active and stable lysyl-modifying enzymes is fundamental for functional and structural studies, inhibitor screening, and assay development. Common strategies involve the overexpression of recombinant proteins in systems like Escherichia coli or the isolation of endogenous enzyme complexes from mammalian cells.[1] Purification protocols typically employ a multi-step chromatography approach to separate the target enzyme from contaminants based on its specific properties such as size, charge, and affinity for a particular ligand.[1]
A general workflow for recombinant protein purification involves:
-
Molecular Cloning: Insertion of the gene encoding the target enzyme into an expression vector.[1]
-
Expression: Transformation of the vector into a suitable host (e.g., E. coli) and induction of protein expression.[1]
-
Lysis: Breaking open the cells to release the cellular contents.
-
Purification: A series of chromatography steps to isolate the target enzyme. This often includes:
-
Affinity Chromatography (AC): Utilizes a specific interaction, such as a polyhistidine-tag binding to a nickel-nitrilotriacetic acid (Ni-NTA) resin, for initial capture and high-fold purification.[2]
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.[3]
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their size and is often used as a final polishing step.[3]
-
Purification of Recombinant Histone Acetyltransferases (HATs)
Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other proteins.[4] This protocol describes the purification of a recombinant HAT from E. coli.
Experimental Protocol: Recombinant HAT Purification
This protocol is adapted for a HAT enzyme expressed with a C-terminal hexa-histidine tag (His-tag).
1. Expression in E. coli
- Transform E. coli BL21(DE3) cells with the expression vector containing the HAT gene.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis
- Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.
3. Affinity Chromatography (Ni-NTA)
- Equilibrate a 5 mL Ni-NTA column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
- Elute the HAT protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect fractions.
4. Size-Exclusion Chromatography (Polishing Step)
- Concentrate the eluted fractions containing the HAT protein using an appropriate centrifugal filter unit.
- Equilibrate a Superdex 200 gel filtration column with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Load the concentrated protein onto the column and collect fractions.
- Analyze fractions by SDS-PAGE to identify those containing the purified HAT. Pool the pure fractions.
Quantitative Data: Purification of a Histone Acetyltransferase
The following table represents a typical purification of a recombinant HAT.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Ni-NTA Affinity | 20 | 800 | 40 | 80 | 20 |
| Size-Exclusion | 15 | 750 | 50 | 75 | 25 |
Note: Activity units are arbitrary and would be defined by a specific HAT activity assay.
Visualization: Recombinant HAT Purification Workflow
Caption: Workflow for recombinant HAT purification.
Purification of Recombinant Histone Methyltransferases (HMTs)
Histone Methyltransferases (HMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to lysine or arginine residues of histones. This protocol outlines the purification of a recombinant HMT expressed as a Glutathione S-transferase (GST) fusion protein in E. coli.[5]
Experimental Protocol: Recombinant GST-HMT Purification
1. Expression and Lysis
- Follow the expression protocol as described for HATs, using an appropriate expression vector for GST-fusion proteins (e.g., pGEX series).
- Resuspend the harvested cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, 1% Triton X-100).
- Lyse the cells by sonication and clarify the lysate by centrifugation as described previously.
2. Affinity Chromatography (Glutathione-Sepharose)
- Equilibrate a Glutathione-Sepharose column with Lysis Buffer without Triton X-100.
- Load the clarified lysate onto the column.
- Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
- Elute the GST-HMT fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione, 150 mM NaCl, 1 mM DTT). Collect fractions.
3. (Optional) Tag Removal and Further Purification
- To remove the GST tag, dialyze the eluted fractions against a buffer suitable for the specific protease (e.g., PreScission Protease or Thrombin).
- Incubate with the protease according to the manufacturer's instructions.
- To remove the cleaved GST tag and the protease, pass the sample back over the Glutathione-Sepharose column and a column specific for the protease (e.g., Benzamidine Sepharose for thrombin). The flow-through will contain the untagged HMT.
- Perform a final polishing step using size-exclusion chromatography as described for HATs.
Quantitative Data: Purification of a Histone Methyltransferase
The following table illustrates a typical purification of a recombinant GST-HMT.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 600 | 1200 | 2 | 100 | 1 |
| Glutathione Affinity | 25 | 960 | 38.4 | 80 | 19.2 |
| Tag Removal & SEC | 18 | 864 | 48 | 72 | 24 |
Note: Activity units are arbitrary and would be defined by a specific HMT activity assay.
Visualization: Recombinant HMT Purification Workflow
Caption: Workflow for recombinant HMT purification.
Purification of Native Histone Deacetylase (HDAC) Complexes
Histone Deacetylases (HDACs) remove acetyl groups from lysine residues, generally leading to transcriptional repression.[6] Many HDACs function within large multi-protein complexes. This protocol describes a tandem affinity purification (TAP) strategy for isolating an HDAC complex from a mammalian cell line stably expressing a TAP-tagged subunit of the complex.[7]
Experimental Protocol: Tandem Affinity Purification of an HDAC Complex
1. Nuclear Extract Preparation
- Grow the mammalian cell line expressing the TAP-tagged protein to a high density.
- Harvest the cells and prepare nuclear extracts using a standard protocol (e.g., Dignam method).
2. First Affinity Purification (IgG-Sepharose)
- Incubate the nuclear extract with IgG-Sepharose beads to bind the Protein A moiety of the TAP tag.
- Wash the beads extensively with a high-salt wash buffer to remove non-specific binders.
- Elute the complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.
3. Second Affinity Purification (Calmodulin-Binding Peptide)
- The eluate from the first step contains the HDAC complex with the remaining part of the TAP tag, which includes a calmodulin-binding peptide (CBP).
- Add calcium to the eluate and incubate it with calmodulin-sepharose beads.
- Wash the beads with a buffer containing calcium.
- Elute the purified HDAC complex with a buffer containing a calcium chelator, such as EGTA.
Visualization: Tandem Affinity Purification of HDAC Complex
Caption: Tandem Affinity Purification of an HDAC complex.
Purification of Recombinant Human Lysyl Oxidase (LOX)
Lysyl oxidase (LOX) is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin in the extracellular matrix.[8] Recombinant expression of active LOX can be challenging. This protocol describes the purification of active, recombinant human LOX from E. coli.[8][9]
Experimental Protocol: Recombinant LOX Purification
1. Expression and Refolding
- Express a His-tagged LOX construct in E. coli. LOX is often expressed in inclusion bodies.
- Harvest the cells and lyse them as previously described.
- Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
- Solubilize the inclusion bodies in a buffer containing 8 M urea or 6 M guanidine-HCl.
- Refold the solubilized protein by stepwise dialysis against buffers with decreasing concentrations of the denaturant. The refolding buffer should contain Cu²⁺ to facilitate the formation of the active site.[8]
2. Affinity Chromatography (Ni-NTA)
- After refolding, clarify the protein solution by centrifugation.
- Perform Ni-NTA affinity chromatography as described for HATs to purify the refolded His-tagged LOX.
3. Ion-Exchange Chromatography
- Further purify the LOX protein using anion-exchange chromatography.
- Bind the protein to a Q-sepharose column at a pH above its isoelectric point and elute with a salt gradient.
Quantitative Data: Purification of Recombinant Lysyl Oxidase
The following data is for the purification of a recombinant human LOX.[8]
| Protein | Specific Activity (U/mg) |
| LOX-p | 0.097 |
| LOXL-p1 | 0.054 |
| LOXL-p2 | 0.150 |
Note: U/mg is defined as units per milligram of protein. One unit of activity is the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute.[8]
Visualization: Recombinant LOX Purification Workflow
Caption: Workflow for recombinant LOX purification.
Purification of E3 Ubiquitin Ligases
E3 ubiquitin ligases are a large family of enzymes that mediate the final step of ubiquitination by transferring ubiquitin to substrate proteins. This protocol provides a general method for the purification of a recombinant E3 ligase from E. coli.
Experimental Protocol: Recombinant E3 Ligase Purification
1. Expression and Lysis
- Express the E3 ligase with a suitable affinity tag (e.g., His-tag or GST-tag) in E. coli.
- Harvest the cells and perform lysis as previously described. Ensure protease inhibitors are included, as E3 ligases can be susceptible to degradation.
2. Affinity Chromatography
- Perform affinity chromatography based on the chosen tag (Ni-NTA for His-tag, Glutathione-Sepharose for GST-tag) as detailed in the previous sections.
3. Ion-Exchange Chromatography
- Further purify the E3 ligase using either cation or anion exchange chromatography, depending on the isoelectric point of the protein.
- Equilibrate the appropriate column (e.g., SP-Sepharose for cation exchange, Q-Sepharose for anion exchange) with a low-salt buffer.
- Load the protein and elute with a linear salt gradient.
4. Size-Exclusion Chromatography
- As a final polishing step, perform size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
Visualization: E3 Ligase Purification Signaling Pathway
Caption: The Ubiquitination Cascade.
Concluding Remarks
The protocols provided herein offer a foundation for the successful purification of various lysyl-modifying enzymes. It is important to note that purification strategies often require optimization for each specific enzyme, including buffer conditions, chromatography resins, and expression systems. The purity and activity of the final enzyme preparation should always be assessed by appropriate methods such as SDS-PAGE, mass spectrometry, and enzyme activity assays.
References
- 1. youtube.com [youtube.com]
- 2. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.org [mdanderson.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification of enzymatically active human lysyl oxidase and lysyl oxidase-like protein from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of Soluble Recombinant Human Lysyl Oxidase by Using Solubility Tags: Effects on Activity and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ligase or target proteins expression and purification services - Profacgen [profacgen.com]
High-Throughput Screening for Lysyl Deacetylase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl deacetylases (KDACs), also known as histone deacetylases (HDACs), are a class of enzymes that play a pivotal role in regulating gene expression through the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key component of the epigenetic code, influencing chromatin structure and the recruitment of transcription factors.[1] Dysregulation of KDAC activity has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.
High-throughput screening (HTS) is a critical tool in the discovery of novel and potent KDAC inhibitors. These automated platforms allow for the rapid screening of large compound libraries to identify "hit" compounds that modulate KDAC activity. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize KDAC inhibitors.
I. High-Throughput Screening Assay Technologies
The selection of an appropriate HTS assay is crucial for the success of a screening campaign. The choice depends on factors such as the specific KDAC isoform being targeted, the desired throughput, cost, and the potential for assay interference. The most common HTS formats for KDAC inhibitor screening are fluorescence-based, luminescence-based, and mass spectrometry-based assays.
A. Fluorescence-Based Assays
Fluorescence-based assays are widely used for their sensitivity, reliability, and amenability to automation.[2] These assays typically involve a fluorogenic substrate that is cleaved by the KDAC enzyme, resulting in an increase or decrease in fluorescence intensity.
One of the most common fluorescence-based methods is a two-step, coupled-enzyme assay. In the first step, the KDAC enzyme deacetylates an acetylated peptide substrate. In the second step, a developer solution containing a protease (e.g., trypsin) is added, which digests the deacetylated peptide, releasing a fluorophore and generating a fluorescent signal.[3]
Featured Protocol: Fluor-de-Lys®-Based Assay
This protocol is a widely adopted fluorescence-based assay for measuring the activity of classical, zinc-dependent KDACs.
Materials:
-
KDAC Enzyme (e.g., recombinant human HDAC1)
-
Fluor-de-Lys® Substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
Fluor-de-Lys® Developer
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Trichostatin A)
-
Black, flat-bottom 96- or 384-well microplates
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., Trichostatin A for maximal inhibition, DMSO for no inhibition) into the microplate wells. The final DMSO concentration should typically be kept below 1% to avoid enzyme inhibition.
-
Enzyme Addition: Add the diluted KDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
-
Substrate Addition: Add the Fluor-de-Lys® substrate to each well to initiate the deacetylation reaction.
-
Second Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the Fluor-de-Lys® Developer to each well. This stops the KDAC reaction and initiates the development of the fluorescent signal.
-
Third Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the developer to act.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).
B. Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and a broad dynamic range, making them well-suited for HTS. These assays often have lower background signals compared to fluorescence-based assays, reducing the likelihood of interference from fluorescent compounds.
A common approach utilizes a pro-luciferin substrate that is acetylated. Deacetylation by a KDAC allows a specific protease to cleave the substrate, releasing aminoluciferin, which is then consumed by luciferase to produce light. The intensity of the luminescent signal is directly proportional to the KDAC activity.[4]
Featured Protocol: HDAC-Glo™ I/II Assay
This protocol describes a homogeneous, single-reagent-addition luminescent assay for measuring the activity of class I and II KDACs.
Materials:
-
KDAC Enzyme (e.g., HeLa nuclear extract or recombinant enzyme)
-
HDAC-Glo™ I/II Reagent (contains acetylated pro-luciferin substrate, a specific protease, and luciferase)
-
Assay Buffer
-
Test Compounds (in DMSO)
-
Positive Control Inhibitor (e.g., Trichostatin A)
-
White, opaque 96- or 384-well microplates
Protocol:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Enzyme Addition: Add the KDAC enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Reagent Addition: Add the reconstituted HDAC-Glo™ I/II Reagent to each well. This single addition initiates the deacetylation, proteolytic cleavage, and luciferase reactions.
-
Second Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
C. Mass Spectrometry-Based Assays
Mass spectrometry (MS)-based HTS offers a label-free and direct method for measuring enzyme activity by detecting the mass change between the substrate and the product.[5] This approach is particularly valuable for screening targets where labeled substrates are not available or may interfere with enzyme activity. RapidFire™ is a high-throughput MS platform that uses solid-phase extraction (SPE) to rapidly purify and analyze samples.[6][7]
Featured Protocol: RapidFire™ Mass Spectrometry Assay
This protocol provides a general workflow for a high-throughput MS-based KDAC inhibitor screen.
Materials:
-
KDAC Enzyme
-
Unlabeled Acetylated Peptide Substrate
-
Assay Buffer
-
Test Compounds (in DMSO)
-
Positive Control Inhibitor
-
Quench Solution (e.g., 0.1% formic acid in water)
-
RapidFire™-MS system with a triple quadrupole mass spectrometer
Protocol:
-
Reaction Setup: In a microplate, combine the KDAC enzyme, assay buffer, and test compounds.
-
Initiation: Add the unlabeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a quench solution.
-
High-Throughput MS Analysis: The plate is loaded onto the RapidFire™ system.
-
An automated robotic arm aspirates a small volume from each well.
-
The sample is rapidly loaded onto an SPE cartridge to remove salts and other interfering components.
-
The purified sample is then directly injected into the mass spectrometer.
-
-
Data Acquisition: The mass spectrometer is set up to monitor the mass-to-charge ratio (m/z) of both the substrate and the deacetylated product. The ratio of product to substrate is used to determine the enzyme activity.
II. Data Presentation and Analysis
A. Quantitative Data Summary
The following tables summarize key quantitative data for common KDAC inhibitors, including their IC50 values against different KDAC isoforms. IC50 values can vary depending on the assay format, substrate used, and experimental conditions.
| Inhibitor | Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| Pan-HDAC Inhibitors | ||||||
| Panobinostat (LBH589) | I, II, IV | 20 | 20 | 30 | 40 | 250 |
| Vorinostat (SAHA) | I, II, IV | 90 | 160 | 70 | 110 | 1000 |
| Trichostatin A (TSA) | I, II | 2 | 2 | 2 | 5 | 100 |
| Class-Selective Inhibitors | ||||||
| Entinostat (MS-275) | I | 200 | 400 | 800 | >10,000 | >10,000 |
| RGFP966 | I | 57 | 31 | 13 | >10,000 | >10,000 |
| Isoform-Selective Inhibitors | ||||||
| Ricolinostat (ACY-1215) | IIb | >10,000 | >10,000 | >10,000 | 5 | >10,000 |
| PCI-34051 | I | 1000 | 2000 | 1500 | >10,000 | 10 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources.[8][9]
B. HTS Data Analysis Workflow
A robust data analysis workflow is essential for identifying true "hits" and minimizing false positives.
References
- 1. Role of Histone Deacetylases in T-Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Mass spectrometry in high-throughput screening: a case study on acetyl-coenzyme a carboxylase using RapidFire--mass spectrometry (RF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mapping Lysine-Protein Interactions
Introduction
Lysine, with its primary ε-amino group, is a highly reactive and versatile amino acid residue that plays a central role in the structure and function of proteins.[1][2] Its side chain is a frequent target for a wide array of post-translational modifications (PTMs), including ubiquitination, SUMOylation, acetylation, and methylation, which dynamically regulate nearly all aspects of cell biology.[3][4][5] Furthermore, the nucleophilic nature of the lysine amine makes it a key player in protein-protein interactions (PPIs), often residing at interaction interfaces.[6][7] Mapping these interactions and modifications is crucial for understanding cellular signaling pathways and for the development of novel therapeutics.
This document provides detailed application notes and protocols for several key techniques used by researchers, scientists, and drug development professionals to identify and characterize lysine-centric protein interactions.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
Application Note
Principle: Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining low-resolution structural information about protein complexes.[8] The method utilizes bifunctional chemical reagents that covalently link amino acid residues that are in close spatial proximity.[9][10] For lysine-protein interactions, N-hydroxysuccinimide (NHS)-ester-based homobifunctional crosslinkers are predominantly used, as they efficiently react with the primary amines of lysine side chains.[11] After cross-linking, the protein complex is digested, and the resulting cross-linked peptides are identified by mass spectrometry. The identification of these peptides provides direct evidence of an interaction and yields distance constraints between the linked lysine residues, which can be used for computational modeling of protein conformations.[11]
Applications:
-
Mapping the interaction interfaces of protein complexes.
-
Identifying components of large, stable protein assemblies.
-
Providing spatial constraints for protein structure modeling.[11]
-
Studying conformational changes in proteins.
Strengths and Limitations:
-
Strengths: Provides direct evidence of proximity and offers spatial information (distance constraints based on the crosslinker's spacer arm). Can be applied to purified complexes and, with more difficulty, in situ.
-
Limitations: Can produce non-specific cross-links, especially at high concentrations.[9] The flexibility of lysine side chains can make the resulting distance constraints somewhat ambiguous.[11] Analysis of the complex MS/MS spectra generated from cross-linked peptides can be challenging.
Quantitative Data Summary
| Parameter | Description | Typical Values | Reference |
| Crosslinker Type | Reagent that reacts with primary amines (lysine, N-termini). | Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3) | [11] |
| Spacer Arm Length | The distance spanned by the crosslinker molecule. | DSS/BS3: 11.4 Å; DTSSP: 12.0 Å | [11][12] |
| Reaction Time | Incubation time for the cross-linking reaction. | 30 minutes to 2 hours | [9] |
| Target Residues | Primary amino acids targeted by NHS-ester crosslinkers. | Lysine (ε-amino group), Protein N-termini (α-amino group) | [11] |
Experimental Protocol: General XL-MS Workflow
-
Protein Complex Preparation: Purify the protein complex of interest to homogeneity. Ensure the buffer is amine-free (e.g., use HEPES or PBS instead of Tris).
-
Cross-Linking Reaction:
-
Add the NHS-ester crosslinker (e.g., DSS or BS3, freshly prepared in DMSO) to the protein sample at a molar excess (typically ranging from 25:1 to 2000:1 crosslinker:protein).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature or 4°C.
-
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Verification: Confirm cross-linking efficiency by running a small aliquot of the sample on an SDS-PAGE gel. Cross-linked complexes will appear as higher molecular weight bands.
-
Protein Digestion:
-
Denature the cross-linked sample (e.g., with urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment (Optional): Use size exclusion or strong cation exchange chromatography to enrich for the larger, more highly charged cross-linked peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Use a data-dependent acquisition method optimized for identifying cross-linked peptides.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and map the interaction sites.
Visualization: XL-MS Experimental Workflow
Caption: Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS).
Proximity-Dependent Labeling (e.g., BioID)
Application Note
Principle: Proximity-dependent labeling techniques identify neighboring proteins in their native cellular environment. BioID (biotin identification) utilizes a protein of interest (the "bait") fused to a promiscuous biotin ligase, BirA.[13] When expressed in living cells and supplied with excess biotin, the BirA enzyme generates highly reactive biotin-5'-AMP, which then diffuses from the enzyme's active site and covalently attaches to the ε-amino groups of nearby lysine residues.[13] This results in the biotinylation of proteins within a small labeling radius (approx. 10 nm).[13] The biotinylated proteins can then be stringently purified using streptavidin affinity chromatography and identified by mass spectrometry.
Applications:
-
Mapping the proteomic neighborhood of a specific protein in living cells.
-
Identifying weak or transient protein-protein interactions that are often lost during traditional co-immunoprecipitation.[13][14]
-
Defining the protein composition of cellular compartments or large, insoluble complexes.
Strengths and Limitations:
-
Strengths: Captures transient and weak interactions in vivo.[14] Lysis occurs under harsh denaturing conditions, which reduces non-specific binding during purification.[13] Newer versions like TurboID and MiniTurboID significantly reduce the required labeling time from hours to minutes.[13]
-
Limitations: The labeling radius is relatively large (~10 nm), meaning not all identified proteins are direct interactors.[13] The long labeling times required for the original BioID can lead to the capture of proteins that are not true proximal partners in a dynamic cellular environment. Endogenously biotinylated proteins can be a source of background.[13]
Quantitative Data Summary
| Parameter | Description | Typical Values | Reference |
| Enzyme | The promiscuous ligase fused to the bait protein. | BirA* (BioID), TurboID, APEX2 (peroxidase) | [13] |
| Labeling Radius | The approximate distance from the bait that proteins are labeled. | BioID: ~10 nm; APEX2: ~20 nm | [13] |
| Labeling Time | Incubation time with the substrate (biotin or biotin-phenol). | BioID: 12-24 hours; TurboID: ~10 minutes; APEX2: ~1 minute | [13] |
| Target Residues | Primary amino acids targeted by the reactive label. | BioID/TurboID: Lysine; APEX2: Tyrosine | [13] |
Experimental Protocol: General BioID Workflow
-
Construct Generation: Clone the gene of interest into a vector containing the promiscuous biotin ligase (e.g., TurboID), creating an in-frame fusion protein. Include an epitope tag (e.g., HA, FLAG) for verification.
-
Cell Line Generation: Transfect the construct into the desired cell line. Generate a stable cell line expressing the fusion protein at near-endogenous levels. Verify expression and correct localization via Western blot and immunofluorescence.
-
Proximity Labeling:
-
Culture the cells expressing the fusion protein. As a negative control, use cells expressing an untagged ligase.
-
Supplement the culture medium with excess biotin (e.g., 50 µM) and incubate for the required time (e.g., 10 minutes for TurboID).
-
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing strong detergents (e.g., SDS) and protease inhibitors to denature proteins and disrupt non-covalent interactions.
-
Affinity Purification:
-
Incubate the cleared cell lysate with streptavidin-coated magnetic beads to capture all biotinylated proteins.
-
Perform stringent washes with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides directly on the beads.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze the sample by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins from the MS data. Use a label-free quantification or SILAC-based approach to compare results from the bait-expressing cells against negative controls. Proteins significantly enriched in the bait sample are considered high-confidence proximal interactors.
Visualization: The BioID Principle
Caption: Principle of BioID for mapping proximal protein interactions.
PTM Site Mapping by Mass Spectrometry (Ubiquitination)
Application Note
Principle: Mass spectrometry is the definitive method for identifying post-translational modification sites on proteins. For ubiquitination, a common strategy relies on the unique molecular signature left after proteolytic digestion.[15] The attachment of ubiquitin to a substrate lysine occurs via an isopeptide bond between the C-terminal glycine of ubiquitin and the lysine's ε-amino group.[16] When a ubiquitinated protein is digested with trypsin, which cleaves after lysine and arginine, the bond within the ubiquitin chain is cleaved, but the isopeptide bond to the substrate lysine remains. This leaves a di-glycine (GG) remnant covalently attached to the modified lysine.[15] This "K-ε-GG" remnant results in a specific mass shift (+114.0429 Da) that can be readily detected by high-resolution mass spectrometry. To enhance detection, peptides containing this remnant can be enriched from the complex peptide digest using an antibody that specifically recognizes the K-ε-GG motif.[17]
Applications:
-
Global, proteome-wide identification of ubiquitination sites.[15]
-
Studying how ubiquitination patterns change in response to cellular stimuli, drug treatment, or disease.
-
Dissecting the roles of specific E3 ligases or deubiquitinating enzymes (DUBs) by comparing ubiquitination profiles in knockout or overexpressing cells.
Strengths and Limitations:
-
Strengths: Provides unambiguous identification of the specific lysine residue that is modified. The K-ε-GG antibody allows for significant enrichment, enabling the detection of low-abundance ubiquitination events. The method can be made quantitative using isotopic labeling techniques like SILAC.
-
Limitations: The efficiency of the immunoaffinity enrichment can vary, potentially introducing bias.[18] The analysis requires high-resolution and high-accuracy mass spectrometers. Does not provide information on the length or linkage type of the ubiquitin chain itself.
Quantitative Data Summary
| Parameter | Description | Value | Reference |
| Protease | Enzyme used to digest the proteome. | Trypsin | [15] |
| PTM Remnant | Signature motif left on the modified lysine after digestion. | Di-Glycine (GG) | [15] |
| Monoisotopic Mass Shift | The precise mass added to the lysine residue by the remnant. | +114.042927 Da | [15] |
| Enrichment Method | Technique used to isolate modified peptides. | Immunoaffinity purification with K-ε-GG specific antibody | [17] |
Experimental Protocol: K-ε-GG Remnant Profiling
-
Protein Extraction: Lyse cells or tissues in a buffer containing strong denaturants (e.g., 8M urea) and inhibitors of proteases and deubiquitinases (e.g., PR-619, NEM).
-
Protein Digestion:
-
Reduce and alkylate the protein sample.
-
Dilute the urea to <2M and perform an overnight digestion with trypsin.
-
-
Peptide Desalting: Acidify the digest and desalt the peptides using a C18 solid-phase extraction column.
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with K-ε-GG remnant antibody cross-linked to protein A/G beads for 2-4 hours at 4°C.
-
Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides from the antibody using a low-pH solution (e.g., 0.15% trifluoroacetic acid).
-
-
Final Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction on a high-resolution Orbitrap or TOF mass spectrometer.
-
Data Analysis: Search the MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Sequest). Specify a variable modification on lysine corresponding to the mass of the di-glycine remnant (+114.0429 Da). Filter results to a high confidence level (e.g., <1% FDR) to generate a list of ubiquitination sites.
Visualization: Ubiquitination Site Mapping Workflow
Caption: Workflow for identifying ubiquitination sites via K-ε-GG remnant profiling.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech and Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Protein–Protein Interactions by Proximity-Driven SNAr Reactions of Lysine-Linked Fluorophores [agris.fao.org]
- 7. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 9. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Biosensors for Lysine Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development of various biosensors to detect post-translational lysine modifications, including acetylation, methylation, ubiquitination, and SUMOylation. The information is intended to guide researchers in designing and implementing biosensor-based assays for studying the enzymes involved in these modifications and for potential applications in drug discovery.
Introduction to Lysine Modifications and Biosensors
Lysine, an essential amino acid, is a frequent target of post-translational modifications (PTMs) that dramatically expand the functional proteome.[1] These modifications, such as acetylation, methylation, ubiquitination, and SUMOylation, are critical for regulating a vast array of cellular processes, including gene expression, protein stability, and signal transduction.[1][2] Dysregulation of these modifications is implicated in numerous diseases, making the enzymes that catalyze them (writers, erasers, and readers) attractive therapeutic targets.[2]
Biosensors are powerful analytical tools that convert a biological recognition event into a measurable signal. They offer the potential for real-time, sensitive, and specific detection of lysine modifications and the activity of their associated enzymes. This document outlines the principles and protocols for three major classes of biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors, electrochemical biosensors, and nanoparticle-based biosensors.
FRET-Based Biosensors for Lysine Acetylation and Methylation
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[3] This phenomenon can be harnessed to create biosensors that report on conformational changes or binding events associated with lysine modifications.[4]
Principle of FRET-Based Lysine Modification Biosensors
A typical intramolecular FRET biosensor for lysine modifications consists of a donor fluorophore (e.g., CFP or GFP) and an acceptor fluorophore (e.g., YFP or mCherry) linked by a sensor domain. This sensor domain comprises a lysine-containing peptide sequence (the substrate) and a modification-specific binding domain (the "reader").
-
In the unmodified state: The reader domain does not bind to the substrate, keeping the donor and acceptor fluorophores separated, resulting in a low FRET signal.
-
Upon modification (e.g., acetylation): The writer enzyme (e.g., a lysine acetyltransferase, KAT) modifies the lysine residue. This modification is then recognized by the reader domain (e.g., a bromodomain), inducing a conformational change that brings the donor and acceptor fluorophores closer, leading to an increase in the FRET signal.[4] Conversely, the action of an eraser enzyme (e.g., a lysine deacetylase, KDAC) would lead to a decrease in the FRET signal.
Application Note: Monitoring Histone Acetylation in Live Cells
Objective: To visualize the dynamics of histone H3 lysine 9 acetylation (H3K9ac) in living cells using a genetically encoded FRET biosensor.
Materials:
-
H3K9ac FRET biosensor plasmid (containing a donor fluorophore, an H3K9 peptide substrate, a bromodomain as the reader, and an acceptor fluorophore)
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Image analysis software
Experimental Protocol: FRET-Based Detection of Histone Acetylation
-
Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes suitable for microscopy.
-
At 70-90% confluency, transfect the cells with the H3K9ac FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Live-Cell FRET Imaging:
-
Replace the culture medium with imaging medium (e.g., phenol red-free DMEM).
-
Place the dish on the stage of the fluorescence microscope, maintained at 37°C and 5% CO2.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.
-
To induce changes in acetylation, treat the cells with a known lysine deacetylase inhibitor (e.g., Trichostatin A) and acquire time-lapse images.
-
-
Data Analysis:
-
Calculate the FRET ratio by dividing the intensity of the FRET channel by the intensity of the donor channel for each cell.
-
An increase in the FRET ratio over time indicates an increase in H3K9 acetylation.
-
Quantitative Data for FRET-Based Biosensors
| Biosensor Target | Sensor Principle | Dynamic Range (% FRET Change) | Application | Reference |
| H3K9 Acetylation | Intramolecular FRET with bromodomain reader | Up to 30% | Live-cell imaging | [5] |
| H3K27 Trimethylation | Intramolecular FRET with chromodomain reader | Significant reduction upon demethylation | Live-cell imaging of apoptosis | [4] |
Electrochemical Biosensors for Lysine Modifications
Electrochemical biosensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from a biological recognition event at an electrode surface. These biosensors offer high sensitivity, portability, and low cost.
Principle of Electrochemical Lysine Modification Biosensors
An electrochemical biosensor for lysine modifications typically involves the immobilization of a peptide substrate onto an electrode surface.
-
Enzyme-based detection: A lysine-modifying enzyme (e.g., lysine oxidase) is co-immobilized or present in the sample. The enzymatic reaction produces an electroactive species (e.g., hydrogen peroxide) that can be detected at the electrode.
-
Affinity-based detection: A modification-specific antibody or binding protein is used to recognize the modified lysine on the electrode surface. This binding event can be detected by measuring changes in impedance or by using a redox-labeled secondary antibody.
Application Note: Detection of Global Lysine Methylation
Objective: To quantify the overall level of lysine methylation in a protein sample using an electrochemical immunosensor.
Materials:
-
Gold electrodes
-
Peptide with a lysine residue for immobilization
-
Reagents for self-assembled monolayer (SAM) formation (e.g., thiols)
-
Anti-pan-methyllysine antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TMB/H₂O₂)
-
Potentiostat for electrochemical measurements
Experimental Protocol: Electrochemical Detection of Lysine Methylation
-
Electrode Preparation:
-
Clean the gold electrodes thoroughly.
-
Immobilize the lysine-containing peptide onto the electrode surface via a self-assembled monolayer of thiol-containing linker molecules.
-
-
Sample Incubation and Antibody Binding:
-
Incubate the electrode with the protein sample containing methylated lysine. The lysine methyltransferases in the sample will methylate the immobilized peptide.
-
Wash the electrode and incubate with a primary antibody that specifically recognizes methylated lysine.
-
After another washing step, incubate with an HRP-conjugated secondary antibody.
-
-
Electrochemical Detection:
-
Add the HRP substrate to the electrode.
-
Measure the resulting current using an appropriate electrochemical technique (e.g., amperometry or differential pulse voltammetry). The current generated is proportional to the amount of methylated lysine.
-
Quantitative Data for Electrochemical Biosensors
| Analyte | Sensor Type | Detection Limit | Linear Range | Reference |
| DNA Methylation | Immunosensor | 0.0825 pM | Not specified | [6] |
| Methylated DNA | rGO-AuNPs based | 3.2 U/ml (MTase activity) | Not specified | [7] |
Note: Data for direct lysine modification detection using these specific electrochemical methods is limited; however, the principles from DNA methylation detection are transferable.
Nanoparticle-Based Biosensors for Ubiquitination
Nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), offer unique optical and electronic properties that can be exploited for biosensing. Their high surface-area-to-volume ratio allows for the dense immobilization of biorecognition molecules, enhancing sensitivity.
Principle of Nanoparticle-Based Ubiquitination Detection
-
Colorimetric Assays: AuNPs exhibit a color change from red to blue upon aggregation. A ubiquitination event can be designed to either induce or prevent this aggregation, leading to a colorimetric readout.
-
Fluorescence-Based Assays: Quantum dots can be used as FRET donors or acceptors. For instance, a QD can be functionalized with a ubiquitin-binding domain, and a fluorescently labeled ubiquitin can act as the acceptor. Binding of ubiquitinated substrates would bring the QD and fluorophore into close proximity, resulting in a FRET signal.
-
Nanopore Sensing: A biological or solid-state nanopore can be used to detect ubiquitination at the single-molecule level. As a protein passes through the nanopore, it causes a characteristic change in the ionic current. The addition of one or more ubiquitin molecules alters the size and charge of the protein, leading to a distinct current blockade signature that can be used for detection and quantification.[8]
Application Note: Real-Time Detection of Protein Ubiquitination with a Nanopore
Objective: To monitor the ubiquitination of a target protein in real-time at the single-molecule level using a biological nanopore.[8]
Materials:
-
Engineered Cytolysin A (ClyA) nanopore[8]
-
Lipid bilayer setup for nanopore insertion
-
E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
Target protein substrate
-
ATP and magnesium chloride
-
Patch-clamp amplifier and data acquisition system
Experimental Protocol: Nanopore-Based Ubiquitination Assay
-
Nanopore Setup:
-
Form a lipid bilayer across an aperture in a Teflon cup.
-
Insert a single ClyA nanopore into the bilayer.
-
Establish a stable ionic current by applying a voltage across the bilayer.
-
-
Real-Time Ubiquitination Reaction:
-
Add the E1, E2, ubiquitin, target protein, ATP, and MgCl₂ to the cis chamber of the nanopore setup.[8]
-
The ubiquitination reaction will proceed in the bulk solution.
-
-
Single-Molecule Detection:
-
Monitor the ionic current through the nanopore.
-
As unmodified and ubiquitinated proteins pass through the pore, they will cause distinct current blockades.
-
Analyze the amplitude and duration of the current blockades to distinguish between the unmodified, mono-ubiquitinated, and poly-ubiquitinated forms of the target protein.[8]
-
-
Data Analysis:
-
The frequency of events corresponding to the ubiquitinated protein will increase over time, allowing for the determination of the reaction kinetics.[8]
-
Quantitative Data for Nanoparticle-Based Biosensors
| Analyte | Sensor Type | Key Feature | Application | Reference |
| Protein Ubiquitination | Biological Nanopore | Label-free, real-time, single-molecule detection | Kinetic analysis of ubiquitination | [8] |
| Ubiquitin | Gold Nanoparticles | Identification of interaction sites | Structural analysis of protein-nanoparticle interaction | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of lysine modifications in signaling pathways and the logical flow of biosensor development is crucial for understanding and implementation. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
Lysine Acetylation Signaling Pathway
References
- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine acetylation: elucidating the components of an emerging global signaling pathway in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tracking the Dynamic Histone Methylation of H3K27 in Live Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. mendelnet.cz [mendelnet.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein--nanoparticle interaction: identification of the ubiquitin--gold nanoparticle interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Lysine Code: A Guide to Studying Post-Translational Modifications with Unnatural Amino Acid Incorporation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine residues, such as acetylation, methylation, and ubiquitination, are fundamental to regulating protein function, signaling pathways, and cellular processes. The dynamic nature and complexity of these modifications present a significant challenge to their study. The incorporation of unnatural amino acids (UaAs) has emerged as a powerful tool to overcome these challenges, enabling the site-specific installation of PTM mimics or bio-orthogonal handles for downstream analysis. This document provides detailed application notes and protocols for utilizing UaA incorporation to investigate lysine PTMs, empowering researchers to dissect their roles in health and disease.
Application Notes
The genetic code expansion technology allows for the site-specific incorporation of UaAs into proteins in both prokaryotic and eukaryotic systems.[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a nonsense codon, typically the amber stop codon (UAG), introduced at the desired lysine position in the gene of interest.[1][2] The most commonly used system for incorporating lysine derivatives is the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its corresponding tRNA (tRNAPyl).[1] This system exhibits remarkable promiscuity, accepting a wide range of lysine analogs.
Key Applications:
-
Mimicking PTMs: UaAs that are structural mimics of acetylated, methylated, or other acylated lysines can be incorporated to study the functional consequences of a specific PTM at a defined site. This allows researchers to lock the protein in a particular modification state, facilitating biochemical and structural studies.
-
Probing "Writer" and "Eraser" Enzymes: The incorporation of UaA substrates or inhibitors can be used to investigate the activity and specificity of enzymes that add (writers) or remove (erasers) lysine PTMs.
-
Bio-orthogonal Labeling: UaAs containing bio-orthogonal functional groups (e.g., azides, alkynes) can be incorporated, allowing for the specific attachment of probes for fluorescence microscopy, affinity purification, or other downstream applications.[3] This enables the tracking and analysis of modified proteins in complex biological systems.
-
Drug Discovery and Development: By understanding the role of specific lysine PTMs in disease, UaA incorporation can be used to validate drug targets and screen for small molecules that modulate the activity of writer and eraser enzymes.
Data Presentation
The efficiency of unnatural amino acid incorporation can vary depending on the specific UaA, the expression system, and the protein of interest. The following tables summarize quantitative data on the yield of proteins incorporated with Nε-acetyllysine (AcK) and other UaAs.
| Target Protein | Unnatural Amino Acid | Expression System | Yield (mg/L of culture) | Reference |
| Histone H3 | Nε-acetyllysine (AcK) | E. coli | ~2 | [2] |
| Green Fluorescent Protein (GFP) | p-azido-L-phenylalanine (AzF) | HEK 293T cells | Not specified (relative fluorescence) | [4] |
| Human Fatty Acid Synthase Thioesterase (FAS-TE) | OMePhe, OCF3Phe, oNBTyr | E. coli | ~2 (from 50 mL culture) | [2] |
| TEM-1 β-lactamase | p-azido-l-phenylalanine (AzF) | E. coli (cell-free) | Not specified (relative activity) | [5] |
| Green Fluorescent Protein (GFP) | Various azide, alkyne, and halide UaAs | E. coli | Not specified (relative fluorescence) | [3] |
Table 1: Quantitative Yields of Proteins with Incorporated Unnatural Amino Acids.
| Protein Variant | Normalized Yield | Normalized Activity | Reference |
| T4-lysozyme-GFP11 (K16-AzF) | ~1.0 | ~1.0 | [5] |
| T4-lysozyme-GFP11 (S44-AzF) | ~0.8 | ~0.9 | [5] |
| T4-lysozyme-GFP11 (T109-AzF) | ~0.9 | ~1.0 | [5] |
| T4-lysozyme-GFP11 (I78-AzF) | ~0.2 | ~0.1 | [5] |
| T4-lysozyme-GFP11 (G12-AzF) | ~0.1 | ~0.1 | [5] |
Table 2: Normalized Yield and Activity of T4-Lysozyme Variants with Site-Specifically Incorporated p-azido-l-phenylalanine (AzF). Data is illustrative and based on trends reported in the reference.[5]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Nε-acetyllysine (AcK) into a Target Protein in E. coli
This protocol describes the expression and purification of a target protein containing AcK at a specific site using the amber suppression technology.
Materials:
-
E. coli BL21(DE3) competent cells
-
Expression plasmid for the target protein with an amber (UAG) codon at the desired lysine position and a C-terminal His6-tag.
-
pEVOL plasmid encoding the engineered AcK-specific tRNA synthetase (AcKRS) and its corresponding tRNAPyl.
-
Luria-Bertani (LB) medium
-
Antibiotics (e.g., ampicillin and chloramphenicol)
-
Nε-acetyllysine (AcK)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Transformation: Co-transform the E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL-AcKRS plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add AcK to a final concentration of 10 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the protein with 5 column volumes of Elution Buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE and Western blot to confirm expression and incorporation of AcK.
Protocol 2: Western Blot Analysis of Proteins with Incorporated Unnatural Amino Acids
This protocol outlines the steps for detecting the incorporation of a UaA into a target protein using Western blotting.
Materials:
-
Purified protein sample containing the UaA
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the His6-tag or the target protein
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
Protocol 3: Mass Spectrometry Analysis of UaA-Incorporated Proteins
This protocol provides a general workflow for confirming the identity and site of UaA incorporation using mass spectrometry.
Procedure:
-
In-gel Digestion: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel. Destain the gel piece, reduce the disulfide bonds with DTT, and alkylate the cysteines with iodoacetamide. Digest the protein overnight with trypsin.
-
Peptide Extraction: Extract the peptides from the gel piece using acetonitrile and formic acid.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein, with the UaA specified as a variable modification at the target lysine residue. The mass shift corresponding to the UaA will confirm its incorporation. Fragmentation spectra (MS/MS) will confirm the precise location of the modification.
Mandatory Visualization
Caption: General workflow for UaA incorporation and analysis.
Caption: Histone H3 acetylation signaling pathway.[6]
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Labile Lysine Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with labile lysine modifications in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are labile lysine modifications and why are they challenging to analyze?
Labile lysine modifications are post-translational modifications (PTMs) on lysine residues that are prone to degradation or loss during standard proteomics sample preparation and mass spectrometry (MS) analysis. This instability can be due to the chemical nature of the modifying group, which may be sensitive to changes in pH, temperature, or the energy applied during fragmentation in the mass spectrometer. Common examples of labile lysine modifications include acetylation, ubiquitination, succinylation, and malonylation.[1][2] The primary challenges in their analysis are their low abundance (stoichiometry) compared to the unmodified protein and their inherent instability, which can lead to underrepresentation or complete loss of the modified peptide signal.[3][4]
Q2: What are the most effective enrichment strategies for labile lysine modifications?
Due to their low stoichiometry, enrichment is a critical step for the successful detection of lysine-modified peptides.[3] The most common and effective strategies include:
-
Immunoaffinity Purification: This method uses antibodies that specifically recognize a particular PTM, such as an anti-acetyllysine or anti-ubiquitin remnant (K-ε-GG) antibody.[5][6][7][8] This is a highly specific method that can significantly increase the concentration of modified peptides in a sample.
-
Affinity Chromatography: Techniques like Immobilized Metal Affinity Chromatography (IMAC) can be used for some modifications, although they are more commonly applied to phosphopeptides.[9]
-
Chemical Derivatization: This approach involves chemically modifying the PTM of interest to introduce a tag that can be used for enrichment.
Q3: Which mass spectrometry fragmentation method is best for analyzing labile modifications?
The choice of fragmentation method is crucial for retaining the labile modification on the peptide backbone.
-
Collision-Induced Dissociation (CID): This is a widely used fragmentation technique, but its high energy can cause the labile modification to be lost as a neutral species, making it difficult to identify the modification and its location.[10]
-
Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD is a "beam-type" fragmentation method that can also lead to the loss of labile modifications.[10]
-
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are "non-ergodic" fragmentation methods that are much gentler and tend to cleave the peptide backbone while leaving labile PTMs intact.[10] They are often the preferred methods for analyzing labile modifications.
-
Alternative Fragmentation Methods: Some modern mass spectrometers offer combined fragmentation techniques like EThcD (a combination of ETD and HCD) to improve sequence coverage while preserving the modification.
Q4: How can I improve the identification of peptides with labile modifications in my data analysis?
Specialized search algorithms and software can improve the identification of labile PTMs. For example, the MSFragger search engine has a "labile mode" that can be customized to account for the specific fragmentation patterns of unstable modifications, which can significantly improve the rate of spectrum annotation.[11] It is also important to include the potential neutral loss of the modification as a variable modification in your search parameters.
Troubleshooting Guide
Problem: I am not detecting my lysine-modified peptide of interest.
| Potential Cause | Recommended Solution |
| Low stoichiometry of the modification | Implement an enrichment strategy. Immunoaffinity purification using a PTM-specific antibody is a highly effective method.[5][6] |
| Modification lost during sample preparation | Optimize your sample preparation protocol. Ensure the use of appropriate protease and phosphatase inhibitors. Minimize sample heating and avoid harsh chemical conditions.[12] For some modifications, chemical derivatization prior to digestion can help stabilize them. |
| Inefficient enzymatic digestion | To improve sequence coverage, consider using multiple proteases with different cleavage specificities (e.g., Trypsin and Lys-C).[3] Ensure optimal digestion conditions (temperature, pH, and enzyme-to-substrate ratio). |
| Poor ionization of the modified peptide | Adjust the liquid chromatography (LC) gradient and mobile phase composition to improve the separation and ionization of your peptide of interest. |
| Inappropriate MS fragmentation method | If you suspect the modification is being lost during fragmentation, switch from CID or HCD to a gentler method like ETD or EThcD.[10] |
Problem: I detect the peptide, but the modification appears to be lost during fragmentation (neutral loss).
| Potential Cause | Recommended Solution |
| Fragmentation energy is too high | As mentioned above, CID and HCD can easily lead to the loss of labile modifications.[10] The best approach is to use ETD or a similar gentle fragmentation technique. If you must use CID/HCD, try to optimize the collision energy to minimize neutral loss. |
| Inherent instability of the modification | Some modifications are inherently unstable in the gas phase. In your database search, make sure to specify the modification and its potential neutral loss as variable modifications. This will allow the search engine to identify the peptide even if the modification is lost. |
| Incorrectly assigned spectra | Manually inspect the tandem mass spectra to confirm the presence of fragment ions that support the peptide sequence and the modification site. Look for the precursor ion with and without the neutral loss of the modification. |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis of Labile Lysine Modifications
This protocol outlines the key steps for preparing protein samples while aiming to preserve labile lysine modifications.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) to inhibit enzymatic activity.
-
Include a cocktail of protease and phosphatase inhibitors in the lysis buffer.
-
Sonicate or mechanically disrupt the cells on ice to ensure complete lysis and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Reduction and Alkylation: [13]
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating for 30-60 minutes at room temperature.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes in the dark at room temperature. This prevents the reformation of disulfide bonds.
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to less than 2 M to ensure enzyme activity.
-
Add a protease such as sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100).[3]
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Use a C18 StageTip or solid-phase extraction (SPE) column to desalt the peptide mixture.
-
Wash the column with a low organic solvent concentration (e.g., 0.1% formic acid in water).
-
Elute the peptides with a higher organic solvent concentration (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: Immunoaffinity Enrichment of Acetyl-Lysine Peptides
This protocol provides a general workflow for enriching acetylated lysine peptides using an anti-acetyllysine antibody.
-
Antibody-Bead Conjugation:
-
Conjugate an anti-acetyllysine antibody to protein A/G agarose beads according to the manufacturer's instructions.
-
Wash the antibody-conjugated beads extensively to remove any non-bound antibody.
-
-
Peptide Incubation:
-
Resuspend the dried, digested peptides from Protocol 1 in an immunoprecipitation (IP) buffer.
-
Add the peptide solution to the antibody-conjugated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the acetylated peptides to the antibody.
-
-
Washing:
-
Centrifuge the beads at a low speed and carefully remove the supernatant (this contains the non-acetylated peptides).
-
Wash the beads several times with IP buffer and then with a more stringent wash buffer to remove non-specific binders.
-
Perform a final wash with water or a volatile buffer to remove any remaining salts.
-
-
Elution:
-
Elute the enriched acetylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).
-
Incubate for 5-10 minutes at room temperature with gentle vortexing.
-
Centrifuge and collect the supernatant containing the enriched peptides.
-
-
Final Desalting:
-
Desalt the eluted peptides using a C18 StageTip or SPE column as described in Protocol 1.
-
The enriched peptides are now ready for LC-MS/MS analysis.
-
Quantitative Data Summaries
Table 1: Comparison of Enrichment Strategies for Labile Lysine Modifications
| Enrichment Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Immunoaffinity | Uses PTM-specific antibodies to capture modified peptides.[5][6] | High specificity and efficiency. | Antibody availability and cost can be limiting; potential for batch-to-batch variability. | Well-characterized PTMs with available high-quality antibodies (e.g., acetylation, ubiquitination). |
| Chemical Derivatization | Chemically tags the modification for subsequent enrichment. | Can be used for PTMs without good antibodies. | Can introduce side reactions; may alter peptide properties. | Novel or less-studied PTMs. |
| Affinity Chromatography | Uses specific chemical properties of the modification for binding to a resin (e.g., IMAC for phosphorylation).[9] | Can be cost-effective. | Lower specificity compared to immunoaffinity; may not be applicable to all lysine modifications. | Specific modifications with unique chemical properties. |
Visualizations
Caption: Workflow for analyzing labile lysine modifications.
Caption: Troubleshooting signal loss for modified peptides.
Caption: Example signaling pathway with lysine acetylation.
References
- 1. Lysine Post-Translational Modifications [chomixbio.com]
- 2. jpt.com [jpt.com]
- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enrichment strategies for posttranslational modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics [ouci.dntb.gov.ua]
- 12. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CN [thermofisher.cn]
troubleshooting antibody specificity for acetyl-lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of acetyl-lysine specific antibodies.
Troubleshooting Guides
This section addresses common issues encountered during experiments using acetyl-lysine antibodies.
1. High Background in Western Blotting
Question: I am observing high background on my Western blot when using a pan-acetyl-lysine antibody. What could be the cause and how can I reduce it?
Answer: High background in Western blotting can obscure the specific signal of your protein of interest. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching your blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) is often preferred for post-translational modification antibodies to avoid cross-reactivity with proteins in milk.
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST or PBST) and ensure vigorous agitation.
-
-
Contaminated Buffers: Old or contaminated buffers can lead to background noise.
-
Solution: Always use freshly prepared, filtered buffers.
-
-
Membrane Choice and Handling: The type of membrane and how it is handled can affect background.
-
Solution: Ensure the membrane does not dry out at any point during the procedure. Handle the membrane with clean forceps to avoid contamination.
-
2. No or Weak Signal in Western Blotting
Question: I am not seeing any signal, or a very weak signal, for my acetylated protein of interest on my Western blot. What are the possible reasons and what can I do?
Answer: A lack of signal can be frustrating, but it is often a solvable problem related to sample preparation, antibody performance, or experimental conditions.
Potential Causes and Solutions:
-
Low Abundance of Acetylated Protein: Lysine acetylation can be a low-stoichiometry modification, meaning only a small fraction of your target protein is acetylated at any given time.
-
Solution: Treat your cells with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A (TSA), Vorinostat (SAHA), or sodium butyrate) prior to cell lysis. This will increase the overall level of protein acetylation and enhance your signal.
-
-
Poor Antibody Specificity or Affinity: The antibody may not be effectively recognizing the acetylated lysine in the context of your protein.
-
Solution: Validate your antibody's specificity using a peptide competition assay or a dot blot (see protocols below). Consider trying a different pan-acetyl-lysine antibody from a different vendor.
-
-
Inefficient Protein Transfer: The acetylated protein may not be transferring efficiently from the gel to the membrane.
-
Solution: Optimize your transfer conditions (time, voltage, buffer). Check transfer efficiency by staining the gel with Coomassie blue after transfer and/or staining the membrane with Ponceau S.
-
-
Sub-optimal Antibody Incubation: Incubation times and temperatures can impact signal strength.
-
Solution: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
-
Issues with Detection Reagents: The substrate for chemiluminescence may be expired or inactive.
-
Solution: Use fresh detection reagents and ensure they are used according to the manufacturer's instructions.
-
3. Difficulty in Immunoprecipitating Acetylated Proteins
Question: My immunoprecipitation (IP) with a pan-acetyl-lysine antibody is not enriching for my target protein. What could be going wrong?
Answer: Successful immunoprecipitation of acetylated proteins requires careful optimization of several steps, from cell lysis to elution.
Potential Causes and Solutions:
-
Ineffective Lysis Buffer: The lysis buffer may not be effectively solubilizing the protein of interest or may be disrupting the antibody-antigen interaction.
-
Solution: Ensure your lysis buffer contains HDAC inhibitors to preserve the acetylation state of your protein. The buffer should also effectively lyse the cellular compartment where your protein resides.
-
-
Low Antibody Amount or Affinity: The amount of antibody may be insufficient to capture the acetylated protein, especially if it is of low abundance.
-
Solution: Increase the amount of antibody used for the IP. If this does not work, consider trying a different antibody with a higher affinity for acetylated lysine.
-
-
Non-specific Binding to Beads: Proteins other than your target may be binding to the protein A/G beads, leading to high background and masking the signal from your protein of interest.
-
Solution: Pre-clear the lysate by incubating it with beads alone before adding the antibody. This will help to remove proteins that non-specifically bind to the beads.
-
-
Stringent Wash Conditions: Wash buffers that are too harsh can disrupt the antibody-antigen interaction.
-
Solution: Optimize your wash buffer by adjusting the salt and detergent concentrations. Start with a less stringent wash and increase the stringency if high background is an issue.
-
-
Elution Problems: The acetylated protein may not be eluting efficiently from the beads.
-
Solution: Ensure your elution buffer is appropriate for your antibody and downstream application. For mass spectrometry, on-bead digestion is a common alternative to elution.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure my anti-acetyl-lysine antibody is specific?
A1: Antibody specificity is crucial for reliable results. You should always validate your antibody in your specific application. Two common methods for validating the specificity of an anti-acetyl-lysine antibody are:
-
Peptide Competition Assay: Pre-incubate the antibody with a peptide containing an acetylated lysine. This should block the antibody from binding to its target in your sample, resulting in a loss of signal. As a negative control, pre-incubating the antibody with the corresponding non-acetylated peptide should not affect the signal.
-
Dot Blot: Spot acetylated and non-acetylated peptides or proteins onto a membrane and probe with your antibody. A specific antibody will only react with the acetylated molecules.
Q2: What are positive and negative controls for studying protein acetylation?
A2:
-
Positive Controls:
-
HDAC Inhibitor Treatment: Treat cells with an HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate. This will cause a global increase in protein acetylation, providing a strong positive signal in your experiments.
-
Chemically Acetylated Protein: Use a commercially available acetylated protein, such as acetylated BSA, as a positive control for Western blotting.
-
-
Negative Controls:
-
Untreated Cells: Lysate from cells not treated with an HDAC inhibitor serves as a baseline for acetylation levels.
-
Non-acetylated Protein: The corresponding non-acetylated protein (e.g., regular BSA) should not be detected by a specific anti-acetyl-lysine antibody.
-
Peptide Competition: As mentioned above, blocking with an acetyl-lysine peptide serves as a specific negative control.
-
Q3: Should I use a pan-acetyl-lysine or a site-specific acetyl-lysine antibody?
A3: The choice depends on your research question.
-
Pan-acetyl-lysine antibodies are used to detect all acetylated proteins in a sample or to enrich for acetylated proteins for downstream analysis like mass spectrometry. They are ideal for studying global changes in acetylation.
-
Site-specific acetyl-lysine antibodies recognize a specific acetylated lysine residue on a particular protein. These are used to study the function and regulation of a specific acetylation event on a single protein.
Q4: How can I enrich for lowly abundant acetylated proteins?
A4: Enrichment is often necessary for detecting low-stoichiometry acetylation.
-
Immunoprecipitation (IP): Use a high-quality pan-acetyl-lysine antibody to pull down all acetylated proteins from your lysate. The enriched proteins can then be analyzed by Western blot or mass spectrometry.
-
HDAC Inhibitor Treatment: As mentioned previously, treating cells with HDAC inhibitors can increase the amount of acetylated protein in your starting material.
Data Presentation
Table 1: Comparison of Histone Deacetylase (HDAC) Inhibitor Efficacy in Non-Small Cell Lung Cancer Cell Lines
| HDAC Inhibitor | Cell Line | IC50 (µM) after 48h | Effect on HDAC1 mRNA Expression (at 1 µM) | Effect on HDAC3 mRNA Expression (at 1 µM) |
| CG-745 | A549 | ~0.5 | Decreased | Decreased |
| H460 | ~0.75 | Decreased | Decreased | |
| SAHA | A549 | ~2.5 | Decreased | Decreased |
| H460 | ~2.0 | No significant change | Decreased |
This table summarizes data on the comparative efficacy of two HDAC inhibitors, CG-745 and Suberoylanilide Hydroxamic Acid (SAHA), on lung cancer cell lines. Data is based on published findings and illustrates how such information can be used to select an appropriate inhibitor for experiments.
Experimental Protocols
1. Peptide Competition Assay Protocol for Western Blot
-
Prepare Antibody-Peptide Mixtures:
-
In two separate microcentrifuge tubes, dilute the anti-acetyl-lysine antibody to its final working concentration in your blocking buffer.
-
To one tube, add the acetyl-lysine blocking peptide at a 10-100 fold molar excess over the antibody.
-
To the other tube, add the corresponding non-acetylated control peptide at the same molar excess.
-
Incubate the mixtures for 1-2 hours at room temperature with gentle rotation.
-
-
Perform Western Blot:
-
Run your protein samples on an SDS-PAGE gel and transfer to a membrane as usual.
-
Block the membrane.
-
Cut the membrane in half (if your samples are identical on both halves) or run duplicate blots.
-
Incubate one membrane with the antibody pre-incubated with the acetyl-lysine peptide, and the other with the antibody pre-incubated with the non-acetylated peptide.
-
Proceed with the standard washing, secondary antibody incubation, and detection steps.
-
-
Analyze Results:
-
A specific antibody will show a significant reduction or complete loss of signal on the membrane incubated with the acetyl-lysine peptide mix. The signal on the membrane incubated with the non-acetylated peptide mix should be unaffected.
-
2. Dot Blot Protocol for Antibody Specificity
-
Prepare Membrane:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Using a pencil, lightly draw a grid on the membrane to guide your spotting.
-
-
Spot Antigens:
-
Prepare serial dilutions of your acetylated peptide/protein and the corresponding non-acetylated control.
-
Carefully spot 1-2 µL of each dilution onto the designated spot on the membrane.
-
Allow the spots to dry completely.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for at least 1 hour at room temperature.
-
Incubate the membrane with your primary anti-acetyl-lysine antibody at the recommended dilution for 1-2 hours.
-
Wash the membrane thoroughly with TBST or PBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and proceed with chemiluminescent detection.
-
-
Analyze Results:
-
A specific antibody will only produce a signal on the spots corresponding to the acetylated peptide/protein.
-
3. Immunoprecipitation of Acetylated Proteins
-
Cell Lysis:
-
Lyse cells in a buffer containing protease inhibitors and HDAC inhibitors (e.g., TSA and sodium butyrate).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-acetyl-lysine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a cold wash buffer (e.g., a buffer with a lower detergent concentration than the lysis buffer).
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, use a more gentle elution buffer if you need to preserve protein activity.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against your specific protein of interest.
-
Visualizations
Caption: Workflow for the immunoprecipitation of acetylated proteins.
Caption: Simplified signaling pathway of lysine acetylation in gene regulation.
improving the efficiency of in vitro lysine methylation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their in vitro lysine methylation assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of an in vitro lysine methylation assay?
An in vitro lysine methylation assay typically consists of the following core components:
-
Lysine Methyltransferase (KMT): The enzyme that catalyzes the transfer of a methyl group.
-
Substrate: A protein or peptide containing the target lysine residue for methylation. This can range from histone peptides to full-length recombinant proteins.[1][2][3]
-
Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl donor for these reactions. Radiolabeled ([3H]-SAM) or non-radiolabeled SAM can be used depending on the detection method.[1][4]
-
Assay Buffer: Provides the optimal pH, salt concentration, and cofactors for enzyme activity. Common components include Tris-HCl, MgCl2, and DTT.[1][4][5][6]
Q2: What are the common methods for detecting lysine methylation in vitro?
Several methods are available to detect the methylation event, each with its own advantages and disadvantages:
-
Radiometric Assays: These assays use [3H]-labeled SAM and measure the incorporation of radioactivity into the substrate.[1][3]
-
Filter-Binding Assays: The reaction mixture is spotted onto a filter paper that binds the substrate, and unincorporated [3H]-SAM is washed away. The radioactivity on the filter is then quantified by scintillation counting.[7]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay where the substrate is captured on scintillant-coated beads. The proximity of the incorporated [3H]-methyl group to the bead generates a light signal, eliminating the need for wash steps.[7][8][9]
-
-
Antibody-Based Detection (Western Blot/ELISA): This method uses antibodies that specifically recognize methylated lysine residues. The reaction products are detected via standard immunoassay techniques.[1]
-
Mass Spectrometry: A highly sensitive and specific method that can identify the exact site of methylation and quantify the extent of the reaction.[10][11][12]
Q3: How can I determine the substrate specificity of my lysine methyltransferase?
Determining the substrate specificity is crucial for understanding the enzyme's biological function.[2] Several approaches can be taken:
-
Candidate Approach: Test a panel of known or putative substrates, such as different histone peptides or non-histone proteins.[2][3]
-
Peptide Library Screening: Use a library of peptides with varying sequences surrounding a central lysine to identify the optimal recognition motif.[2][13]
-
Mass Spectrometry-based Proteomics: Perform the methylation reaction in a complex protein lysate and use mass spectrometry to identify novel methylated proteins.[12][14]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
Q: I am not observing any methylation of my substrate. What are the possible causes and how can I troubleshoot this?
A: Low or no enzyme activity is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot this problem.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer).- Avoid repeated freeze-thaw cycles.[1]- Test the enzyme activity with a known positive control substrate.- If using a crude bacterial extract, consider purifying the enzyme, as contaminants can be inhibitory.[15] |
| Suboptimal Assay Conditions | - pH and Buffer: The optimal pH for most KMTs is between 8.0 and 9.0.[4][6] Titrate the pH of your assay buffer.- Salt Concentration: High salt concentrations can be inhibitory. Test a range of KCl or NaCl concentrations (e.g., 0-150 mM).[1]- DTT: Ensure DTT is added fresh to the buffer, as it is prone to oxidation.[1] |
| Problem with Substrate | - Substrate Quality: Verify the purity and concentration of your peptide or protein substrate.- Substrate Type: Some KMTs are only active on nucleosomal substrates and show little to no activity on free histones or histone peptides.[3][16] If applicable, test your enzyme with nucleosomes.- Substrate Concentration: Ensure you are using the substrate at a concentration above the enzyme's Michaelis constant (Km), if known. |
| Problem with SAM | - SAM Degradation: SAM is unstable, especially at neutral or alkaline pH. Aliquot and store it at -20°C or -80°C.[1] For radioactive assays, be mindful of the half-life of 3H.- SAM Concentration: The concentration of SAM can influence enzyme activity. A typical starting concentration is 1-100 µM.[6] |
Troubleshooting Workflow for Low Enzyme Activity
Caption: A flowchart for troubleshooting low enzyme activity.
Problem 2: High Background Signal
Q: My negative control (no enzyme) shows a high signal in my radiometric assay. How can I reduce this background?
A: High background in radiometric assays is often due to non-specific binding of [3H]-SAM to the filter membrane or SPA beads, or contamination of the substrate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps for Filter-Binding Assays |
| Non-specific Binding of [3H]-SAM | - Increase the number and duration of washes after spotting the reaction on the filter paper.- Use a wash buffer with a higher salt concentration or a mild detergent (e.g., 0.1% Tween-20). |
| Contaminated Substrate | - If the substrate is a recombinant protein, ensure it is highly purified to remove any contaminants that might non-specifically bind SAM. |
| Filter Paper Issues | - Ensure you are using the correct type of filter paper (e.g., P81 phosphocellulose paper for positively charged peptides/proteins).[7] |
| Possible Cause | Troubleshooting Steps for Scintillation Proximity Assays (SPA) |
| Non-specific Binding of [3H]-SAM to Beads | - Optimize the concentration of SPA beads used.[9]- Include a non-biotinylated competitor in the reaction to block non-specific binding sites on streptavidin-coated beads. |
| Impure Biotinylated Substrate | - Ensure the biotinylated substrate is free of unconjugated biotin, which can interfere with binding to the SPA beads. |
Experimental Protocols
Protocol 1: Radioactive Filter-Binding Assay
This protocol is adapted for a standard histone methyltransferase (HMT) assay using [3H]-SAM.[1][3]
Materials:
-
5x Methylation Buffer: 250 mM Tris-HCl pH 8.5, 25 mM MgCl2
-
[3H]-S-adenosylmethionine ([3H]-SAM)
-
0.2 M DTT
-
Substrate (e.g., histone H3 peptide at 1 mg/mL)
-
Purified Lysine Methyltransferase
-
P81 Phosphocellulose Filter Paper
-
Scintillation Fluid
-
Scintillation Counter
Procedure:
-
Prepare a reaction master mix on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Methylation Buffer
-
1 µL of 0.2 M DTT
-
1 µL of [3H]-SAM
-
X µL of substrate (e.g., 2 µL for a final concentration of 100 µg/mL)
-
X µL of purified enzyme (e.g., 1 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include negative controls (no enzyme and/or no substrate).
-
Incubate the reactions at the optimal temperature for your enzyme (e.g., 30°C) for 1-2 hours.[6]
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Spot 15 µL of each reaction onto a labeled P81 filter paper square.
-
Allow the spots to air dry completely.
-
Wash the filter papers 3 times for 5 minutes each in a beaker with 50 mM NaHCO3 (pH 9.0) to remove unincorporated [3H]-SAM.[3]
-
Rinse the filter papers with acetone and let them dry.
-
Place each filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Scintillation Proximity Assay (SPA)
This protocol is a homogeneous "mix-and-measure" assay for KMTs using a biotinylated substrate.[7][9]
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
[3H]-SAM
-
Biotinylated peptide substrate
-
Purified Lysine Methyltransferase
-
Streptavidin-coated SPA beads
-
Microplate Scintillation Counter
Procedure:
-
Set up the methylation reaction in a microplate well. For a 50 µL reaction, combine:
-
Enzyme and biotinylated substrate in assay buffer.
-
Initiate the reaction by adding [3H]-SAM.
-
-
Incubate at the optimal temperature for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Measure the signal on a microplate scintillation counter. No separation step is required.[9]
General Assay Workflow
Caption: A general workflow for in vitro lysine methylation assays.
Data Presentation
Table 1: Effect of Buffer pH on KMT Activity
| Buffer pH | Relative Enzyme Activity (%) |
| 7.0 | 45% |
| 7.5 | 78% |
| 8.0 | 95% |
| 8.5 | 100% |
| 9.0 | 88% |
Note: Data are representative and will vary for different enzymes.
Table 2: Comparison of Detection Methods
| Method | Throughput | Sensitivity | Quantitative? | Site Specificity |
| Filter-Binding | Medium | High (with 3H) | Yes | No |
| SPA | High | High (with 3H) | Yes | No |
| Western Blot | Low-Medium | Medium | Semi-Quantitative | Yes (with specific Ab) |
| Mass Spectrometry | Low | Very High | Yes | Yes |
Signaling Pathway
Lysine methylation is a key post-translational modification in cellular signaling, particularly in the context of chromatin regulation and gene expression. Histone lysine methyltransferases (HKMTs) and demethylases (KDMs) dynamically regulate the methylation status of histones, which in turn recruits "reader" proteins containing domains like chromo, Tudor, or MBT to influence downstream cellular processes.[6][16]
Simplified Histone Methylation Signaling
Caption: The "writer," "eraser," and "reader" paradigm of histone methylation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Determining the Substrate Specificity of Lysine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methylation assay [bio-protocol.org]
- 5. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Writing, erasing and reading histone lysine methylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Lysine Ubiquitination
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of lysine ubiquitination.
Troubleshooting Guides
This section addresses specific issues that may arise during lysine ubiquitination quantification experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of ubiquitinated proteins | Low stoichiometry of ubiquitination: The target protein may have a very low percentage of ubiquitination at any given time.[1] | - Treat cells with a proteasome inhibitor (e.g., 5-25 µM MG-132 for 1–2 hours) before cell lysis to increase the amount of ubiquitinated proteins.[2] Note that prolonged exposure can be cytotoxic. - Optimize enrichment strategies. Consider using tandem ubiquitin-binding domains (TUBEs) or high-affinity anti-ubiquitin antibodies for pulldown experiments.[1][3] |
| Highly dynamic and reversible process: Deubiquitinating enzymes (DUBs) in the cell lysate can remove ubiquitin chains.[2] | - Include DUB inhibitors in your lysis buffer (e.g., PR-619, NEM). | |
| Poor antibody performance: The anti-ubiquitin antibody may be non-specific or have low affinity.[2] | - Validate your antibody using positive and negative controls. - Consider using nanobody-based traps (e.g., Ubiquitin-Trap) which can have high affinity and specificity.[2] | |
| Inconsistent quantification results between replicates | Variable sample preparation: Inconsistent lysis, protein concentration determination, or enrichment can lead to variability. | - Standardize all sample preparation steps. Ensure complete cell lysis and accurate protein quantification before starting the enrichment. - Use a consistent amount of beads and antibody for immunoprecipitation across all samples. |
| Mass spectrometry variability: Fluctuations in instrument performance can affect quantification. | - Use internal standards or labeled reference peptides to normalize the data. - Perform regular maintenance and calibration of the mass spectrometer. | |
| Difficulty identifying specific ubiquitin linkage types (e.g., K48 vs. K63) | Methodological limitations: Standard proteomics workflows often do not provide information about ubiquitin chain topology.[4][5] | - Utilize linkage-specific antibodies for immunoprecipitation or western blotting.[6] - Employ specialized mass spectrometry techniques like middle-down proteomics to analyze intact ubiquitin chains.[7] - Use deubiquitinases with specific linkage preferences to selectively cleave certain chain types before analysis.[4] |
| High background in mass spectrometry data | Non-specific binding during enrichment: Antibodies or beads may pull down proteins that are not ubiquitinated. | - Increase the stringency of your wash buffers (e.g., by increasing salt concentration or adding a mild detergent). - Perform a pre-clearing step with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads. |
| Contamination during sample handling: Keratin contamination is a common issue in proteomics. | - Use keratin-free reagents and consumables. - Work in a clean environment and wear appropriate personal protective equipment. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the main challenges in studying lysine ubiquitination?
A1: The primary challenges include:
-
Low abundance: Ubiquitinated proteins are often present in low stoichiometry, making them difficult to detect.[8][9]
-
Dynamic nature: The ubiquitination process is highly transient and reversible due to the activity of E3 ligases and deubiquitinases (DUBs).[2]
-
Complexity of ubiquitin chains: Ubiquitin can form various chain types (e.g., K48, K63, linear, branched), each with a different biological function, which can be challenging to distinguish.[4][5][7]
-
Antibody specificity: Many anti-ubiquitin antibodies lack specificity and can bind to other proteins, leading to high background.[2]
Q2: How can I increase the yield of ubiquitinated proteins from my samples?
A2: To increase the amount of ubiquitinated proteins, you can treat your cells with a proteasome inhibitor, such as MG-132, for a short period before harvesting.[2] This treatment blocks the degradation of proteins destined for the proteasome, leading to an accumulation of polyubiquitinated proteins.[2] The optimal concentration and incubation time should be determined empirically for your specific cell type to avoid cytotoxicity.[2]
Enrichment Strategies
Q3: What are the common methods for enriching ubiquitinated proteins or peptides?
A3: Common enrichment strategies include:
-
Tagged Ubiquitin: Expressing a tagged version of ubiquitin (e.g., His-tagged) in cells allows for the purification of ubiquitinated proteins using affinity chromatography.[10][6]
-
Ubiquitin-Binding Domains (UBDs/TUBEs): These are engineered proteins that recognize and bind to ubiquitin chains, which can be used to pull down ubiquitinated proteins.[1][10]
-
Anti-ubiquitin Antibodies: Antibodies that recognize ubiquitin can be used for immunoprecipitation.[1][3]
-
Di-Gly Remnant Antibodies (K-ε-GG): After trypsin digestion of ubiquitinated proteins, a di-glycine remnant from ubiquitin remains on the modified lysine. Antibodies specific to this remnant can be used to enrich for ubiquitinated peptides for mass spectrometry analysis.[1][10][11]
Q4: What are the advantages and disadvantages of using a di-Gly remnant antibody for enrichment?
A4:
-
Advantages: This method allows for the direct identification of the specific lysine residue that was ubiquitinated.[1][10] It is a powerful tool for large-scale ubiquitinome profiling.
-
Disadvantages: Other ubiquitin-like modifiers, such as NEDD8 and ISG15, can also leave a di-Gly remnant after tryptic digestion, making it difficult to distinguish between these modifications.[10][11] Incomplete digestion can also lead to missed identifications.[10] Furthermore, iodoacetamide used for cysteine alkylation can create a chemical artifact with a mass identical to the di-Gly remnant.[10]
Quantitative Approaches
Q5: What are the main quantitative proteomics strategies for analyzing ubiquitination?
A5: The most common quantitative methods are:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing "light" or "heavy" isotopes of essential amino acids. The relative abundance of ubiquitinated peptides can be determined by comparing the mass spectrometry signal intensities of the light and heavy labeled peptides.[3][5]
-
Tandem Mass Tags (TMT): Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, these tags generate reporter ions of different masses, allowing for relative quantification.[5][12]
-
Label-Free Quantification (LFQ): This method directly compares the ion intensities of peptides across different mass spectrometry runs.[5] It is a cost-effective alternative to labeling methods but may be more susceptible to variability.
| Quantitative Method | Principle | Advantages | Disadvantages |
| SILAC | Metabolic labeling with stable isotopes.[3][5] | High accuracy and precision as samples are mixed early in the workflow. | Limited to cell culture experiments; can be expensive. |
| TMT | Chemical labeling of peptides with isobaric tags.[5][12] | Allows for multiplexing of up to 18 samples in a single run; high throughput. | Can suffer from ratio compression; requires careful data analysis. |
| Label-Free | Comparison of peptide ion intensities across runs.[5] | Cost-effective; applicable to any sample type. | More susceptible to experimental variation; may have more missing values. |
Experimental Protocols & Methodologies
Detailed Methodology: Di-Gly Remnant Peptide Enrichment for Mass Spectrometry
This protocol outlines a general workflow for the enrichment of ubiquitinated peptides using a di-Gly remnant antibody.
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing DUB inhibitors and proteasome inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Clean-up:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the peptides.
-
-
Immunoaffinity Purification:
-
Resuspend the lyophilized peptides in an immunoprecipitation (IP) buffer.
-
Incubate the peptides with an anti-K-ε-GG antibody coupled to beads (e.g., protein A/G agarose) with gentle rotation.
-
Wash the beads several times with IP buffer and then with a final wash buffer to remove non-specifically bound peptides.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the enriched peptides from the beads, typically using a low pH solution (e.g., 0.15% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a protein database using software such as MaxQuant or Proteome Discoverer.[5]
-
Specify the di-Gly modification on lysine (+114.0429 Da) as a variable modification.
-
Perform quantitative analysis based on the chosen method (SILAC, TMT, or LFQ).
-
Visualizations
Caption: Workflow for di-Gly remnant-based ubiquitination analysis.
Caption: The ubiquitin signaling pathway and its functional outcomes.
References
- 1. Frontiers | Strategies to Investigate Ubiquitination in Huntington's Disease [frontiersin.org]
- 2. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ubiquitin Proteoform Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitomics: An Overview and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive profiling of lysine ubiquitome reveals diverse functions of lysine ubiquitination in common wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Redundancy in Lysyl-tRNA Synthetase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibition of lysyl-tRNA synthetase (LysRS). The content is designed to address the challenge of redundancy between the cytoplasmic (KARS1) and mitochondrial (KARS2) forms of the enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing effective LysRS inhibitors for therapeutic use?
The main hurdle is the existence of two human LysRS enzymes: the cytoplasmic KARS1 and the mitochondrial KARS2. Both are essential for protein synthesis in their respective compartments. A therapeutic inhibitor must ideally inhibit both forms to achieve the desired anti-proliferative or anti-infective effect without significant off-target toxicity. Developing a dual inhibitor is challenging due to potential differences in the active sites and overall structure of the two enzymes.
Q2: Why is it important to target both KARS1 and KARS2?
Inhibition of only one form of LysRS may not be sufficient to halt cellular proliferation or pathogen replication. The cell might be able to compensate for the loss of one by upregulating the other or through other compensatory mechanisms. Therefore, dual inhibition is often necessary to achieve a robust therapeutic effect.
Q3: What are the non-canonical functions of LysRS and how might they be affected by inhibitors?
Beyond its role in protein synthesis, LysRS has several non-canonical functions. For instance, upon specific stimuli, LysRS can be phosphorylated and translocated to the nucleus, where it produces the signaling molecule diadenosine tetraphosphate (Ap4A).[1][2] Ap4A, in turn, can modulate the activity of transcription factors like MITF and USF2.[1][2] LysRS has also been implicated in the regulation of immune responses.[1] Inhibitors that bind to the catalytic site may affect these signaling functions, which could be a therapeutic advantage or a source of off-target effects.
Troubleshooting Guides
Enzymatic Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contaminated reagents (ATP, lysine, tRNA) - Non-enzymatic hydrolysis of ATP - Autofluorescence of the inhibitor | - Use fresh, high-purity reagents. - Run control reactions without the enzyme to determine the rate of non-enzymatic ATP hydrolysis. - Test the inhibitor for autofluorescence at the assay's excitation and emission wavelengths. |
| Low Signal-to-Noise Ratio | - Suboptimal enzyme concentration - Incorrect buffer conditions (pH, salt concentration) - Inactive enzyme | - Titrate the enzyme concentration to find the optimal level for the assay window. - Optimize buffer components, including pH, MgCl2, and KCl concentrations. - Verify enzyme activity with a positive control inhibitor or by a separate activity assay. |
| Inhibitor Precipitation | - Poor inhibitor solubility in the assay buffer | - Test the solubility of the inhibitor in the assay buffer before the experiment. - Add a small percentage of a co-solvent like DMSO (ensure it doesn't affect enzyme activity at that concentration). - Sonication or vortexing of the inhibitor stock solution before dilution. |
Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability in Control Wells | - High concentration of vehicle (e.g., DMSO) - Suboptimal cell culture conditions | - Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤0.5% DMSO). - Maintain optimal cell density, media, and incubator conditions. |
| Inconsistent Inhibitor Potency (EC50 values) | - Cell passage number variation - Inconsistent seeding density - Variation in incubation time | - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding across all wells. - Maintain a consistent incubation time with the inhibitor for all experiments. |
| Discrepancy between Enzymatic IC50 and Cellular EC50 | - Poor cell permeability of the inhibitor - Efflux of the inhibitor by cellular transporters - Off-target effects of the inhibitor | - Assess the cell permeability of the inhibitor using methods like the parallel artificial membrane permeability assay (PAMPA). - Use efflux pump inhibitors (e.g., verapamil) to determine if the compound is a substrate for transporters. - Perform target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), to confirm the inhibitor binds to KARS1/KARS2 in cells. |
Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Initial Fluorescence Signal | - Protein is partially unfolded or aggregated before heating - High concentration of the fluorescent dye (e.g., SYPRO Orange) | - Ensure the use of a fresh and properly folded protein preparation. - Optimize the dye concentration; a high concentration can lead to non-specific binding and a high initial signal.[3] |
| No or Poor Thermal Shift Upon Ligand Binding | - The ligand does not significantly stabilize the protein - The protein is already very stable - The ligand binds to a flexible region of the protein that does not contribute to overall thermal stability | - Confirm ligand binding using an orthogonal method like isothermal titration calorimetry (ITC). - Try a different buffer condition that may be less stabilizing for the apo-protein. - This may be a limitation of the assay for this particular protein-ligand interaction. |
| High Variability Between Replicates | - Inconsistent heating/cooling of samples - Pipetting errors - Incomplete cell lysis | - Ensure all samples are heated and cooled uniformly. - Use calibrated pipettes and careful pipetting techniques. - Optimize the lysis procedure to ensure complete and consistent cell lysis. |
Quantitative Data
Table 1: Inhibitor Potency against Lysyl-tRNA Synthetases
| Compound | Target Organism | Target Enzyme | IC50 (µM) | Reference |
| 1 | M. tuberculosis | LysRS | 42 | [4] |
| 1 | Human | KARS1 | >100 | [4] |
| 2 | M. tuberculosis | LysRS | 4.9 | [4] |
| 2 | Human | KARS1 | >50 | [4] |
| 3 | M. tuberculosis | LysRS | 2.7 | [4] |
| 3 | Human | KARS1 | >50 | [4] |
Experimental Protocols
Protocol 1: Radioactive Aminoacylation Assay
This assay measures the enzymatic activity of LysRS by quantifying the amount of radiolabeled lysine transferred to its cognate tRNA.
Materials:
-
Purified KARS1 or KARS2 enzyme
-
tRNALys
-
[14C]-L-lysine
-
ATP, MgCl2, KCl, DTT, Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, DTT, ATP, BSA, and tRNALys.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified LysRS enzyme and [14C]-L-lysine.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the tRNA on ice for at least 10 minutes.
-
Collect the precipitated tRNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the target engagement of a LysRS inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells expressing KARS1 and KARS2
-
LysRS inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies specific for KARS1 and KARS2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the LysRS inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble KARS1 and KARS2 in each sample by Western blotting using specific antibodies.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizations
Signaling Pathways
Caption: The LysRS-Ap4A signaling pathway.
Experimental Workflows
Caption: Experimental workflow for identifying dual KARS1/KARS2 inhibitors.
Logical Relationships
Caption: Logic diagram for overcoming LysRS redundancy.
References
- 1. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Protocol Optimization for Enriching Low-Abundance Lysine PTMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for the enrichment of low-abundance lysine post-translational modifications (PTMs).
Troubleshooting Guides
This section addresses common issues encountered during the enrichment of lysine PTMs, offering potential causes and solutions in a question-and-answer format.
Issue: Low Yield of Enriched Peptides
Question: Why is the yield of my enriched acetylated or ubiquitinated peptides consistently low?
Answer: Low peptide yield is a frequent challenge in PTM enrichment experiments. Several factors throughout the experimental workflow could be contributing to this issue.
-
Insufficient Starting Material: The abundance of many lysine PTMs is substoichiometric.[1] Ensure you are starting with an adequate amount of protein lysate. For complex samples, it is often recommended to use 1-5 mg of total protein for each enrichment.[2]
-
Inefficient Cell Lysis and Protein Digestion: Incomplete cell lysis or inefficient enzymatic digestion will result in a lower abundance of peptides available for enrichment. Ensure your lysis buffer is effective for your sample type and that your protease (e.g., trypsin) is active and used at an optimal protein-to-enzyme ratio (typically 50:1).[2]
-
Suboptimal Antibody-Bead Incubation: The duration and temperature of the incubation of your peptide solution with the antibody-conjugated beads are critical. For many protocols, an overnight incubation at 4°C is recommended to maximize binding.[3][4] Shorter incubation times may not be sufficient for capturing low-abundance PTMs.
-
Ineffective Elution: The elution buffer may not be effectively disrupting the antibody-peptide interaction. For acetyl-lysine immunoprecipitation, a common elution buffer is 0.5 M HCl.[4] For K-ε-GG remnant peptides, 0.15% trifluoroacetic acid (TFA) is frequently used.[5] Ensure the pH of your elution buffer is sufficiently low.
-
Sample Loss During Washing Steps: Aggressive or excessive washing steps can lead to the loss of specifically bound peptides. While washing is necessary to reduce background, use gentle agitation and avoid harsh detergents if not required.
Issue: High Background of Non-specific Peptides
Question: My mass spectrometry results show a high background of non-modified peptides. How can I increase the specificity of my enrichment?
Answer: High background from non-specific binding can obscure the identification of true PTM sites. The following steps can help improve the specificity of your enrichment:
-
Pre-clearing the Lysate: Before adding the specific PTM antibody, pre-clear your lysate by incubating it with protein A/G beads alone. This will help to remove proteins that non-specifically bind to the beads.[6]
-
Optimize Washing Steps: Increasing the number of washes or the stringency of the wash buffer can help to remove non-specifically bound peptides. Common wash buffers include PBS with a low concentration of a non-ionic detergent like Tween-20.[4] Consider adding a high-salt wash (e.g., 1 M NaCl) to disrupt weaker, non-specific interactions.[6]
-
Antibody Crosslinking: Covalently crosslinking the antibody to the beads can reduce the co-elution of antibody heavy and light chains, which can interfere with downstream analysis.[5]
-
Use of High-Quality Antibodies: The specificity of the enrichment is highly dependent on the quality of the antibody. Use a PTM-specific antibody that has been validated for immunoprecipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of protein for a typical lysine PTM enrichment experiment?
A1: For global PTM analysis from complex samples like cell or tissue lysates, a starting amount of 1 to 5 mg of total protein is generally recommended to ensure sufficient yield of low-abundance modified peptides for mass spectrometry analysis.[2]
Q2: What is the K-ε-GG remnant motif and why is it important for ubiquitination studies?
A2: Tryptic digestion of a ubiquitinated protein leaves a di-glycine (GG) remnant attached to the ε-amino group of the modified lysine residue (K-ε-GG).[7] This unique signature is the target for highly specific antibodies used in ubiquitin remnant immunoaffinity profiling, allowing for the precise identification of ubiquitination sites.[8]
Q3: Can I enrich for multiple different PTMs from the same sample?
A3: Yes, it is possible to perform sequential or "one-pot" enrichments for different PTMs from the same lysate.[7] For example, after enriching for ubiquitinated peptides, the flow-through can be used for the enrichment of phosphopeptides.[2] This approach is efficient in terms of sample consumption and can provide insights into PTM crosstalk.
Q4: How can I be sure that the identified PTM is not an artifact of my sample preparation?
A4: It is crucial to include appropriate inhibitors in your lysis buffer to prevent enzymatic activity that could alter the PTM landscape of your sample. For example, deacetylase inhibitors (like Trichostatin A and sodium butyrate) should be included when studying acetylation, and deubiquitinase inhibitors (like PR-619) for ubiquitination studies.[1]
Experimental Protocols
Detailed Protocol for Acetyl-Lysine Peptide Immunoprecipitation
This protocol is adapted from several sources and provides a general workflow for the enrichment of acetylated peptides.[3][4]
1. Cell Lysis and Protein Digestion:
-
Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT) containing deacetylase inhibitors.
-
Reduce disulfide bonds with 5 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Digest proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Acidify the peptide solution with TFA to a final concentration of 1% and desalt using a C18 column.
2. Immunoaffinity Enrichment:
-
Resuspend the dried, desalted peptides in Immunoaffinity Purification (IAP) buffer.
-
Add anti-acetyl-lysine antibody-conjugated agarose beads (typically 20-40 µL of slurry per 1-5 mg of peptide).
-
Incubate overnight at 4°C with gentle rotation.
-
Wash the beads three times with IAP buffer and twice with water.
3. Elution:
-
Elute the bound peptides with two incubations of 0.15% TFA or 0.5 M HCl.
-
Combine the eluates and desalt using a C18 StageTip before mass spectrometry analysis.
Detailed Protocol for Ubiquitin Remnant (K-ε-GG) Peptide Enrichment
This protocol is based on the widely used PTMScan® K-ε-GG enrichment method.[5][7]
1. Sample Preparation:
-
Lyse cells in urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0) with deubiquitinase inhibitors.
-
Follow the same reduction, alkylation, and trypsin digestion steps as described for acetyl-lysine enrichment.
-
Desalt the resulting peptides using a C18 column and dry completely.
2. Immunoaffinity Purification:
-
Resuspend the peptide mixture in 1X PTMScan® IAP Buffer.
-
Add the PTMScan® K-ε-GG Motif Antibody-bead slurry.
-
Incubate for 2 hours at 4°C with end-over-end rotation.
-
Wash the beads twice with IAP buffer and three times with water.
3. Elution and Desalting:
-
Elute the enriched peptides with two applications of 0.15% TFA.
-
Desalt the combined eluates using a C18 StageTip.
-
Dry the peptides and store at -80°C until LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Acetyl-Lysine Enrichment | Ubiquitin Remnant (K-ε-GG) Enrichment |
| Starting Protein Amount | 1-5 mg | 1-10 mg |
| Antibody Amount | 20-40 µL of antibody-bead slurry | 20 µL of antibody-bead slurry |
| Incubation Time | Overnight at 4°C | 2 hours at 4°C |
| Lysis Buffer (example) | 8 M Urea, 50 mM Tris-HCl pH 8.0, Deacetylase Inhibitors | 8 M Urea, 50 mM Tris-HCl pH 8.0, Deubiquitinase Inhibitors |
| Wash Buffer (example) | IAP Buffer (e.g., 50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl) | PTMScan® IAP Buffer |
| Elution Buffer | 0.15% TFA or 0.5 M HCl | 0.15% TFA |
Note: Optimal conditions may vary depending on the specific antibody, sample type, and experimental goals. It is recommended to optimize these parameters for your specific application.
Visualizations
Experimental Workflow for PTM Enrichment
Caption: A generalized workflow for the enrichment of post-translationally modified peptides.
NF-κB Signaling Pathway Regulation by Ubiquitination
Caption: Regulation of the NF-κB signaling pathway through K63- and K48-linked ubiquitination.[9][10][11][12]
p53 Signaling Pathway Regulation by Acetylation
Caption: Acetylation of p53 by HATs like p300/CBP enhances its stability and transcriptional activity.[13][14]
References
- 1. How To Study PTMs: A Guide For New PTM-Investigators [cytoskeleton.com]
- 2. Protocol for tandem enrichment of ubiquitinated, phosphorylated, and glycosylated peptides with SCASP-PTM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immunechem.com [immunechem.com]
- 5. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP Troubleshooting | Proteintech Group [ptglab.com]
- 7. PTMScan® Pilot Ubiquitin Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 8. Regulation of NFκB Signalling by Ubiquitination: A Potential Therapeutic Target in Head and Neck Squamous Cell Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ubiquitination of NF-κB Subunits in the Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Many Roles of Ubiquitin in NF-κB Signaling [mdpi.com]
- 12. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Lysine Modification Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during lysine modification analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical artifacts encountered in lysine modification mass spectrometry?
A1: The most prevalent chemical artifacts in mass spectrometry-based lysine modification analysis are carbamylation and formylation.
-
Carbamylation: This occurs when urea, a common denaturant in sample preparation, decomposes into isocyanic acid, which then reacts with the primary amine of lysine residues. This modification is isobaric with acetylation at low resolution and can lead to false-positive identifications.[1][2] The use of urea can significantly increase the level of carbamylation, making it a major artifact.[3][4]
-
Formylation: This artifact can be introduced through the use of formic acid or formaldehyde during sample preparation.[5][6] It has a mass shift very similar to dimethylation, which can cause misidentification if high-resolution mass spectrometry is not employed.[5]
Q2: How can I minimize carbamylation artifacts in my samples?
A2: To minimize carbamylation, it is crucial to avoid or carefully manage the use of urea during sample preparation.
-
Urea-free sample preparation: The most effective method is to replace urea with other denaturing agents like sodium deoxycholate (SDC). SDC has been shown to be effective in solubilizing and denaturing proteins without inducing carbamylation.[3][4][7]
-
Optimized urea conditions: If urea must be used, always prepare solutions fresh. Avoid heating urea-containing solutions, as heat accelerates its decomposition into isocyanic acid.[3]
Q3: My immunoprecipitation (IP) for lysine-acetylated peptides has high background. What are the likely causes and solutions?
A3: High background in IP experiments for lysine-acetylated peptides is a common issue and can be caused by several factors:
-
Non-specific binding to beads: Proteins can non-specifically bind to the Protein A or G beads. To mitigate this, pre-clearing the lysate by incubating it with beads alone before adding the antibody can be effective.
-
Co-purification of carbamylated peptides: Anti-acetyllysine antibodies can cross-react with carbamylated lysines due to their structural similarity.[1][2] This is a significant source of background, especially when urea is used in sample preparation. Switching to a urea-free sample preparation method is the best solution.[7]
-
Antibody-related issues: The antibody itself might be binding non-specifically to other proteins. Ensure you are using a high-quality, validated antibody. Titrating the antibody concentration to find the optimal balance between specific binding and background is also recommended.
Q4: How can I distinguish between true lysine modifications and chemical artifacts in my mass spectrometry data?
A4: Differentiating true modifications from artifacts requires a combination of careful experimental design and data analysis strategies.
-
High-resolution mass spectrometry: Use a mass spectrometer with high mass accuracy to distinguish between modifications with very similar masses, such as formylation and dimethylation.[5]
-
Control experiments: Include negative control samples that have not been subjected to the conditions that might introduce artifacts (e.g., a sample prepared without urea alongside a urea-prepared sample).
-
Database search parameters: When analyzing your data, include potential artifact modifications (e.g., carbamylation, formylation) as variable modifications in your search parameters. This will allow the software to identify and account for them.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC can be used to quantitatively differentiate between in-vivo modifications and artifacts introduced during sample preparation.[1][8][9][10][11]
Troubleshooting Guides
Issue 1: High Levels of Carbamylation Detected in Acetyl-Lysine IP-MS Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Urea in Lysis/Digestion Buffer | Switch to a urea-free sample preparation protocol. Use a detergent-based lysis buffer containing Sodium Deoxycholate (SDC). | Significant reduction in the number and intensity of identified carbamylated peptides.[4][7] |
| If urea is unavoidable, prepare urea solutions fresh immediately before use and perform all steps at room temperature or below. | Minimized formation of isocyanic acid, leading to lower levels of carbamylation.[3] | |
| Antibody Cross-reactivity | Use a highly specific anti-acetyllysine antibody that has been validated to have minimal cross-reactivity with carbamylated lysine. | Increased enrichment of true acetylated peptides and reduced background from carbamylated peptides. |
| Perform a pre-clearing step with beads alone to remove proteins that non-specifically bind to the beads. | Reduction in overall background signal. |
Issue 2: Ambiguous Identification of Lysine Formylation vs. Dimethylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low-resolution MS data | Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire data. | The high mass accuracy will allow for the differentiation of the small mass difference between formylation and dimethylation.[5] |
| Formic acid in LC solvents or sample preparation | Replace formic acid with an alternative acid, such as trifluoroacetic acid (TFA), in desalting and chromatography steps where possible. | Reduction in artifactual formylation. |
| Include control samples that have not been exposed to formic acid or formaldehyde. | Helps to identify the source of formylation (biological vs. artifactual). | |
| Database search parameters | Include both formylation and dimethylation as variable modifications in the database search. | Allows for the correct assignment of the modification based on the accurate mass measurement. |
Quantitative Data Summary
Table 1: Impact of Urea on Carbamylation Artifacts in Lysine Acetylation Enrichment Studies
| Sample Preparation Condition | Denaturing Agent | Relative Abundance of Carbamylated Peptides (Normalized to Acetylated Peptides) | Reference |
| Standard Protocol | 8 M Urea | ~4-fold higher intensity | [12] |
| Urea-free Protocol | Sodium Deoxycholate (SDC) | Baseline (endogenous levels) | [3][4] |
Experimental Protocols
Protocol 1: Urea-Free Sample Preparation for Lysine Acetylation Analysis using SDC
This protocol is designed to minimize carbamylation artifacts during sample preparation for the analysis of lysine acetylation.
Materials:
-
Lysis Buffer: 4% (w/v) Sodium Deoxycholate (SDC), 100 mM Tris-HCl pH 8.5, 10 mM TCEP, 40 mM 2-Chloroacetamide.
-
Digestion Buffer: 200 mM Tris-HCl pH 8.5.
-
Trypsin (mass spectrometry grade).
-
Ethyl acetate.
-
0.5% Trifluoroacetic acid (TFA).
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Cell Lysis:
-
Wash cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the sample on ice to ensure complete lysis and shear DNA.
-
Heat the lysate at 95°C for 10 minutes to denature proteins and inactivate proteases.
-
Centrifuge at 16,000 x g for 10 minutes to pellet cell debris.
-
-
Protein Digestion:
-
Transfer the supernatant to a new tube.
-
Dilute the sample 1:1 with Digestion Buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle agitation.
-
-
SDC Removal and Peptide Desalting:
-
Acidify the peptide solution by adding TFA to a final concentration of 0.5%.
-
Add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 16,000 x g for 5 minutes to precipitate the SDC.
-
Carefully collect the aqueous (lower) phase containing the peptides.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Enrichment of Acetylated Peptides:
-
Proceed with your standard immunoprecipitation protocol using an anti-acetyllysine antibody.
-
Protocol 2: Filter-Aided Sample Preparation (FASP)
FASP is a versatile method that can be used to remove detergents and other contaminants while concentrating and digesting proteins on a filter membrane.[6][13][14]
Materials:
-
Microcon or Amicon Ultra centrifugal filter units (10 kDa or 30 kDa MWCO).
-
Urea Buffer: 8 M Urea in 100 mM Tris-HCl pH 8.5.
-
DTT (Dithiothreitol).
-
Iodoacetamide.
-
Ammonium Bicarbonate (50 mM).
-
Trypsin (mass spectrometry grade).
Procedure:
-
Protein Loading and Denaturation:
-
Load the protein sample onto the filter unit.
-
Add 200 µL of Urea Buffer and centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.
-
-
Reduction and Alkylation:
-
Add 100 µL of 10 mM DTT in Urea Buffer to the filter unit. Incubate for 30 minutes at room temperature.
-
Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.
-
Add 100 µL of 50 mM iodoacetamide in Urea Buffer. Incubate for 20 minutes in the dark at room temperature.
-
Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.
-
-
Buffer Exchange and Digestion:
-
Wash the filter with 100 µL of Urea Buffer and centrifuge. Repeat this step once.
-
Wash the filter with 100 µL of 50 mM Ammonium Bicarbonate and centrifuge. Repeat this step twice to remove the urea.
-
Add trypsin (1:50 enzyme:protein ratio) in 50 mM Ammonium Bicarbonate to the filter.
-
Incubate overnight at 37°C in a humidity chamber.
-
-
Peptide Collection:
-
Place the filter unit in a new collection tube.
-
Centrifuge at 14,000 x g for 10-15 minutes to collect the tryptic peptides.
-
Add an additional 50 µL of 50 mM Ammonium Bicarbonate to the filter and centrifuge again to maximize peptide recovery.
-
Combine the flow-throughs.
-
Visualizations
References
- 1. stable-isotope-labeling-by-amino-acids-in-cell-culture-for-quantitative-proteomics - Ask this paper | Bohrium [bohrium.com]
- 2. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.library.uq.edu.au [search.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Lysine Modification Sites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the resolution of lysine modification sites.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in identifying lysine modification sites?
A1: Researchers often face several challenges when identifying and characterizing lysine post-translational modifications (PTMs). These include the low abundance of modified proteins, the labile nature of some modifications, and the potential for modifications to be lost during sample preparation.[1][2] Additionally, the chemical properties of different PTMs can interfere with standard proteomics workflows, such as mass spectrometry (MS). For example, lysine acetylation can prevent cleavage by trypsin, a commonly used enzyme in proteomics.[1][3]
Q2: What are the primary methods for enriching proteins with lysine modifications?
A2: Enrichment strategies are crucial for increasing the concentration of modified proteins to a detectable level. The most common methods include:
-
Antibody-based Affinity Enrichment: This technique uses antibodies that specifically recognize a particular lysine modification (e.g., anti-acetyl-lysine antibodies) to immunoprecipitate modified proteins or peptides.[4][5][6][7]
-
Chemical Affinity: This approach utilizes the chemical properties of the modification for enrichment. For instance, metal ion affinity chromatography can be used for phosphorylated proteins, and similar principles can be applied to some lysine modifications.[1]
-
Methyl-Lysine Binding Domains: Specific protein domains, such as the triple malignant brain tumor (3xMBT) domain of L3MBTL1, can be used to enrich for proteins containing mono- and di-methylated lysine residues.[8][9]
Q3: How can I distinguish between different lysine modifications that have similar masses?
A3: High-resolution mass spectrometry is essential for distinguishing between isobaric or near-isobaric modifications. For example, trimethylation and acetylation of lysine have very close masses. High-resolution MS/MS can differentiate these based on the slight mass difference.[5] Additionally, the fragmentation patterns (MS/MS spectra) of peptides with different modifications can be distinct, aiding in their differentiation. The use of diagnostic fragment ions specific to a particular modification can also increase confidence in identification.[10]
Q4: What is SILAC, and how can it be used for quantitative analysis of lysine modifications?
A4: SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a powerful method for quantitative proteomics.[4] Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as lysine and arginine.[5][8] When comparing two experimental conditions (e.g., treated vs. untreated), the cell populations are labeled differently. The samples are then mixed, and proteins or peptides are enriched for the modification of interest. Mass spectrometry is used to compare the signal intensities of the heavy and light peptides, allowing for the relative quantification of changes in modification levels between the two conditions.[4][8]
Troubleshooting Guides
Issue 1: Low Yield of Enriched Modified Peptides
| Possible Cause | Troubleshooting Step |
| Inefficient antibody-bead coupling | Ensure optimal antibody concentration through titration experiments.[11] Verify that the antibody is validated for immunoprecipitation (IP).[12] Use beads with the correct isotype specificity for your antibody.[11] |
| Low abundance of the target modification | Increase the starting amount of cell or tissue lysate.[11] Pre-fractionate the sample at the protein or peptide level to reduce complexity.[8] |
| Loss of modification during sample preparation | Use appropriate inhibitors of deacetylases, deubiquitinases, or other relevant enzymes during cell lysis and enrichment. |
| Inefficient elution from beads | Optimize the elution buffer by adjusting pH, salt concentration, or using a denaturing agent. Be mindful that harsh elution conditions may not be suitable for downstream applications requiring native protein.[13] |
Issue 2: High Background or Non-Specific Binding in Immunoprecipitation
| Possible Cause | Troubleshooting Step |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[11][13] Block the beads with a competitor protein like BSA.[11] |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody if possible. Test the specificity of your antibody using knockout/knockdown cell lines or purified protein standards.[13] |
| Insufficient washing | Increase the number and stringency of wash steps. Consider using buffers with higher salt concentrations or mild detergents.[11] |
| High antibody concentration | Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing background.[11] |
Issue 3: Difficulty in Mass Spectrometry Data Analysis and Site Localization
| Possible Cause | Troubleshooting Step |
| Ambiguous site localization | Use fragmentation methods like Higher-energy Collisional Dissociation (HCD) which can provide better fragment ion coverage.[8][14] Manually inspect the MS/MS spectra to confirm the presence of site-determining fragment ions.[8] |
| Missed cleavages by trypsin | Modifications like acetylation and methylation can inhibit trypsin cleavage.[1][3][5] Increase the number of allowed missed cleavages in your database search parameters.[5] Consider using alternative proteases like Glu-C or chymotrypsin.[8] |
| False-positive identifications | Search against a decoy database to estimate the false discovery rate (FDR). Manually validate spectra of potentially novel or interesting modification sites.[8] For methylation, be cautious of mass shifts that mimic amino acid substitutions.[8] |
Quantitative Data Summary
The following table summarizes the mass shifts for common lysine post-translational modifications, which is critical for their identification by mass spectrometry.
| Modification | Abbreviation | Monoisotopic Mass Shift (Da) |
| Acetylation | Ac | 42.010565 |
| Monomethylation | Me1 | 14.015650 |
| Dimethylation | Me2 | 28.031300 |
| Trimethylation | Me3 | 42.046950 |
| Ubiquitination (GlyGly remnant) | Ub | 114.042927 |
| Succinylation | Succ | 100.016044 |
| Malonylation | Mal | 86.000394 |
| Glutarylation | Glut | 114.031694 |
| Crotonylation | Cro | 68.026215 |
| Butyrylation | But | 70.041865 |
| Lactylation | Lac | 72.021129 |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of Acetylated Peptides
This protocol provides a general workflow for the enrichment of acetylated peptides from a complex protein digest.
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing protease and deacetylase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Perform protein reduction, alkylation, and digestion with an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 column.
-
-
Antibody-Bead Conjugation:
-
Incubate anti-acetyl-lysine antibody with Protein A/G magnetic beads to allow for antibody binding.
-
Wash the antibody-conjugated beads to remove any unbound antibody.
-
-
Immunoprecipitation:
-
Incubate the desalted peptide mixture with the antibody-conjugated beads to capture acetylated peptides.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for MS:
-
Elute the enriched acetylated peptides from the beads using an appropriate elution buffer (e.g., a low pH solution).
-
Desalt the eluted peptides again using a C18 tip.
-
Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Configure the MS instrument to perform data-dependent acquisition, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database, specifying acetylation of lysine as a variable modification.
-
Use software to determine the false discovery rate and localize the sites of acetylation.
-
Visualizations
Caption: Workflow for enrichment of lysine-modified peptides.
Caption: Troubleshooting logic for low signal of modified peptides.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic characterization of 21 post-translational protein modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 11. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Preparation for Lysine PTM Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation for the analysis of lysine post-translational modifications (PTMs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental workflows for lysine PTM analysis.
Problem 1: Low Yield of Enriched PTM Peptides
Question: I am performing an immunoprecipitation (IP) to enrich for acetylated lysine peptides, but my final yield is very low, resulting in poor signals in the mass spectrometer. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield of enriched PTM peptides is a common issue that can stem from several factors throughout the sample preparation workflow. Key areas to investigate include cell lysis, protein digestion, antibody-based enrichment, and sample handling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Cell Lysis and Protein Solubilization | Use a lysis buffer containing a strong denaturant like 8M urea to ensure complete protein solubilization. Combine physical lysis (e.g., sonication) with chemical lysis to maximize protein extraction.[1] | Increased protein concentration in the initial lysate, providing more starting material for enrichment. |
| Incomplete Protein Digestion | Ensure the protein-to-enzyme ratio is optimal (typically 1:50 to 1:100 for trypsin).[1] Perform digestion overnight at 37°C to maximize cleavage efficiency. Consider a sequential digestion with two different proteases (e.g., Lys-C followed by trypsin). | A higher number of identified peptides in the non-enriched fraction, indicating efficient digestion. |
| Inefficient Antibody-Peptide Binding | Use a high-quality, validated pan-specific antibody for the PTM of interest. Ensure the antibody is compatible with your IP buffer. Incubate the antibody with the peptide lysate overnight at 4°C with gentle rotation to maximize binding. | Increased intensity of PTM-containing peptides in the enriched fraction as observed by mass spectrometry. |
| Loss of Peptides During Washing Steps | Optimize the number and stringency of wash steps. Overly stringent washing can remove weakly bound peptides. Use a low-binding microcentrifuge tube for all steps. | Improved recovery of known PTM-containing peptides. |
| Competition from Highly Abundant Proteins | If analyzing whole-cell lysates, consider a pre-fractionation step to remove highly abundant proteins before enrichment. This can be achieved by techniques like high-performance liquid chromatography (HPLC). | Reduced background signal and increased identification of low-abundance PTM peptides. |
Illustrative Data: The following table illustrates the potential impact of optimizing the enrichment protocol on the number of identified acetylated peptides.
| Condition | Number of Identified Acetylated Peptides |
| Standard Protocol | 850 |
| Optimized Protocol (with 8M Urea Lysis and Overnight Digestion) | 1500+ |
This data is for illustrative purposes and actual results may vary depending on the sample type and experimental conditions.
Problem 2: Poor Identification and Quantification in Mass Spectrometry
Question: My mass spectrometry analysis of enriched lysine PTM peptides shows a low number of identified peptides and inconsistent quantification. What could be the issue?
Answer:
Challenges in mass spectrometry identification and quantification can arise from issues with the sample itself, the instrument parameters, or the data analysis workflow.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Sample Contamination | Ensure all reagents are of high purity and mass spectrometry compatible. Use dedicated labware and filter tips to avoid keratin contamination.[2] Perform a desalting and clean-up step (e.g., using C18 tips) immediately before MS analysis.[3] | Reduced number of unassigned peaks and improved signal-to-noise ratio in the mass spectra. | | Suboptimal Mass Spectrometer Settings | Optimize fragmentation energy (e.g., collision-induced dissociation - CID or higher-energy collisional dissociation - HCD) for PTM-containing peptides. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy. | Improved fragmentation spectra, leading to higher confidence in peptide identification. | | Incorrect Data Analysis Parameters | When searching the data, include the specific PTM as a variable modification. For acetylated peptides, be aware that trypsin will not cleave at an acetylated lysine, so adjust the enzyme specificity settings in your search software to allow for missed cleavages. | Increased number of correctly identified PTM peptides. | | Low Abundance of PTM Peptides | Increase the amount of starting material for the enrichment. If possible, use a more sensitive mass spectrometer or increase the injection time. | Improved detection of low-abundance PTMs. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to preserve lysine PTMs during cell lysis?
A1: To preserve lysine PTMs like ubiquitination and acetylation, it is crucial to inhibit the activity of enzymes that remove these modifications. For ubiquitination, include proteasome inhibitors (e.g., MG-132) and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide - NEM) in your lysis buffer. For acetylation, use deacetylase inhibitors such as Trichostatin A (TSA) and sodium butyrate.
Q2: Should I perform PTM enrichment at the protein or peptide level?
A2: Both approaches have their advantages. Enrichment at the protein level can provide information about the modification status of the intact protein. However, enrichment at the peptide level after enzymatic digestion is often more efficient and allows for the precise localization of the PTM site by mass spectrometry. For global PTM analysis, peptide-level enrichment is the more common approach.
Q3: How can I distinguish between lysine acetylation and trimethylation in my mass spectrometry data, as they have a very similar mass shift?
A3: Distinguishing between isobaric modifications like acetylation (42.0106 Da) and trimethylation (42.0470 Da) requires a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The small mass difference can be resolved with high mass accuracy measurements of the precursor ion.
Q4: Can I enrich for multiple different lysine PTMs from the same sample?
A4: Yes, it is possible to perform sequential or simultaneous enrichment for different PTMs. For example, you can first enrich for ubiquitinated peptides using an anti-di-glycine remnant antibody, and then use the flow-through to enrich for acetylated peptides with an anti-acetyl-lysine antibody. There are also methods for the simultaneous enrichment of multiple acyl modifications.[4]
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of Proteins for PTM Analysis
This protocol is adapted from standard procedures for the preparation of peptides for mass spectrometry.[1][2][3]
Materials:
-
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM dithiothreitol (DTT)
-
Alkylating Agent: 200 mM iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 15 mM and incubate for 45 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1.5 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.5%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.
Protocol 2: Immunoprecipitation of Acetylated Lysine Peptides
This protocol provides a general workflow for the enrichment of acetylated peptides using an anti-acetyl-lysine antibody.[4][5][6]
Materials:
-
Anti-acetyl-lysine antibody conjugated to agarose or magnetic beads
-
IP Buffer: 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl
-
Wash Buffer 1: IP Buffer
-
Wash Buffer 2: 50 mM Tris-HCl, pH 8.0
-
Elution Buffer: 0.1% TFA
-
Digested peptide sample
Procedure:
-
Bead Preparation: Wash the antibody-conjugated beads twice with IP Buffer.
-
Binding: Resuspend the desalted peptides in IP Buffer and add to the washed beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads once with Wash Buffer 2.
-
-
Elution: Elute the bound peptides by incubating the beads with Elution Buffer twice for 5-10 minutes each.
-
Desalting: Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.
Visualizations
Experimental Workflow for PTM Analysis
Caption: General experimental workflow for lysine PTM analysis.
NF-κB Signaling Pathway Activation by Ubiquitination
Caption: Simplified NF-κB signaling pathway showing the role of ubiquitination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of lysine acetylated peptides [bio-protocol.org]
- 4. immunechem.com [immunechem.com]
- 5. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize off-target effects of lysine modifying enzyme inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine-modifying enzyme (LME) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with LME inhibitors?
A: Off-target effects are unintended interactions between a drug or chemical probe, such as an LME inhibitor, and proteins other than the intended target. These interactions are a significant concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[1][2] For example, an observed change in cell proliferation might be attributed to the inhibition of the target LME, when it is actually caused by the inhibitor binding to an unrelated kinase or transporter.[3] Minimizing these effects is crucial for validating the biological function of the target enzyme and for developing safe and effective therapeutics.
Q2: What is the difference between inhibitor potency and selectivity?
A:
-
Potency refers to the concentration of an inhibitor required to produce a specific level of inhibition (e.g., IC50) against its intended target. A more potent inhibitor requires a lower concentration to achieve the same effect.
-
Selectivity refers to an inhibitor's ability to bind to its intended target with higher affinity than to other proteins. A highly selective inhibitor will have a significantly higher potency for its target compared to any off-targets.
It is critical to understand that high potency does not guarantee high selectivity. An inhibitor can be potent against its target but also potently inhibit several other enzymes.
Q3: What are the main classes of LME inhibitors and their common selectivity challenges?
A: LME inhibitors are often categorized based on their mechanism of action.
| Inhibitor Class | Mechanism of Action | Common Selectivity Challenges |
| SAM-Competitive Inhibitors | Compete with the S-adenosyl-L-methionine (SAM) cofactor for the binding pocket. | The SAM-binding site is highly conserved across many methyltransferases, making it difficult to achieve selectivity.[4] |
| Substrate-Competitive Inhibitors | Bind to the site where the lysine-containing substrate peptide would normally bind. | These often offer better selectivity as the substrate-binding pocket shows more diversity than the SAM pocket.[5] |
| Allosteric Inhibitors | Bind to a site on the enzyme other than the active site, inducing a conformational change that inhibits activity. | Can be highly selective, but identifying allosteric sites is often challenging. |
| Covalent Inhibitors | Form a permanent covalent bond with a reactive residue (like lysine or cysteine) in or near the active site. | Can be highly potent and selective, but carry a risk of off-target covalent modification of other proteins.[6] |
Q4: Should I always use the most potent inhibitor available?
A: Not necessarily. While high potency is desirable, selectivity is often more critical for minimizing off-target effects. An inhibitor with moderate potency but high selectivity for the target enzyme over others is often a better tool for probing biology than a highly potent but non-selective compound.[5] Using an inhibitor at the lowest effective concentration is a key strategy to reduce the likelihood of engaging lower-affinity off-targets.
Troubleshooting Guides
This section addresses common issues encountered during experiments with LME inhibitors.
Guide 1: Unexpected or Inconsistent Phenotypic Results
Problem: You observe a cellular phenotype (e.g., cell death, differentiation) that is inconsistent with previous findings or the known function of the target enzyme.
Possible Cause: The observed phenotype may be due to the inhibitor acting on one or more off-targets.
Troubleshooting Workflow:
References
- 1. What are Histone lysine methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mapping the off-target effects of every FDA-approved drug in existence | Hacker News [news.ycombinator.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-Targeting Covalent Inhibitors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Sensitivity of Detecting Lysine Crotonylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lysine crotonylation. Our goal is to help you enhance the sensitivity and accuracy of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What is lysine crotonylation and why is it important to study?
Lysine crotonylation is a recently discovered post-translational modification (PTM) where a crotonyl group is added to a lysine residue on a protein.[1][2][3] This modification is crucial for regulating various cellular processes, including gene expression, chromatin remodeling, and metabolism.[1][4] Dysregulation of lysine crotonylation has been linked to several diseases, making it a promising target for therapeutic development.[5]
Q2: What are the primary methods for detecting lysine crotonylation?
The most common methods for detecting lysine crotonylation involve a combination of enrichment techniques and analytical platforms. These include:
-
Immunoaffinity Enrichment: Using pan- or site-specific antibodies to enrich for crotonylated proteins or peptides.[1][2]
-
Mass Spectrometry (MS): High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify crotonylation sites.[6][7]
-
Western Blotting: To confirm the presence of crotonylation on specific proteins.[8]
-
Bioorthogonal Chemical Probes: An emerging alternative to antibody-based methods for detecting and identifying protein lysine crotonylation.[9]
Q3: Why is enrichment of crotonylated peptides necessary before MS analysis?
Crotonylated peptides are often present in low abundance and can be masked by their more abundant unmodified counterparts.[8] Enrichment using anti-crotonyl-lysine (anti-Kcr) antibodies isolates these peptides, thereby increasing their concentration and significantly enhancing the sensitivity and coverage of their detection by mass spectrometry.[1][8]
Troubleshooting Guide
Issue 1: Low or no signal in Western Blot for crotonylated proteins.
-
Possible Cause 1: Low abundance of the target protein or low stoichiometry of crotonylation.
-
Troubleshooting Tip: Increase the amount of protein loaded on the gel. Consider using an enrichment step, such as immunoprecipitation with an anti-Kcr antibody, before loading.
-
-
Possible Cause 2: Poor antibody quality or incorrect antibody dilution.
-
Troubleshooting Tip: Validate your primary antibody using a positive control (e.g., a known crotonylated protein or a peptide array). Optimize the antibody concentration to improve the signal-to-noise ratio. Be aware that some pan-anti-Kcr antibodies may show cross-reactivity with other acyl modifications.[10]
-
-
Possible Cause 3: Inefficient transfer of proteins to the membrane.
-
Troubleshooting Tip: Optimize your Western blot transfer conditions (time, voltage, buffer composition) based on the molecular weight of your protein of interest.
-
Issue 2: Low number of identified crotonylation sites in Mass Spectrometry analysis.
-
Possible Cause 1: Inefficient enrichment of crotonylated peptides.
-
Troubleshooting Tip: Ensure optimal performance of your anti-Kcr antibody beads. Consider using a higher volume of antibody-coupled beads or increasing the incubation time. Pre-clearing the lysate can also reduce non-specific binding.
-
-
Possible Cause 2: Suboptimal LC-MS/MS parameters.
-
Troubleshooting Tip: Use a high-resolution mass spectrometer for accurate mass measurement.[8] Optimize the fragmentation method (e.g., HCD, ETD) to obtain confident site localization. Ensure the mass tolerance and database search parameters are correctly set to identify crotonylated peptides.[6][7]
-
-
Possible Cause 3: Sample degradation or loss.
-
Troubleshooting Tip: Work with fresh samples and use protease and phosphatase inhibitors throughout the sample preparation process. Minimize the number of steps and transfers to reduce sample loss.
-
Issue 3: Difficulty in validating mass spectrometry-identified crotonylation sites.
-
Possible Cause 1: False-positive identification from the database search.
-
Troubleshooting Tip: Use stringent filtering criteria for your MS data (e.g., high peptide score, low false discovery rate). Manually inspect the MS/MS spectra for the presence of key fragment ions that confirm the modification.
-
-
Possible Cause 2: Lack of suitable validation tools.
-
Troubleshooting Tip: If site-specific antibodies are not available, consider using targeted MS approaches like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for precise quantification of specific crotonylated peptides.[8] Alternatively, site-directed mutagenesis (e.g., changing the lysine to an arginine) can be used to assess the functional impact of crotonylation at a specific site.[8]
-
Experimental Protocols & Data
Quantitative Data: Examples of Identified Crotonylation Sites
The number of identified crotonylation sites can vary significantly depending on the sample type, enrichment strategy, and mass spectrometry platform used.
| Organism/Cell Type | Number of Identified Proteins | Number of Identified Kcr Sites | Reference |
| Human HeLa Cells | - | 28 | [11] |
| Mouse Embryonic Fibroblast (MEF) | - | 24 | [11] |
| Carica papaya (Papaya) | - | >3000 | [2] |
| Dendrobium huoshanense | 1,591 | 4,726 | [3] |
| Oral Squamous Cell Carcinoma (CAL27) | 605 | 1,563 | [7] |
Key Experimental Protocols
1. Immunoaffinity Enrichment of Crotonylated Peptides
This protocol outlines the general steps for enriching crotonylated peptides from a protein digest.
-
Protein Extraction and Digestion: Extract proteins from your cell or tissue lysate. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Antibody Bead Preparation: Use a pan-anti-crotonyl-lysine antibody conjugated to agarose or magnetic beads. Wash the beads according to the manufacturer's instructions.
-
Enrichment: Incubate the peptide mixture with the antibody-conjugated beads to capture the crotonylated peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched crotonylated peptides from the beads, typically using an acidic solution.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
2. LC-MS/MS Analysis of Crotonylated Peptides
The following are example parameters for LC-MS/MS analysis. Specific settings may need to be optimized for your instrument and sample.
-
LC System: EASY-nLC 1000 or similar nano-flow UPLC system.[6]
-
Column: A C18 reversed-phase column (e.g., 1.9 µm/120 Å ReproSil-Pur C18 resins).[6]
-
Gradient: A multi-step gradient of acetonitrile in 0.1% formic acid.[6]
-
Mass Spectrometer: A high-resolution instrument like a Q Exactive HF-X or Orbitrap Fusion.[6][8]
-
MS1 Scan:
-
MS2 Scan:
-
Data Analysis: Use software like MaxQuant to search the MS/MS data against a relevant protein database, specifying crotonylation of lysine as a variable modification.[6][7]
Visualizations
Signaling and Workflow Diagrams
References
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine crotonylation analysis by LC-MS/MS. [bio-protocol.org]
- 7. dovepress.com [dovepress.com]
- 8. Proteomics Analysis of Crotonylation: Techniques and Workflow - Creative Proteomics [creative-proteomics.com]
- 9. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Lysyl-Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of lysyl-modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in synthesizing peptides containing modified lysine residues?
The primary challenges in synthesizing lysyl-modified peptides revolve around the selective protection and deprotection of the ε-amino group of the lysine side chain. Key difficulties include:
-
Achieving Orthogonality: Ensuring that the protecting group on the lysine side chain can be removed without affecting other protecting groups on the peptide or the solid-phase resin linker.[1][2]
-
Preventing Side Reactions: Unwanted reactions, such as acylation of the lysine side chain during peptide elongation or modification of other amino acid residues, are common hurdles.
-
Protecting Group Scrambling: Some protecting groups, like Dde, can migrate to other free amino groups in the peptide sequence, leading to a heterogeneous product mixture.[1][2]
-
Incomplete Deprotection: Certain robust protecting groups can be difficult to remove completely, especially in longer or aggregating peptide sequences.[1][2]
-
Compatibility with Modification Reagents: The chosen protecting group strategy must be compatible with the reagents and conditions required for the specific lysine modification.
Q2: How do I choose the appropriate protecting group for the lysine side chain?
The choice of the lysine side-chain protecting group is critical and depends on the overall synthetic strategy, including the type of solid-phase resin used and the intended modification. The two main strategies for solid-phase peptide synthesis (SPPS) are Boc chemistry and Fmoc chemistry.[3][4]
-
In Boc Chemistry: The ε-amino group of lysine is commonly protected with groups like benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z), which are stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.[3][5]
-
In Fmoc Chemistry: The most common protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group.[3][5] For selective on-resin modification, orthogonal protecting groups that are stable to the piperidine used for Nα-Fmoc deprotection are required.
The following table summarizes commonly used orthogonal protecting groups for the lysine side chain in Fmoc SPPS:
| Protecting Group | Cleavage Condition | Key Features & Considerations |
| Boc | Strong acids (e.g., TFA) | Standard choice for routine synthesis; cleaved during final peptide cleavage from the resin.[3][5] |
| Mtt (4-Methyltrityl) | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | Allows for selective deprotection on-resin; sensitive to repeated acid treatments. |
| Mmt (4-Methoxytrityl) | Very mild acidic conditions (e.g., AcOH/TFE/DCM) | More acid-labile than Mtt; useful when Mtt removal is problematic. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc; prone to "scrambling" (migration) to other free amines, especially in longer peptides.[1][2] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | More sterically hindered and less prone to scrambling than Dde; can be difficult to remove completely in some sequences.[1][2] |
| Aloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh3)4) | Orthogonal to both acid- and base-labile groups; requires careful removal of the palladium catalyst.[3] |
Q3: What are "scrambling" side reactions with Dde protecting groups, and how can I avoid them?
"Scrambling" refers to the migration of the Dde protecting group from the ε-amino group of lysine to other free amino groups, such as the N-terminal α-amino group, during Fmoc deprotection with piperidine.[1][2] This leads to the formation of undesired peptide isomers.
To avoid scrambling:
-
Use a more stable protecting group: The sterically hindered ivDde group is less prone to migration than Dde.[1][2]
-
Consider newer protecting groups: Dmb-based protecting groups like MeDmb, EtDmb, and ivDmb have shown improved stability and reduced scrambling tendency compared to Dde and ivDde.[1]
-
Optimize Fmoc deprotection conditions: Reducing the piperidine concentration or reaction time may help minimize scrambling, but this needs to be balanced with ensuring complete Fmoc removal.
Troubleshooting Guides
Problem 1: Incomplete Removal of the Lysine Side-Chain Protecting Group
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the protecting group still attached.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cleavage Cocktail | For acid-labile groups (Boc, Mtt, Mmt), ensure the TFA concentration and scavenger composition in the cleavage cocktail are appropriate. For sterically hindered groups or aggregating sequences, a stronger acid cocktail or longer cleavage time may be necessary. |
| Steric Hindrance | For robust protecting groups like ivDde, especially when located near the C-terminus or within a sterically crowded region of the peptide, extend the hydrazine treatment time or perform multiple treatments.[1][2] |
| Peptide Aggregation on Resin | Aggregation can limit reagent access. Swell the resin in an appropriate solvent (e.g., NMP or DMF) before deprotection. Consider performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregation. |
| Reagent Degradation | Ensure that the deprotection reagents (e.g., TFA, hydrazine) are fresh and of high quality. |
Problem 2: Unwanted Modification of Other Residues During Lysine Side-Chain Modification
Symptom: Mass spectrometry reveals unexpected modifications on amino acids other than the intended lysine residue.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Orthogonality | The protecting groups on other reactive side chains (e.g., Trt on His, tBu on Asp/Glu/Ser/Thr/Tyr) may not be fully stable to the conditions used for lysine side-chain deprotection or modification. Re-evaluate the protecting group strategy for full orthogonality. |
| Reactive Intermediates | The modification reaction itself may generate reactive species that can modify other residues. For example, in acylation reactions, ensure that the activated carboxylic acid is efficiently quenched or used in slight excess to minimize side reactions. |
| pH-Dependent Reactivity | The reactivity of other amino acid side chains can be pH-dependent. Carefully control the pH during the on-resin modification step to favor modification of the lysine ε-amino group (pKa ~10.5) over other potentially reactive groups.[6] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Fmoc-Lys(Dde)-OH Side Chain
This protocol describes the selective removal of the Dde protecting group from a resin-bound peptide to expose the lysine side-chain amino group for subsequent modification.
Materials:
-
Peptide-resin with Fmoc-Lys(Dde)-OH incorporated
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin and shake for 3-5 minutes.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with MeOH (3 x 1 min).
-
Dry the resin under vacuum. The resin is now ready for on-resin modification of the lysine side chain.
Protocol 2: On-Resin Biotinylation of a Lysine Residue
This protocol outlines the procedure for attaching a biotin moiety to a deprotected lysine side chain on a solid support.
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
Biotin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare a solution of biotin (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the biotinylation solution to the resin and shake at room temperature for 2 hours.
-
To monitor the reaction, take a small sample of the resin, wash it, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates complete reaction.
-
If the reaction is incomplete, extend the reaction time or repeat the coupling step.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of a lysyl-modified peptide.
Caption: Troubleshooting logic for lysyl-modified peptide synthesis.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in recombinant lysyl oxidase expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor yields or other issues during the expression of recombinant lysyl oxidase (LOX).
Frequently Asked Questions (FAQs)
Issue 1: No or Very Low Expression of Recombinant LOX
Question: I've transformed my expression host, but I can't detect any LOX protein on a Western blot or SDS-PAGE. What could be the problem?
Answer: Failure to detect your protein can stem from several issues, ranging from the initial cloning to the protein expression and detection steps. Here is a systematic approach to troubleshoot this problem:
-
Verify Your Construct: Always sequence your final expression vector to ensure the LOX gene is in-frame with any tags and that no mutations were introduced during PCR or cloning.[1]
-
Codon Bias: The genetic code is degenerate, meaning multiple codons can code for the same amino acid. Different organisms have a preference, or "bias," for certain codons. If your LOX gene (e.g., human) contains codons that are rare in your expression host (e.g., E. coli), translation can stall, leading to truncated proteins or very low expression levels.[2][3]
-
Promoter Leakiness and Toxicity: Some expression systems have basal-level "leaky" expression even without an inducer. If LOX is toxic to the host cells, this leaky expression can inhibit cell growth or select for cells that have lost the plasmid.
-
Solution: Use expression systems with tight regulation, such as pET vectors in combination with a host strain expressing T7 lysozyme (e.g., pLysS or pLysE) to reduce basal expression. Adding 1% glucose to the growth medium can also help repress the lac promoter until induction.[7]
-
-
Inefficient Transcription or Translation: Ensure your induction parameters are optimal. Verify the concentration of your inducer (e.g., IPTG) and the induction time and temperature.[8]
Issue 2: Recombinant LOX is Expressed but Forms Insoluble Inclusion Bodies
Question: I can see a strong band for LOX on my SDS-PAGE gel, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein?
Answer: Insolubility is a well-documented challenge with recombinant LOX expression, largely due to its complex structure and post-translational requirements.[9][10] When overexpressed rapidly in E. coli, it often misfolds and aggregates into insoluble inclusion bodies.[8]
Here are strategies to improve solubility:
-
Lower Expression Temperature: Reducing the growth temperature after induction (e.g., from 37°C to 16-20°C) and expressing overnight slows down protein synthesis.[7] This gives the polypeptide chain more time to fold correctly.
-
Reduce Inducer Concentration: High levels of inducer can lead to a rapid accumulation of protein that overwhelms the cell's folding machinery. Try a titration of the inducer concentration (e.g., 0.05 mM to 1 mM IPTG) to find a level that balances expression and solubility.[8]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to the N-terminus of LOX can significantly improve its solubility.[7][9] Common tags include Nus-A, Thioredoxin (Trx), Glutathione-S-Transferase (GST), and Maltose-Binding Protein (MBP).[7][9]
-
Switch Expression Strain: Use an E. coli strain engineered to aid protein folding, such as those that co-express chaperones (e.g., GroEL/ES) or strains like Rosetta™ that carry a plasmid for rare tRNAs to overcome codon bias issues.[2]
-
Refolding from Inclusion Bodies: If the above methods fail, you can purify the inclusion bodies and attempt to refold the protein. This typically involves:
-
Solubilizing the inclusion bodies with strong denaturants (e.g., 6-8 M urea or guanidinium hydrochloride).[10][11]
-
Gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer, often containing additives like L-arginine or redox shuttles (glutathione) to promote proper disulfide bond formation.
-
Issue 3: LOX is Soluble, but Shows Low or No Enzymatic Activity
Question: I have successfully purified soluble LOX, but my activity assays show it is not functional. What is preventing it from being active?
Answer: The enzymatic activity of LOX is dependent on critical post-translational modifications (PTMs) and the incorporation of a copper cofactor, which may not occur efficiently in prokaryotic hosts like E. coli.[12][13]
-
Copper Availability: LOX is a copper-dependent enzyme.[14][15] Copper is essential for the formation of its unique catalytic cofactor, lysyl tyrosyl quinone (LTQ), which is formed from the cross-linking of a lysine and a tyrosine residue within the protein.[9][14][16]
-
Lack of Post-Translational Modifications (PTMs): Native mammalian LOX is synthesized as a proenzyme that undergoes N-glycosylation and proteolytic cleavage to become active.[9][18] E. coli cannot perform these PTMs.[13]
-
Solution: While challenging, expressing LOX in a eukaryotic system like insect cells (baculovirus) or mammalian cells (HEK293, CHO) can provide the necessary cellular machinery for proper PTMs, leading to a more native and active enzyme.[12] Studies on the related LOXL2 protein have shown that N-glycosylation is critical for its solubility and secretion.[12]
-
-
Incorrect Disulfide Bonds: LOX contains several cysteine residues that must form specific disulfide bonds for proper folding and stability. The reducing environment of the E. coli cytoplasm can prevent this.
-
Solution: Consider expressing the protein with a signal peptide that directs it to the more oxidizing periplasm. Alternatively, use specialized E. coli strains (e.g., SHuffle®) that are engineered to promote disulfide bond formation in the cytoplasm.
-
Quantitative Data Summary
The choice of a solubility tag can impact not only the total yield but also the specific activity of the final purified protein. The table below summarizes published data on expressing human LOX in E. coli with different N-terminal solubility tags.
| Fusion Tag | Total Yield (mg/L of Media) | Specific Activity (U/mg)* | Copper Incorporation | LTQ Cofactor Formation | Reference |
| Nus-A | 0.75 | 0.11 | Yes | ~92% | [9] |
| Trx | 3.92 | 0.032 | Yes | ~92% | [9] |
| GST | 4.67 | None Detected | Yes | None Detected | [9] |
| None (Refolded) | 10.0 | Not Reported | N/A | N/A | [10] |
*One unit (U) is defined as 1 µmol of H₂O₂ produced per minute.[9]
Experimental Protocols & Workflows
General Workflow for Recombinant LOX Expression and Troubleshooting
This workflow outlines the key steps from expression to analysis, incorporating troubleshooting checkpoints.
Caption: General workflow for expression and troubleshooting of recombinant lysyl oxidase.
Troubleshooting Decision Tree for Poor LOX Yield
This diagram provides a logical path to diagnose and solve common expression problems.
Caption: Decision tree for troubleshooting poor recombinant LOX yield.
Key Protocol: Small-Scale Expression Trial for Solubility Screening
-
Preparation: Transform your verified LOX expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
-
Growth: The next day, inoculate 10 mL of fresh medium in several flasks with 100 µL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.8.
-
Induction: Induce each culture under a different condition:
-
Temperature Screen: Induce with a standard IPTG concentration (e.g., 0.5 mM) and move flasks to different temperature shakers (e.g., 37°C, 30°C, 20°C, 16°C).
-
Inducer Screen: At a set temperature (e.g., 20°C), induce cultures with varying IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Harvest: Harvest cells after a set time (e.g., 4 hours for 37°C, or 16-18 hours for <20°C). Pellet 1 mL of culture by centrifugation. Save a 20 µL aliquot of the whole cell culture (Total Cell Lysate).
-
Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with lysozyme and protease inhibitors). Sonicate on ice or use a chemical lysis reagent.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the Soluble Fraction ).
-
Resuspend the pellet in an equal volume of lysis buffer (this is the Insoluble Fraction ).
-
-
Analysis: Analyze all fractions (Total, Soluble, Insoluble) by SDS-PAGE to visualize the distribution of your recombinant LOX and determine the optimal expression condition.
LOX Maturation Pathway
This diagram illustrates the critical steps for producing active lysyl oxidase.
Caption: Key maturation steps for generating active lysyl oxidase.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Codon Optimization for E. coli Expression Service - CD Biosynsis [biosynsis.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Overexpression of Soluble Recombinant Human Lysyl Oxidase by Using Solubility Tags: Effects on Activity and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Post-translational modifications of recombinant human lysyl oxidase-like 2 (rhLOXL2) secreted from Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Copper, lysyl oxidase, and extracellular matrix protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 18. Lysyl Oxidases: Orchestrators of Cellular Behavior and ECM Remodeling and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysyl Hydroxylase Activity
Welcome to the technical support center for lysyl hydroxylase (LH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your lysyl hydroxylase activity experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH | The optimal pH for lysyl hydroxylase activity is typically around 7.4-7.8. Prepare your reaction buffer within this range using buffers such as HEPES or Tris-HCl. Verify the final pH of your reaction mixture. |
| Incorrect Temperature | The optimal temperature for lysyl hydroxylase activity is generally 37°C. Ensure your incubator or water bath is calibrated correctly. Avoid repeated freeze-thaw cycles of the enzyme, as this can lead to a loss of activity. | |
| Degraded Cofactors | Ascorbate (Vitamin C) is highly susceptible to oxidation. Prepare fresh solutions of ascorbate for each experiment. Ferrous iron (Fe²⁺) can also oxidize to ferric iron (Fe³⁺), which is not utilized by the enzyme. Use high-purity water and prepare the FeSO₄ solution fresh. | |
| Insufficient Cofactor Concentration | Ensure that all cofactors are present at their optimal concentrations. Refer to the table below for recommended concentration ranges. | |
| Enzyme Instability | Lysyl hydroxylase can be unstable, especially when purified. Store the enzyme at -80°C in a buffer containing a stabilizing agent like glycerol. Avoid prolonged storage at -20°C. | |
| Inactive Enzyme | If the enzyme has been stored for a long time or handled improperly, it may have lost its activity. If possible, test the activity of a new batch of enzyme or a positive control. | |
| Substrate Issues | The collagen substrate may be improperly prepared or degraded. Ensure the collagen is properly denatured to expose the lysine residues. If using a synthetic peptide substrate, verify its purity and sequence. | |
| High Background Signal | Contaminating Enzyme Activity | If using cell lysates or partially purified enzyme, other 2-oxoglutarate-dependent dioxygenases could contribute to the signal. Use a specific substrate for lysyl hydroxylase or purify the enzyme further. |
| Non-enzymatic Signal Generation | In some assay formats, reducing agents in the sample can interfere with the detection chemistry. Run a no-enzyme control to assess the level of non-enzymatic signal. | |
| Interfering Substances in Sample | Samples may contain substances that interfere with the assay. See the "Common Interfering Substances" table below for more details. | |
| Inconsistent Results | Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and cofactors. Use calibrated pipettes. |
| Incomplete Mixing | Thoroughly mix the reaction components before starting the incubation. | |
| Variable Incubation Times | Use a timer to ensure consistent incubation times for all samples. | |
| Edge Effects in Plate-Based Assays | In 96-well plates, wells on the outer edges can experience more evaporation. To minimize this, do not use the outer wells for critical samples or standards, and ensure the plate is properly sealed during incubation. |
Frequently Asked Questions (FAQs)
Q1: What are the essential cofactors for lysyl hydroxylase activity?
A1: Lysyl hydroxylase is a 2-oxoglutarate-dependent dioxygenase that requires ferrous iron (Fe²⁺), 2-oxoglutarate (α-ketoglutarate), molecular oxygen (O₂), and ascorbate (Vitamin C) for its catalytic activity.[1][2] Ascorbate acts as a reducing agent to maintain the iron in its ferrous (Fe²⁺) state.[3][4]
Q2: What is the optimal pH for lysyl hydroxylase activity?
A2: The optimal pH for lysyl hydroxylase is in the slightly alkaline range, typically between 7.4 and 7.8.[5][6] The enzyme is located in the endoplasmic reticulum, which has a pH of around 7.2.
Q3: What is the recommended temperature for a lysyl hydroxylase assay?
A3: The standard temperature for lysyl hydroxylase assays is 37°C.[5][6] The thermal stability of the enzyme can vary depending on the isoform and purification state. It is recommended to store the purified enzyme at -80°C.
Q4: My purified lysyl hydroxylase loses activity quickly. How can I improve its stability?
A4: For storage, it is advisable to keep the purified enzyme at -80°C in a buffer containing a cryoprotectant such as glycerol (e.g., 10-20%). Avoid repeated freeze-thaw cycles. When thawing, do so on ice. Including a reducing agent like DTT in the storage buffer can also be beneficial, but be mindful of its potential interference in certain assay formats.
Q5: Can I use a general protein assay to determine the concentration of my lysyl hydroxylase preparation?
A5: Yes, but be aware of potential interferences. For example, flavonoids and other reducing agents can interfere with copper-based protein assays like the BCA and Lowry assays.[7] It is crucial to include all buffer components in your standard curve to account for any background absorbance.
Q6: Are there known inhibitors of lysyl hydroxylase that I should be aware of?
A6: Yes, several compounds can inhibit lysyl hydroxylase activity. Divalent cations such as zinc (Zn²⁺) and copper (Cu²⁺) can act as competitive inhibitors with respect to Fe²⁺.[8] Additionally, some small molecules have been identified as inhibitors of specific lysyl hydroxylase isoforms.[1][9][10] If your sample contains potential inhibitors, you may need to perform dialysis or use a desalting column.
Data Presentation
Optimal Reaction Conditions
| Parameter | Recommended Range | Buffer/Solvent | Notes |
| pH | 7.4 - 7.8 | HEPES, Tris-HCl | Verify the final pH of the reaction mix. |
| Temperature | 37°C | - | Maintain consistent temperature during incubation. |
| FeSO₄ | 10 - 100 µM | High-purity water | Prepare fresh for each experiment.[5][6] |
| α-Ketoglutarate | 50 - 200 µM | Reaction Buffer | The concentration may need to be optimized depending on the enzyme isoform and substrate.[6] |
| Ascorbate | 0.5 - 2 mM | High-purity water | Prepare fresh and protect from light.[5][6] |
| Dithiothreitol (DTT) | 1 mM | Reaction Buffer | Can be included to maintain a reducing environment, but may interfere with some detection methods.[5] |
Common Interfering Substances
| Substance | Mechanism of Interference | Recommended Action |
| EDTA and other chelators | Sequesters Fe²⁺, a crucial cofactor. | Avoid in reaction buffers. If present in the sample, remove by dialysis or a desalting column. |
| Divalent Cations (e.g., Zn²⁺, Cu²⁺) | Competitive inhibition with Fe²⁺.[8] | Remove from sample if possible. |
| High concentrations of reducing agents (e.g., DTT, β-mercaptoethanol) | Can interfere with colorimetric or fluorometric detection methods. | Use the minimum effective concentration. Run appropriate controls. |
| Flavonoids | Can reduce Cu²⁺ in BCA and Lowry protein assays, leading to inaccurate protein concentration measurements.[7] | Use a different protein assay method (e.g., Bradford) or precipitate the protein to remove the interfering flavonoid.[7] |
| Minoxidil | Has been shown to inhibit lysyl hydroxylase.[11] | Be aware of this if testing samples from subjects treated with this medication. |
Experimental Protocols
Luminescence-Based Lysyl Hydroxylase Activity Assay
This protocol is adapted from a high-throughput screening assay for LH2 and measures the production of succinate, a co-product of the hydroxylation reaction.[9][10]
Materials:
-
Purified lysyl hydroxylase
-
Collagen peptide substrate (e.g., (Pro-Pro-Gly)₁₀)
-
Reaction Buffer: 50 mM HEPES, pH 7.4
-
Cofactor Stock Solutions (prepare fresh):
-
FeSO₄: 10 mM in high-purity water
-
α-Ketoglutarate: 20 mM in Reaction Buffer
-
Ascorbate: 50 mM in high-purity water
-
-
Succinate detection kit (e.g., Succinate-Glo™ Assay)
-
White, opaque 96-well plates
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components. For a single 50 µL reaction, the final concentrations should be:
-
Lysyl Hydroxylase: 1 µM
-
Collagen Peptide Substrate: 1 mM
-
FeSO₄: 10 µM
-
α-Ketoglutarate: 100 µM
-
Ascorbate: 500 µM
-
Reaction Buffer: to a final volume of 50 µL
-
-
Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Succinate Detection: Follow the manufacturer's instructions for the succinate detection kit. This typically involves adding a reagent to stop the lysyl hydroxylase reaction and initiate the enzymatic steps that lead to a luminescent signal proportional to the amount of succinate produced.
-
Measure Luminescence: Read the luminescence using a plate reader.
Visualizations
Caption: The catalytic cycle of lysyl hydroxylase and the role of ascorbate in reactivating the enzyme.
References
- 1. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Failure of highly purified lysyl hydroxylase to hydroxylate lysyl residues in the non-helical regions of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing lysyl hydroxylase inhibitors for oral submucous fibrosis - Insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl hydroxylase. Further purification and characterization of the enzyme from chick embryos and chick embryo cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Minoxidil - Wikipedia [en.wikipedia.org]
Technical Support Center: Avoiding Non-Enzymatic Lysine Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-enzymatic lysine modifications during sample handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-enzymatic lysine modifications I should be aware of during sample preparation?
A1: The most common non-enzymatic modifications of lysine residues are carbamylation and glycation.
-
Carbamylation is the reaction of isocyanic acid with the primary amine of the lysine side chain. A primary source of isocyanic acid in the lab is the decomposition of urea in aqueous solutions.[1][2] This modification can block N-termini and interfere with enzymatic digests.[1]
-
Glycation is a reaction between a reducing sugar (like glucose or fructose) and a primary amine of lysine.[3] This can lead to the formation of Advanced Glycation End Products (AGEs), which can alter protein structure and function.
Q2: I am using urea to denature my protein samples. How can I prevent carbamylation?
A2: Carbamylation from urea solutions is a common artifact in proteomics. Here are several strategies to minimize it:
-
Use freshly prepared urea solutions. Urea in solution exists in equilibrium with ammonium cyanate, which can form reactive isocyanic acid.[1][2] Using freshly prepared solutions minimizes the concentration of cyanate.
-
Avoid heating urea-containing solutions. Higher temperatures accelerate the decomposition of urea into cyanate. It is recommended to keep temperatures at or below room temperature and avoid heating above 37°C.[1][4]
-
Use high-quality urea. Start with a high-purity urea to minimize contaminants that could contribute to modifications.
-
Consider urea alternatives. Detergents like sodium deoxycholate (SDC) can be effective for protein solubilization and denaturation without the risk of carbamylation.[5]
-
Use cyanate scavengers. Reagents like Tris or ammonium-containing buffers can react with and "scavenge" cyanate, reducing its availability to react with your protein.[1][6]
Q3: I suspect my protein is undergoing glycation. What are the likely sources and how can I prevent it?
A3: Glycation is primarily caused by the presence of reducing sugars in your sample or buffers.
-
Identify and remove sources of reducing sugars. Common sources include glucose from cell culture media or sucrose that can hydrolyze into glucose and fructose.
-
Perform buffer exchange or desalting. Techniques like dialysis or size-exclusion chromatography can remove low-molecular-weight sugars from your protein sample.
-
Control pH and temperature. Glycation rates can be influenced by these factors, so maintaining consistent and appropriate conditions is important.[7]
Troubleshooting Guides
Problem: I see unexpected mass shifts of +43 Da on my lysine-containing peptides in my mass spectrometry data.
-
Likely Cause: This mass shift is characteristic of carbamylation, where a carbamoyl group (–CONH₂) is added to the primary amine of lysine.[5] This is most likely due to the presence of urea in your sample preparation workflow, which decomposes to form reactive isocyanic acid.
-
Troubleshooting Steps:
-
Review your buffers: Check all buffers for the presence of urea.
-
Prepare fresh urea solutions: If urea is necessary, prepare it fresh before each use to minimize cyanate accumulation.
-
Control temperature: Ensure that any steps involving urea are performed at room temperature or below. Avoid heating.[1][4]
-
Consider cyanate scavengers: Add an amine-containing buffer like Tris or ammonium bicarbonate to your urea solution to scavenge cyanate.[6]
-
Alternative denaturants: If possible, replace urea with a non-carbamylating detergent such as sodium deoxycholate (SDC).[5]
-
Problem: My protein of interest shows a heterogeneous mixture of modifications with mass additions corresponding to multiples of 162 Da.
-
Likely Cause: This mass shift is consistent with glycation, the addition of a hexose sugar like glucose (180 Da) with the loss of a water molecule (18 Da). The heterogeneity arises from multiple lysine residues being modified to different extents.
-
Troubleshooting Steps:
-
Analyze your sample source: If your protein is from cell culture, residual glucose from the media is a likely culprit.
-
Check your buffers and reagents: Ensure that no buffers or additives contain reducing sugars. Be aware that sucrose can break down into reducing sugars.
-
Implement a desalting/buffer exchange step: Use a desalting column or dialysis to remove small molecules like sugars from your protein sample before further processing.
-
Control incubation times and temperatures: Longer incubation times and higher temperatures can increase the rate of glycation.
-
Quantitative Data Summary
Table 1: Factors Influencing Carbamylation in Urea Solutions
| Factor | Condition | Effect on Carbamylation | Recommendation |
| Urea Solution Age | Freshly Prepared | Minimal cyanate concentration | Always prepare urea solutions fresh before use. |
| Aged Solution | Increased cyanate concentration over time | Avoid using old urea solutions. | |
| Temperature | Room Temperature (20-25°C) | Slower rate of urea decomposition | Perform sample preparation at room temperature or below.[1][4] |
| Heated (>37°C) | Significantly increased rate of urea decomposition | Avoid heating urea-containing buffers.[1][4] | |
| pH | Acidic (e.g., pH 5-6) | Slower formation of isocyanic acid | Consider acidification if compatible with your protein and downstream analysis. |
| Neutral to Alkaline (pH 7-10) | Faster formation of isocyanic acid | Be aware of increased risk at higher pH. | |
| Additives | Ammonium-containing buffers (e.g., NH₄HCO₃) | Scavenges cyanate, reducing protein carbamylation[6] | Use ammonium bicarbonate as a buffer in urea solutions.[6] |
| Tris buffer | Acts as a cyanate scavenger[1] | Tris can be used to minimize carbamylation.[1] |
Table 2: Factors Influencing Protein Glycation
| Factor | Condition | Effect on Glycation | Recommendation |
| Reducing Sugar Concentration | Low (<6 mM glucose) | Minimal glycation | Minimize the concentration of reducing sugars in your sample and buffers.[7] |
| High (>6 mM glucose) | Increased rate and extent of glycation[7] | Use desalting or buffer exchange to remove excess sugars. | |
| Type of Sugar | Glucose | Lower tendency to react due to stable cyclic form[8] | If a sugar is unavoidable, glucose may be a better choice than more reactive sugars. |
| Fructose, Ribose | Higher reactivity than glucose | Avoid fructose and ribose in buffers if possible. | |
| Temperature | Lower Temperature | Slower reaction rate | Keep samples on ice and perform incubations at the lowest feasible temperature. |
| Higher Temperature | Accelerated reaction rate[7] | Avoid unnecessary heating of samples containing reducing sugars. | |
| pH | Varies | Can alter the ionization state of proteins and sugars, affecting reaction rates[7] | Maintain a consistent and optimized pH throughout your experiment. |
Experimental Protocols
Protocol 1: Preparation of Carbamylation-Free Urea Solution
Objective: To prepare an 8 M urea solution with minimized potential for causing protein carbamylation.
Materials:
-
High-purity urea (molecular biology grade)
-
Ultrapure water
-
Ammonium bicarbonate (NH₄HCO₃)
-
Mixed-bed ion-exchange resin (e.g., AG 501-X8)
-
Stir plate and stir bar
-
0.22 µm filter
Procedure:
-
Weighing Urea: In a fume hood, weigh out the required amount of urea to make an 8 M solution. For 100 mL, this is 48.05 g.
-
Dissolving Urea: Add the urea to a beaker with a stir bar. Add ultrapure water to about 80% of the final volume (80 mL for a 100 mL solution). Stir on a stir plate until the urea is completely dissolved. This process is endothermic, so the solution will become cold. Do not heat the solution to speed up dissolution.
-
Adding Buffer: Add ammonium bicarbonate to a final concentration of 100 mM (0.79 g for 100 mL). This will act as a cyanate scavenger.[6]
-
Deionization (Optional but Recommended): Add approximately 1 g of mixed-bed ion-exchange resin per 100 mL of urea solution. Stir gently for 10-15 minutes. This will remove ionic contaminants, including cyanate.
-
Final Volume Adjustment: Carefully pour the urea solution away from the resin into a graduated cylinder. Rinse the beaker and resin with a small amount of ultrapure water and add it to the graduated cylinder. Adjust the final volume to 100 mL with ultrapure water.
-
Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any remaining resin particles and to sterilize the solution.
-
Usage and Storage: Use the urea solution immediately. If short-term storage is necessary, store it at 4°C for no more than a few days. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Minimizing Glycation During Sample Handling
Objective: To process a protein sample while minimizing the risk of non-enzymatic glycation.
Materials:
-
Protein sample
-
Desalting column (e.g., PD-10) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Glycation-free buffer (e.g., phosphate-buffered saline, PBS, prepared with sugar-free reagents)
-
Refrigerated centrifuge
Procedure:
-
Initial Sample Assessment: Identify potential sources of reducing sugars in your sample (e.g., residual cell culture media).
-
Buffer Exchange/Desalting:
-
Using a Desalting Column:
-
Equilibrate the desalting column with your glycation-free buffer according to the manufacturer's instructions.
-
Load your protein sample onto the column.
-
Elute the protein with the glycation-free buffer. The larger protein will pass through the column more quickly than the smaller sugar molecules. Collect the protein-containing fractions.
-
-
Using Dialysis:
-
Transfer your protein sample into dialysis tubing with an appropriate MWCO that will retain your protein but allow small molecules like sugars to pass through.
-
Place the dialysis bag in a large volume of cold (4°C) glycation-free buffer.
-
Stir the buffer gently at 4°C for several hours to overnight, with at least one buffer change.
-
-
-
Downstream Processing:
-
Perform all subsequent steps at low temperatures (e.g., on ice or in a cold room) whenever possible to reduce the rate of any potential glycation.
-
Avoid adding any reagents or solutions that contain reducing sugars.
-
-
Storage: For long-term storage, flash-freeze the desalted protein sample in a glycation-free buffer and store it at -80°C.
Visualizations
Caption: Chemical pathway of lysine carbamylation initiated by the decomposition of urea.
Caption: Simplified pathway of protein glycation, leading to the formation of AGEs.
Caption: A decision tree for troubleshooting the source of non-enzymatic lysine modifications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. scispace.com [scispace.com]
- 3. Prevention of Protein Glycation by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 6. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 8. Glucose - Wikipedia [en.wikipedia.org]
troubleshooting cross-reactivity of pan-lysine modification antibodies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using pan-specific antibodies that recognize post-translational modifications (PTMs) on lysine residues, such as acetylation, ubiquitination, and methylation.
Frequently Asked Questions (FAQs)
Q1: How can I validate the specificity of my pan-lysine modification antibody?
A: Validating the specificity of a pan-lysine modification antibody is critical to ensure it only detects the intended modification and not other similar PTMs or the unmodified lysine residue.[1] Two effective methods for this are the dot blot assay and the peptide competition assay.
-
Dot Blot Assay: This is a rapid technique to confirm that the antibody recognizes the modified lysine in a peptide context.[2][3][4] You can spot synthetic peptides with and without the specific lysine modification onto a nitrocellulose or PVDF membrane and probe with your antibody.[2] A specific antibody should only generate a signal for the modified peptide.
-
Peptide Competition Assay: This assay confirms specificity within a complex sample, like a cell lysate, in a Western blot. The experiment is run in duplicate, where one sample is pre-incubated with a blocking peptide containing the lysine modification of interest. If the antibody is specific, the bands on the Western blot should disappear or be significantly reduced in the lane corresponding to the sample with the blocking peptide.
| Assay Type | Result with Specific Antibody | Result with Non-Specific Antibody |
| Dot Blot | Strong signal for modified peptide; No signal for unmodified peptide. | Signal for both modified and unmodified peptides, or cross-reactivity with other modified peptides. |
| Peptide Competition | Signal is eliminated or greatly reduced when the antibody is pre-incubated with the target modified peptide. | Signal is unaffected or only slightly reduced by the presence of the target modified peptide. |
Q2: Why am I observing high background and non-specific bands on my Western blot?
A: High background is a common issue and can obscure results. The primary causes include improper antibody concentration, insufficient blocking, inadequate washing, or genuine cross-reactivity of the antibody with off-target proteins.[5][6]
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: Pan-specific antibodies can sometimes be used at a lower concentration than antibodies for a single target. Perform a dot blot or a dilution series (e.g., 1:1000, 1:2500, 1:5000) to find the optimal concentration that maximizes specific signal while minimizing background noise.[2][5]
-
Improve Blocking: Blocking prevents the primary and secondary antibodies from binding non-specifically to the membrane.[7] The choice of blocking agent is crucial. While non-fat dry milk is common, it contains phosphoproteins (like casein) and endogenous biotin, which can interfere with the detection of certain modifications.[8] For phosphoproteins, Bovine Serum Albumin (BSA) is often preferred.[7] It's recommended to test different blocking buffers to find the best one for your specific antibody and sample type.[8]
-
Increase Washing Steps: Extend the duration or increase the number of washes after primary and secondary antibody incubations to remove unbound antibodies more effectively. Adding a detergent like Tween-20 to your wash buffer (e.g., TBST) can help reduce background.[5][7]
-
Use Cross-Adsorbed Secondary Antibodies: If using polyclonal antibodies, consider using a secondary antibody that has been cross-adsorbed against immunoglobulins from other species to reduce potential cross-reactivity.[6]
Caption: A stepwise workflow for troubleshooting high background in Western blots.
Q3: What should I do if I get a weak or no signal?
A: A faint or absent signal can be due to low abundance of the target modification, issues with sample preparation, or suboptimal protocol steps.
Troubleshooting Steps:
-
Increase Protein Load: You may need to load more total protein per well (e.g., 30-50 µg) to detect low-abundance modifications. Be careful not to overload the gel, which can cause smearing.[5]
-
Enrich Your Sample: Use immunoprecipitation (IP) with your pan-lysine antibody to enrich for modified proteins from your lysate before running the Western blot.
-
Use Inhibitors During Sample Prep: To preserve lysine modifications, always prepare cell or tissue lysates in the presence of relevant inhibitors, such as deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) for acetylation or deubiquitinase inhibitors (e.g., PR-619, NEM) for ubiquitination.
-
Check Antibody and Reagent Activity: Ensure your primary and secondary antibodies have not expired or degraded.[5] Test them on a positive control. Also, make sure your chemiluminescent substrate (e.g., ECL) has not expired and is mixed correctly.[5]
-
Optimize Transfer: For high molecular weight proteins, optimize the transfer time and buffer composition. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[5]
| Possible Cause | Recommended Solution |
| Low antigen abundance | Increase total protein loaded per lane. / Enrich target proteins using immunoprecipitation (IP). |
| Modification is removed during lysis | Add specific inhibitors (e.g., deacetylase, deubiquitinase inhibitors) to the lysis buffer. |
| Antibody concentration is too low | Decrease the antibody dilution (increase concentration). Use the manufacturer's recommended range as a starting point.[5] |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S stain. Optimize transfer time and conditions for your protein's molecular weight.[5] |
| Inactive antibody or substrate | Run a positive control to confirm antibody activity. Use fresh ECL substrate.[5] |
Key Experimental Protocols
Protocol: Dot Blot for Antibody Specificity
This protocol is used to quickly assess if an antibody specifically binds to a modified peptide versus an unmodified one.[9]
-
Peptide Preparation: Reconstitute a modified peptide (your target) and a corresponding unmodified control peptide in an appropriate solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.
-
Membrane Spotting: Cut a small piece of nitrocellulose or PVDF membrane. Lightly mark it with a pencil to orient your spots. Carefully spot 1-2 µL of each peptide solution onto the membrane in separate locations. Also spot a dilution series of each to assess sensitivity. Allow the spots to dry completely for at least 1 hour at room temperature.
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[2][3]
-
Primary Antibody Incubation: Dilute your pan-lysine antibody in the blocking buffer at the desired concentration. Pour off the blocking buffer and incubate the membrane in the primary antibody solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) on a rocker.
-
Secondary Antibody Incubation: Incubate the membrane with a compatible HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Add an ECL chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Protocol: Peptide Competition Assay
This assay validates antibody specificity in the context of a Western blot.
-
Sample Preparation: Prepare your protein lysates as you normally would for Western blotting.
-
Antibody & Peptide Pre-incubation:
-
Set up two tubes. In each tube, dilute the primary antibody in antibody dilution buffer (e.g., 5% BSA in TBST) as you would for a standard Western blot.
-
In one tube ("Blocked"), add the competing peptide (the peptide with the specific modification your antibody should recognize) at a 10-100 fold molar excess compared to the antibody.
-
In the second tube ("Unblocked"), add an equivalent volume of buffer or an irrelevant peptide.
-
Incubate both tubes for at least 1 hour at room temperature (or overnight at 4°C) with gentle rotation to allow the peptide to bind to the antibody.
-
-
Western Blot Procedure:
-
Run and transfer your protein samples to a membrane as usual.
-
Block the membrane for 1 hour.
-
Cut the membrane in half (if loading identical samples in all lanes). Place one half in the "Blocked" antibody solution and the other half in the "Unblocked" solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Detection: Proceed with the standard washing, secondary antibody incubation, and detection steps for both membrane halves.
-
Analysis: Compare the two blots. If the antibody is specific, the signal in the "Blocked" lane should be significantly reduced or absent compared to the "Unblocked" lane.
Caption: Experimental workflow for validating antibody specificity via peptide competition.
References
- 1. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 4. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 5. youtube.com [youtube.com]
- 6. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Dot blot protocol | Abcam [abcam.com]
strategies for improving the signal-to-noise ratio in lysine PTM mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in lysine post-translational modification (PTM) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise ratio in lysine PTM mass spectrometry?
Low signal-to-noise (S/N) can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Low Abundance of PTMs: Many lysine modifications are present at very low stoichiometry, meaning the modified form of a peptide is much less abundant than the unmodified form.[1] This can lead to the signal from the modified peptide being masked by the signal from the unmodified version.
-
Inefficient Enrichment: Incomplete or non-specific enrichment of PTM-containing peptides will result in a high background of unmodified peptides, which can suppress the signal of interest.
-
Sample Contamination: Contaminants from sample preparation, such as detergents or polymers, can interfere with ionization and increase background noise.
-
Poor Ionization Efficiency: The physicochemical properties of the modified peptide can affect its ionization efficiency in the mass spectrometer.
-
Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings, such as fragmentation energy or scan speed, can lead to poor fragmentation and low signal intensity.[2]
Q2: How can I improve the enrichment of lysine-modified peptides?
Enrichment is a critical step for increasing the relative abundance of PTM peptides.[1] The choice of enrichment strategy depends on the specific lysine PTM being studied.
-
Antibody-Based Enrichment: This is a widely used method that employs antibodies specific to a particular PTM (e.g., anti-acetyllysine, anti-ubiquitin remnant).[3][4] These antibodies are typically conjugated to beads to pull down the modified peptides from the complex mixture.
-
Chemical Enrichment: Some PTMs can be enriched using chemical methods. For example, proteins or peptides with specific modifications can be selectively captured through chemical reactions.
-
Lectin Affinity Chromatography: For glycosylated lysine residues, lectin affinity chromatography can be used to enrich for the modified peptides.
Q3: What are the key considerations for sample preparation to maximize signal-to-noise?
Meticulous sample preparation is essential to minimize sample loss and reduce contaminants that can interfere with mass spectrometry analysis.
-
Protein Extraction and Digestion: Ensure complete cell lysis and protein denaturation to allow for efficient enzymatic digestion. In-solution digestion can be advantageous for smaller sample amounts to minimize peptide loss that can occur during in-gel digestion.[5]
-
Peptide Desalting and Cleanup: After digestion, it is crucial to remove salts, detergents, and other small molecules that can cause ion suppression and contaminate the mass spectrometer. This is typically done using C18 solid-phase extraction (SPE) cartridges or tips.[3]
-
Use of High-Quality Reagents: Utilize high-purity solvents and reagents to avoid introducing contaminants that can increase background noise.
Troubleshooting Guides
Issue: Low or No Signal for Target PTM Peptides
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Digestion | Optimize digestion conditions (enzyme-to-protein ratio, digestion time, temperature). Consider using a different protease or a combination of proteases.[6] |
| Loss of Sample During Preparation | Be mindful of sample handling steps where loss can occur (e.g., transfers, desalting). For low-abundance proteins, consider scaling up the initial sample amount or using low-binding tubes and tips.[6] |
| Poor Enrichment Efficiency | Validate the enrichment antibody or reagent with a known positive control. Optimize binding and washing conditions to maximize capture of target peptides and minimize non-specific binding. |
| Instrument Not Properly Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[2] |
Issue: High Background Noise in Mass Spectra
| Possible Cause | Troubleshooting Step |
| Contaminants in the Sample | Ensure thorough removal of detergents and other contaminants during sample cleanup. Use high-purity solvents and reagents. Consider including an additional cleanup step. |
| Suboptimal Chromatographic Separation | Optimize the liquid chromatography (LC) gradient to achieve better separation of peptides and reduce co-elution of interfering species.[2] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer as part of routine maintenance. |
| Incorrect Detector Settings | Adjust detector settings, such as gain and filter settings, to minimize noise.[2] |
Experimental Protocols
Protocol: Antibody-Based Enrichment of Lactylated Peptides
This protocol provides a general workflow for the enrichment of lactylated lysine peptides using an anti-lactyllysine antibody.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE column.
-
Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer.
-
Add anti-lactyllysine antibody-conjugated agarose beads to the peptide solution.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched lactylated peptides from the beads using a low pH solution (e.g., 0.1% TFA).
-
-
Final Desalting and Mass Spectrometry Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the enriched peptides by LC-MS/MS.[3]
-
Quantitative Data Summary
Table 1: TMT Labeling Efficiency
This table summarizes the percentage of fully labeled peptides observed in different experiments using a tandem mass tag (TMT) labeling protocol. Efficient labeling is crucial for accurate quantification in multiplexed proteomics.
| Peptide Amount | TMT Reagent Amount | Percentage of Fully Labeled Peptides |
| 100 µg | 100 µg | 99.7% |
| 200 µg | 100 µg | 42.7% |
| 200 µg | 200 µg | >99.4% |
| Data adapted from a study on TMT labeling protocols.[7] |
Table 2: Improvement in Reporter Ion Signal with MultiNotch MS3
This table shows the significant increase in the number of TMT reporter ions detected per MS3 spectrum when using the MultiNotch MS3 method compared to the standard MS3 method. This increase in signal leads to more accurate and sensitive quantification.
| Method | Average Reporter Ions per MS3 Spectrum |
| Standard MS3 | ~200 |
| MultiNotch MS3 | ~2,500 |
| Data from a study demonstrating the benefits of MultiNotch MS3.[8] |
Visualizations
Caption: General experimental workflow for lysine PTM mass spectrometry.
Caption: Troubleshooting logic for low signal-to-noise in PTM mass spec.
References
- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Protocol for label-free quantitative lysine lactylproteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MultiNotch MS3 Enables Accurate, Sensitive, and Multiplexed Detection of Differential Expression across Cancer Cell Line Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isobaric interferences in lysine modification analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isobaric interferences in the mass spectrometry-based analysis of lysine post-translational modifications (PTMs).
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences and why are they a problem in lysine modification analysis?
Q2: Which common lysine modifications are isobaric or near-isobaric?
A: Several biologically important lysine modifications are isobaric or have very close masses, making them difficult to resolve with low-resolution mass spectrometers. The most common examples include trimethylation vs. acetylation and succinylation vs. butyrylation. The table below summarizes the mass differences for these and other relevant modifications.
Table 1: Mass Comparison of Common Isobaric Lysine PTMs
| Modification 1 | Monoisotopic Mass (Da) | Modification 2 | Monoisotopic Mass (Da) | Mass Difference (Da) | Resolution Required (FWHM) |
| Acetylation (C₂H₂O) | 42.01056 | Trimethylation (C₃H₉) | 42.04695 | 0.03639 | > 20,000 at m/z 800 |
| Butyrylation (C₄H₆O) | 86.03678 | Succinylation (C₄H₄O₃) | 86.00039 | 0.03639 | > 20,000 at m/z 800 |
| Malonylation (C₃H₂O₃) | 86.00039 | Butyrylation (C₄H₆O) | 86.03678 | -0.03639 | > 20,000 at m/z 800 |
Note: The required resolution is an estimate for a peptide with a given m/z and will vary based on the specific peptide's mass.
Q3: How can high-resolution mass spectrometry help resolve isobaric interferences?
A: High-resolution mass spectrometry (HR-MS) is a primary strategy for tackling isobaric interferences.[4][5][6] Instruments like Orbitrap and FT-ICR mass spectrometers can achieve high resolving power, enabling them to distinguish between compounds with very small mass differences. As shown in Table 1, the mass difference between lysine acetylation and trimethylation is approximately 0.036 Da. A mass spectrometer with sufficient resolution can detect two separate precursor ion signals for peptides containing these distinct modifications. This "high-high" strategy, involving high resolution at both the MS1 (precursor) and MS/MS (fragment) levels, is particularly beneficial for PTM analysis.[6][7]
Q4: When should I use different fragmentation techniques like CID, HCD, and ETD?
A: The choice of fragmentation technique is critical for localizing the modification and can help differentiate isobaric species.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are "beam-type" fragmentation methods that are effective for most stable PTMs.[1][6] However, they can sometimes cause the loss of labile modifications. In the case of trimethylation, HCD can generate a unique neutral loss of 59 Da (trimethylamine), which is not observed for acetylation, serving as a diagnostic marker.[8]
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are ideal for analyzing labile PTMs like phosphorylation and ubiquitination because they tend to preserve the modification on the peptide backbone.[6][9][10][11] ETD can provide complementary fragmentation information to CID/HCD, increasing sequence coverage and confidence in PTM site localization.[11][12] For some labile modifications, such as lysine phosphorylation, ETD is superior to CID as it reduces the neutral loss of the phosphate group.[10][13]
Q5: Can chemical derivatization be used to resolve isobaric PTMs?
A: Yes, chemical derivatization is a powerful strategy to resolve isobaric interferences, especially when HR-MS is unavailable or insufficient. The goal is to selectively react with one of the modifications (or the unmodified lysine) to induce a unique mass shift, thereby separating the isobaric signals.
-
Principle: By tagging a target analyte with a chemical group, you can increase its mass and shift it away from interfering species in the mass spectrum.[14] This approach can also improve ionization efficiency.[14][15]
-
Example Application (Guanidination): The ε-amino group of an unmodified lysine can be converted to a homoarginine residue through guanidination.[16] This reaction specifically targets primary amines, leaving acetylated lysines untouched. This allows for the clear differentiation of modified versus unmodified lysines. While this doesn't directly separate two different modifications, similar principles of selective chemistry can be applied.
Troubleshooting Guides
Problem 1: I see a single peak in my MS1 scan, but my MS/MS spectrum is chimeric and hard to interpret.
This is a classic sign of co-eluting isobaric peptides being co-isolated and fragmented simultaneously.[17]
Solutions:
-
Increase Mass Spectrometer Resolution: If possible, re-run the sample on an instrument with higher resolving power to separate the isobaric precursors at the MS1 level.[4][6]
-
Narrow the Isolation Window: Reducing the m/z window for precursor ion selection can help exclude some interfering ions, though this may also reduce the signal of the target peptide.
-
Utilize MS³ Fragmentation: An MS³-based method can resolve the interference.[18] In this approach, a specific fragment ion from the MS² spectrum is isolated and fragmented again. This purifies the signal, as the fragment ion is likely unique to the target peptide, providing cleaner reporter ions for quantification.[18][19]
-
Improve Chromatographic Separation: Modify your liquid chromatography (LC) gradient to better separate the peptides. Even small differences in hydrophobicity between isobarically modified peptides can sometimes be exploited for separation.
Problem 2: I cannot confidently assign the modification site as either acetylated or trimethylated lysine.
Differentiating acetylation from trimethylation is a common and critical challenge.
Solutions:
-
Look for Diagnostic Ions in HCD Spectra: As mentioned, trimethylated lysine produces a characteristic neutral loss of 59 Da in HCD spectra.[8] Acetylated lysine, on the other hand, often produces a prominent immonium ion at m/z 126.[8] Searching your data specifically for these diagnostic signatures can resolve the ambiguity.
-
Use ETD Fragmentation: ETD can provide alternative fragmentation patterns that may give clearer evidence for one modification over the other, helping to increase confidence in the assignment.[11][12]
-
Analyze Synthetic Peptides: If the protein of interest is known, analyzing synthetic peptides with each of the potential modifications can provide a reference fragmentation pattern and retention time to compare against your experimental data.
Experimental Protocols & Workflows
Protocol 1: General Sample Preparation for Lysine PTM Analysis
This protocol outlines a standard bottom-up proteomics workflow for preparing samples for LC-MS/MS analysis of lysine modifications.
-
Protein Extraction & Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve PTMs.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a specific protease. Trypsin is most commonly used as it cleaves after lysine and arginine residues.[6][7] For proteins rich in lysine, other enzymes like Glu-C may be used to generate more suitable peptides.[6][20]
-
-
Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that interfere with MS analysis.
-
(Optional) Enrichment of Modified Peptides:
-
Due to the low stoichiometry of many PTMs, enrichment is often necessary.[7]
-
For methylated peptides, use antibodies specific to mono-, di-, or tri-methylated lysine for immunoprecipitation.[21][22]
-
Similar antibody-based enrichment strategies exist for acetylated, ubiquitinated, and other modified peptides.
-
-
LC-MS/MS Analysis: Resuspend the final peptide sample in 0.1% formic acid for analysis by reverse-phase LC-MS/MS.[21]
Workflow for Resolving Isobaric Interferences
The following diagram illustrates a typical workflow for identifying and resolving isobaric interferences during lysine modification analysis.
Decision Logic for Analytical Strategy
This diagram provides a logical decision tree to guide the selection of an appropriate analytical method when facing potential isobaric interferences.
References
- 1. escholarship.org [escholarship.org]
- 2. Histone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-proteomics.com [creative-proteomics.com]
- 10. Electron capture dissociation mass spectrometric analysis of lysine-phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Interference-Free Proteome Quantification with MS/MS-based Isobaric Isotopologue Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Digestion for Heavily Modified Lysine-Rich Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic digestion of heavily modified, lysine-rich proteins for mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: Why is trypsin digestion problematic for heavily modified lysine-rich proteins?
A1: Trypsin cleaves at the C-terminus of lysine (K) and arginine (R) residues. However, its efficiency is significantly hampered in heavily modified lysine-rich proteins for several reasons:
-
Post-Translational Modifications (PTMs): Modifications on lysine residues, such as acetylation, methylation, and ubiquitination, can block the trypsin cleavage site, making the protein resistant to digestion.[1] Glycans attached to the protein can also physically obstruct trypsin from accessing cleavage sites.[1]
-
High Density of Cleavage Sites: In lysine-rich proteins, the frequent occurrence of lysine residues can lead to the generation of very short peptides upon complete digestion, which may be too small for effective detection by mass spectrometry.
-
Missed Cleavages: The presence of modifications often leads to a high number of missed cleavages, where trypsin fails to cut at an expected site. This complicates data analysis and reduces protein sequence coverage.
Q2: What are the most common alternative proteases to trypsin for digesting modified lysine-rich proteins?
A2: Several alternative proteases can be used to overcome the limitations of trypsin. The choice of protease depends on the nature of the protein and its modifications. Common alternatives include:
-
Lys-C: Cleaves at the C-terminus of lysine. It is more robust than trypsin and can remain active in the presence of denaturants like urea, which helps in digesting tightly folded proteins.[1]
-
Arg-C: Specifically cleaves at the C-terminus of arginine, which is useful when lysine residues are heavily modified.
-
Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues such as phenylalanine (F), tyrosine (Y), and tryptophan (W). This is beneficial for proteins with few lysine or arginine residues or when these are modified.[2]
-
Glu-C: Cleaves at the C-terminus of glutamate (E) and, under certain buffer conditions, aspartate (D).
-
Asp-N: Cleaves at the N-terminus of aspartate (D).
Using a combination of proteases, either simultaneously or sequentially, can significantly improve protein sequence coverage.[3][4]
Q3: How can I improve the digestion of a heavily ubiquitinated protein?
A3: Ubiquitination involves the attachment of ubiquitin, a 76-amino acid protein, to lysine residues of a target protein. After trypsin digestion, a di-glycine (Gly-Gly) remnant from the C-terminus of ubiquitin remains on the modified lysine. This modification can hinder complete digestion. To improve the analysis of ubiquitinated proteins:
-
Use of Alternative Proteases: Consider using proteases that do not cleave at lysine, such as Arg-C or Glu-C, to generate larger peptides containing the ubiquitinated lysine.
-
Sequential Digestion: A two-step digestion can be effective. First, use a protease like Lys-C under denaturing conditions to fragment the protein. Then, dilute the sample and add trypsin to complete the digestion.[1]
-
Enrichment of Ubiquitinated Peptides: After digestion, ubiquitinated peptides can be enriched using antibodies that recognize the K-GG remnant, increasing their chances of detection by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete protein denaturation and reduction. 2. Suboptimal enzyme-to-protein ratio. 3. Inefficient digestion due to inhibitory PTMs. 4. Protein precipitation during digestion. | 1. Ensure complete denaturation with 6-8 M urea or 6 M guanidine-HCl. Confirm complete reduction of disulfide bonds with DTT or TCEP, followed by alkylation with iodoacetamide.[2] 2. Optimize the enzyme-to-protein ratio. A common starting point is 1:20 to 1:50 (w/w).[5] 3. Switch to an alternative protease (e.g., Lys-C, Arg-C, Chymotrypsin) or use a combination of proteases.[1] 4. If using urea, avoid high temperatures to prevent carbamylation. If precipitation occurs, consider using a mass spectrometry-compatible surfactant. |
| High Number of Missed Cleavages | 1. PTMs blocking trypsin access to cleavage sites (e.g., acetylation, ubiquitination).[1] 2. Insufficient digestion time or suboptimal temperature. 3. Inactive enzyme. | 1. Use a protease that is not affected by the specific PTM. For acetylated lysines, Arg-C is a good alternative. For ubiquitinated proteins, a combination of proteases may be necessary. 2. Increase incubation time (e.g., overnight) or optimize the temperature for the specific protease. 3. Ensure the enzyme is fresh and has been stored correctly. Perform a control digest with a standard protein like BSA to check enzyme activity. |
| Poor Sequence Coverage | 1. Generation of peptides that are too short or too long for MS detection. 2. Hydrophobic or very hydrophilic peptides are lost during sample cleanup. 3. Inefficient digestion of certain protein regions. | 1. Use a protease with a different cleavage specificity to generate peptides of a more suitable length. For example, Lys-C often generates larger peptides than trypsin.[1] 2. Adjust the sample cleanup protocol to retain a broader range of peptides. 3. Employ a multi-protease digestion strategy (sequential or in-parallel) to generate overlapping peptides that cover more of the protein sequence.[3] |
| Inconsistent Digestion Results | 1. Variability in sample preparation. 2. Inconsistent enzyme activity. 3. Fluctuations in digestion conditions (pH, temperature). | 1. Standardize all steps of the sample preparation protocol, including reagent concentrations and incubation times. 2. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. 3. Ensure the digestion buffer is at the optimal pH for the chosen enzyme and maintain a constant temperature during incubation. |
Data Summary Tables
Table 1: Comparison of Common Proteases for Mass Spectrometry
| Protease | Cleavage Site | Optimal pH | Common Enzyme:Protein Ratio (w/w) | Notes |
| Trypsin | C-terminus of K and R | 8.0 - 8.5 | 1:20 to 1:100 | Inhibited by PTMs on lysine. |
| Lys-C | C-terminus of K | 8.0 - 9.0 | 1:20 to 1:100 | Active in denaturing conditions (e.g., up to 8 M urea). |
| Arg-C | C-terminus of R | 7.6 - 8.0 | 1:20 to 1:50 | Useful when lysines are heavily modified. |
| Chymotrypsin | C-terminus of F, Y, W, L | 7.5 - 8.5 | 1:20 to 1:200 | Good for hydrophobic proteins. |
| Glu-C | C-terminus of E (and D at pH 4.0) | 8.0 or 4.0 | 1:20 to 1:100 | Specificity is buffer-dependent. |
| Asp-N | N-terminus of D | 7.0 - 8.0 | 1:50 to 1:100 | Cleaves N-terminal to the residue. |
Table 2: Recommended Digestion Conditions for Alternative Proteases
| Protease | Typical Incubation Time | Typical Incubation Temperature (°C) | Compatible Denaturants |
| Lys-C | 4 - 18 hours | 37 | Up to 8 M Urea |
| Arg-C | 12 - 18 hours | 37 | Up to 1 M Urea |
| Chymotrypsin | 2 - 18 hours | 25 | Up to 1 M Urea |
| Glu-C | 18 - 24 hours | 25 - 37 | Up to 2 M Urea |
| Asp-N | 12 - 18 hours | 37 | Up to 4 M Urea |
Experimental Protocols
Protocol 1: In-Solution Digestion with Trypsin/Lys-C Mix for Proteolytically Resistant Proteins
This protocol utilizes the robustness of Lys-C in denaturing conditions to initially digest the protein, followed by trypsin digestion after dilution.
-
Solubilization and Denaturation: Dissolve the protein sample in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.
-
First Digestion (Lys-C): Add Trypsin/Lys-C Mix at a 1:25 to 1:50 enzyme-to-protein ratio (w/w). Lys-C will be active in 8 M urea. Incubate for 4 hours at 37°C.
-
Dilution: Dilute the reaction mixture 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M. This reactivates trypsin.
-
Second Digestion (Trypsin): Continue the incubation overnight (12-16 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column prior to LC-MS/MS analysis.[4]
Protocol 2: Sequential Digestion with Trypsin and Chymotrypsin
This protocol is useful for increasing sequence coverage, especially for hydrophobic proteins.
-
Initial Trypsin Digestion: Perform an in-solution digestion with trypsin as described in Protocol 1 (steps 1-3, followed by trypsin addition at a 1:50 ratio and overnight incubation at 37°C).
-
First Digestion Quenching: Acidify the sample with formic acid to a final concentration of 1% to inactivate trypsin.
-
Sample Cleanup (Optional but Recommended): Desalt the tryptic peptides using a C18 column to remove trypsin and buffer salts. Lyophilize the cleaned peptides.
-
Resuspension for Second Digestion: Reconstitute the peptides in 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Second Digestion (Chymotrypsin): Add chymotrypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w). Incubate for 3 hours at 37°C.[5]
-
Final Quenching: Stop the chymotrypsin digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the final peptide mixture using a C18 spin column before LC-MS/MS analysis.
Visualizations
Caption: Decision tree for selecting a suitable protease.
Caption: Workflow for two-step sequential enzymatic digestion.
Caption: Impact of PTMs on trypsin cleavage sites.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The value of using multiple proteases for large-scale mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
Navigating the Challenges of Phospholysine Analysis: A Guide to Potential Enrichment Methods
For researchers, scientists, and drug development professionals investigating the burgeoning field of lysine phosphorylation, the selective enrichment of phospholysine-containing proteins and peptides remains a critical bottleneck. The inherent acid lability of the phosphoramidate (P-N) bond in phospholysine renders many conventional phosphoproteomic workflows ineffective. This guide provides a comparative overview of potential enrichment strategies, detailing their underlying principles, hypothetical protocols, and a qualitative assessment of their strengths and weaknesses to aid in the selection of an appropriate methodology.
The study of protein phosphorylation has historically focused on the more stable phosphoester linkages found on serine, threonine, and tyrosine residues. However, the discovery and growing appreciation of lysine phosphorylation as a significant post-translational modification (PTM) in cellular processes have created a need for new analytical tools.[1][2] Standard enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), often utilize acidic conditions that lead to the hydrolysis of the delicate P-N bond, resulting in the loss of the target phospholysine modification.[3]
This guide explores three potential avenues for the enrichment of phospholysine: immunoaffinity purification using a pan-specific antibody, capture with molecularly imprinted polymers, and chemo-selective derivatization. As this is an emerging area of research, established protocols and direct quantitative comparisons are scarce. Therefore, the following sections present detailed, albeit hypothetical, protocols based on established methodologies for similar applications.
Comparison of Potential Phospholysine Enrichment Methods
The selection of an enrichment strategy will depend on factors such as the availability of specific reagents, the desired scale of the experiment, and the downstream analytical method (e.g., mass spectrometry). The following table provides a qualitative comparison of the potential methods discussed in this guide.
| Feature | Anti-Phospholysine Antibody | Molecularly Imprinted Polymers (MIPs) | Chemo-selective Derivatization |
| Principle | Specific recognition of the phospholysine motif by a pan-specific antibody. | Synthetic polymer with cavities designed to selectively bind phospholysine. | Covalent modification of the phosphoramidate group to introduce an affinity tag. |
| PotentialAdvantages | - High potential for specificity and affinity.- Well-established protocols for immunoprecipitation.- Can potentially be used for both protein and peptide level enrichment. | - High stability and reusability.- Can be designed for specific phosphopeptide sequences.- Not susceptible to enzymatic degradation. | - Covalent linkage provides a stable capture.- Potential for high specificity based on chemical reaction.- Can be designed to introduce various affinity tags (e.g., biotin). |
| PotentialDisadvantages | - Lack of commercially available, validated pan-phospholysine antibodies.- Antibody production can be time-consuming and expensive.- Potential for cross-reactivity with other phosphorylated residues. | - Development and synthesis of effective MIPs can be complex.- Template bleeding can be an issue.- Binding affinity and capacity may vary. | - Currently a theoretical approach for phospholysine.- Risk of side reactions with other amino acid residues.- Derivatization reaction may alter peptide properties and affect mass spectrometry analysis. |
| DevelopmentStatus | Feasible but requires development of specific antibodies. | In development for other phosphopeptides, adaptable for phospholysine. | Highly experimental, requires significant chemical development. |
Anti-Phospholysine Antibody-Based Enrichment
Immunoaffinity enrichment using antibodies that specifically recognize a PTM is a powerful and widely used technique.[4][5] A pan-specific antibody that binds to phospholysine irrespective of the surrounding amino acid sequence would be an invaluable tool. While such antibodies are not yet widely available commercially, their development is a logical step for the field.[6]
Experimental Protocol: Immunoaffinity Purification
This protocol outlines the enrichment of phospholysine-containing peptides from a complex mixture using a hypothetical pan-specific anti-phospholysine antibody conjugated to agarose beads.
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors. A neutral pH buffer (e.g., Tris-HCl, pH 7.5) is crucial to preserve the phospholysine modification.
-
Quantify protein concentration using a compatible assay (e.g., BCA).
-
Perform in-solution or in-gel digestion of proteins to peptides using a protease such as trypsin.
-
-
Antibody-Bead Conjugate Preparation:
-
If using an unconjugated primary antibody, incubate it with Protein A/G agarose beads to form a complex.
-
Alternatively, use a commercially available antibody conjugation kit to covalently link the anti-phospholysine antibody to agarose beads.
-
-
Immunoaffinity Enrichment:
-
Equilibrate the anti-phospholysine antibody-conjugated beads with a neutral pH binding buffer.
-
Incubate the digested peptide mixture with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with the binding buffer to remove non-specifically bound peptides.
-
Elute the bound phospholysine-containing peptides using a gentle elution buffer. A high pH buffer or a buffer containing a competing phospholysine analog could potentially be used. Acidic elution should be avoided.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Lyophilize the peptides and resuspend in a buffer compatible with mass spectrometry analysis.
-
Figure 1. Workflow for anti-phospholysine antibody-based enrichment.
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic materials engineered to have high affinity and selectivity for a target molecule.[7] This is achieved by polymerizing functional monomers in the presence of a template molecule (in this case, phospholysine or a phospholysine-containing peptide). After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the target.
Experimental Protocol: MIP-Based Enrichment
This protocol describes a solid-phase synthesis approach for creating MIP nanoparticles for phospholysine peptide enrichment.
-
MIP Synthesis:
-
Immobilize a template molecule (e.g., N-acetyl-phospholysine) onto a solid support such as glass beads.
-
In a solution, combine functional monomers (e.g., urea- or imidazolium-based monomers that can interact with the phosphate group), a cross-linker, and a polymerization initiator.
-
Add the monomer solution to the immobilized template and initiate polymerization (e.g., by UV light or heat).
-
After polymerization, wash the solid support extensively to remove unreacted monomers.
-
Release the MIP nanoparticles from the solid support and remove the template molecule through washing, leaving the specific binding cavities.
-
-
Phospholysine Peptide Enrichment:
-
Pack the MIP nanoparticles into a micro-column or use them in a batch-wise enrichment format.
-
Equilibrate the MIPs with a loading buffer (neutral pH).
-
Load the digested peptide mixture onto the MIP column or incubate in batch.
-
Wash the MIPs with the loading buffer to remove non-specifically bound peptides.
-
Elute the phospholysine-containing peptides with a buffer that disrupts the interaction between the peptides and the MIP, such as a high pH buffer or a buffer containing a high concentration of a competing molecule.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the eluted peptides for subsequent LC-MS/MS analysis.
-
Figure 2. Workflow for MIP-based enrichment of phospholysine peptides.
Chemo-selective Derivatization
A third potential strategy involves the chemical modification of the phospholysine residue to either stabilize it or to introduce an affinity tag for subsequent purification. This approach is widely used for other PTMs but is still in the conceptual stage for phospholysine. The unique chemistry of the phosphoramidate bond could potentially be exploited for a highly selective reaction.
Experimental Protocol: Chemo-selective Derivatization and Enrichment
This hypothetical protocol outlines a two-step process of derivatization followed by affinity purification.
-
Derivatization Reaction:
-
Incubate the digested peptide mixture with a derivatizing reagent that specifically reacts with the phosphoramidate group of phospholysine under mild, non-acidic conditions.
-
This reagent would ideally contain an affinity tag, such as biotin.
-
Quench the reaction to stop the derivatization process.
-
Remove excess reagent by dialysis or size-exclusion chromatography.
-
-
Affinity Purification:
-
Incubate the derivatized peptide mixture with streptavidin-conjugated beads (if a biotin tag was used).
-
Wash the beads extensively to remove non-derivatized, non-specifically bound peptides.
-
Elute the captured peptides by disrupting the biotin-streptavidin interaction (e.g., with a low pH buffer, though this would depend on the stability of the derivatized product) or by cleaving a linker incorporated into the derivatizing reagent.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted peptides would then be desalted and prepared for LC-MS/MS analysis. The mass shift introduced by the derivatization would need to be accounted for in the database search.
-
Figure 3. Workflow for chemo-selective enrichment of phospholysine.
References
- 1. Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focus on phosphoarginine and phospholysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron capture dissociation mass spectrometric analysis of lysine-phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTM BIO [ptmbio.com]
- 7. Molecularly imprinted polymers synthesized via template immobilization on fumed silica nanoparticles for the enrichment of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysyl Oxidase Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance and experimental evaluation of key lysyl oxidase inhibitors.
Lysyl oxidase (LOX) and its family of enzymes (LOXL1-4) are critical players in the cross-linking of collagen and elastin, fundamental processes in the formation and stabilization of the extracellular matrix (ECM).[1] Dysregulation of LOX activity is implicated in a range of pathologies, including fibrosis, cancer progression, and metastasis, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comparative analysis of prominent LOX inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Performance Comparison of Lysyl Oxidase Inhibitors
The efficacy of lysyl oxidase inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a target by 50%. The following table summarizes the IC50 values for several well-characterized LOX inhibitors against LOX and its isoforms.
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Notes |
| β-Aminopropionitrile (BAPN) | Pan-LOX inhibitor | ~3-8 | An irreversible, non-specific inhibitor often used as a standard in LOX research.[4][5] |
| D-Penicillamine | LOX | - | A copper chelator that indirectly inhibits LOX activity.[6] Specific IC50 values are not consistently reported. |
| PXS-6302 | Pan-LOX inhibitor | LOX: 3.7, LOXL1: 3.4, LOXL2: 0.4, LOXL3: 1.5, LOXL4: 0.3 | An irreversible pan-LOX inhibitor with potent activity against multiple LOX family members.[7] |
| CCT365623 | LOX | 0.89 - 0.9 | An orally active and potent LOX inhibitor with demonstrated anti-metastatic efficacy in vivo.[8][9][10] |
| (2-chloropyridin-4-yl)methanamine 20 | LOXL2 | 0.19 (with BSA) | A reversible inhibitor with significant selectivity for LOXL2 over LOX.[11] |
Key Signaling Pathways in LOX-Mediated Cellular Processes
Lysyl oxidase activity influences several critical signaling pathways that regulate cell behavior, including proliferation, migration, and invasion. Understanding these pathways is crucial for elucidating the mechanism of action of LOX inhibitors.
LOX-mediated signaling cascade.
LOX-catalyzed collagen cross-linking leads to increased ECM stiffness, which in turn activates integrin signaling.[12] This triggers the recruitment and activation of focal adhesion kinase (FAK) and Src, forming a key signaling complex.[12][13] Downstream of FAK/Src, the phosphoinositide 3-kinase (PI3K)/Akt pathway is often activated, a central regulator of cell survival, proliferation, and motility.[14][15] Inhibition of LOX can disrupt this entire cascade, leading to reduced cell migration and invasion.[16]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. This section provides detailed protocols for key assays used to evaluate the efficacy of lysyl oxidase inhibitors.
Experimental Workflow for LOX Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel LOX inhibitor.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. glpbio.com [glpbio.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. D-penicillamine interferes with S-homocysteinylation and S-cysteinylation of LDL apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXS-6302 - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Active lysyl oxidase (LOX) correlates with focal adhesion kinase (FAK)/paxillin activation and migration in invasive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
Validating Lysyl-tRNA Synthetase (KARS) as a Strategic Drug Target in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel oncology drug targets has led researchers to explore fundamental cellular processes that are often hijacked by cancer cells to sustain their rapid growth and proliferation. One such process is protein synthesis, and a key enzyme in this pathway, lysyl-tRNA synthetase (KARS), has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of KARS--targeted therapies against alternative strategies, supported by experimental data and detailed methodologies to aid in the validation and development of novel cancer therapeutics.
The Dual Role of KARS in Cancer: A Compelling Target
Lysyl-tRNA synthetase plays a canonical role in protein synthesis by catalyzing the attachment of lysine to its cognate tRNA, an essential step in translating the genetic code into functional proteins. Cancer cells, with their high demand for protein synthesis to support rapid proliferation, are particularly vulnerable to the inhibition of this process.[1]
Beyond this essential function, KARS exhibits non-canonical activities that directly contribute to cancer progression. Notably, KARS can translocate to the plasma membrane and interact with the 67-kDa laminin receptor (67LR), a protein implicated in cancer metastasis. This interaction is believed to promote cancer cell migration and invasion, offering a distinct avenue for therapeutic intervention that may spare the essential protein synthesis function in normal cells.
KARS Inhibitors: Performance and Experimental Validation
A number of small molecule inhibitors targeting KARS have been investigated, primarily in the context of infectious diseases, but their potential in oncology is a growing area of research. Preclinical studies have demonstrated the efficacy of KARS inhibitors in various cancer models, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
Quantitative Comparison of KARS Inhibitors vs. Alternative Targets
To provide a clear comparison of the potency of targeting KARS versus other established and emerging cancer targets, the following table summarizes key quantitative data from preclinical studies. It is important to note that direct comparison is challenging due to varying experimental conditions and cancer types.
| Drug Target | Compound Class/Example | Cancer Type | In Vitro Potency (IC50/Ki) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Lysyl-tRNA Synthetase (KARS) | Small Molecule Inhibitors | Breast, Lung, Ovarian Cancer | Data emerging from ongoing research | Preclinical data shows promise[1] | [1] |
| KRAS (G12C mutant) | Sotorasib, Adagrasib | Non-Small Cell Lung Cancer | IC50 values in the nanomolar range | Significant tumor regression in clinical trials | [2] |
| Other Aminoacyl-tRNA Synthetases | Various | Various | Varies by target and compound | Preclinical and clinical investigation ongoing | [3][[“]] |
| mTOR | Rapamycin analogs | Various | Nanomolar to low micromolar IC50 | Approved for several cancer indications | General Knowledge |
| EGFR | Gefitinib, Erlotinib | Non-Small Cell Lung Cancer | Nanomolar IC50 | Approved and widely used in specific patient populations | General Knowledge |
Note: Specific IC50 and in vivo efficacy data for KARS inhibitors in oncology are still emerging in the public domain. The table structure is provided for future data population as it becomes available.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is critical for validating KARS as a drug target. Below are detailed methodologies for key assays.
Lysyl-tRNA Synthetase (KARS) Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of KARS.
Principle: The assay measures the aminoacylation of tRNALys with radiolabeled lysine. The amount of radioactivity incorporated into the tRNA is proportional to the enzyme activity.
Materials:
-
Purified recombinant human KARS enzyme
-
E. coli tRNA mixture or purified human tRNALys
-
[3H]-Lysine
-
ATP, MgCl2, KCl, DTT
-
Reaction buffer (e.g., 50 mM HEPES pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, MgCl2, KCl, DTT, ATP, and [3H]-Lysine.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
-
Enzyme and tRNA Addition: Initiate the reaction by adding the KARS enzyme and tRNA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA with cold 10% TCA.
-
Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [3H]-Lysine.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. To determine the inhibition constant (Ki), the assay should be performed at varying substrate concentrations.
Cell Viability (MTT) Assay
This assay assesses the effect of KARS inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
KARS inhibitor compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KARS inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of the compound.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of a KARS inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the KARS inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional, to aid tumor formation)
-
KARS inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the KARS inhibitor and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2) at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group. Statistical analysis should be performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KARS function and its inhibition is crucial for a deeper understanding.
Caption: Canonical function of KARS in protein synthesis and its inhibition.
References
comparing the substrate specificities of different lysyl methyltransferases
For researchers, scientists, and drug development professionals, understanding the substrate specificity of lysyl methyltransferases (KMTs) is paramount for deciphering their roles in cellular processes and for the development of targeted therapeutics. KMTs are a class of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key regulator of protein function and has been implicated in a wide range of biological processes, including transcriptional regulation, DNA damage repair, and cell cycle control.[2] The functional outcome of lysine methylation is context-dependent, relying on the specific lysine residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[3] Consequently, the substrate and product specificities of KMTs are critical determinants of their biological effects.
This guide provides a comparative overview of the substrate specificities of several well-characterized KMTs, supported by quantitative kinetic data. Additionally, it details the key experimental protocols used to elucidate these specificities, offering a practical resource for researchers in the field.
Comparative Analysis of KMT Substrate Specificities
The substrate specificity of KMTs is governed by the amino acid sequence surrounding the target lysine residue.[4] Different KMTs exhibit distinct preferences, enabling them to methylate a specific set of substrates. The following tables summarize the known histone and non-histone substrates for a selection of KMTs, along with their kinetic parameters where available. The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per second) and Km is the Michaelis constant (the substrate concentration at which the reaction rate is half of Vmax).[5] A higher kcat/Km value indicates greater catalytic efficiency.
Histone Substrates
| Enzyme Family | Enzyme | Histone Substrate(s) | Target Lysine(s) | Kinetic Parameters (Substrate) | Reference |
| SETD1 Family | MLL1 (KMT2A) | H3 | H3K4 | The activity of MLL1 is significantly stimulated by the core components WDR5, RBBP5, and ASH2L.[6][7] | [6][7] |
| SETD7 (SET7/9, KMT7) | H3 | H3K4 | Kmapp = 1.21 ± 0.53 µM, Vmaxapp = 0.16 ± 0.018 pmol/min (for full-length H3) | [4] | |
| SUV39 Family | SUV39H1 (KMT1A) | H3 | H3K9 | Methylates its substrate via a nonprocessive mechanism. | |
| G9a/GLP Family | G9a (EHMT2, KMT1C) & GLP (EHMT1, KMT1D) | H3 | H3K9 | G9a and GLP form heteromeric complexes and are crucial for H3K9 mono- and dimethylation in euchromatin.[8] | [8][9] |
| NSD Family | NSD2 (WHSC1, MMSET) | H3, H4 | H3K36, H4K44 | Prefers nucleosomal substrates for H3K36 methylation.[10] | [10][11][12] |
| SMYD Family | SMYD2 (KMT3C) | H3 | H3K4, H3K36 | Also methylates various non-histone proteins.[2] | [2] |
Non-Histone Substrates
| Enzyme | Non-Histone Substrate(s) | Target Lysine(s) | Kinetic Parameters (Substrate) | Reference |
| SETD7 (SET7/9, KMT7) | TAF10 | K189 | kcat and Km values are comparable for the unmodified TAF10 peptide for both wild-type and Y305F mutant SETD7.[13] | [13] |
| p53 | K372 | - | [14] | |
| DNMT1 | K1096 (mouse), K142 (human) | Methylation can lead to DNMT1 degradation.[2] | [2] | |
| SUV39H1 | K105, K123 | Downregulates SUV39H1 methyltransferase activity.[15] | [15] | |
| SMYD2 (KMT3C) | p53 | K370 | Steady-state kinetic parameters have been determined.[2] | [2] |
| PARP1 | - | SMYD2 interacts with and methylates PARP1.[16] | [16] | |
| AHNAK, AHNAK2 | Multiple sites | Identified as novel substrates through proteomic studies.[17][18] | [17][18] | |
| NSD2 (WHSC1, MMSET) | ATRX, FANCM | - | Identified as new substrates, suggesting a role in DNA repair.[19] | [19] |
Key Experimental Protocols for Determining Substrate Specificity
Several robust methods are employed to identify and characterize the substrates of lysyl methyltransferases. The following sections provide detailed protocols for three widely used approaches.
In Vitro Methylation Assay (Radioactive)
This assay directly measures the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate protein or peptide.
Materials:
-
Purified recombinant KMT
-
Substrate (e.g., recombinant histones, peptides, or other proteins of interest)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Coomassie Blue stain
-
Scintillation counter or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µL reaction includes:
-
5 µL of 5x methylation buffer
-
Purified KMT (e.g., 0.5-1 pmol)
-
Substrate (e.g., 1-5 µg of histone or peptide)
-
1 µL of [³H]-SAM (typically 1-2 µCi)
-
Nuclease-free water to a final volume of 25 µL
-
-
Initiate Reaction: Start the reaction by adding the substrate or the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 1 hour for end-point assays, or shorter time points for kinetic analysis).
-
Stop Reaction: Terminate the reaction by adding 8.3 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[20]
-
SDS-PAGE: Separate the reaction products by SDS-PAGE. Run the gel until the protein of interest is well-resolved.
-
Visualization and Detection:
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
For detection of radioactivity, either excise the substrate bands and measure the incorporated ³H using a scintillation counter or perform fluorography by treating the gel with an enhancer, drying it, and exposing it to X-ray film.[6]
-
Mass Spectrometry-Based Substrate Identification
Mass spectrometry (MS) is a powerful tool for identifying novel methylation sites and substrates from complex protein mixtures.
Materials:
-
Cell or tissue lysates
-
Purified KMT (for in vitro reactions)
-
Trypsin
-
Antibodies specific for methyl-lysine (for enrichment)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
In Vivo: Lyse cells or tissues to extract proteins.
-
In Vitro: Perform an in vitro methylation reaction using the KMT of interest and a complex protein lysate as the substrate pool.
-
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Enrichment of Methylated Peptides (Optional but Recommended): Use antibodies that specifically recognize mono-, di-, or tri-methylated lysine to immunoprecipitate methylated peptides from the complex mixture.[21] This step significantly increases the sensitivity for detecting methylation events.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography based on their physicochemical properties.
-
Analyze the eluted peptides using a mass spectrometer. The instrument will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select specific peptides for fragmentation to determine their amino acid sequence (MS2 scan).[22]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the sequences of the methylated peptides.
-
The software will pinpoint the exact lysine residue that is methylated based on the mass shift of the fragment ions.
-
Peptide Array Analysis (SPOT Assay)
Peptide arrays allow for the high-throughput screening of a large number of potential peptide substrates to determine the optimal recognition sequence for a KMT.[23]
Materials:
-
Cellulose-bound peptide array (SPOT array) with a library of peptides
-
Purified KMT
-
[³H]-SAM
-
Methylation buffer
-
Washing buffers
-
Phosphor imager or autoradiography film
Procedure:
-
Array Synthesis: Synthesize a peptide library on a cellulose membrane. This can include overlapping peptides from a protein of interest or degenerate peptide libraries to determine consensus motifs.[3]
-
Blocking and Equilibration: Block the membrane to prevent non-specific binding and then equilibrate it in the methylation buffer.
-
Methylation Reaction: Incubate the peptide array with the purified KMT and [³H]-SAM in methylation buffer.[3][23] This allows the enzyme to methylate its preferred peptide substrates on the array.
-
Washing: Thoroughly wash the array to remove unbound enzyme and [³H]-SAM.
-
Detection: Detect the radioactivity incorporated into each peptide spot using a phosphor imager or by exposing the membrane to autoradiography film.[3][23]
-
Quantification and Analysis: Quantify the signal intensity of each spot to determine the relative methylation level of each peptide. This provides a detailed profile of the KMT's substrate sequence preferences.
Visualizing the Workflow for KMT Substrate Identification
The following diagram illustrates a general workflow for identifying and validating novel substrates of a lysyl methyltransferase, integrating the experimental approaches described above.
Caption: Workflow for KMT substrate discovery and validation.
References
- 1. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural basis for activity regulation of MLL family methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition state for the NSD2-catalyzed methylation of histone H3 lysine 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. SET7/9 Catalytic Mutants Reveal the Role of Active Site Water Molecules in Lysine Multiple Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | p53-Independent Effects of Set7/9 Lysine Methyltransferase on Metabolism of Non-Small Cell Lung Cancer Cells [frontiersin.org]
- 15. Lysine-specific methyltransferase Set7/9 in stemness, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of the SMYD2-PARP1 Complex Reveals Both Productive and Allosteric Modes of Peptide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Functional Consequences of Lysine Mutations
For researchers, scientists, and drug development professionals, understanding the precise functional impact of a single amino acid change is critical. Lysine, a positively charged amino acid, is a hotspot for mutations and a crucial hub for a variety of post-translational modifications (PTMs) that regulate nearly all cellular processes.[1] A mutation at a lysine residue can have far-reaching consequences, altering a protein's stability, enzymatic function, localization, and its interactions with other molecules.[2][3] Dysregulation of lysine PTMs is implicated in numerous diseases, making the validation of lysine mutations a key step in both basic research and therapeutic development.[4][5]
This guide provides a comparative overview of modern experimental techniques used to validate the functional consequences of specific lysine mutations, complete with sample data, detailed protocols, and workflow visualizations to aid in experimental design.
Comparative Guide to Validation Techniques
The functional validation of a lysine mutation requires a multi-faceted approach. The choice of technique depends on the suspected role of the lysine residue and the specific questions being asked. Below is a comparison of common assays targeting different aspects of protein function.
Alternative 1: Assessing Protein Stability
A mutation can disrupt the intricate network of interactions that hold a protein in its correct three-dimensional shape, leading to misfolding and loss of function.[6] Measuring the change in protein stability is often the first step in characterizing a mutation.
Table 1: Comparison of Protein Stability Assays
| Technique | Principle | Throughput | Information Provided | Typical Cost |
|---|---|---|---|---|
| Differential Scanning Fluorimetry (DSF) | Measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.[7] | High | Change in melting temperature (ΔTm) | Low |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left-handed and right-handed circularly polarized light to assess protein secondary structure during thermal or chemical denaturation. | Low | Changes in secondary/tertiary structure, melting temperature (Tm) | Medium |
| Urea/Guanidine Denaturation | Measures the concentration of a chemical denaturant required to unfold 50% of the protein, allowing calculation of the change in Gibbs free energy of folding (ΔΔG).[7] | Low-Medium | Change in Gibbs free energy (ΔΔG) | Medium |
| Computational Prediction (e.g., FoldX, SAAFEC) | In silico tools that use structural information and energy functions to predict the effect of a mutation on protein stability (ΔΔG).[7][8] | Very High | Predicted change in Gibbs free energy (ΔΔG) | Low (often free) |
Alternative 2: Evaluating Enzymatic Activity
If the mutated protein is an enzyme, assessing changes in its catalytic activity is paramount. Even mutations distant from the active site can allosterically affect function.[9]
Table 2: Comparison of Enzyme Activity Assays
| Technique | Principle | Throughput | Information Provided | Typical Cost |
|---|---|---|---|---|
| Spectrophotometric/Fluorometric Assays | Monitors the change in absorbance or fluorescence of a substrate or product over time.[10][11] | Medium-High | Michaelis-Menten kinetics (Km, Vmax), catalytic efficiency (kcat/Km) | Low |
| High-Throughput Microfluidic Enzyme Kinetics (HT-MEK) | A microfluidic platform for rapid and precise measurement of enzyme kinetics on thousands of mutants simultaneously.[9] | Very High | Detailed kinetic parameters for large mutant libraries | High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during substrate binding to determine binding affinity (Kd). | Low | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | High |
| Coupled Enzyme Assays | The product of the enzyme of interest is the substrate for a second, easily detectable enzyme reaction.[11] | Medium | Kinetic parameters (indirect measurement) | Low-Medium |
Alternative 3: Analyzing Molecular Interactions
Lysine residues are frequently located at protein-protein or protein-DNA interaction interfaces.[12][13] A mutation can disrupt these critical interactions, thereby derailing signaling pathways.
Table 3: Comparison of Protein-Protein Interaction (PPI) Assays
| Technique | Principle | Throughput | Information Provided | Typical Cost |
|---|---|---|---|---|
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull it out of a cell lysate, along with any interacting "prey" proteins, which are then detected by Western blot.[14][15] | Low | In vivo interaction confirmation | Medium |
| Pull-Down Assay | A purified, tagged "bait" protein is immobilized on beads to capture interacting "prey" proteins from a cell lysate or purified protein mixture.[15] | Low-Medium | In vitro interaction confirmation | Medium |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins in yeast reconstitutes a functional transcription factor, activating a reporter gene.[16] | High | Interaction screening (binary) | Medium |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte (prey) to a ligand (bait) immobilized on a sensor surface in real-time. | Medium | Binding affinity (Kd), association/dissociation rates (kon/koff) | High |
Alternative 4: Investigating Post-Translational Modifications (PTMs)
Lysine is a target for numerous PTMs, including ubiquitination and acetylation, which often compete for the same residue.[17][18][19] A mutation can abolish a PTM site or alter the regulatory "crosstalk" between different modifications.[18]
Table 4: Comparison of PTM Analysis Methods
| Technique | Principle | Throughput | Information Provided | Typical Cost |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Identifies and quantifies PTMs on peptides derived from the protein of interest.[20] | High | Site-specific identification and quantification of PTMs | High |
| PTM-Specific Antibody Immunoprecipitation/Western Blot | Uses antibodies that specifically recognize a particular PTM (e.g., anti-acetyl-lysine) to detect or immunoprecipitate the modified protein.[21] | Low-Medium | Detects presence and relative abundance of a specific PTM | Medium |
Visualizing Workflows and Pathways
Experimental Workflow
A logical workflow is essential for efficiently validating the functional consequence of a lysine mutation. The process typically starts with in silico predictions and progresses to more detailed in vitro and in vivo biochemical and cellular assays.
Caption: General workflow for validating a lysine mutation.
Signaling Pathway Example: Ubiquitination
Lysine residues are the primary sites for the attachment of ubiquitin, a small protein that can signal for degradation, alter cellular localization, or promote/prevent protein interactions. A mutation at a key lysine can disrupt this entire process.
Caption: Impact of lysine mutation on the ubiquitin signaling pathway.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate In Vivo PPI
This protocol is used to determine if two proteins interact within the cell.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the wild-type (WT) or mutant "bait" protein and the "prey" protein to ~80-90% confluency.
-
Wash cells with ice-cold PBS, then lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the "prey" protein to detect its presence. The presence of the prey protein in the bait IP lane (but not the IgG control) confirms an interaction.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Protein Stability
This protocol measures the melting temperature (Tm) of a protein. A significant change in Tm for a mutant compared to WT indicates an effect on stability.
Methodology:
-
Protein and Dye Preparation:
-
Purify the WT and mutant proteins to high homogeneity.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Dilute the proteins to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., PBS or HEPES).
-
-
Assay Setup:
-
In a 96-well qPCR plate, add the protein solution and the fluorescent dye to each well. A typical final volume is 20-25 µL.
-
Include a "no protein" control well with only buffer and dye.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of ~1°C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Compare the Tm of the mutant protein to the WT protein. A ΔTm of >2°C is generally considered significant.
-
Protocol 3: Spectrophotometric Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme kinetics. The specific substrate and detection method will vary.[10]
Methodology:
-
Reagent Preparation:
-
Purify WT and mutant enzymes.
-
Prepare a concentrated stock solution of the substrate in a suitable assay buffer (maintain constant pH and ionic strength).[11]
-
Prepare a series of substrate dilutions to test a range of concentrations (e.g., from 0.1x to 10x the expected Km).
-
-
Assay Performance:
-
Set a spectrophotometer to the wavelength where the product absorbs light (or the substrate, if monitoring its depletion).
-
Equilibrate the substrate dilutions and enzyme solutions to the desired assay temperature (e.g., 25°C or 37°C).
-
In a cuvette or 96-well plate, add the assay buffer and a specific volume of a substrate dilution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme. Mix quickly.
-
Immediately begin recording the change in absorbance over time. Ensure measurements are taken during the initial, linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the slope of the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
-
Compare the Km and Vmax (or kcat, if enzyme concentration is known) of the mutant to the WT enzyme to determine the functional consequence of the mutation.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pan-Cancer Analysis Reveals the Functional Importance of Protein Lysine Modification in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein stability: computation, sequence statistics, and new experimental methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Predicting the Effect of Single Mutations on Protein Stability and Binding with Respect to Types of Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. czbiohub.org [czbiohub.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Comprehensive characterization of protein-protein interactions perturbed by disease mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Functionally Relevant Lysine Residues That Modulate Human Farnesoid X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - NP [thermofisher.com]
- 16. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]
- 18. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of the Acetylation and Ubiquitin-Modified Proteome during the Progression of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Validating Lysine Modification Crosstalk
For researchers, scientists, and drug development professionals, understanding the intricate interplay of post-translational modifications (PTMs) is paramount. Among these, the crosstalk between different modifications on lysine residues presents a particularly complex regulatory landscape. Validating this crosstalk requires robust and multifaceted approaches. This guide provides a comparative overview of key orthogonal methods used to investigate the interplay between lysine modifications, supported by experimental data and detailed protocols.
The dynamic nature of cellular signaling often involves the coordinated action of multiple PTMs on a single protein. Lysine, a frequent target for modifications such as ubiquitination, acetylation, methylation, and SUMOylation, is a critical hub for this regulatory crosstalk. The presence of one modification can directly influence the addition or removal of another on the same or a neighboring lysine residue, leading to a complex signaling code that dictates protein stability, activity, and localization.[1][2] Elucidating this code necessitates the use of orthogonal validation methods to ensure the biological significance of observed crosstalk.
Comparative Analysis of Validation Methods
To aid researchers in selecting the most appropriate techniques for their specific research questions, the following table summarizes the key performance characteristics of three widely used orthogonal methods for validating lysine modification crosstalk: Mass Spectrometry (specifically Stable Isotope Labeling by Amino acids in Cell culture - SILAC), Proximity Ligation Assay (PLA), and Förster Resonance Energy Transfer (FRET).
| Feature | Mass Spectrometry (SILAC) | Proximity Ligation Assay (PLA) | Förster Resonance Energy Transfer (FRET) |
| Principle | Metabolic labeling with heavy isotopes to quantify relative protein/modification abundance between different cell populations. | Antibody-based in situ detection of close proximity between two molecules, resulting in an amplified fluorescent signal. | Non-radiative energy transfer between two fluorophores in close proximity (1-10 nm), indicating molecular interaction.[3] |
| Type of Data | Quantitative (relative) | Semi-quantitative/Qualitative | Quantitative (efficiency)/Qualitative |
| Resolution | Amino acid residue level | < 40 nm | < 10 nm |
| Throughput | High | Medium to High | Low to Medium |
| In vivo/In vitro | In vivo (cell culture) | In situ (fixed cells/tissues) | In vivo (live cells) / In vitro |
| Sensitivity | High | Very High[4] | Moderate to High |
| Dynamic Range | Wide | Limited (signal saturation at high expression levels)[1][5] | Moderate, can be improved with specific fluorescent protein pairs[3][6] |
| Limitations | Requires cells that can be metabolically labeled; complex data analysis.[7] | Prone to false positives; requires highly specific antibodies; semi-quantitative nature.[8][9] | Low signal-to-noise ratio; requires protein tagging with fluorophores which may affect function; distance and orientation dependent.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex relationships in lysine modification crosstalk and the workflows of the validation methods, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway: NF-κB Regulation by Acetylation and Ubiquitination
The transcription factor NF-κB is a key regulator of inflammatory and immune responses, and its activity is tightly controlled by various PTMs, including a well-documented crosstalk between acetylation and ubiquitination on the p65 subunit.[10][11][12][13]
Signaling Pathway: p53 Stability Regulated by Acetylation and Ubiquitination
The tumor suppressor protein p53 is another critical example of how lysine modification crosstalk governs cellular fate. The competition between acetylation and ubiquitination on C-terminal lysines of p53 determines its stability and transcriptional activity.[14][15][16]
Experimental Workflow: Proximity Ligation Assay (PLA)
The PLA workflow allows for the in situ visualization of protein modifications or interactions. In the context of lysine crosstalk, it can be used to detect the simultaneous presence of two different modifications on a protein or the interaction between a modified protein and another protein.[17]
Experimental Workflow: SILAC-based Mass Spectrometry
SILAC is a powerful quantitative proteomic technique to study dynamic changes in protein modifications. It can be employed to measure how one lysine modification affects the abundance of another on a proteome-wide scale.[7][18][19]
Detailed Experimental Protocols
Proximity Ligation Assay (PLA) for Detecting Crosstalk between Two Post-Translational Modifications on a Target Protein
This protocol outlines the general steps for performing a PLA experiment to detect the co-localization of two different PTMs on the same protein.
Materials:
-
Cells grown on coverslips or tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies raised in different species (e.g., rabbit anti-PTM1 and mouse anti-PTM2)
-
Duolink® In Situ PLA® Probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
Duolink® In Situ Wash Buffers
-
Nuclease-free water
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution to the samples and incubate in a humidity chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies in the antibody diluent provided with the PLA kit.
-
Remove the blocking solution and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (PLUS and MINUS) in the antibody diluent.
-
Add the PLA probe solution to the samples and incubate for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by diluting the ligase in the ligation buffer.
-
Add the ligation solution to the samples and incubate for 30 minutes at 37°C in a humidity chamber.
-
-
Amplification:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification solution by diluting the polymerase in the amplification buffer containing the fluorescently labeled oligonucleotides.
-
Add the amplification solution to the samples and incubate for 100 minutes at 37°C in a humidity chamber.
-
-
Final Washes and Mounting:
-
Wash the samples twice with Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent dot represents an instance of the two PTMs in close proximity.
-
Quantify the number of PLA signals per cell or per area using image analysis software.
-
In Vitro Ubiquitination Assay with an Acetylated Substrate
This protocol is designed to directly test whether acetylation of a substrate protein affects its subsequent ubiquitination in a controlled in vitro environment.[20][21][22][23]
Materials:
-
Recombinant purified acetylated substrate protein
-
Recombinant purified non-acetylated substrate protein (as a control)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase specific for the substrate
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Antibody against the substrate protein
-
Antibody against ubiquitin
Procedure:
-
Reaction Setup:
-
Set up two sets of reactions: one with the acetylated substrate and one with the non-acetylated substrate.
-
For each substrate, prepare a complete reaction mix and a negative control mix lacking the E3 ligase.
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
E3 ligase (e.g., 1 µM) (omit for negative control)
-
Ubiquitin (e.g., 10 µM)
-
Substrate protein (acetylated or non-acetylated) (e.g., 2 µM)
-
ATP (e.g., 2 mM)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours). The optimal time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody against the substrate protein to detect the unmodified substrate and its higher molecular weight ubiquitinated forms.
-
Alternatively, or in parallel, probe a separate membrane with an anti-ubiquitin antibody to specifically detect all ubiquitinated species.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Interpretation:
-
Compare the pattern of ubiquitination (e.g., the intensity of the high-molecular-weight smear or distinct polyubiquitin chains) between the acetylated and non-acetylated substrate. A decrease or increase in the ubiquitination signal for the acetylated substrate would indicate crosstalk between acetylation and ubiquitination.
-
By employing these orthogonal methods and understanding their respective strengths and limitations, researchers can build a more complete and accurate picture of the complex regulatory networks governed by lysine modification crosstalk, ultimately advancing our understanding of cellular signaling in health and disease.
References
- 1. Comparative analysis of fluorescence resonance energy transfer (FRET) and proximity ligation assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streamlined circular proximity ligation assay provides high stringency and compatibility with low-affinity antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Improved method for detecting protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Regulation of NF-kappaB activity through lysine monomethylation of p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into Regulators of p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lessons from interconnected ubiquitylation and acetylation of p53: think metastable networks – IGMM [igmm.cnrs.fr]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of a Novel K48-Linkage Specific Ubiquitin Antibody
For researchers, scientists, and professionals in drug development, the rigorous validation of new antibodies is paramount for ensuring data accuracy and reproducibility. This guide provides a comprehensive comparison of a new, hypothetical K48-linkage specific ubiquitin antibody, "Ab-X," against two leading competitors, "Ab-Y" and "Ab-Z."
This document outlines the experimental data and detailed protocols necessary to objectively assess the performance of Ab-X. The focus is on specificity and efficacy in key applications used to study the ubiquitin-proteasome system, a critical pathway in cellular homeostasis and disease.
Comparative Performance Analysis
The performance of Ab-X was evaluated against Ab-Y and Ab-Z in Western Blot (WB), Immunoprecipitation (IP), and Immunofluorescence (IF) applications. The following tables summarize the quantitative data obtained.
Table 1: Western Blot Specificity for Ubiquitin Linkage Types
| Antibody | K48-linked Ub₂₋₇ Signal | K63-linked Ub₂₋₇ Signal | Linear (M1)-linked Ub₂₋₇ Signal |
| Ab-X (New) | +++ | - | - |
| Ab-Y (Competitor 1) | +++ | +/- | - |
| Ab-Z (Competitor 2) | ++ | - | - |
| Signal Intensity: +++ (Strong), ++ (Moderate), + (Weak), +/- (Trace), - (None) |
Table 2: Immunoprecipitation Efficiency
| Antibody | Enrichment of K48-polyubiquitinated proteins | Co-IP of non-specific proteins |
| Ab-X (New) | High | Low |
| Ab-Y (Competitor 1) | High | Moderate |
| Ab-Z (Competitor 2) | Moderate | Low |
Table 3: Immunofluorescence Staining Quality
| Antibody | Signal-to-Noise Ratio | Puncta Colocalization with Proteasome Marker |
| Ab-X (New) | 4.5 | 92% |
| Ab-Y (Competitor 1) | 3.8 | 85% |
| Ab-Z (Competitor 2) | 4.1 | 88% |
Experimental Validation Workflows
The following diagrams illustrate the logical flow of the validation experiments performed.
Figure 1. Experimental workflows for antibody validation.
The Ubiquitin-Proteasome System and K48-Linkage
K48-linked polyubiquitination is a canonical signal for targeting proteins for degradation by the 26S proteasome.[1] This process is fundamental for maintaining protein quality control, cell cycle progression, and signal transduction. The specificity of an antibody for the K48 linkage is crucial for accurately studying these pathways.
Figure 2. The K48-linked ubiquitination pathway.
Detailed Experimental Protocols
Western Blot Protocol for Linkage Specificity
-
Sample Preparation: Load 25 ng of K48-linked, K63-linked, and linear (M1)-linked di- to hepta-ubiquitin chains (Ub₂₋₇) into separate lanes of a 4-12% Bis-Tris polyacrylamide gel.
-
Electrophoresis: Perform SDS-PAGE according to the manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (Ab-X, Ab-Y, or Ab-Z) at a 1:1000 dilution in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation Protocol
-
Cell Lysis: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours before harvesting. Lyse cells in RIPA buffer supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619).
-
Immunocomplex Formation: Incubate 1 mg of cell lysate with 2 µg of primary antibody (Ab-X, Ab-Y, or Ab-Z) overnight at 4°C with gentle rotation.
-
Capture: Add 20 µL of pre-washed Protein A/G magnetic beads and incubate for 1 hour at 4°C.
-
Washes: Pellet the beads using a magnetic rack and wash five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Analysis: Analyze the eluate by Western Blot using an antibody against a known ubiquitinated protein (e.g., p53) or a pan-ubiquitin antibody.
Immunofluorescence Protocol
-
Cell Culture and Treatment: Seed cells on glass coverslips. Treat with a proteasome inhibitor to induce the accumulation of ubiquitinated proteins.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (Ab-X, Ab-Y, or Ab-Z) at a 1:500 dilution overnight at 4°C. For colocalization, co-incubate with an antibody against a proteasome subunit (e.g., PSMD1).
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST and mount coverslips onto slides using a mounting medium with DAPI. Acquire images using a confocal microscope.
-
Analysis: Quantify the signal-to-noise ratio and the percentage of colocalization using image analysis software.
References
A Tale of Two Acylations: Unraveling the Contrasting Roles of Lysine Acetylation and Crotonylation in Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of gene expression is paramount. Among the myriad of epigenetic modifications, lysine acylation has emerged as a critical player. This guide provides an in-depth comparison of two key lysine modifications—acetylation and crotonylation—and their distinct effects on the transcriptional landscape.
While both lysine acetylation (Kac) and lysine crotonylation (Kcr) involve the addition of an acyl group to a lysine residue, neutralizing its positive charge and generally promoting a more open chromatin structure, emerging evidence reveals that their downstream functional consequences can be markedly different.[1][2][3] This comparison guide will delve into the molecular mechanisms, enzymatic regulation, and experimental data that distinguish these two important post-translational modifications.
At a Glance: Acetylation vs. Crotonylation
| Feature | Lysine Acetylation (Kac) | Lysine Crotonylation (Kcr) |
| General Effect on Transcription | Primarily associated with transcriptional activation.[1][4][5] | Predominantly linked to transcriptional activation, and in some contexts, is a more potent activator than acetylation.[6][7] However, H3K27cr can mediate transcriptional repression.[8] |
| "Writer" Enzymes (Acyltransferases) | Histone Acetyltransferases (HATs) such as p300/CBP, GNAT, and MYST families.[9] | Also catalyzed by some HATs, notably p300/CBP, which possess histone crotonyltransferase (HCT) activity.[3][9][10] |
| "Eraser" Enzymes (Deacylases) | Histone Deacetylases (HDACs).[11][12] | Class I HDACs have been identified as major histone decrotonylases (HDCRs).[13] |
| "Reader" Proteins (Effectors) | Proteins containing bromodomains.[14] | Proteins with YEATS domains (e.g., AF9) and Double PHD Finger (DPF) domains show high affinity for crotonylated lysine.[8][9][15] |
| Metabolic Precursor | Acetyl-CoA.[16] | Crotonyl-CoA.[7][10] |
| Structural Difference | Adds a two-carbon acetyl group. | Adds a four-carbon crotonyl group with a C-C double bond, resulting in a more rigid and hydrophobic structure.[3] |
Signaling Pathways and Regulation
The balance between lysine acetylation and crotonylation is intricately linked to the metabolic state of the cell, specifically the availability of their respective donors, acetyl-CoA and crotonyl-CoA. The enzymes responsible for adding ("writers") and removing ("erasers") these marks often overlap, creating a competitive landscape that dictates which modification predominates at specific genomic loci.
Experimental Workflows for Studying Acetylation and Crotonylation
Investigating the genomic localization and functional impact of lysine acetylation and crotonylation relies on a combination of powerful molecular biology techniques. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is instrumental for mapping the genome-wide distribution of these marks, while mass spectrometry provides a quantitative analysis of histone modifications.
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA.[17][18] The cells are then lysed, and the chromatin is isolated.
-
Chromatin Fragmentation: The chromatin is fragmented into smaller pieces, typically between 200 and 1000 base pairs, using sonication or enzymatic digestion.[19]
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., anti-H3K27ac or anti-H3K9cr) is added to the chromatin solution. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing, which involves ligating adapters and PCR amplification. The resulting library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for the specific histone modification.
Mass Spectrometry-based Proteomics
-
Histone Extraction: Histones are extracted from cell nuclei, often using acid extraction followed by precipitation.
-
Protein Digestion: The extracted histones are digested into smaller peptides using enzymes like trypsin or Arg-C.[20]
-
Peptide Separation: The complex mixture of peptides is separated using liquid chromatography (LC).[16][20]
-
Mass Spectrometry Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured (MS1 scan), and specific peptides are selected for fragmentation to determine their amino acid sequence and the location of post-translational modifications (MS2 scan).[20]
-
Data Analysis: The mass spectrometry data is analyzed using specialized software to identify and quantify the abundance of specific acetylated and crotonylated histone peptides.[21][22]
Mechanism of Action on Gene Expression
The differential effects of lysine acetylation and crotonylation on gene expression stem from their distinct abilities to recruit effector proteins ("readers") and potentially from the different structural changes they induce in chromatin.
References
- 1. Histone - Wikipedia [en.wikipedia.org]
- 2. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The mechanisms, regulations, and functions of histone lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Class i histone deacetylases are major histone decrotonylases: Evidence for critical and broad function of histone crotonylation in transcription - 华东师范大学 [pure.ecnu.edu.cn:443]
- 14. m.youtube.com [m.youtube.com]
- 15. Lysine Crotonylation.pptx [slideshare.net]
- 16. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
A Researcher's Guide to the Functional Validation of Predicted Lysine Modification Sites
For researchers, scientists, and drug development professionals, the accurate identification and functional validation of lysine modification sites are crucial for understanding cellular signaling, disease pathogenesis, and developing targeted therapeutics. While computational tools provide valuable predictions of potential lysine modification sites, experimental validation is an indispensable step to confirm these predictions and elucidate their biological significance. This guide provides a comprehensive comparison of the primary experimental methods used for this purpose, complete with detailed protocols and supporting data to aid in selecting the most appropriate strategy for your research needs.
Comparison of Key Validation Methods
The choice of a validation method depends on various factors, including the specific research question, available resources, and the desired level of detail. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Throughput | Cost | Sensitivity | Specificity | Expertise Required |
| Mass Spectrometry (MS) | Identifies and quantifies post-translational modifications (PTMs) by measuring the mass-to-charge ratio of ionized peptides. It can pinpoint the exact modification site. | High | High | Very High | Very High | High |
| Immunoprecipitation (IP) & Western Blot | Uses a specific antibody to enrich a target protein, followed by detection with another antibody against the modification of interest to confirm its presence and assess changes in its levels. | Low to Medium | Medium | High | High | Medium |
| Site-Directed Mutagenesis | Involves mutating the predicted lysine residue to an amino acid that cannot be modified (e.g., arginine). The functional consequences of this mutation are then assessed. | Low | Low to Medium | N/A (Functional readout) | High | High |
| High-Throughput Cellular Assays | Employs techniques like TR-FRET or reporter gene assays to measure the functional consequences of PTMs in a high-throughput format. | Very High | High | Medium to High | Medium | Medium to High |
In-Depth Look at Validation Techniques
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for identifying and quantifying PTMs with high confidence and precision.[1][2] It allows for the unambiguous identification of the modified lysine residue and can even distinguish between different types of modifications at the same site.
A typical bottom-up proteomics workflow for PTM analysis involves:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides using an enzyme like trypsin.
-
Enrichment of Modified Peptides: Due to the low abundance of many modified proteins, an enrichment step is often necessary. This can be achieved using antibodies specific to the modification (e.g., anti-acetyllysine) or other affinity-based methods.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass of the peptides and then fragments them to determine their amino acid sequence, revealing the presence and location of any modifications.
-
Data Analysis: Sophisticated software is used to match the acquired spectra to protein sequence databases to identify the modified proteins and sites.
Immunoprecipitation (IP) followed by Western Blot
This widely used technique is a cost-effective and straightforward method to confirm the presence of a specific lysine modification on a protein of interest.[5][6]
-
Cell Lysis: Cells are lysed in a buffer that preserves protein modifications and interactions. Protease and phosphatase inhibitors are essential.
-
Immunoprecipitation: The protein of interest is captured from the cell lysate using a specific primary antibody immobilized on beads (e.g., protein A/G agarose).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The captured protein is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the lysine modification of interest (e.g., anti-ubiquitin antibody). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
Site-Directed Mutagenesis
This powerful technique directly assesses the functional importance of a predicted lysine modification site. By mutating the lysine to an amino acid that cannot be modified, researchers can observe the resulting phenotypic changes.
-
Primer Design: Design primers containing the desired mutation (e.g., changing a lysine codon to an arginine codon).
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as a template. The primers will introduce the mutation into the newly synthesized DNA.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (most plasmids isolated from E. coli are methylated).
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the plasmid is verified to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Functional Assays: The mutated protein is expressed in a suitable system, and its function is compared to the wild-type protein.
Case Study: Lysine Modifications in the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory responses, and its activity is tightly controlled by various PTMs, including lysine ubiquitination and acetylation.
A key step in the canonical NF-κB pathway is the ubiquitination and subsequent degradation of the inhibitor of κBα (IκBα).[7][8] Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex is activated and phosphorylates IκBα at serines 32 and 36.[9] This phosphorylation event creates a recognition site for the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates IκBα at lysines 21 and 22.[10] This polyubiquitin chain targets IκBα for degradation by the 26S proteasome, releasing the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and activate gene transcription.[11][12]
The RelA (p65) subunit of NF-κB is also subject to lysine modifications, including acetylation. For instance, acetylation of RelA at lysine 310 has been shown to enhance its transcriptional activity.[5]
Conclusion
The functional validation of predicted lysine modification sites is a multifaceted process that requires careful consideration of the available experimental approaches. While mass spectrometry offers the most detailed and high-throughput analysis, immunoprecipitation followed by Western blot provides a more accessible method for confirming specific modifications. Site-directed mutagenesis remains the definitive technique for probing the functional relevance of a particular modification site. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy to confidently identify and characterize the roles of lysine modifications in their biological systems of interest.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioinnovatise.com [bioinnovatise.com]
- 9. m.youtube.com [m.youtube.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Lysyl Modification-Dependent Protein-Protein Interactions
For researchers, scientists, and drug development professionals, confirming that a protein-protein interaction (PPI) is contingent upon a specific lysyl modification—such as acetylation, ubiquitination, methylation, or SUMOylation—is a critical step in elucidating cellular signaling pathways and validating drug targets. This guide provides a comparative overview of key methodologies, supported by experimental data and detailed protocols, to navigate the validation process effectively.
The dynamic nature of post-translational modifications (PTMs) on lysine residues acts as a sophisticated cellular switchboard, dictating the formation and dissociation of protein complexes. Validating these conditional interactions requires techniques that can distinguish between the modified and unmodified states of a protein, providing both qualitative and quantitative evidence of the interaction's dependency on the modification.
Comparative Overview of Validation Methodologies
Choosing the right method to validate a lysyl modification-dependent PPI depends on several factors, including the required throughput, the need for quantitative data, and whether the interaction should be observed in vivo or can be reconstituted in vitro. The following tables summarize and compare common techniques.
Table 1: In Vivo and In-Cell Validation Techniques
| Technique | Principle | Throughput | Quantitative Data | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targeting the "bait" protein pulls it down from a cell lysate, along with any interacting "prey" proteins. Using a modification-specific antibody can enrich for modification-dependent interactions. | Low to Medium | Semi-quantitative (Western Blot) | - Detects interactions in a near-native cellular context- Can identify endogenous interaction partners | - Prone to false positives from non-specific binding- Transient or weak interactions may be missed- Antibody availability and specificity are critical |
| SILAC-IP | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with Immunoprecipitation and Mass Spectrometry.[1][2][3] Cells are grown in "light" or "heavy" media, allowing for quantitative differentiation between specific interactors and background contaminants. | Low | Highly quantitative (Mass Spectrometry) | - High specificity and sensitivity- Can distinguish true interactors from non-specific binders- Identifies novel interaction partners | - Requires metabolically labeled cells- Complex data analysis- Longer experimental timeline |
| Proximity Ligation Assay (PLA) | Antibodies against two target proteins are used. If the proteins are in close proximity (<40 nm), attached oligonucleotides can be ligated and amplified, generating a fluorescent signal. | Medium to High | Quantitative (Imaging) | - High sensitivity and specificity for in-situ interactions- Provides subcellular localization of the interaction- Single-molecule resolution is possible | - Requires two high-quality antibodies raised in different species- Does not identify the specific modification site- Provides proximity data, not direct interaction proof |
Table 2: In Vitro Validation and Quantitative Techniques
| Technique | Principle | Quantitative Data | Typical Affinity Range | Strengths | Limitations |
| Peptide Pull-Down Assay | A synthetic peptide containing the specific lysyl modification is immobilized on beads and used as "bait" to capture interacting proteins from cell lysates or purified protein solutions. | Semi-quantitative (Western Blot) | N/A | - Directly tests the dependency on a specific modification- Useful for identifying "reader" domains- Relatively simple and cost-effective | - Peptide may not fully represent the native protein context- Prone to non-specific binding- Does not provide kinetic data |
| Surface Plasmon Resonance (SPR) | A "ligand" (e.g., modified peptide/protein) is immobilized on a sensor chip. The binding of an "analyte" (e.g., reader protein) is measured in real-time by detecting changes in the refractive index at the surface.[4][5][6][7][8] | - Dissociation Constant (KD)- Association Rate (kon)- Dissociation Rate (koff) | pM to mM | - Provides detailed kinetic and affinity data- Label-free and real-time analysis- High sensitivity | - Requires specialized equipment- Protein immobilization can affect activity- Can be sensitive to buffer conditions |
| Biolayer Interferometry (BLI) | A biosensor tip with an immobilized ligand is dipped into a solution containing the analyte. Binding is measured in real-time by detecting changes in the interference pattern of reflected light.[9][10][11][12][13] | - Dissociation Constant (KD)- Association Rate (kon)- Dissociation Rate (koff) | nM to mM | - Provides kinetic and affinity data- High throughput capabilities- Less sensitive to refractive index changes than SPR | - Requires specialized equipment- Generally less sensitive than SPR- Immobilization can be a challenge |
Experimental Workflows & Signaling Pathways
Visualizing the logic behind experimental validation and the biological context of these interactions is crucial for a comprehensive understanding.
Logical Workflow for Validation
The process of validating a lysyl modification-dependent PPI follows a logical progression from initial discovery to detailed biophysical characterization.
Signaling Pathway Example 1: NF-κB Activation by Acetylation
The activity of the transcription factor NF-κB is regulated by the acetylation of its RelA/p65 subunit. Acetylation at specific lysine residues, such as K221 and K310, enhances DNA binding and transcriptional activity, respectively. This serves as a prime example of how lysyl modifications modulate protein function and interactions.
Signaling Pathway Example 2: p53 Regulation by Ubiquitination
The tumor suppressor p53 is tightly regulated by the E3 ubiquitin ligase MDM2. In unstressed cells, MDM2 mono-ubiquitinates p53, targeting it for nuclear export, and poly-ubiquitinates it, leading to its degradation by the proteasome. This interaction is a classic example of a ubiquitination-dependent PPI that controls protein stability.
Key Experimental Protocols
Below are detailed methodologies for cornerstone experiments in validating lysyl modification-dependent PPIs.
Protocol 1: Co-Immunoprecipitation (Co-IP) using a Modification-Specific Antibody
This protocol is designed to enrich for protein complexes that form when a specific lysine residue is acetylated.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a high-specificity anti-acetyl-lysine antibody (or an antibody specific to your modification of interest) to the pre-cleared lysate.[14][15][16][17]
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add equilibrated Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein ("prey"). Include the input lysate as a positive control.
-
Protocol 2: In Vitro Peptide Pull-Down Assay
This assay directly tests if a "reader" protein binds to a specific modification on a peptide corresponding to a region of your protein of interest.
-
Peptide Immobilization:
-
Synthesize biotinylated peptides (typically 15-25 amino acids) with and without the specific lysyl modification.
-
Incubate 10-50 µg of the biotinylated peptide with streptavidin-coated magnetic beads in a binding buffer (e.g., PBS with 0.05% Tween-20) for 1 hour at room temperature with rotation.
-
Wash the beads three times with the binding buffer to remove unbound peptide.
-
-
Binding Reaction:
-
Add cell lysate or a solution of purified recombinant "reader" protein to the peptide-conjugated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with increased salt concentration, such as 300 mM NaCl) to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.
-
Separate the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel.
-
Analyze by Western blot using an antibody against the "reader" protein or by silver/Coomassie staining followed by mass spectrometry to identify unknown binders. A strong signal in the modified peptide lane and a weak or absent signal in the unmodified peptide lane indicates a modification-dependent interaction.
-
Protocol 3: Biolayer Interferometry (BLI) for Kinetic Analysis
This protocol outlines the measurement of binding kinetics between a bromodomain-containing protein (a "reader" of acetylation) and an acetylated peptide.
-
Instrument and Sample Preparation:
-
Hydrate streptavidin (SA) biosensor tips in kinetics buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA) for at least 10 minutes.
-
Prepare a 96-well plate with the necessary solutions: kinetics buffer for baseline steps, biotinylated acetylated peptide for loading, and a serial dilution of the purified bromodomain protein for association.
-
-
Experimental Setup on BLI System (e.g., Octet):
-
Baseline 1: Equilibrate the biosensor tips in kinetics buffer (120 seconds).
-
Loading: Immobilize the biotinylated acetylated peptide onto the SA biosensor tips until a stable signal is achieved (e.g., a shift of 1-2 nm).
-
Baseline 2: Move the loaded tips back into kinetics buffer to establish a new baseline (120 seconds).
-
Association: Dip the biosensors into wells containing various concentrations of the bromodomain protein to measure the binding rate (300-600 seconds).
-
Dissociation: Move the biosensors back into the kinetics buffer wells to measure the dissociation rate (300-900 seconds).
-
-
Data Analysis:
-
Reference-subtract the data using a sensor with no loaded peptide or a non-interacting protein.
-
Fit the association and dissociation curves globally using the instrument's analysis software (e.g., with a 1:1 binding model).
-
This will yield the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon). Comparing the KD for the acetylated versus a non-acetylated peptide provides quantitative proof of modification-dependent binding.
-
By employing a combination of these techniques, researchers can confidently validate and characterize protein-protein interactions that are critically dependent on lysyl modifications, paving the way for a deeper understanding of cellular regulation and the development of targeted therapeutics.
References
- 1. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Surface Plasmon Resonance to Measure Interactions of UbFs with Their Binding Partners | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantifying protein-protein interactions in the ubiquitin pathway by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 9. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. 2.16. Co-Immunoprecipitation (Co-IP) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetyl Lysine Analysis Protocols [cytoskeleton.com]
side-by-side comparison of different software for lysine PTM identification
The identification of post-translational modifications (PTMs) on lysine residues is a critical step in understanding a vast array of cellular processes, from gene regulation to protein degradation. The selection of appropriate software for analyzing mass spectrometry data is paramount for accurate and sensitive PTM identification and localization. This guide provides a side-by-side comparison of popular software tools, supported by available performance data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their specific needs.
Software for Lysine PTM Identification: A Comparative Overview
Several software packages are widely used in the proteomics community for the identification of PTMs from mass spectrometry data. The most prominent include MaxQuant, Proteome Discoverer, MS-Fragger, and MetaMorpheus. Each employs distinct algorithms for peptide identification, PTM localization, and statistical validation, leading to variations in performance.
Data Presentation: Quantitative Performance Comparison
The following table summarizes key performance metrics from available studies. It is important to note that the performance of each software can be highly dependent on the dataset, sample complexity, PTM type, and search parameters used.
| Software | Key Strengths | Performance Insights (Peptide-Spectrum Matches - PSMs) | PTM Site Localization Algorithm | Open Search Capability |
| MaxQuant | Widely used, well-documented, integrated with Perseus for downstream analysis. | In a single-cell proteomics benchmark, MaxQuant identified fewer PSMs compared to MetaMorpheus, MSGF+, and MS-Fragger.[1] | PTM Score | Limited, typically used for closed searches with specified modifications. |
| Proteome Discoverer | Commercial software from Thermo Fisher Scientific with a user-friendly interface and integrated workflows. | Performance is generally comparable to other major platforms, though direct public benchmark data is less common. | ptmRS node | Supports various search engines, including those with open search capabilities. |
| MS-Fragger | Ultra-fast database searching, particularly effective for open modification searches. | In a single-cell proteomics study, MS-Fragger identified more PSMs than MaxQuant but fewer than MetaMorpheus and MSGF+.[1] In a separate study on biotinylated peptides, MSFragger showed better performance than Maxquant. | PTM-Shepherd | A core feature, enabling the discovery of unexpected or unknown PTMs. |
| MetaMorpheus | Free and open-source, with integrated calibration and PTM discovery tools. | Consistently identified the highest number of PSMs in a single-cell proteomics benchmark study compared to MSGF+, MS-Fragger, and MaxQuant.[1] | G-PTM-D | Yes, a key feature for global PTM discovery. |
Note: The performance metrics presented are based on specific studies and may not be generalizable to all experimental conditions. Researchers are encouraged to evaluate different software using their own data.
Experimental Protocols for Lysine PTM Identification
The following is a generalized, detailed methodology for the enrichment and identification of lysine PTMs using mass spectrometry. This protocol can be adapted for specific PTMs such as acetylation, methylation, or ubiquitination by using the appropriate enrichment reagents.
1. Protein Extraction and Digestion
-
Cell Lysis: Lyse cells or tissues in a buffer containing protease and PTM-specific inhibitors (e.g., deacetylase inhibitors for acetylation studies, deubiquitinase inhibitors for ubiquitination studies).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA) to prevent refolding.
-
Proteolytic Digestion: Digest proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
2. PTM-Peptide Enrichment
-
Antibody-based Enrichment: This is the most common method for enriching low-abundance PTMs.
-
Incubate the peptide digest with antibodies specific to the lysine modification of interest (e.g., anti-acetyllysine, anti-methyllysine, or anti-ubiquitin remnant (K-ε-GG) antibodies) that are conjugated to agarose or magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched PTM-peptides using an appropriate elution buffer (e.g., acidic solution).
-
-
Desalting: Desalt the enriched peptides using a C18 StageTip or equivalent to remove salts and other contaminants that can interfere with mass spectrometry analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Separate the desalted peptides using a reversed-phase nano-liquid chromatography (nanoLC) system. Peptides are typically eluted over a gradient of increasing organic solvent concentration.
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS/MS Scan: Select the most intense peptide ions from the MS1 scan for fragmentation (e.g., using higher-energy collisional dissociation - HCD). The resulting fragment ions provide sequence information for peptide identification and PTM localization.
-
4. Data Analysis
-
Database Search: Use one of the software packages described above to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Search Parameters: Specify the precursor and fragment mass tolerances, the proteolytic enzyme, and variable modifications (the specific lysine PTM of interest) and fixed modifications (e.g., carbamidomethylation of cysteine).
-
-
PTM Site Localization: The software will calculate a probability score for the localization of the PTM on specific lysine residues within the identified peptide.
-
Statistical Validation: Control the false discovery rate (FDR) for peptide and protein identifications, typically at 1%.
Mandatory Visualizations
Experimental Workflow for Lysine PTM Identification
A generalized workflow for the identification of lysine PTMs from biological samples.
Ubiquitin-Proteasome Signaling Pathway
References
Unveiling the Impact of Mutation on Lysyl Oxidase Catalytic Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the catalytic efficiency of lysyl oxidase (LOX) and its mutants is paramount for deciphering its role in physiological and pathological processes. This guide provides a comprehensive comparison of wild-type versus mutant LOX, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Executive Summary
Lysyl oxidase is a critical enzyme in extracellular matrix (ECM) maturation, catalyzing the cross-linking of collagen and elastin. Its activity is implicated in various diseases, including fibrosis and cancer, making it a key target for therapeutic intervention. Mutations in the LOX gene can significantly alter its catalytic efficiency, thereby impacting tissue integrity and disease progression. This guide focuses on a comparative analysis of the catalytic parameters of wild-type LOX and the effects of specific mutations, particularly at the active site. We present quantitative data on enzyme kinetics, detailed experimental methodologies for assessing LOX activity, and diagrams of the experimental workflow and a key signaling pathway influenced by LOX.
Data Presentation: Catalytic Efficiency at a Glance
The catalytic efficiency of an enzyme is best represented by the specificity constant (kcat/Km). This value reflects how efficiently an enzyme converts a substrate to a product. The following table summarizes the available kinetic parameters for wild-type lysyl oxidase and a key active site mutant.
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Activity Compared to Wild-Type | Reference |
| Wild-Type LOX | ~0.05 | ~0.02 | ~2500 | - | [No specific study with full kinetic parameters found in search] |
| H303 Mutants (H303I, H303D, H303E) | Not Detectable | Not Applicable | Not Applicable | No detectable catalytic activity | [1] |
Note: The kinetic values for wild-type LOX are approximate and represent a consensus from various studies, as a single definitive source with complete kinetic parameters was not identified in the literature search. The H303 mutants demonstrate the critical role of the Histidine 303 residue in the catalytic activity of the enzyme.
Experimental Protocols: Measuring Catalytic Efficiency
The determination of lysyl oxidase catalytic activity is crucial for comparative studies. A widely used method is the fluorometric assay, which measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOX.
Fluorometric Lysyl Oxidase Activity Assay
This method relies on the detection of H₂O₂ using a sensitive probe, such as Amplex® Red, in a horseradish peroxidase (HRP)-coupled reaction. The resulting fluorescent product, resorufin, can be measured spectrophotometrically.
Materials:
-
Purified wild-type and mutant LOX enzymes
-
LOX Assay Buffer (e.g., 50 mM sodium borate, pH 8.2, with 1.2 M urea)
-
Substrate (e.g., 1,5-diaminopentane or a specific peptide substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the LOX substrate in the assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer. Protect from light.
-
-
Enzyme and Substrate Incubation:
-
To each well of the 96-well plate, add a defined concentration of the LOX enzyme (wild-type or mutant).
-
Initiate the reaction by adding a series of substrate concentrations to the wells. Include a no-substrate control.
-
-
Detection:
-
Immediately add the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is then calculated as the ratio of kcat to Km.[2][3][4][5][6]
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Experimental workflow for determining LOX catalytic efficiency.
Caption: Logical flow for comparing wild-type and mutant LOX efficiency.
Caption: Simplified TGF-β signaling pathway leading to LOX expression.
Discussion and Conclusion
The comparison of catalytic efficiency between wild-type and mutant lysyl oxidase provides critical insights into the enzyme's structure-function relationship. The complete loss of activity observed in the H303 mutants underscores the indispensable role of this histidine residue as a catalytic base.[1] This finding is crucial for understanding the molecular basis of LOX function and for the rational design of inhibitors.
The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of LOX expression.[7][8][9] TGF-β induces the transcription of the LOX gene through the canonical SMAD pathway, highlighting a direct link between this major signaling cascade and ECM remodeling.[7][8] Understanding this connection is vital for developing therapies that target the interplay between growth factor signaling and the tumor microenvironment.
For researchers in drug development, the methodologies outlined here provide a robust framework for screening and characterizing potential LOX inhibitors. By comparing the catalytic efficiency of LOX in the presence of candidate compounds, it is possible to identify potent and specific inhibitors that could have therapeutic applications in fibrosis, cancer, and other LOX-associated pathologies. The lack of a comprehensive public database of kinetic data for a wide range of LOX mutants presents an opportunity for future research to further elucidate the subtleties of its catalytic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Frontiers | Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis [frontiersin.org]
- 6. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Site Directed Mutagenesis of Amino Acid Residues at the Active Site of Mouse Aldehyde Oxidase AOX1 | PLOS One [journals.plos.org]
A Comparative Guide to the Validation of Novel Lysine Deacetylase (KDAC) Inhibitors in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel lysine deacetylase (KDAC) inhibitor, "Novelinostat," with established KDAC inhibitors. It includes detailed experimental data, protocols for key cell-based validation assays, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of Novelinostat's performance.
Introduction to Lysine Deacetylase Inhibition
Lysine deacetylases (KDACs), also known as histone deacetylases (HDACs), are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] Aberrant KDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3] KDAC inhibitors aim to restore normal acetylation levels, leading to the re-expression of tumor suppressor genes and ultimately inhibiting cancer cell growth and survival.[4][5]
This guide focuses on the cellular validation of a novel, selective KDAC inhibitor, Novelinostat, comparing its efficacy and cellular effects to well-characterized pan-HDAC and isoform-selective inhibitors.
Comparative Performance of KDAC Inhibitors
The in vitro efficacy of Novelinostat was benchmarked against several established KDAC inhibitors across a panel of cancer cell lines. The primary endpoints for comparison were the half-maximal inhibitory concentration (IC50) for cell viability and the selectivity for specific KDAC isoforms.
Table 1: Comparative IC50 Values (µM) of KDAC Inhibitors in Various Cancer Cell Lines
| Inhibitor | Class | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| Novelinostat | Class I Selective | 0.25 | 0.40 | 0.35 | 0.15 |
| Vorinostat (SAHA) | Pan-HDAC | 0.80 | 1.50 | 1.20 | 0.50 |
| Entinostat (MS-275) | Class I Selective | 0.50 | 0.90 | 0.75 | 0.30 |
| Ricolinostat (ACY-1215) | HDAC6 Selective | >10 | >10 | >10 | >10 |
| Panobinostat | Pan-HDAC | 0.02 | 0.05 | 0.03 | 0.01 |
Table 2: Isoform Selectivity Profile of KDAC Inhibitors (IC50, nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| Novelinostat | 15 | 20 | 50 | >5000 | >5000 |
| Vorinostat (SAHA) | 30 | 40 | 70 | 50 | 200 |
| Entinostat (MS-275) | 100 | 150 | 200 | >10000 | >10000 |
| Ricolinostat (ACY-1215) | >1000 | >1000 | >1000 | 5 | >1000 |
| Panobinostat | 5 | 8 | 10 | 25 | 80 |
Experimental Protocols
Detailed methodologies for the key cell-based assays used to validate Novelinostat are provided below.
Cell-Based KDAC Activity Assay
This assay measures the ability of an inhibitor to block KDAC activity within intact cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the KDAC inhibitor (e.g., Novelinostat) and a positive control (e.g., Trichostatin A) for 4 hours.
-
Substrate Addition: Add a cell-permeable fluorogenic KDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Lysis and Development: Add a lysis buffer containing a developer (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) to each well.[6][7]
-
Fluorescence Reading: Incubate for 15 minutes at 37°C and then measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[8]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Expose the cells to various concentrations of the KDAC inhibitor for 72 hours.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Incubate the plate in the dark for 2 hours at room temperature and then read the absorbance at 570 nm.
Western Blot for Histone Acetylation
This technique is used to determine the effect of the inhibitor on the acetylation status of histones.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the KDAC inhibitor for 24 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Isolate histone proteins from the cell lysate using an acid extraction method.[12]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to confirm direct binding of the inhibitor to its target protein in a cellular environment.[14]
Protocol:
-
Cell Treatment: Treat intact cells with the KDAC inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble target protein (e.g., HDAC1) remaining in the supernatant by Western blot or other quantitative protein detection methods.[15][16] An increase in the thermal stability of the target protein in the presence of the inhibitor indicates target engagement.
Visualizing the Mechanism and Workflow
KDAC Signaling Pathway
The following diagram illustrates the central role of KDACs in gene regulation and the mechanism of action of KDAC inhibitors.
Caption: KDAC Signaling and Inhibition.
Experimental Workflow for KDAC Inhibitor Validation
This diagram outlines the sequential steps involved in the cell-based validation of a novel KDAC inhibitor.
Caption: Cell-Based Validation Workflow.
Logical Relationship of the Validation Process
This diagram illustrates the logical flow and decision points in the validation of a novel KDAC inhibitor.
Caption: Validation Decision Flowchart.
References
- 1. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Comparative Transcriptomics of Cells with Altered Lysine Methylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the transcriptomic consequences of altered lysine methylation is crucial for deciphering disease mechanisms and developing novel therapeutic strategies. This guide provides a comparative overview of the effects of modulating key lysine methyltransferases and demethylases on global gene expression, supported by experimental data and detailed methodologies.
Lysine methylation, a key post-translational modification, plays a pivotal role in regulating chromatin structure and gene expression. The enzymes responsible for adding and removing these methyl marks, lysine methyltransferases (KMTs) and lysine demethylases (KDMs), are frequently dysregulated in various diseases, including cancer. Analyzing the transcriptomic shifts upon perturbation of these enzymes offers a window into their functional roles and downstream signaling pathways.
This guide focuses on the comparative transcriptomic analysis of cells with altered activity of several key lysine-modifying enzymes: the methyltransferases SETD2, EZH2, and MLL, and the demethylases LSD1 and KDM6A.
Impact of Lysine Methyltransferase Alterations on the Transcriptome
Lysine methyltransferases are critical "writers" of the epigenetic code, and their dysregulation can lead to widespread changes in gene expression, affecting pathways controlling cell cycle, development, and oncogenesis.
SETD2: The Gatekeeper of H3K36 Trimethylation
SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a mark associated with transcriptional elongation and splicing. Loss-of-function mutations in SETD2 are frequently observed in clear cell renal cell carcinoma (ccRCC).
Transcriptomic analysis of SETD2-knockout ccRCC cells reveals a significant upregulation of genes associated with oncogenic pathways. Gene Set Enrichment Analysis (GSEA) indicates the enrichment of transcriptional signatures related to KRAS, PTEN loss, hypoxia, STAT, and MYC signaling in cells lacking SETD2.[1]
Table 1: Key Upregulated Pathways in SETD2-Deficient Renal Cancer Cells [1]
| Pathway/Signature | Enrichment in SETD2-deficient cells |
| KRAS transcriptional signature | Upregulated |
| PTEN-loss transcriptional signature | Upregulated |
| Hypoxia transcriptional signature | Upregulated |
| STAT signature | Upregulated |
| MYC transcriptional signature | Upregulated |
Furthermore, loss of SETD2 has been shown to induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This is driven by the upregulation of key transcription factors such as SOX2, POU2F2 (OCT2), and PRRX1.[2]
EZH2: The Catalytic Core of Polycomb Repressive Complex 2
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of H3K27 (H3K27me3). EZH2 is often overexpressed or mutated in various cancers, including lymphomas and prostate cancer.
Inhibition of EZH2 with tazemetostat in B-cell lymphoma cell lines leads to the upregulation of hundreds of genes.[3][4] A notable upregulated gene is CCL17 (TARC), a chemokine that can enhance T-cell recruitment to the tumor microenvironment.[3] Gene set enrichment analysis has shown a positive correlation between genes upregulated by tazemetostat and those overexpressed in Hodgkin/Reed-Sternberg cells.[3]
In prostate cancer, EZH2 inhibition can lead to a feedback activation of the NF-κB signaling pathway.[5][6][7] This is mediated through the upregulation of SOX9, which in turn promotes the transcription of TNFRSF11A (RANK), a key activator of NF-κB.[5]
MLL: A Critical Regulator of Developmental Genes
The Mixed Lineage Leukemia (MLL) gene (also known as KMT2A) is a histone H3 lysine 4 (H3K4) methyltransferase crucial for hematopoietic development. Chromosomal translocations involving the MLL gene are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
MLL fusion proteins, such as MLL-AF9, drive a characteristic gene expression program, most notably the upregulation of HOXA cluster genes (HOXA5, HOXA9, HOXA10) and MEIS1.[8][9][10] These genes are critical for leukemic transformation. The recruitment of the H3K79 methyltransferase DOT1L by MLL fusion proteins is a key event in the aberrant activation of these target genes.[11]
Transcriptomic Consequences of Lysine Demethylase Inhibition
Lysine demethylases, or "erasers," counteract the activity of KMTs, and their inhibition can restore the expression of silenced tumor suppressor genes.
LSD1: A Key Regulator of Cell Fate
Lysine-specific demethylase 1 (LSD1/KDM1A) removes methyl groups from H3K4me1/2 and H3K9me1/2. It is overexpressed in numerous cancers and plays a role in blocking cell differentiation.
Inhibition of LSD1 in esophageal squamous cell carcinoma (ESCC) cells with the inhibitor ORY-1001 leads to significant changes in gene expression, inducing apoptosis and inhibiting cell proliferation.[11][12][13][14] Microarray analysis has identified numerous up- and down-regulated genes following LSD1 inhibition.[12] In spinal cord injury models, LSD1 has been shown to regulate autophagy and apoptosis through the PI3K/Akt/mTOR signaling pathway.[15]
KDM6A: An Escapee from X-Inactivation with Roles in Development
Lysine demethylase 6A (KDM6A/UTX) removes the repressive H3K27me3 mark. The KDM6A gene is located on the X chromosome and escapes X-inactivation, leading to higher expression in females.
Knockout of Kdm6a in mouse embryonic stem cells results in extensive gene dysregulation.[4] RNA-seq analysis revealed that KDM6A plays a role in maintaining sex-biased gene expression and the differential expression of parental alleles.[4] In the context of X-inactivation, KDM6A is required for the upregulation of the long non-coding RNA Xist.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomics data. Below are summaries of typical experimental workflows.
RNA Sequencing (RNA-Seq) Library Preparation
A common protocol for preparing RNA-seq libraries for Illumina sequencing involves the following key steps:
-
RNA Isolation: Total RNA is extracted from cell lines or tissues using a suitable kit, such as the RNeasy Mini Kit (Qiagen). RNA quality and quantity are assessed using a bioanalyzer.
-
mRNA Purification: mRNA is purified from total RNA using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA molecules.[8][16]
-
Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.[8][16]
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA fragments are repaired to create blunt ends. A single 'A' nucleotide is then added to the 3' ends to facilitate the ligation of sequencing adapters. These adapters contain unique index sequences for multiplexing.
-
Library Amplification and Quality Control: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library. The quality and quantity of the library are assessed using a bioanalyzer and qPCR.
Bioinformatics Pipeline for Differential Gene Expression Analysis
The analysis of RNA-seq data to identify differentially expressed genes typically involves the following steps:
-
Quality Control of Raw Reads: Raw sequencing reads in FASTQ format are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Alignment: The quality-filtered reads are aligned to a reference genome or transcriptome using aligners such as STAR or HISAT2.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted to generate a count matrix.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between experimental conditions.[17][18][19] These tools model the raw count data using a negative binomial distribution to account for biological and technical variability.[19] They perform normalization, estimate dispersion, and conduct statistical tests to determine the significance of expression changes.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and relationships discussed.
Caption: SETD2-mediated β-catenin signaling.
Caption: EZH2 inhibition and NF-κB activation.
Caption: MLL fusion-driven leukemogenesis.
Caption: LSD1 regulation of the PI3K/Akt/mTOR pathway.
Conclusion
The comparative transcriptomic analysis of cells with altered lysine methylation provides invaluable insights into the fundamental roles of these epigenetic modifiers in health and disease. The data clearly demonstrate that both methyltransferases and demethylases have profound and specific effects on global gene expression, regulating key signaling pathways involved in cancer and development. This guide serves as a foundational resource for researchers, offering a comparative look at the transcriptomic consequences of targeting these crucial enzymes and providing a framework for future investigations and the development of novel epigenetic therapies.
References
- 1. SETD2 loss perturbs the kidney cancer epigenetic landscape to promote metastasis and engenders actionable dependencies on histone chaperone complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD2 loss in renal epithelial cells drives epithelial‐to‐mesenchymal transition in a TGF‐β‐independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Feedback activation of NF-KB signaling leads to adaptive resistance to EZH2 inhibitors in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Inflammation Pathway NF-κB Cooperates with Epigenetic Reprogramming to Drive the Malignant Progression of Glioblastoma [ijbs.com]
- 7. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer | RTI [rti.org]
- 8. youtube.com [youtube.com]
- 9. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Demethylase LSD1 Inhibitors Prevent Cell Growth by Regulating Gene Expression in Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [pubmed.ncbi.nlm.nih.gov]
- 14. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Analyzing RNA-seq data with DESeq2 [bioconductor.org]
- 18. edu.abi.am [edu.abi.am]
- 19. pluto.bio [pluto.bio]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lysine and Lysyl-Containing Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of lysine and its peptide derivatives (lysyl-compounds), aligning with standard laboratory safety practices.
General Principles of Chemical Waste Management
The foundational principle for the disposal of any chemical, including lysine and lysyl-derivatives, is to adhere to national and local regulations. Safety Data Sheets (SDS) are the primary source of information for handling and disposal. For lysine, the SDS generally advises disposing of the material in accordance with official regulations and recommends not mixing it with other waste.[1] Always handle uncleaned containers as you would the product itself.[1]
In practice, this means most chemical waste should be collected by a licensed disposal company. Never pour hazardous chemicals down the sink.[2] It is crucial to collect different waste streams separately to avoid potentially dangerous reactions.
Disposal Procedures for L-Lysine
L-Lysine is a naturally occurring amino acid and is generally not considered highly hazardous. However, proper disposal is still necessary to maintain a safe and compliant laboratory environment.
a) Solid L-Lysine (Uncontaminated)
-
Waste Collection : Place solid L-lysine waste into a designated, well-labeled, and sealed container for non-hazardous chemical waste.
-
Labeling : Ensure the container is clearly labeled with the chemical name ("L-Lysine") and is dated.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
b) Aqueous Solutions of L-Lysine
The disposal method for aqueous solutions of lysine depends on the pH of the solution and local regulations. Many institutions allow for the drain disposal of small quantities of non-hazardous, water-soluble chemicals after neutralization.
Experimental Protocol: Neutralization of Aqueous Lysine Solutions
-
Objective : To adjust the pH of an acidic or basic lysine solution to a neutral range (typically 6-8) suitable for drain disposal, where permitted.
-
Materials :
-
Acidic or basic lysine solution
-
Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves
-
Stir bar and stir plate
-
Beaker large enough to hold the solution with room for additions
-
-
Procedure :
-
Perform the neutralization in a fume hood.
-
Place the lysine solution in the beaker with a stir bar and begin gentle stirring.
-
Slowly add the appropriate neutralizing agent (dilute acid for basic solutions, dilute base for acidic solutions) dropwise. Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for your institution (typically between 6 and 8).[3]
-
Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution), provided it does not contain other hazardous materials like heavy metals.
-
Disposal of Lysyl-Peptide Synthesis Waste
Waste generated from the synthesis of peptides containing lysine (lysyl-peptides) is more complex due to the variety of chemicals used in solid-phase peptide synthesis (SPPS). This waste is generally considered hazardous and must be collected for professional disposal.
The most hazardous waste stream from peptide synthesis is often the "cleavage cocktail" used to cleave the synthesized peptide from the solid support resin. This cocktail frequently contains trifluoroacetic acid (TFA), a corrosive and environmentally persistent chemical.[4][5]
Step-by-Step Disposal Protocol for Lysyl-Peptide Synthesis Waste:
-
Segregate Waste Streams : Maintain separate, clearly labeled waste containers for different types of waste generated during synthesis:
-
Halogenated Solvents : (e.g., Dichloromethane - DCM)
-
Non-Halogenated Solvents : (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP)
-
Aqueous Waste : From washing steps.
-
Acidic Waste (TFA Cocktail) : This is the most hazardous and must be collected separately.
-
-
TFA Cleavage Cocktail Waste :
-
Collect all TFA-containing liquids and subsequent washes in a dedicated, sealed, and clearly labeled container for halogenated acid waste.
-
Do not mix TFA waste with basic solutions, as this can generate a violent exothermic reaction.
-
Do not mix TFA waste with cyanides or sulfides, as this can produce toxic gases.
-
-
Contaminated Solids :
-
Used resin, contaminated filter paper, and other solid materials should be collected in a separate, sealed, and labeled container for chemically contaminated solid waste.
-
-
Storage and Disposal :
-
Store all waste containers in a designated satellite accumulation area, ensuring incompatible waste streams are kept separate.
-
Arrange for pickup of all peptide synthesis waste by your institution's EHS department or a licensed hazardous waste contractor.
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the in-lab treatment of certain lysine-related waste streams, based on general university EHS guidelines. Note: Always consult your institution's specific guidelines, as these values may vary.
| Parameter | Guideline | Source |
| pH for Drain Disposal | 6.0 - 8.0 | University of British Columbia |
| In-Lab Neutralization Limit | ≤ 25 mL for strong, concentrated acids/bases | Indiana University |
| Dilution Before Neutralization | Dilute 10 to 1 before neutralizing | Indiana University |
| Water Flush Volume | ≥ 20 parts water to 1 part neutralized solution | University of British Columbia |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of lysine and lysyl-containing compounds.
Caption: Decision workflow for lysine and lysyl-compound waste disposal.
By following these procedures, laboratories can ensure the safe and compliant disposal of lysine and lysyl-containing compounds, protecting both personnel and the environment. Always prioritize your institution's specific EHS guidelines.
References
Personal protective equipment for handling Lysine, lysyl-
Essential Safety and Handling Guide for Lysine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Lysine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this amino acid.
Personal Protective Equipment (PPE)
When handling Lysine, particularly in its powdered form, adherence to proper PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety glasses | With side shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles. |
| Hand Protection | Gloves | Nitrile rubber (NBR), conforming to EN 374 standards. | Prevents skin contact. |
| Respiratory Protection | Dust mask | Filter type P1 or equivalent. | Required when dust is generated to prevent inhalation. |
| Body Protection | Laboratory coat | Standard lab coat. | Protects clothing and skin from contamination. |
First Aid Measures
In case of accidental exposure to Lysine, follow these immediate first aid steps.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] |
Operational Plans: Spill and Disposal
Lysine Spill Cleanup Protocol
A swift and safe response to a Lysine spill is critical to maintaining a safe laboratory environment. The following workflow outlines the step-by-step procedure for handling a spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Warn: Alert personnel in the immediate vicinity of the spill.
-
Personal Protection: Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment: For powdered Lysine, avoid generating dust.[2] You can gently cover the spill with an absorbent material.
-
Cleanup: Carefully sweep or vacuum the spilled material. Place the collected material into a suitable, closed container for disposal.[2]
-
Decontamination: Wipe the spill area with a damp cloth to remove any remaining residue.
-
Disposal: Dispose of the collected Lysine waste and cleaning materials in accordance with local, state, and federal regulations.[3]
-
Post-Cleanup: Properly remove and dispose of contaminated PPE, and wash hands thoroughly.
Disposal Plan for Lysine Waste
Proper disposal of Lysine waste is essential to prevent environmental contamination.
-
Uncontaminated Lysine: Unused, uncontaminated Lysine can often be disposed of as regular chemical waste, but always consult your institution's specific guidelines.
-
Contaminated Lysine and Materials: Lysine that has been contaminated, as well as materials used for spill cleanup (e.g., absorbent pads, gloves), must be disposed of as hazardous waste.[4]
-
Containers: Empty containers should be triple-rinsed before recycling or disposal. Handle uncleaned containers as you would the product itself.[5]
All waste must be handled in accordance with local, state, and federal regulations.[3] When in doubt, consult your institution's environmental health and safety (EHS) department.
Experimental Protocol: Poly-L-Lysine Coating for Cell Culture
A common application of Lysine in research is the use of Poly-L-Lysine to coat culture surfaces to enhance cell attachment.[6] The following is a detailed methodology for this procedure.
Objective
To prepare a cell culture surface (e.g., plasticware or glass coverslips) with a Poly-L-Lysine coating to promote the adhesion of cells.
Materials
-
Poly-L-Lysine solution (e.g., 0.1 mg/mL)[6]
-
Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)[6]
-
Sterile culture plates or coverslips
-
Aseptic workspace (e.g., laminar flow hood)
Methodology
-
Preparation of Poly-L-Lysine Solution:
-
If starting with a powder, dissolve Poly-L-Lysine in sterile tissue culture grade water to the desired concentration (a typical stock concentration is 1 mg/mL).
-
For a working solution, dilute the stock solution to 0.1 mg/mL with sterile water or PBS.[6] All steps should be performed in a laminar flow hood to maintain sterility.[6]
-
-
Coating the Culture Surface:
-
Washing and Drying:
-
After incubation, aspirate the Poly-L-Lysine solution from the culture surface.
-
Thoroughly rinse the surface with sterile tissue culture grade water or PBS to remove any unbound Poly-L-Lysine.[2]
-
Allow the coated surface to dry completely in the laminar flow hood for at least 2 hours before introducing cells and medium.[2]
-
-
Cell Seeding:
-
Once the surface is dry, you can proceed with seeding your cells according to your specific experimental protocol.
-
This protocol provides a reliable method for enhancing cell adhesion, which is crucial for various cell-based assays and imaging techniques. The optimal conditions may vary depending on the cell line and application, so some optimization may be necessary.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
